Product packaging for Pigment Red 146(Cat. No.:CAS No. 5280-68-2)

Pigment Red 146

Cat. No.: B035983
CAS No.: 5280-68-2
M. Wt: 611 g/mol
InChI Key: GBDJNEJIVMFTOJ-ZREQDNEKSA-N
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Description

Pigment Red 146, chemically identified as C.I. 12485, is a high-performance organic pigment belonging to the benzimidazolone class, renowned for its exceptional durability and vivid color properties. Its primary research value lies in its excellent lightfastness, weather resistance, and thermal stability, making it an ideal subject for investigations in advanced material science and industrial applications. Researchers utilize this compound to develop and enhance high-quality industrial paints, automotive coatings, plastics, and synthetic fibers, where long-term color retention under harsh environmental conditions is paramount. Its mechanism of action is based on the molecular structure of the benzimidazolone group, which facilitates strong intermolecular hydrogen bonding within the crystal lattice. This robust structure minimizes pigment mobility, reduces solubility in polymer matrices, and effectively absorbs light in the specific wavelength that produces its medium red shade, resulting in superior resistance to fading, heat, and solvents. This pigment is critical for studies focused on improving the longevity and vibrancy of colored materials, formulating new sustainable coatings, and understanding the relationship between molecular structure and pigment performance in polymer systems. For Research Use Only. Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H27ClN4O6 B035983 Pigment Red 146 CAS No. 5280-68-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27ClN4O6/c1-42-27-14-13-20(32(40)35-21-10-5-4-6-11-21)16-26(27)37-38-30-22-12-8-7-9-19(22)15-23(31(30)39)33(41)36-25-18-28(43-2)24(34)17-29(25)44-3/h4-18,39H,1-3H3,(H,35,40)(H,36,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSHDRHZRCZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5OC)Cl)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063754
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Water or Solvent Wet Solid, Liquid
Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-
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CAS No.

5280-68-2
Record name Pigment Red 146
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URL https://commonchemistry.cas.org/detail?cas_rn=5280-68-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-(2-(2-methoxy-5-((phenylamino)carbonyl)phenyl)diazenyl)-
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Record name 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[2-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]diazenyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-((2-methoxy-5-((phenylamino)carbonyl)phenyl)azo)naphthalene-2-carboxamide
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Record name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide
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Foundational & Exploratory

An In-depth Technical Guide to Pigment Red 146 (CAS Number: 5280-68-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (PR146), identified by CAS number 5280-68-2, is a semi-transparent, bluish-red monoazo pigment.[1] Belonging to the Naphthol AS pigment class, it is characterized by its good overall fastness properties.[2] This technical guide provides a comprehensive overview of the core properties, synthesis, and experimental analysis of this compound, tailored for a scientific audience.

Physicochemical Properties

This compound exhibits a range of properties that make it suitable for various applications. The quantitative data from technical datasheets are summarized below for easy comparison.

PropertyValueReferences
Chemical Identity
IUPAC NameN-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxamide[1]
Chemical FormulaC₃₃H₂₇ClN₄O₆
Molecular Weight611.04 g/mol [3]
CAS Number5280-68-2[3]
Colour IndexThis compound (12485)[4]
Physical Properties
AppearanceBluish-red powder
Density1.35 - 1.6 g/cm³[1][5]
Specific Surface Area36-40 m²/g[5]
Oil Absorption40-70 g/100g [1][5]
pH of Aqueous Suspension5.5 - 7.5[5]
Melting Point318-322 °C[5]
Fastness Properties
Heat StabilityStable up to 180-200°C[6]
Lightfastness (BWS)5-7 (Full Shade)[1][7]
Solvent ResistanceGood to Excellent[6]
Acid Resistance4-5 (Good to Excellent)[8][9]
Alkali Resistance4-5 (Good to Excellent)[8][9]

Synthesis of this compound

The synthesis of this compound is typically achieved through a diazo coupling reaction. This process involves the diazotization of an aromatic amine (the diazo component) and its subsequent coupling with a coupling component.

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

G Synthesis Workflow of this compound cluster_0 Diazotization cluster_1 Coupling Component Preparation cluster_2 Coupling Reaction cluster_3 Post-Treatment A Aromatic Amine (e.g., 3-Amino-4-methoxybenzanilide) B Dissolution in Acidic Medium (e.g., HCl, Acetic Acid) A->B C Cooling to 0-5 °C B->C D Addition of Sodium Nitrite (NaNO₂) C->D E Diazonium Salt Solution D->E I Mixing of Diazonium Salt and Coupling Component Solutions E->I F Naphthol AS Derivative (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- naphthalene-2-carboxamide) G Dissolution in Alkaline Solution (e.g., NaOH) F->G H Coupling Component Solution G->H H->I J pH and Temperature Control I->J K Pigment Precipitation J->K L Filtration K->L M Washing L->M N Drying M->N O Milling/Grinding N->O P Final Pigment Powder O->P G Factors Influencing this compound Properties cluster_0 cluster_1 cluster_2 A Synthesis Conditions A1 Reactant Purity A->A1 A2 Reaction Temperature A->A2 A3 pH Control A->A3 A4 Stirring Rate A->A4 A5 Addition Rate A->A5 B Post-Treatment B1 Drying Temperature B->B1 B2 Milling/Grinding Method B->B2 B3 Surface Treatment B->B3 C Final Pigment Properties C1 Color Strength A1->C1 C2 Hue A2->C2 C3 Particle Size A3->C3 C4 Dispersibility A4->C4 A5->C3 C5 Fastness Properties B1->C5 B2->C3 B2->C4 B3->C4 B3->C5 C1->C C2->C C3->C C4->C C5->C

References

An In-depth Technical Guide to C.I. 12485: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 12485, commercially known as Pigment Red 146, is a synthetic organic pigment belonging to the monoazo class of compounds. It is characterized by its bright, bluish-red hue and is utilized in a variety of applications, including printing inks, coatings, and plastics. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed methodology for its synthesis.

Chemical Structure and Properties

C.I. 12485 is a complex organic molecule with the chemical formula C₃₃H₂₇ClN₄O₆.[1] Its structure is based on a naphthalene (B1677914) ring system coupled with a substituted phenylazo group. The presence of various functional groups, including chloro, methoxy, and amide moieties, contributes to its color and fastness properties.

Physicochemical Data

A summary of the key quantitative properties of C.I. 12485 is presented in the table below for easy reference and comparison.

PropertyValueReferences
C.I. Name This compound[1][2]
C.I. Number 12485[1][2]
CAS Number 5280-68-2[1][3]
Molecular Formula C₃₃H₂₇ClN₄O₆[1]
Molecular Weight 611.04 g/mol [1]
Appearance Red powder[4]
Shade Bluish Red[1][4]
Density 1.30 - 1.50 g/cm³[1]
Oil Absorption 40 - 50 g/100g [3][4]
Heat Stability 180 °C[1][3]
Light Fastness (1-8 scale) 5 - 6[1][5]
Water Resistance (1-5 scale) 5[1]
Acid Resistance (1-5 scale) 4[1]
Alkali Resistance (1-5 scale) 4[1]

Synthesis of C.I. 12485

The synthesis of C.I. 12485 is a two-stage process involving:

  • Diazotization of an aromatic amine, N-(3-amino-4-methoxyphenyl)benzamide.

  • Azo coupling of the resulting diazonium salt with a coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.

The overall synthetic route is depicted in the diagram below.

G start Start dissolve_amine Dissolve Amine in HCl start->dissolve_amine cool_amine Cool to 0-5 °C dissolve_amine->cool_amine add_nitrite Add NaNO₂ Solution cool_amine->add_nitrite diazotization Diazotization Reaction add_nitrite->diazotization coupling Azo Coupling diazotization->coupling dissolve_coupler Dissolve Coupling Component in NaOH dissolve_coupler->coupling filtration Filtration coupling->filtration washing Washing filtration->washing drying Drying washing->drying end C.I. 12485 Product drying->end

References

In-Depth Technical Guide to Naphthol Carmine FBB (Pigment Red 146)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Chemical Industry Professionals

This technical guide provides a comprehensive overview of Naphthol Carmine FBB, a synthetic organic pigment widely known in the industry as Pigment Red 146. This document details its chemical identity, physicochemical properties, and primary industrial applications, presenting data in a clear and accessible format for technical audiences.

Chemical Identification

Naphthol Carmine FBB is the common trade name for the organic compound scientifically identified as this compound.[1][2][3] It belongs to the monoazo class of pigments.[3][4]

IdentifierValue
Common Name Naphthol Carmine FBB
Synonyms Permanent Carmine FBB, Fast Red FBB, Fast Pink FBB, C.I. This compound[1][3][5]
C.I. Name This compound[2][3][4]
C.I. Number 12485[1][3][4]
CAS Number 5280-68-2[1][2][3][4][6]
EU Number 226-103-2[1][3]
Chemical Formula C₃₃H₂₇ClN₄O₆[1]
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)-carbonyl]phenyl]azo]-2-Naphthalenecarboxamide[5]
Molecular Weight 611.04 g/mol [1][5]

Physicochemical Properties

Naphthol Carmine FBB is a bluish-red pigment powder.[2][7] It is known for its good overall fastness properties, making it a versatile pigment in various applications.[8][9] It is insoluble in water.[10]

Quantitative Data

The following table summarizes the key quantitative properties of Naphthol Carmine FBB. The values represent a range or average compiled from various technical data sheets.

PropertyValueUnit
Density1.34 - 1.6g/cm³[2][5][11]
Oil Absorption40 - 69ml/100g[1][2][6]
pH Value (10% slurry)6.0 - 7.5-[1][2][6]
Heat Resistance180 - 220°C[2][6]
Specific Surface Area36m²/g[5][11]
Fastness and Resistance Properties

The fastness properties of a pigment indicate its resistance to fading or bleeding under various conditions. The following data is rated on a scale of 1 to 5 (unless otherwise specified), where 1 is poor and 5 is excellent.

PropertyRating
Lightfastness
    - Full Tint7 (Scale 1-8)[12]
    - Reduced Tint6 (Scale 1-8)[12]
Resistance
    - Water4 - 5[2][6][12]
    - Oil5[2][6][12]
    - Acid4 - 5[2][6][12]
    - Alkali4 - 5[2][6][12]
    - Ethanol5[12]
    - Xylene5[12]
    - Methyl Ethyl Ketone4[12]

Experimental Protocols and Biological Activity

Naphthol Carmine FBB (this compound) is an industrial pigment designed for coloration of materials such as inks, coatings, and plastics. Its intended use is not within the realm of biological research or drug development. Consequently, there are no established experimental protocols for its use in biological assays, nor is it associated with any known signaling pathways. The audience of researchers and scientists should note its application is in materials science and industrial chemistry, not pharmacology or cell biology.

Industrial Applications

The robust performance characteristics of Naphthol Carmine FBB make it suitable for a range of applications where high fastness and a specific bluish-red shade are required.[7]

Primary Applications Include:

  • Printing Inks: It is recommended for water-based, solvent-based, and UV-cured inks, including offset, gravure, and flexographic printing.[5][11][13]

  • Coatings: Used in industrial coatings, water-based decorative paints, and powder coatings.[2][3][11]

  • Plastics: Suitable for coloring rigid PVC and other plastics, offering good lightfastness.[11]

  • Textile Printing: Recommended for textile printing applications.[3][5][12]

Synthesis Workflow

As a monoazo pigment, the synthesis of Naphthol Carmine FBB follows a well-established chemical process involving diazotization and azo coupling. The diagram below illustrates a generalized workflow for this type of synthesis.

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_finishing Step 3: Finishing AromaticAmine Aromatic Amine (Diazo Component) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization NitrousAcid Nitrous Acid (NaNO₂ + HCl) NitrousAcid->DiazoniumSalt AzoPigment Naphthol Carmine FBB (Crude Pigment) DiazoniumSalt->AzoPigment Coupling Reaction CouplingComponent Coupling Component (Naphthol Derivative) CouplingComponent->AzoPigment Conditioning Conditioning (e.g., Heat Treatment, Milling) AzoPigment->Conditioning FinalPigment Finished this compound Conditioning->FinalPigment

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (PR 146), also known by its Colour Index name C.I. 12485, is a monoazo pigment that exhibits a brilliant bluish-red to yellowish-red shade.[1][2] As a member of the Naphthol AS pigment family, it is widely utilized across various industries, including printing inks, coatings, plastics, and textiles, owing to its good fastness properties and vibrant color.[3][4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its synthesis and structure-property relationships. This information is intended to be a valuable resource for researchers and professionals in material science and drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the tables below, providing a quantitative look at its identity and properties.

Table 1: General and Chemical Properties of this compound
PropertyValueReference(s)
CI Name This compound[5]
CI Number 12485[5]
CAS Number 5280-68-2[5]
EINECS Number 226-103-2[2]
Chemical Class Monoazo[5]
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide[6]
Molecular Formula C₃₃H₂₇ClN₄O₆[7][8]
Molecular Weight 611.04 g/mol [7]
Appearance Red to Bluish-Red Powder[9][10]
Hue Bluish Red[9]
Table 2: Physical Properties of this compound
PropertyValueReference(s)
Density 1.30 - 1.6 g/cm³[8][9]
Specific Surface Area 36 - 64 m²/g[1][4]
Oil Absorption 40 - 70 g/100g [9][11]
pH of Aqueous Suspension 6.0 - 7.5[9][10]
Melting Point 318 - 322 °C[12]
Average Particle Size ~150 nm[13]
Bulk Density 1.4 - 1.5 g/cc[3]
Moisture Content ≤ 1.0%[3]
Table 3: Fastness and Resistance Properties of this compound
PropertyRating/ValueReference(s)
Lightfastness (BWS) 5 - 8[9]
Heat Stability Stable up to 180-220°C[9]
Water Resistance 5 (Excellent)[9]
Oil Resistance 5 (Excellent)[9]
Acid Resistance 4 - 5 (Good to Excellent)[9]
Alkali Resistance 3 - 5 (Moderate to Excellent)[1][9]
Ethanol Resistance 4 - 5 (Good to Excellent)[1][11]
Ester Resistance 3 - 4 (Moderate to Good)[1]
Benzene Resistance 4 (Good)[4]
Ketone Resistance 4 (Good)[4]
Soap Resistance 4 - 5 (Good to Excellent)[1]
Bleeding Resistance 3 - 5 (Moderate to Excellent)[1]

(Note: Fastness properties are typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance.)

Experimental Protocols

The following sections outline the methodologies for determining the key properties of this compound. These are based on established international standards to ensure reproducibility and comparability of results.

Lightfastness Testing (ASTM D4303)

This method is designed to simulate the effects of indoor light exposure on colorants.

  • Principle: Specimens of the pigment are exposed to a controlled light source that mimics daylight filtered through window glass. The change in color is measured against an unexposed sample.[14]

  • Apparatus:

    • Xenon-arc exposure apparatus equipped with window glass filters.[14]

    • Spectrophotometer or colorimeter for color measurement.

  • Procedure:

    • Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic emulsion) and applied uniformly to a substrate.

    • Initial Color Measurement: The CIELAB (L, a, b*) values of the unexposed specimen are measured.

    • Exposure: The specimen is placed in the xenon-arc apparatus. The exposure conditions are typically set to an irradiance level of 0.35 W/m²/nm at 340 nm, a relative humidity of 55 ± 5%, and a black panel temperature of 63 ± 2°C.[15] The exposure duration is determined by the total radiant exposure, often 510 kJ/m² at 340 nm.[15]

    • Final Color Measurement: After exposure, the CIELAB values of the specimen are measured again.

    • Evaluation: The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[16] The lightfastness is then rated based on the magnitude of the color change.

Heat Stability Testing (ISO 787-21)

This method compares the heat stability of a pigment to a standard sample when incorporated into a stoving medium.

  • Principle: The pigment is dispersed in a heat-curing binder, applied to a substrate, and heated (stoved) at various temperatures for a specified duration. The color change is then compared to a reference sample.[17]

  • Apparatus:

    • Laboratory oven with precise temperature control.

    • Grinding apparatus (e.g., automatic muller).

    • Film applicator.

  • Procedure:

    • Dispersion Preparation: A dispersion of the test pigment and an agreed-upon reference pigment are prepared separately in a stoving medium.[18]

    • Application: The dispersions are applied to test panels at a uniform thickness.[18]

    • Stoving: One set of panels is cured at a minimum temperature to achieve a full cure, serving as the standard. Other panels are stoved at progressively higher temperatures for an agreed-upon time (e.g., 10 minutes).[18]

    • Evaluation: After cooling, the color of the panels stoved at higher temperatures is visually or colorimetrically compared to the standard panel. The temperature at which a significant color change occurs indicates the heat stability limit.[18]

Chemical Resistance Testing

This protocol assesses the stability of the pigment when exposed to various chemical agents like acids and alkalis.

  • Principle: The pigment is exposed to a chemical solution for a set period, and any change in color or bleeding into the solution is observed.[19]

  • Apparatus:

    • Test tubes or beakers.

    • Filtration apparatus.

    • Gray scale for assessing color change.

  • Procedure:

    • Sample Preparation: A known amount of the pigment is placed in a test tube.[19]

    • Exposure: A specified volume of the test solution (e.g., 2% hydrochloric acid or 5% sodium carbonate solution) is added to the test tube.[20] The mixture is agitated for a defined period.[19]

    • Observation: The mixture is filtered, and both the filtrate and the pigment on the filter paper are examined.

    • Evaluation: The degree of staining of the filtrate and the color change of the pigment are assessed visually and rated on a 1-5 scale using a gray scale.[20]

Synthesis of this compound

This compound is synthesized through a two-step process involving diazotization followed by an azo coupling reaction.

Experimental Protocol for Synthesis

The following is a representative laboratory-scale synthesis procedure.

  • Step 1: Diazotization of the Amine Component

    • In a beaker, mix 100 kg of deionized water, 7 kg of 3-amino-4-methoxybenzanilide (B94723) (Red Base), 10 kg of 25% hydrochloric acid, and 8 kg of glacial acetic acid.[21]

    • Stir the mixture for approximately 15 minutes until all solids are dissolved.[21]

    • Cool the solution to below 5°C in an ice bath.[22]

    • Slowly add a 25% sodium nitrite (B80452) solution and allow the reaction to proceed for 30-35 minutes to form the diazonium salt solution.[22]

  • Step 2: Preparation of the Coupling Component

    • In a separate vessel, dissolve 3-5 kg of sodium hydroxide (B78521) in 200 kg of deionized water.[22]

    • Add a surfactant and heat the solution to 80-95°C.[22]

    • Add N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) and stir until completely dissolved to obtain the coupling solution.[22]

  • Step 3: Azo Coupling Reaction

    • Cool the coupling solution to the desired reaction temperature (e.g., 25-35°C).[21]

    • Slowly add the diazonium salt solution from Step 1 to the coupling solution with continuous stirring. The reaction is typically carried out over 60-70 minutes.[21][23]

    • After the addition is complete, heat the mixture to 80-95°C and hold for 30 minutes to complete the reaction and for particle maturation.[21][23]

    • The precipitated this compound is then isolated by filtration, washed with water until neutral, and dried.[24]

Visualizations

Synthesis Workflow of this compound

G cluster_diazotization Step 1: Diazotization cluster_coupling_prep Step 2: Coupling Component Prep cluster_coupling_reaction Step 3: Azo Coupling cluster_workup Step 4: Work-up Amine 3-amino-4-methoxybenzanilide HCl_AcOH HCl + Acetic Acid in Water Amine->HCl_AcOH Cooling1 Cool to < 5°C HCl_AcOH->Cooling1 NaNO2 Add NaNO2 Solution Cooling1->NaNO2 Diazonium_Salt Diazonium Salt Solution NaNO2->Diazonium_Salt Mixing Combine Solutions (25-35°C) Diazonium_Salt->Mixing Naphthol Naphthol AS-LC NaOH_H2O NaOH in Water + Surfactant Naphthol->NaOH_H2O Heating Heat to 80-95°C NaOH_H2O->Heating Coupling_Sol Coupling Solution Heating->Coupling_Sol Coupling_Sol->Mixing Reaction React for ~60 min Mixing->Reaction Maturation Heat to 80-95°C for 30 min Reaction->Maturation Pigment_Crude Crude this compound Maturation->Pigment_Crude Filtration Filtration Pigment_Crude->Filtration Washing Wash with Water Filtration->Washing Drying Drying Washing->Drying Final_Pigment This compound Powder Drying->Final_Pigment G Structure This compound Molecular Structure Azo_Group Azo Group (-N=N-) (Chromophore) Structure->Azo_Group Naphthol_Ring Naphthol Moiety (Auxochrome) Structure->Naphthol_Ring Amide_Groups Amide Groups (-CONH-) Structure->Amide_Groups Chlorine_Methoxy Chlorine & Methoxy Groups Structure->Chlorine_Methoxy Color Bluish-Red Color Azo_Group->Color Naphthol_Ring->Color Lightfastness Lightfastness Naphthol_Ring->Lightfastness Solvent_Resistance Solvent Resistance Amide_Groups->Solvent_Resistance Heat_Stability Heat Stability Amide_Groups->Heat_Stability Chlorine_Methoxy->Lightfastness

References

An In-depth Technical Guide to Pigment Red 146 (C.I. 12485)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 146 (P.R. 146), a monoazo pigment belonging to the Naphthol AS pigment category, is a significant colorant in various industrial applications. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a discussion of its relevance to researchers in both materials science and the life sciences. While primarily an industrial pigment, the structural motifs within P.R. 146, particularly its Naphthol AS component, present areas of interest for biological research, including potential anti-inflammatory and anticancer activities of related compounds. This document aims to serve as a consolidated resource for professionals requiring in-depth technical information on this compound.

Core Molecular and Physical Data

This compound is chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-2-Naphthalenecarboxamide. Its core quantitative data are summarized in the table below for clarity and comparative purposes.

PropertyValue
CI Name This compound
CI Number 12485
CAS Number 5280-68-2[1]
Molecular Formula C33H27ClN4O6
Molecular Weight 611.04 g/mol [2]
Physical Form Red Powder
Density 1.5 g/cm³[2]
pH Value ~7.0[2]
Oil Absorption 45 ml/100g
Heat Resistance Stable up to 200°C
Lightfastness Good

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-step process involving a diazotization reaction followed by an azo coupling. The following is a representative experimental protocol derived from established synthesis methodologies.

Materials and Reagents
  • 3-Amino-4-methoxy-N-phenylbenzamide (Red Base KD)

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO2)

  • N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

Step 1: Diazotization of the Amine
  • In a reaction vessel, prepare a suspension of 3-Amino-4-methoxy-N-phenylbenzamide in deionized water and hydrochloric acid.

  • Cool the mixture to 0-5°C using an ice bath with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled suspension. Maintain the temperature below 5°C throughout the addition.

  • Continue stirring for 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt solution.

Step 2: Azo Coupling
  • In a separate vessel, dissolve N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide in an aqueous solution of sodium hydroxide.

  • Cool this alkaline solution to 5-10°C.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline Naphthol AS-LC solution with vigorous stirring.

  • A red precipitate of this compound will form immediately.

  • Continue stirring the reaction mixture for 1-2 hours to ensure the completion of the coupling reaction.

  • The resulting pigment is then filtered, washed with water until neutral, and dried.

Experimental Workflow and Logical Relationships

The synthesis of this compound follows a clear and logical sequence of chemical transformations. This workflow can be visualized as a directed graph, illustrating the progression from starting materials to the final product.

Synthesis_Workflow Amine 3-Amino-4-methoxy- N-phenylbenzamide Diazonium Diazonium Salt Solution Amine->Diazonium Diazotization (0-5°C) HCl HCl HCl->Diazonium Diazotization (0-5°C) NaNO2 NaNO2 NaNO2->Diazonium Diazotization (0-5°C) Naphthol Naphthol AS-LC Naphtholate Naphtholate Solution Naphthol->Naphtholate Dissolution NaOH NaOH NaOH->Naphtholate Dissolution Pigment This compound (Precipitate) Diazonium->Pigment Azo Coupling (5-10°C) Naphtholate->Pigment Azo Coupling (5-10°C) FinalProduct Dried Pigment Red 146 Pigment->FinalProduct Filtration, Washing, Drying

Caption: Synthesis Workflow for this compound.

Relevance to Drug Development and Biological Research

While this compound is primarily used as an industrial colorant and is not directly employed in therapeutic applications, its chemical structure and the broader class of azo compounds hold relevance for drug development professionals.

Azo Compounds in Medicine

Historically, azo compounds have played a significant role in medicine. The discovery of Prontosil, an azo dye, as the first commercially available antibacterial agent, was a landmark in pharmaceutical history.[3][4] The azo linkage in Prontosil is cleaved in vivo to release the active sulfonamide moiety. This prodrug concept, where an azo bond is used to mask an active drug until it reaches its target, continues to be explored, particularly for colon-targeted drug delivery.[5]

Biological Activity of Naphthol Derivatives

The Naphthol AS moiety within this compound is a derivative of naphthol. Naphthol and its derivatives are a class of compounds with a wide range of reported biological activities. Studies have shown that some naphthol derivatives possess antioxidant, antimicrobial, antiviral, and anticancer properties.[4][6] For instance, certain naphthoquinone-naphthol derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines.[7]

Potential of this compound Precursors

Of particular interest to drug development professionals is the precursor to the Naphthol AS component of this compound, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide . Preliminary studies have suggested that this compound may possess anti-inflammatory and anticancer properties, making it a candidate for further investigation in pharmacology and medicinal chemistry.[8] While this does not confer biological activity to the larger, insoluble pigment molecule itself, it highlights that the building blocks of such industrial chemicals can have potential applications in the life sciences.

It is important to note that the toxicological profile of this compound, like many azo dyes, must be considered. While its low solubility may limit its bioavailability, the potential for metabolic cleavage of the azo bond, which could release aromatic amines, is a critical aspect of its safety assessment.[9]

Conclusion

This compound is a well-characterized monoazo pigment with significant industrial applications. Its synthesis is a robust and well-understood process. For researchers and scientists in materials science, it offers a subject for the study of color chemistry, pigment properties, and formulation. For professionals in drug development, while the pigment itself is not a therapeutic agent, its constituent parts and the broader chemical classes to which it belongs—azo dyes and naphthol derivatives—are fertile ground for the discovery of new bioactive molecules. The potential anti-inflammatory and anticancer properties of one of its precursors underscore the importance of interdisciplinary knowledge and the potential for discovering valuable biological activities in compounds from diverse chemical origins. Further research into the biological effects of the precursors and potential metabolites of this compound could yield interesting findings for the pharmaceutical and biomedical fields.

References

The Solubility Profile of Pigment Red 146 in Organic Solvents: A Technical Examination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Red 146 (CAS No. 5280-68-2), a monoazo pigment widely utilized in printing inks and water-based coatings.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this pigment's behavior in various organic media.

This compound, chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-(methoxycarbonyl)phenyl]azo]-2-naphthalenecarboxamide, is noted for its bluish-red hue, good solvent resistance, heat stability, and light fastness.[1] However, like many azo pigments, it exhibits poor solubility in most common solvents.[1][2]

Qualitative Solubility Assessment

Available technical and safety data sheets consistently report this compound as being insoluble in water.[3][4][5][6][7] While precise quantitative solubility data in organic solvents is not widely published, its "excellent" solvent fastness rating suggests low solubility in a range of common organic solvents.[6] Azo pigments, as a class, are generally characterized by their limited solubility in organic media, which contributes to their tendency to agglomerate.[1][2]

SolventQualitative Solubility/FastnessSource
WaterInsoluble[3][4][5][6][7]
Organic Solvents (General)Excellent Solvent Fastness[6]
Organic Solvents (General)Poor Solubility (as a class of azo pigments)[1][2]

Experimental Protocol for Determining Pigment Solubility

The following is a generalized protocol for the quantitative determination of this compound solubility in an organic solvent of interest. This methodology can be adapted for various solvents and is based on standard practices for assessing pigment solubility. Two common approaches are the gravimetric method and the spectrophotometric method.[8]

I. Preparation of a Saturated Solution
  • Sample Preparation : Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Separation : After equilibration, allow the mixture to stand undisturbed to let the excess, undissolved pigment settle. Centrifugation can be employed to facilitate a more complete separation of the solid and liquid phases.

II. Quantification of Solubilized Pigment

A. Gravimetric Method [8]

  • Filtration : Carefully decant or pipette a known volume of the clear, supernatant (saturated solution) and filter it through a pre-weighed, fine-pored filter (e.g., a 0.2 µm syringe filter) to remove any remaining suspended particles.

  • Solvent Evaporation : Transfer the filtered, saturated solution to a pre-weighed, dry container. Evaporate the solvent under controlled conditions, such as in a vacuum oven at a temperature that will not degrade the pigment.

  • Calculation : Once the solvent has been completely removed and a constant weight is achieved, weigh the container with the dried pigment residue. The solubility can then be calculated in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

B. Spectrophotometric Method [8]

This method is contingent on the pigment having a known molar absorptivity in the chosen solvent and adherence to the Beer-Lambert law.

  • Calibration Curve : Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Sample Measurement : Obtain a clear, saturated solution as described in the "Preparation of a Saturated Solution" section. Dilute a known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Concentration Determination : Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

  • Solubility Calculation : Calculate the concentration of the original saturated solution, accounting for the dilution factor.

The following diagram illustrates a generalized workflow for determining pigment solubility.

G cluster_prep Saturated Solution Preparation cluster_quant Quantification cluster_grav Gravimetric Method cluster_spec Spectrophotometric Method A Add excess this compound to a known volume of organic solvent B Agitate at constant temperature to achieve equilibrium (e.g., 24-48h) A->B C Separate solid and liquid phases (settling/centrifugation) B->C D Filter a known volume of the clear supernatant C->D Proceed to Quantification G Prepare calibration curve with standard solutions C->G E Evaporate solvent under controlled conditions D->E F Weigh dried pigment residue and calculate solubility E->F H Dilute saturated solution and measure absorbance G->H I Calculate concentration using the calibration curve H->I

Generalized workflow for determining pigment solubility.

References

Unveiling the Spectral Signature of Pigment Red 146: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Core Properties of Pigment Red 146

This compound, identified by CAS Number 5280-68-2, belongs to the naphthol AS pigment family.[1] Its color and performance attributes are a direct consequence of its molecular structure, which features a single azo (-N=N-) chromophore linking two aromatic systems.[1] This structure is responsible for its characteristic bluish-red shade and good overall fastness properties.[1][2] The pigment is noted for its insolubility in water and good resistance to various solvents, acids, and alkalis.[1][3]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValue
C.I. Name This compound
CAS Number 5280-68-2[1][2][4][5]
Chemical Family Monoazo[1][2]
Molecular Formula C₃₃H₂₇ClN₄O₆[1][3][4]
Molecular Weight 611.04 g/mol [1][4]
Appearance Bluish-red powder[6]
Density Approximately 1.33 - 1.6 g/cm³[4][7]
pH Value 6.0 - 7.5[6][7]
Oil Absorption 40 - 55 ml/100g[8]
Heat Resistance Stable up to 180-200°C[4][8]
Light Fastness (1-8) 5 - 7[7][9]
Water Resistance (1-5) 4 - 5[7][9]
Oil Resistance (1-5) 5[7][9]
Acid Resistance (1-5) 4[7][9]
Alkali Resistance (1-5) 4[7][9]

The Chromophore and Color of this compound

The vibrant color of this compound originates from its molecular structure, specifically the presence of a chromophore and auxochromes. The core chromophore is the azo group (-N=N-) embedded within a larger system of conjugated double bonds spanning the aromatic rings. This extended π-electron system is adept at absorbing light in the visible region of the electromagnetic spectrum. The specific wavelengths of light absorbed are influenced by the electronic properties of the aromatic structures and any substituent groups, known as auxochromes. In the case of this compound, the absorbed wavelengths correspond to the green-yellow portion of the spectrum, resulting in the transmitted and reflected light being perceived as a bluish-red color.

Experimental Protocol for UV-Vis Spectral Analysis

The following section details a generalized experimental protocol for determining the UV-Vis spectral characteristics of this compound. This procedure is based on standard laboratory practices for the analysis of organic pigments.

Materials and Equipment
  • This compound sample

  • Spectroscopic grade solvent (e.g., N,N-Dimethylformamide, Dimethyl sulfoxide, or another suitable solvent in which the pigment has at least minimal solubility)

  • Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm PTFE or equivalent)

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure

3.2.1. Preparation of Stock Solution

  • Accurately weigh approximately 5-10 mg of this compound using an analytical balance.

  • Transfer the weighed pigment into a 50 mL volumetric flask.

  • Add a small amount of the chosen spectroscopic grade solvent to the flask and sonicate the mixture for 10-15 minutes to aid in dispersion and dissolution. Due to the pigment's low solubility, complete dissolution may not be achieved, resulting in a fine dispersion.

  • Allow the flask to return to room temperature.

  • Carefully add the solvent to the flask up to the calibration mark.

  • Stopper the flask and invert it several times to ensure a homogenous, albeit potentially suspended, mixture.

3.2.2. Preparation of Working Solutions

  • Filter a portion of the stock solution through a 0.45 µm syringe filter to remove any undissolved particulate matter. This step is crucial to prevent light scattering, which can interfere with absorbance measurements.

  • Perform a serial dilution of the filtered stock solution to prepare a series of working solutions of varying concentrations. The aim is to obtain a solution with a maximum absorbance in the range of 0.3 to 0.8 for optimal accuracy.

3.2.3. UV-Vis Spectrophotometer Setup and Measurement

  • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

  • Set the desired wavelength range for the scan (e.g., 300 nm to 800 nm).

  • Fill a clean quartz cuvette with the spectroscopic grade solvent to be used as the blank.

  • Place the blank cuvette in the reference and sample holders and perform a baseline correction.

  • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

  • Place the sample cuvette in the sample holder.

  • Initiate the scan to record the UV-Vis absorption spectrum.

3.2.4. Data Analysis

  • Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

  • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the solution, and l is the path length of the cuvette (typically 1 cm). This requires complete dissolution of the pigment for accurate concentration determination.

Workflow and Signaling Pathway Diagrams

The logical workflow for the UV-Vis spectral analysis of this compound is illustrated in the following diagram.

UV_Vis_Workflow start Start weigh_pigment Accurately Weigh This compound start->weigh_pigment prepare_stock Prepare Stock Solution (in appropriate solvent) weigh_pigment->prepare_stock sonicate Sonicate to Disperse prepare_stock->sonicate filter_solution Filter Stock Solution (0.45 µm filter) sonicate->filter_solution prepare_working Prepare Working Solution (Serial Dilution) filter_solution->prepare_working setup_spectro Setup Spectrophotometer (Wavelength Scan & Baseline) prepare_working->setup_spectro measure_spectrum Measure UV-Vis Spectrum setup_spectro->measure_spectrum analyze_data Analyze Data (Determine λmax) measure_spectrum->analyze_data end End analyze_data->end

Caption: Workflow for UV-Vis Spectral Analysis of this compound.

This technical guide provides a robust framework for the spectral characterization of this compound. While quantitative spectral data remains elusive in the public domain, the outlined experimental protocol offers a clear path for researchers to determine these parameters in a laboratory setting. Further research into the spectral properties of this and similar pigments will undoubtedly contribute to a deeper understanding of their performance and potential applications.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of C.I. Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

C.I. Pigment Red 146 (CAS No. 5280-68-2), chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide, is a significant colorant in various industrial applications.[1][2] Its performance and processing are critically dependent on its ability to withstand elevated temperatures without significant degradation or color change. This guide aims to consolidate the available information on its thermal properties and provide a scientifically grounded, albeit partially theoretical, understanding of its decomposition.

Thermal Stability of this compound

The thermal stability of this compound is generally described as moderate, making it suitable for applications where processing temperatures are not excessively high. Technical data sheets from various suppliers provide a range of heat stability values, which are summarized in the table below. It is important to note that these values are often determined under specific conditions (e.g., duration of exposure, concentration in a polymer) and may vary between different commercial grades of the pigment.

Summary of Quantitative Thermal Stability Data
ParameterValueConditionsSource(s)
Heat Stability180 °C-[1][3]
Heat StabilityStable at 180 °CFor 10 minutes[4]
Heat StabilityNot Stable at 200 °C-[4]
Heat StabilityNot Stable at 220 °C-[4]
Heat Resistance200 °CFor 10 minutes[1]

Note: The lack of standardized testing conditions across different sources necessitates careful interpretation of these values.

Experimental Protocols for Thermal Analysis

While specific experimental protocols for the thermal analysis of this compound are not available in the reviewed literature, a general methodology for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on organic pigments can be described. These protocols are based on standard practices for thermal analysis of solid organic compounds.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss.

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation start Start sample Weigh 5-10 mg of this compound start->sample pan Place in Alumina/Platinum Pan sample->pan run Run Analysis pan->run instrument TGA Instrument purge Set N2/Air Purge (e.g., 50 mL/min) instrument->purge program Program Temperature Ramp (e.g., 10 °C/min from 30 to 800 °C) instrument->program purge->run program->run data Record Mass Loss vs. Temperature run->data t_onset Determine Onset of Decomposition (T_onset) data->t_onset dtg Calculate Derivative (DTG) for T_max data->dtg residue Quantify Final Residue data->residue

Caption: Generalized workflow for Thermogravimetric Analysis (TGA) of an organic pigment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, as well as exothermic or endothermic decomposition processes.

Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_analysis Data Interpretation start Start sample Weigh 2-5 mg of this compound start->sample pan Seal in Aluminum Pan sample->pan run Run Analysis pan->run instrument DSC Instrument reference Prepare Empty Reference Pan instrument->reference purge Set N2 Purge (e.g., 50 mL/min) instrument->purge program Program Temperature Ramp (e.g., 10 °C/min) instrument->program reference->run purge->run program->run data Record Heat Flow vs. Temperature run->data peaks Identify Endothermic/ Exothermic Peaks data->peaks enthalpy Calculate Enthalpy of Transitions (ΔH) peaks->enthalpy

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC) of an organic pigment.

Proposed Thermal Decomposition Pathway

Direct studies on the thermal decomposition mechanism of this compound are not documented in the available scientific literature. However, as a Naphthol AS pigment, its decomposition can be predicted to follow a pattern similar to other pigments in its class, which have been studied using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).[6][7] The primary points of cleavage under thermal stress are expected to be the azo linkage (-N=N-) and the amide bonds (-CO-NH-).

The proposed pathway involves the initial homolytic cleavage of the C-N and N-N bonds, leading to the formation of various smaller, volatile aromatic fragments.

Decomposition_Pathway cluster_cleavage Primary Thermal Cleavage Events cluster_products Plausible Decomposition Products PR146 This compound (C33H27ClN4O6) Azo_Cleavage Azo Bond Cleavage PR146->Azo_Cleavage Heat (Δ) Amide_Cleavage1 Amide Bond Cleavage 1 PR146->Amide_Cleavage1 Heat (Δ) Amide_Cleavage2 Amide Bond Cleavage 2 PR146->Amide_Cleavage2 Heat (Δ) Frag1 Naphthol Derivative Fragments Azo_Cleavage->Frag1 Frag2 Substituted Anilines Azo_Cleavage->Frag2 Frag5 Simpler Volatiles (CO2, H2O, NOx) Azo_Cleavage->Frag5 Frag4 Benzamide (B126) Derivatives Amide_Cleavage1->Frag4 Amide_Cleavage1->Frag5 Frag3 Chlorinated Aromatic Amines Amide_Cleavage2->Frag3 Amide_Cleavage2->Frag5

Caption: Proposed thermal decomposition pathway for C.I. This compound.

Description of Proposed Pathway:

  • Azo Bond Cleavage: The -N=N- bond is often the most thermally labile part of an azo pigment. Its cleavage would lead to the formation of two distinct radical fragments, which would then stabilize to form derivatives of naphthol and substituted anilines.

  • Amide Bond Cleavage: The two amide linkages in the this compound molecule are also susceptible to thermal scission. Cleavage at these points would yield chlorinated aromatic amines and benzamide derivatives.

  • Further Fragmentation: At higher temperatures, these primary fragments can undergo further decomposition, leading to the formation of simpler volatile compounds such as carbon dioxide, water, and various nitrogen oxides.

Conclusion

The thermal stability of C.I. This compound is a critical parameter for its successful application. While precise, publicly available TGA and DSC data are currently lacking, information from technical data sheets indicates a moderate heat resistance, generally up to 180-200 °C for short durations. The decomposition of this compound is proposed to proceed via cleavage of its azo and amide linkages, a characteristic fragmentation pattern for Naphthol AS pigments. Further research employing techniques such as TGA-MS or Py-GC/MS is required to definitively elucidate the decomposition mechanism and identify the specific degradation products, which would provide a more complete understanding of its thermal behavior. This would be invaluable for optimizing processing conditions and predicting the long-term stability of materials colored with this pigment.

References

A Comprehensive Technical Guide to the Lightfastness and Weather Resistance of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (C.I. 12485) is a Naphthol AS monoazo pigment prized for its vivid, bluish-red shade and favorable fastness properties.[1][2] It finds extensive application in printing inks, coatings, plastics, and textile printing.[1][3][4][5] Understanding its resilience to environmental factors such as light and weather is paramount for ensuring product stability and longevity. This technical guide provides an in-depth analysis of the lightfastness and weather resistance of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of evaluation workflows.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for interpreting its performance.

PropertyValueReferences
Chemical ClassNaphthol AS / Monoazo[1][2][6]
CAS Number5280-68-2[1][2][3][7]
Molecular FormulaC₃₃H₂₇ClN₄O₆[7][8]
Density1.3 - 1.6 g/cm³[1][4][9][10]
Oil Absorption40 - 70 g/100g [2][3][7][9]
Heat ResistanceUp to 200-220°C[1][9]

Lightfastness

Lightfastness describes a pigment's ability to resist fading or changing color upon exposure to light. It is most commonly evaluated using the Blue Wool Scale, where 1 signifies very poor lightfastness and 8 indicates outstanding performance.

The lightfastness of this compound is generally considered good to excellent, though it can vary depending on the application, concentration (full or tint tone), and the specific formulation.[2][9]

ApplicationLightfastness (Full Tone)Lightfastness (Reduced/Tint Tone)References
General/Coatings5 - 75 - 6[3][5][6][7][11]
Plastics (Rigid PVC)7 - 8-[3][8][12]
Textile Printing7-[3][7][12]
Inks5 - 6-[7]

Intense shades of this compound can achieve a rating of 5 on the Blue Wool Scale.[13] For fabric printing, a lightfastness level of 7 (at 1/1 Standard Depth) has been reported.[3][10][12] In rigid PVC applications, it can even reach a lightfastness of 8.[3][8][12]

Weather Resistance

Weather resistance encompasses a pigment's ability to withstand the combined effects of sunlight, moisture, and temperature fluctuations. This is a critical parameter for outdoor applications.

PropertyValue (1-5 Scale)References
Weather Fastness4 - 5[6]
Water Resistance4 - 5[3][6][9]
Acid Resistance4 - 5[2][3][4][9]
Alkali Resistance4 - 5[2][3][4][9]

While generally not recommended for demanding outdoor applications where exceptional durability is required, this compound demonstrates good weather resistance, particularly in its ability to withstand moisture and chemical exposure.[1][13] Its use in exterior industrial finishes is typically limited to applications where durability is not the primary concern.[13]

Experimental Protocols

Standardized testing methodologies are crucial for obtaining reliable and comparable data on pigment performance. While specific experimental details are often proprietary to manufacturers, the following protocols, based on established industry standards, are commonly employed.

Lightfastness Testing

The evaluation of lightfastness is typically conducted in accordance with standards such as DIN 53387/A or similar ISO and ASTM methods.[14]

Methodology:

  • Sample Preparation: The pigment is dispersed into a specific medium (e.g., paint, plastic, or ink) at a defined concentration. For coatings, this is often a full-tone and a reduced-tone (tint) version with titanium dioxide.

  • Exposure: The prepared samples are exposed to a high-intensity artificial light source (typically a Xenon arc lamp) that simulates the solar spectrum. A portion of each sample is masked to serve as an unexposed reference.

  • Evaluation: The exposed samples are periodically compared to the unexposed portion. The degree of color change is assessed visually against the Blue Wool Scale. Each step on the Blue Wool Scale represents a specific light exposure dose. The lightfastness rating corresponds to the Blue Wool reference strip that has faded to a similar extent as the sample.

Weather Resistance Testing

Weather resistance is assessed using accelerated weathering devices that simulate outdoor conditions.

Methodology:

  • Sample Preparation: Similar to lightfastness testing, the pigment is incorporated into the final application medium.

  • Accelerated Weathering: Samples are placed in a weathering chamber and subjected to controlled cycles of UV light, temperature, and moisture (in the form of condensation or water spray).

  • Evaluation: The properties of the exposed samples, such as color change, gloss retention, and chalking, are evaluated at regular intervals. The resistance to specific elements like water, acid, and alkali is often rated on a 1-5 scale, where 5 denotes excellent resistance.

Visualizing the Evaluation Process

The logical workflow for assessing the suitability of this compound for a specific application can be visualized as follows:

Pigment_Evaluation_Workflow cluster_input Inputs cluster_testing Testing Protocols cluster_analysis Data Analysis & Decision A This compound Sample D Dispersion & Sample Preparation A->D B Application Medium (e.g., Coating, Plastic, Ink) B->D C Performance Requirements (e.g., Lightfastness > 6) I Compare Results to Requirements C->I E Lightfastness Test (Xenon Arc Exposure) D->E F Weather Resistance Test (Accelerated Weathering) D->F G Chemical Resistance Tests (Acid, Alkali, Solvents) D->G H Quantitative Data Collection (Blue Wool Scale, 1-5 Ratings) E->H F->H G->H H->I J Final Decision I->J

This compound Evaluation Workflow

Conclusion

This compound offers a compelling balance of vibrant color and good to excellent fastness properties. While its lightfastness and weather resistance are highly dependent on the specific application and formulation, it demonstrates reliable performance in many interior and less demanding exterior environments. For applications requiring extreme durability, particularly in outdoor settings, higher-performance pigments may be more suitable. The data and methodologies presented in this guide provide a robust framework for researchers and professionals to evaluate and effectively utilize this compound in their development processes.

References

An In-Depth Toxicological and Safety Profile of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and safety data for C.I. Pigment Red 146 (CAS No. 5280-68-2), a monoazo naphthol AS pigment. The information is compiled to support safety assessments and research applications for this colorant. Due to the limited availability of specific experimental data for this compound, this guide also incorporates a read-across approach, referencing data from structurally similar naphthol AS pigments to provide a more complete safety profile.

Chemical and Physical Properties

This compound is chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-2-naphthalenecarboxamide. It is a red powder that is insoluble in water.[1]

Toxicological Data Summary

The available toxicological data for this compound and structurally related pigments are summarized below.

Table 1: Acute Toxicity
TestSpeciesRouteEndpointResultReference(s)
Acute Oral ToxicityRatOralLD50> 5000 mg/kg bw[2]
Acute Oral ToxicityRatOralLD50> 10000 mg/kg bw[1]
Table 2: Irritation and Sensitization
TestSpeciesResultReference(s)
Skin IrritationRabbitNon-irritant[2][3]
Eye IrritationRabbitNon-irritant[2][3]
Skin Sensitization-No sensitization effect known[2]
Table 3: Genotoxicity
Test SystemMetabolic ActivationResultReference(s)
Mutagenicity-Data reported, but not specified[4]
Ames Test (Read-across: Pigment Red 22)With and withoutPositive in S. typhimurium TA98, TA100, TA1537 and E. coli WP2 uvrA[5]
Chromosome Aberration (Read-across: Pigment Red 22)With and withoutNegative in Chinese hamster ovary cells[5]
Table 4: Repeated Dose and Reproductive Toxicity (Read-Across)
TestSpeciesDurationNOAEL/LOAELKey FindingsReference(s)
Repeated Dose Oral Toxicity with Reproduction/Developmental Screening (OECD 422) on Pigment Red 22Rat37 days (males), ~40 days (females)-Low toxicity observed.[5]
28-Day Oral Toxicity (OECD 407) on analogue Naphthol AS pigmentsRat28 daysNOAEL = 1000 mg/kg bw/dayNo adverse effects at the highest dose.[5]

Experimental Protocols

While specific experimental reports for this compound are scarce, the methodologies for key toxicological assessments are standardized through internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity is typically determined using a stepwise procedure with a limited number of animals.

cluster_protocol Acute Oral Toxicity Protocol (OECD 423) start Start: Dose 3 animals of one sex observe Observe for 14 days (mortality, clinical signs) start->observe decision1 2-3 animals die? observe->decision1 dose_lower Re-test at a lower dose decision1->dose_lower Yes decision2 0-1 animal dies? decision1->decision2 No end Endpoint: Determine LD50 cutoff dose_lower->end dose_higher Test at a higher dose decision2->dose_higher Yes confirm Confirm with 3 more animals at the same dose decision2->confirm No dose_higher->end confirm->end

Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

cluster_protocol Ames Test Protocol (OECD 471) cluster_treatment Treatment start Prepare bacterial strains (e.g., S. typhimurium) plate_incorp Plate Incorporation Method start->plate_incorp pre_incorp Pre-incubation Method start->pre_incorp treat_no_s9 Test substance + Bacteria (-S9 mix) plate_incorp->treat_no_s9 treat_s9 Test substance + Bacteria (+S9 mix) plate_incorp->treat_s9 pre_incorp->treat_no_s9 pre_incorp->treat_s9 incubate Incubate plates for 48-72 hours treat_no_s9->incubate treat_s9->incubate count Count revertant colonies incubate->count analyze Analyze data for dose-dependent increase count->analyze result Conclusion: Mutagenic or Non-mutagenic analyze->result

Caption: General workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vitro Chromosome Aberration Test (Following OECD Guideline 473)

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

cluster_protocol In Vitro Chromosome Aberration Test Protocol (OECD 473) cluster_exposure Exposure start Culture mammalian cells (e.g., CHO, human lymphocytes) expose_short_s9 Short-term exposure (+/- S9 mix) start->expose_short_s9 expose_long Continuous exposure (- S9 mix) start->expose_long harvest Harvest cells at metaphase expose_short_s9->harvest expose_long->harvest prepare_slides Prepare and stain chromosome slides harvest->prepare_slides microscopy Microscopic analysis for chromosomal aberrations prepare_slides->microscopy analyze Statistical analysis of results microscopy->analyze result Conclusion: Clastogenic or Non-clastogenic analyze->result

References

An In-depth Technical Guide to the Synthesis of Pigment Red 146 via Diazotization and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of C.I. Pigment Red 146, a significant bluish-red monoazo pigment. The synthesis fundamentally involves a two-step process: the diazotization of an aromatic amine (often referred to as a "Red Base") followed by an azo coupling reaction with a naphthol derivative. This document outlines the experimental protocols, quantitative data from various synthesis examples, and visual representations of the synthesis workflow and chemical structures involved.

Chemical Synthesis Overview

The production of this compound is a classic example of azo pigment synthesis. The general reaction involves:

  • Diazotization: An aromatic primary amine, the diazo component, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrosating agent, most commonly sodium nitrite (B80452).

  • Coupling: The resulting diazonium salt, an electrophile, is then reacted with a coupling component rich in electrons, in this case, a naphthol derivative. This electrophilic aromatic substitution reaction forms the stable azo compound that constitutes the pigment.

The primary reactants for this compound are:

  • Diazo Component: 3-Amino-4-methoxy-N-phenylbenzamide, also known as Fast Red KD Base.

  • Coupling Component: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide, also known as Naphthol AS-LC.

Experimental Protocols

The following sections detail the methodologies for the key experimental steps in the synthesis of this compound. The protocols are based on examples found in patent literature, providing a practical guide for laboratory-scale synthesis.

Diazotization of the Aromatic Amine

The diazotization step is critical and requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

Methodology:

  • A specified amount of the aromatic amine ("Red Base") is dispersed in deionized water.

  • Hydrochloric acid and glacial acetic acid are added to the mixture. Glacial acetic acid aids in the dissolution of the amine, particularly for weakly basic amines, and can help to control the reaction rate.

  • The mixture is stirred until the amine is fully dissolved or a fine slurry is formed.

  • The solution is then cooled to a temperature between 0-5 °C using an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the low temperature.

  • The reaction is allowed to proceed with stirring for a specified duration (typically 30-35 minutes) to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using potassium iodide-starch paper.

Preparation of the Coupling Solution

The coupling component is prepared in an alkaline solution to activate it for the subsequent electrophilic substitution reaction.

Methodology:

  • Sodium hydroxide (B78521) is dissolved in deionized water.

  • In some protocols, a surfactant is added to the alkaline solution to improve the dispersibility and other properties of the final pigment.

  • The solution is heated (typically to 80-95 °C).

  • Naphthol AS-LC is added to the hot alkaline solution and stirred until completely dissolved.

  • The resulting coupling solution is then cooled to the desired reaction temperature for the coupling step.

Azo Coupling Reaction

This is the final step where the diazonium salt and the coupling component react to form the azo pigment.

Methodology:

  • The prepared diazonium salt solution is added to the coupling solution (or vice versa, depending on the specific protocol) under controlled temperature conditions (e.g., below 40 °C).

  • The reaction mixture is stirred for a defined period (e.g., 60-70 minutes) to allow for the formation of the pigment.

  • After the initial coupling, the temperature of the slurry is raised (e.g., to 80-95 °C) and held for a period (e.g., 30 minutes) in a post-treatment step to promote pigment crystallization and stabilization.

  • The resulting pigment is then isolated by filtration.

  • The filter cake is washed with water until neutral to remove residual salts and acids.

  • The final pigment is dried in an oven at a controlled temperature (e.g., 75-85 °C).

Quantitative Data from Synthesis Examples

The following tables summarize the quantitative data from several examples of this compound synthesis as described in patent literature.[1][2] It is important to note that the patents do not specify the exact chemical structures for "Red Base I, II, III, and IV," nor do they provide the final yield or purity of the pigment. For the purpose of presenting this data, a representative structure for the "Red Base" is used in the chemical diagrams below. Surfactants are also referred to by their generic designations as provided in the source documents.

Table 1: Reactant Quantities for Diazotization

Example No.Deionized Water (kg)Red Base (Type)Red Base (kg)Hydrochloric Acid (kg, %conc.)Glacial Acetic Acid (kg)Sodium Nitrite Solution (% conc.)Reaction Time (min)Reaction Temp. (°C)
1100I710 (25%)825%304
2100II815 (30%)1035%353
3100III7.512 (28%)930%324
4100IV710 (25%)825%304

Table 2: Reactant Quantities for Coupling Solution

Example No.Deionized Water (kg)Sodium Hydroxide (kg)SurfactantNaphthol AS-LCDissolution Temp. (°C)
12003INot specified80
22005IINot specified95
32004IIINot specified90
42003IIINot specified80

Table 3: Coupling Reaction and Post-Treatment Conditions

Example No.Coupling Temp. (°C)Coupling Time (min)Post-treatment Temp. (°C)Post-treatment Time (min)Drying Temp. (°C)
13560803075
23070953085
33070953085
43560803075

While specific yields for these batch processes are not provided, studies on continuous-flow synthesis in microreactors have reported high conversion rates of over 99%.[3] The purity of the pigment is also a critical factor, and while not detailed in the patents, it is a key parameter to be assessed in a research setting.

Visualization of Synthesis and Chemical Structures

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the chemical structures of the key molecules involved in the synthesis of this compound.

G cluster_diazotization Diazotization Step cluster_coupling_prep Coupling Component Preparation cluster_final_steps Coupling and Post-Treatment RedBase Red Base KD (3-Amino-4-methoxy-N-phenylbenzamide) Cooling1 Cool to 0-5 °C RedBase->Cooling1 Acid HCl + Glacial Acetic Acid Acid->Cooling1 NaNO2 Sodium Nitrite (aq) Cooling1->NaNO2 Add dropwise DiazoniumSalt Diazonium Salt Solution NaNO2->DiazoniumSalt Coupling Azo Coupling (< 40 °C) DiazoniumSalt->Coupling Naphthol Naphthol AS-LC Heating Heat to 80-95 °C Naphthol->Heating NaOH NaOH (aq) + Surfactant NaOH->Heating CouplingSolution Coupling Solution Heating->CouplingSolution CouplingSolution->Coupling Heating2 Heat to 80-95 °C Coupling->Heating2 FilterWash Filtration and Washing Heating2->FilterWash Drying Drying (75-85 °C) FilterWash->Drying Pigment This compound Drying->Pigment

References

IUPAC name for Pigment Red 146: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pigment Red 146: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide

This technical guide provides a comprehensive overview of this compound (C.I. 12485), a synthetic organic pigment widely utilized across various industries for its distinct bluish-red hue and robust performance characteristics. Addressed to researchers, scientists, and professionals in drug development and material science, this document details the pigment's physicochemical properties, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is classified as a monoazo Naphthol AS pigment.[1] Its chemical structure imparts excellent stability and color fastness. The IUPAC name for this compound is N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide.[2]

Table 1: General and Physicochemical Properties of this compound

PropertyValueReferences
Identifier
C.I. NameThis compound[3]
CAS Number5280-68-2[1][3]
Molecular FormulaC₃₃H₂₇ClN₄O₆[4][5][6]
Molecular Weight611.04 g/mol [1][2][4]
Physical Properties
AppearanceBluish-red powder[3]
Density1.33 - 1.6 g/cm³[1][3][7][8]
pH (10% slurry)6.5 - 7.5[1][3]
Oil Absorption40 - 70 g/100g [3][8]
Specific Surface Area36 - 40 m²/g[2][8]
SolubilityInsoluble in water[1][9]
Performance Properties
Heat Stability200 - 220 °C[1][3]
Lightfastness (Blue Scale)5 - 8 (Varies by application)[2][3]

Table 2: Fastness and Resistance Properties of this compound

Resistance PropertyRating/ObservationReferences
Water Resistance5 (Excellent)[3]
Oil Resistance5 (Excellent)[3]
Acid Resistance4-5 (Good to Excellent)[3]
Alkali Resistance4 (Good)[1][3]
Alcohol ResistanceGood[1]
Ester ResistanceGood[1]
Benzene ResistanceGood[1]
Ketone ResistanceGood[1]
Soap ResistanceGood[1]
Bleeding ResistanceGood[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction with a Naphthol AS derivative. This reactive crystallization is crucial as the conditions significantly impact the final pigment's physical and optical properties, such as particle size, crystal structure, and color strength.[10]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Naphthol Coupling Component Preparation cluster_2 Step 3: Azo Coupling & Isolation A Aromatic Amine (e.g., 3-Amino-4-methoxy-N-phenylbenzamide) C Cool to 0-5°C A->C B Hydrochloric Acid & Glacial Acetic Acid B->C E Diazonium Salt Solution (Coupling Solution A) C->E React for ~30 min D Sodium Nitrite (B80452) Solution D->E J Combine Solutions A and B (at controlled temp, e.g., 25-35°C) E->J F Naphthol AS-LC H Heat to 80-95°C to dissolve F->H G Sodium Hydroxide (B78521) Solution G->H I Coupling Solution B H->I I->J K Reaction Mixture J->K L Heat to ~85-90°C for post-treatment K->L React for ~60-70 min M Filter and Wash with Water L->M N Dry at ~80°C M->N O Final this compound Powder N->O

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol: General Synthesis

This protocol is a generalized procedure based on common methodologies found in the literature.[11][12][13] Researchers should optimize specific quantities, temperatures, and reaction times based on their laboratory conditions and desired pigment characteristics.

Materials and Reagents:

  • Aromatic Amine (e.g., 3-Amino-4-methoxy-N-phenylbenzamide, "Red Base")

  • Naphthol Coupling Component (N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, "Naphthol AS-LC")

  • Hydrochloric Acid (HCl, 25-30%)

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Optional: Surfactants to modify particle properties.[12]

Procedure:

Part 1: Preparation of the Diazonium Salt (Coupling Solution A)

  • In a reaction vessel, add the aromatic amine to deionized water, followed by hydrochloric acid and glacial acetic acid.

  • Stir the mixture for approximately 10-15 minutes until the amine is fully dissolved.[11]

  • Cool the solution to a temperature between 0-5°C using an ice bath.[12]

  • Slowly add a pre-prepared aqueous solution of sodium nitrite while maintaining the low temperature.

  • Allow the reaction to proceed for 30-35 minutes to ensure complete formation of the diazonium salt.[11][12]

Part 2: Preparation of the Coupling Component (Coupling Solution B)

  • In a separate vessel, dissolve sodium hydroxide in deionized water.

  • If using, add the desired surfactant to this alkaline solution.[12]

  • Heat the solution to 80-95°C.[11]

  • Add the Naphthol AS-LC coupling component and stir until it is completely dissolved.[11]

Part 3: Azo Coupling and Product Isolation

  • Control the temperature of the reaction vessel for coupling (e.g., 25-35°C).[11]

  • Slowly add one coupling solution to the other under vigorous stirring. The order of addition may vary depending on the desired outcome.

  • Allow the coupling reaction to proceed for 60-70 minutes.[11]

  • After coupling, heat the resulting slurry to approximately 85-90°C and hold for 30 minutes for pigment conditioning.[11]

  • Filter the crude pigment from the reaction mixture.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral.[11]

  • Dry the final product in an oven at approximately 80°C to obtain the this compound powder.[11]

Surface Modification and Performance Enhancement

Research has demonstrated that the properties of this compound can be enhanced through surface modification. The use of anionic and non-ionic surfactants or additives like graphene oxide during synthesis can reduce particle size, narrow the particle size distribution, and improve hydrophilicity.[14] These modifications lead to enhanced color strength, brightness, flowability, and solvent resistance.[14][15]

G cluster_0 Pigment Preparation cluster_1 Characterization cluster_2 Performance Testing A Standard Synthesis C Particle Size Analysis (e.g., DLS) A->C D Crystallography (e.g., XRD) A->D E Spectroscopy (e.g., UV-Vis) A->E F Color Strength Measurement A->F G Solvent Resistance Test A->G H Dispersibility & Flowability Test A->H B Modified Synthesis (+ Surfactants, Graphene Oxide) B->C B->D B->E B->F B->G B->H I Data Analysis & Comparison C->I D->I E->I F->I G->I H->I

Caption: Experimental workflow for pigment modification and analysis.

Applications

This compound is valued for its versatility and is used in a range of applications:

  • Printing Inks: It is a primary choice for packaging gravure and flexographic printing inks due to its compatibility with both water-based and solvent-based systems.[1] It provides a clean, bluish-red shade suitable for CMYK printing.[1]

  • Paints and Coatings: It is used in general industrial coatings, architectural paints, and emulsion paints.[1][2] It can be combined with other pigments like molybdate (B1676688) orange to create opaque red shades.[1]

  • Plastics: The pigment is used for coloring plastics, particularly PVC and polyolefins.[1][3]

  • Other Uses: Additional applications include textile printing, artist colors, paper mass coloration, and stationery.[1][2]

Safety and Handling

While generally considered to have low acute toxicity, this compound requires careful handling, especially in its powdered form, to mitigate potential health risks.[1]

  • Inhalation: Dust may cause mechanical irritation to the respiratory tract.[1][4] Handling should occur in well-ventilated areas.[7] If exposure limits are exceeded, a full-face respirator is recommended.[16]

  • Skin and Eye Contact: The powder can cause mechanical irritation.[1] Protective gloves and tightly fitting safety goggles are mandatory.[7][16] In case of contact, wash skin with soap and water and rinse eyes with pure water for at least 15 minutes.[7]

  • Storage: Store in a dry, cool, well-ventilated place in tightly closed containers, away from sources of ignition.[7][9]

  • Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]

Under extreme conditions such as high heat, there is a potential for thermal decomposition, which can release irritating fumes, or for degradation into aromatic amines.[1]

References

An In-depth Technical Guide to the Crystalline Structure of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (C.I. 12485), a monoazo pigment, is a significant colorant utilized in various industrial applications, including printing inks, coatings, and plastics. The performance characteristics of a pigment, such as its color strength, opacity, lightfastness, and thermal stability, are intrinsically linked to its solid-state properties, particularly its crystalline structure. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can profoundly impact these properties. This technical guide provides a comprehensive overview of the currently available scientific information regarding the crystalline structure of this compound.

A Note on Polymorphism: Despite a thorough review of scientific literature and chemical databases, there is a notable absence of specific, publicly available data on the polymorphism of this compound. Studies conducted to date have identified a single crystalline form, and no distinct polymorphs have been characterized. Research by Meng et al. (2019) on the confined crystallization of this compound in various emulsion systems revealed that the same crystalline form was produced regardless of the crystallization method (bulk solution, macroemulsion, or miniemulsion)[1][2]. This suggests that under the investigated synthesis conditions, this compound crystallizes in a single, stable form.

This guide will therefore focus on the known crystalline structure of this compound, presenting the available quantitative data and the experimental protocols for its synthesis and characterization.

Crystalline Structure and Characterization

The crystalline nature of this compound has been confirmed through X-ray diffraction (XRD) analysis. While detailed crystallographic data such as unit cell dimensions and space group are not available in the reviewed literature, XRD patterns serve as a definitive fingerprint for its crystalline state.

X-ray Diffraction Analysis

XRD is a primary technique for the characterization of crystalline materials. The diffractograms of this compound produced by different methods consistently show the same peak positions, confirming the existence of a single crystalline form under these synthesis conditions[1].

Quantitative Data

The following table summarizes the available quantitative data for the crystalline form of this compound.

ParameterValueMethod of DeterminationReference
Crystallite Size
Bulk Solution17.2 nmScherrer Equation (XRD)[1]
Macroemulsion19.6 nmScherrer Equation (XRD)[1]
Miniemulsion15.8 nmScherrer Equation (XRD)[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of crystalline this compound are crucial for reproducible research. The following protocols are based on the work of Meng et al. (2019).

Synthesis of Crystalline this compound

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.

G Synthesis Workflow of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Post-Processing A 3-Amino-4-methoxybenzanilide in HCl C Diazonium Salt Solution (KD) A->C Add NaNO2 at 0-5°C B Sodium Nitrite (B80452) (NaNO2) Solution B->C E Coupling Reaction Mixture C->E Add to Naphthol AS-LC solution D Naphthol AS-LC in NaOH Solution D->E F Crystalline this compound E->F Stirring G Filtration F->G H Washing (with water and ethanol) G->H I Drying H->I J Final Crystalline Product I->J

Synthesis Workflow of this compound

1. Diazotization:

  • Dissolve 3-Amino-4-methoxybenzanilide in hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature.

  • Stir the mixture to form the diazonium salt solution.

2. Coupling Reaction:

  • In a separate vessel, dissolve Naphthol AS-LC in an aqueous sodium hydroxide (B78521) solution.

  • Slowly add the previously prepared diazonium salt solution to the Naphthol AS-LC solution with constant stirring.

  • The coupling reaction proceeds to form this compound as a precipitate.

3. Post-Processing:

  • Filter the resulting slurry to isolate the solid pigment.

  • Wash the filter cake with deionized water and ethanol (B145695) to remove impurities.

  • Dry the purified pigment to obtain the final crystalline product.

Characterization Methods

X-ray Diffraction (XRD):

  • Instrument: A powder X-ray diffractometer.

  • Radiation: Cu Kα radiation.

  • Scan Range (2θ): Typically from 5° to 50°.

  • Sample Preparation: A powdered sample of this compound is uniformly spread on a sample holder.

The resulting diffraction pattern provides information about the crystalline nature and can be used to identify the crystal phase. The crystallite size can be estimated from the broadening of the diffraction peaks using the Scherrer equation.

Logical Relationships in Synthesis

The synthesis of this compound involves a precise sequence of chemical reactions and processing steps. The relationship between the reactants and the final product can be visualized as follows:

G Reactant to Product Logical Flow Reactant1 3-Amino-4-methoxybenzanilide Intermediate Diazonium Salt Reactant1->Intermediate + HCl, + NaNO2 Reactant2 Naphthol AS-LC Product This compound Reactant2->Product + NaOH Reagent1 HCl Reagent1->Intermediate Reagent2 NaNO2 Reagent2->Intermediate Reagent3 NaOH Reagent3->Product Intermediate->Product Coupling Reaction

Reactant to Product Logical Flow

Conclusion

This technical guide has summarized the current understanding of the crystalline structure of this compound. Based on available scientific literature, this compound is a crystalline material that has so far been observed in a single crystal form. The provided synthesis and characterization protocols offer a foundation for further research into the solid-state properties of this important pigment. Future studies focusing on exhaustive polymorph screening under a wide range of crystallization conditions would be necessary to definitively conclude whether this compound can exhibit polymorphism. Such research would be invaluable for optimizing its performance in various applications.

References

An In-depth Technical Guide to Pigment Red 146: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 146 (CI 12485) is a monoazo pigment belonging to the Naphthol AS pigment family, prized for its vibrant bluish-red hue and robust performance characteristics. This guide provides a comprehensive overview of its discovery within the broader context of azo pigment development, its chemical properties, detailed synthesis protocols, and its primary applications. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Discovery and Historical Context

The precise date of the first synthesis of this compound is not definitively documented in publicly available records. However, its historical development is intrinsically linked to the emergence of azo and Naphthol AS pigments. The journey began in the late 19th century with the discovery of azo dyes, which are organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).[1]

A significant breakthrough for this class of pigments was the development of Naphthol AS, a key coupling component, in the early 20th century. The initial patent for Naphthol pigments was granted in 1911.[2] These pigments, initially marketed as "Grela Reds," saw a surge in popularity during the 1930s, largely driven by the German chemical conglomerate IG Farben.[2] Subsequently, a series of "American Naphthol Reds" were introduced in the United States in the 1940s.[2] Given this timeline, it is highly probable that this compound was first synthesized and commercialized within this period of intense research and development in Naphthol AS pigments, likely between the 1930s and 1950s.

This compound is chemically identified as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide. Its Colour Index Number is 12485, and its CAS number is 5280-68-2.

Physicochemical Properties

This compound is a bluish-red pigment powder with good overall fastness properties. It is insoluble in water but soluble in ethanol (B145695) and xylene. A summary of its key physicochemical properties is presented in Table 1.

PropertyValue
Colour Index Name This compound
Colour Index Number 12485
CAS Number 5280-68-2
Chemical Formula C₃₃H₂₇ClN₄O₆
Molecular Weight 611.04 g/mol
Physical Form Red powder
Density 1.5 g/cm³
pH Value 6.0-7.0
Oil Absorption 40-50 ml/100g
Heat Resistance 180-200 °C
Light Fastness 5-7 (on a scale of 1-8)
Water Resistance 4-5 (on a scale of 1-5)
Oil Resistance 5 (on a scale of 1-5)
Acid Resistance 4 (on a scale of 1-5)
Alkali Resistance 4 (on a scale of 1-5)

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization of an aromatic amine (the diazo component) followed by an azo coupling reaction with a Naphthol AS derivative (the coupling component).

Signaling Pathway of Synthesis

The general chemical transformation involves the formation of a diazonium salt from an aromatic amine, which then acts as an electrophile in a substitution reaction with the electron-rich Naphthol AS coupling component.

Synthesis_Pathway A Aromatic Amine (Diazo Component) B Diazonium Salt A->B  Diazotization  (NaNO₂, HCl) D This compound B->D  Azo Coupling   C Naphthol AS Derivative (Coupling Component) C->D  Azo Coupling  

Caption: General synthesis pathway of this compound.

Experimental Protocols

The following experimental protocols are derived from publicly available patent literature and provide a general methodology for the synthesis of this compound. Specific quantities and conditions may be adjusted to optimize yield and pigment characteristics.

3.2.1. Preparation of the Diazo Component Solution

A typical procedure for the preparation of the diazonium salt solution is outlined in Table 2.

StepReagentQuantityProcedure
1Deionized Water100 kgAdd to a reaction vessel.
2Red Base (e.g., 3-amino-4-methoxy-N-phenylbenzamide)7-8 kgAdd to the deionized water.
3Hydrochloric Acid (25-30%)10-15 kgAdd to the mixture.
4Glacial Acetic Acid8-10 kgAdd to the mixture.
5--Stir for at least 10 minutes until dissolved.
6--Cool the solution to below 5 °C.
7Sodium Nitrite Solution (25-35%)As requiredAdd to the cooled solution.
8--React for 30-35 minutes to form the diazonium salt solution.

3.2.2. Preparation of the Coupling Component Solution

The preparation of the Naphthol AS coupling component solution is detailed in Table 3.

StepReagentQuantityProcedure
1Deionized Water200 kgAdd to a separate reaction vessel.
2Sodium Hydroxide3-5 kgDissolve in the deionized water.
3SurfactantAs requiredAdd to the solution.
4--Heat the solution to 80-95 °C.
5Naphthol AS-LCAs requiredAdd to the heated solution and stir until dissolved.

3.2.3. Azo Coupling and Product Isolation

The final step involves the coupling reaction and isolation of the pigment.

StepProcedure
1Slowly add the diazonium salt solution to the coupling component solution at a controlled temperature (e.g., below 20 °C).
2Maintain the pH of the reaction mixture between 4.5 and 5.5.
3After the addition is complete, stir the mixture for a specified period (e.g., 1-2 hours).
4Heat the suspension to a higher temperature (e.g., 80-95 °C) and hold for a period to promote crystal growth.
5Filter the resulting pigment.
6Wash the filter cake with deionized water until neutral.
7Dry the pigment in an oven at a controlled temperature (e.g., 75-85 °C).
Experimental Workflow

The overall experimental workflow for the synthesis of this compound is illustrated in the following diagram.

Experimental_Workflow cluster_0 Diazo Component Preparation cluster_1 Coupling Component Preparation A1 Mixing of Red Base, HCl, and Acetic Acid in Water A2 Cooling to < 5 °C A1->A2 A3 Addition of NaNO₂ Solution A2->A3 A4 Diazotization Reaction A3->A4 C Azo Coupling Reaction A4->C B1 Dissolving NaOH and Surfactant in Water B2 Heating to 80-95 °C B1->B2 B3 Dissolving Naphthol AS-LC B2->B3 B3->C D Heating and Aging C->D E Filtration D->E F Washing E->F G Drying F->G H This compound G->H

Caption: Experimental workflow for this compound synthesis.

Applications

This compound is a versatile pigment with a range of applications, primarily in the inks and coatings industries. Its strong bluish-red color and good fastness properties make it a suitable choice for:

  • Printing Inks: It is widely used in water-based, solvent-based, and UV-curable inks for packaging, publications, and textiles.

  • Paints and Coatings: this compound is employed in industrial coatings, architectural paints, and automotive finishes.

  • Plastics: It is used for coloring various plastics, including PVC.

  • Textile Printing: The pigment exhibits good lightfastness in textile printing applications.

Conclusion

This compound stands as a significant member of the Naphthol AS pigment family, with a history rooted in the early 20th-century advancements in organic chemistry. While the specific moment of its discovery remains to be precisely pinpointed, its development is a clear outcome of the industrial drive for high-performance, synthetic colorants. The detailed synthesis protocols and well-characterized properties of this compound continue to make it a commercially important colorant in a multitude of applications, underscoring the enduring legacy of azo pigment chemistry.

References

An In-depth Technical Guide to the Environmental Fate and Impact of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Red 146 (C.I. 12485) is a monoazo naphthol AS pigment widely utilized in various industrial applications, including printing inks, paints, plastics, and textiles. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental fate and ecological impact. A thorough review of available data on its physicochemical properties, environmental persistence, bioaccumulation potential, and ecotoxicity is presented. Standardized experimental protocols relevant to the assessment of organic pigments are detailed, and logical workflows for its environmental risk assessment are visualized. While data indicates a low overall environmental risk due to its very low water solubility and bioavailability, this guide highlights the need for further research in specific areas such as photodegradation pathways and the potential for long-term accumulation in certain environmental compartments.

Introduction

This compound, chemically known as N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-2-naphthalenecarboxamide, is a significant synthetic organic pigment valued for its vibrant bluish-red shade and good fastness properties. Its extensive use raises pertinent questions regarding its behavior and effects upon release into the environment. This document serves as a technical resource, consolidating available data on the environmental characteristics of this compound to support informed risk assessment and sustainable material development.

Physicochemical Properties

The environmental behavior of a substance is fundamentally governed by its physical and chemical properties. This compound is characterized by its high molecular weight and very low solubility in water, which are critical factors in its environmental fate.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-2-naphthalenecarboxamide
CAS Number 5280-68-2[1][2]
C.I. Name This compound[1][2]
C.I. Number 12485[1][2]
Molecular Formula C₃₃H₂₇ClN₄O₆[1]
Molecular Weight 611.04 g/mol [1]
Physical State Red powder[3]
Water Solubility 8.7 µg/L[4]
n-Octanol Solubility 100 µg/L[4]
Density 1.5 - 1.6 g/cm³[5]
Melting Point High melting point (not specified)
Vapor Pressure Expected to be very low (similar to disperse dyes, 10⁻¹¹ to 10⁻⁹ Pa)[6]
Log P (Octanol/Water Partition Coefficient) 5.18 (estimated)[7]

Environmental Fate

The environmental fate of this compound is largely dictated by its particulate nature and low water solubility, which limit its mobility and bioavailability.

Degradation

Studies on monoazo pigments, including analogues of this compound, indicate that they are generally not readily biodegradable under aerobic conditions.[6] The large molecular size and low water solubility are likely limiting factors for microbial uptake and degradation.

Table 2: Biodegradation Data for this compound and Analogues

Test TypeOrganism/MediumDurationResultGuidelineReference(s)
Inherent Biodegradability (analogue: Pigment Yellow 1)Activated sludge28 days14%OECD 302[2]
Ready Biodegradability (analogue: Pigment Red 48:2)Activated sludge28 days0%OECD 301[2]
Ready Biodegradability (analogue: Pigment Red 57:1)Activated sludge28 days0%OECD 301[2]

Specific experimental data on the photodegradation of this compound in aqueous or soil environments are limited. As an azo dye, it is expected to undergo photodegradation through cleavage of the azo bond (-N=N-) and subsequent reactions of the resulting aromatic amines. The rate and extent of this process under environmental conditions are currently not well-characterized.

Due to its chemical structure, which lacks readily hydrolyzable functional groups under typical environmental pH conditions (pH 4-9), this compound is expected to be hydrolytically stable.[6] No experimental data on the hydrolysis of this compound were found.

Mobility

The mobility of this compound in soil and sediment is expected to be very low. Its high molecular weight and extremely low water solubility suggest a strong affinity for the solid phase. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for assessing mobility. While no experimental Koc value for this compound was found, its properties suggest it would be strongly adsorbed to soil and sediment organic matter.

Bioaccumulation

The potential for this compound to bioaccumulate in aquatic organisms is considered low.[6] This is primarily due to its low water solubility, which limits its bioavailability for uptake by organisms. The octanol-water partition coefficient (Log P) is often used as a screening tool for bioaccumulation potential; however, for poorly soluble substances like pigments, the bioconfirmasi factor (BCF) derived from experimental studies is more relevant.

Table 3: Bioaccumulation Data for this compound

OrganismExposure RouteBCF Value (L/kg)GuidelineReference(s)
Fish (predicted)Aqueous1.46OECD 305 (modelled)[4]
Fish (predicted)Aqueous19.2QSAR[4]
Fish (default for non-ionizable azo pigments)Aqueous10[4]

Ecological Impact

The available ecotoxicity data for this compound and its analogues suggest a low potential for acute and chronic toxicity to aquatic and terrestrial organisms. This is consistent with its low bioavailability.

Table 4: Ecotoxicity Data for this compound and Analogues

OrganismTest TypeEndpointValue (mg/L)GuidelineReference(s)
Fish (various species, analogue data)Acute96-h LC50> 100OECD 203[2]
Daphnia magna (analogue data)Acute48-h EC50> 100OECD 202[2]
Green algae (Pseudokirchneriella subcapitata, analogue data)Growth Inhibition72-h EC50> 100OECD 201[2]
Soil organisms (various species, analogue data)ChronicNOEC≥ 1000 mg/kg soil[6]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the environmental fate and impact of this compound.

Biodegradation: OECD 301 - Ready Biodegradability
  • Principle: This test evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic aquatic conditions.

  • Methodology:

    • A defined concentration of the test substance is dissolved or suspended in a mineral medium.

    • The medium is inoculated with a mixed population of microorganisms from a source such as activated sludge.

    • The test is run in the dark or diffuse light at a constant temperature (20-25°C) for 28 days.

    • Biodegradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) (Method 301A, 301E), the production of carbon dioxide (CO₂) (Method 301B), or the consumption of oxygen (Method 301D, 301F).

    • A substance is considered readily biodegradable if it reaches a pass level of >60% of theoretical CO₂ evolution or oxygen consumption, or >70% DOC removal within a 10-day window during the 28-day test period.

Aquatic Toxicity: Daphnia sp. Acute Immobilisation Test (OECD 202)
  • Principle: This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Methodology:

    • Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance in a suitable aqueous medium.

    • The test is conducted for 48 hours under controlled temperature (18-22°C) and lighting conditions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

    • The results are used to calculate the EC50, the concentration that causes immobilization in 50% of the test organisms.

Aquatic Toxicity: Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)
  • Principle: This test assesses the effects of a substance on the growth of a selected species of freshwater algae or cyanobacteria.

  • Methodology:

    • Exponentially growing cultures of the test alga (e.g., Pseudokirchneriella subcapitata) are exposed to a range of concentrations of the test substance in a nutrient-rich medium.

    • The cultures are incubated for 72 hours under constant illumination and temperature.

    • Algal growth is measured at 24, 48, and 72 hours by determining cell concentration or a surrogate for biomass (e.g., fluorescence).

    • The growth rate and yield are calculated for each concentration and compared to a control to determine the EC50, the concentration causing a 50% reduction in growth.

Visualizations

Logical Workflow for Environmental Fate Assessment

EnvironmentalFateWorkflow A This compound (Physicochemical Properties) B Environmental Release A->B C Water Compartment B->C D Soil/Sediment Compartment B->D E Biodegradation (Low) C->E F Photodegradation (Potential Pathway) C->F G Hydrolysis (Negligible) C->G H Sorption/Partitioning (High) C->H I Bioaccumulation (Low Potential) C->I K Persistence in Sediment/Soil D->K H->D J Ecotoxicity (Low) I->J K->J

Caption: Logical workflow for the environmental fate assessment of this compound.

Hypothetical Photodegradation Pathway

PhotodegradationPathway PR146 This compound (Azo Bond) Cleavage UV Light (Azo Bond Cleavage) PR146->Cleavage AromaticAmine1 Aromatic Amine 1 Cleavage->AromaticAmine1 AromaticAmine2 Aromatic Amine 2 Cleavage->AromaticAmine2 FurtherDeg Further Degradation (Oxidation, Mineralization) AromaticAmine1->FurtherDeg AromaticAmine2->FurtherDeg CO2_H2O CO2 + H2O + Mineral Salts FurtherDeg->CO2_H2O

Caption: Hypothetical photodegradation pathway of this compound.

Conclusion

Based on the available data, this compound is characterized by very low water solubility and a high molecular weight, which are the dominant factors controlling its environmental fate and impact. It is expected to be persistent in the environment, with low potential for biodegradation. Due to its low bioavailability, the potential for bioaccumulation and ecotoxicity is also considered low. The primary environmental sink for this compound is expected to be soil and sediment, where it is likely to remain strongly adsorbed.

While the overall environmental risk appears to be low, the lack of specific experimental data on photodegradation, hydrolysis, and soil mobility for this compound represents a knowledge gap. Further research in these areas would provide a more complete understanding of its long-term environmental behavior. The experimental protocols and data presented in this guide provide a framework for such future investigations and for the environmental assessment of other related organic pigments.

References

Methodological & Application

Application Notes and Protocols for the Characterization of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 146 (C.I. 12485) is a monoazo pigment belonging to the Naphthol AS pigment family, characterized by its vivid bluish-red shade.[1] Its chemical formula is C₃₃H₂₇ClN₄O₆, and it has a molecular weight of 611.04 g/mol .[1][2] This organic pigment finds extensive use in various applications, including printing inks, water-based paints, coatings, and the coloration of plastics like PVC.[1][3][4] Given its widespread use, comprehensive characterization is crucial for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the analytical techniques used to characterize this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number5280-68-2[1][2][3][5]
Molecular FormulaC₃₃H₂₇ClN₄O₆[1][2]
Molecular Weight611.04 g/mol [1][2]
Density1.5 - 1.6 g/cm³[1][3][5]
pH Value6.0 - 7.0[1][3][4][5]
Oil Absorption40-50 ml/100g[3][5]
Heat Resistance180-240 °C[1][3]
Light Fastness (Coating)5-6[3]
Light Fastness (Plastic)7[3][5]

Analytical Techniques and Protocols

A multi-faceted analytical approach is required for the complete characterization of this compound, encompassing spectroscopic, chromatographic, thermal, and microscopic techniques.

Spectroscopic Techniques

Spectroscopic methods are fundamental for identifying the chemical structure and optical properties of this compound.

FT-IR spectroscopy is employed to identify the functional groups present in the this compound molecule, confirming its chemical identity.

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample by mixing approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Alternatively, place a small amount of the pigment powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Spectrometer: A benchtop FT-IR spectrometer.

    • Accessory: KBr pellet press or a universal ATR accessory.

    • Detector: Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS).

  • Data Acquisition:

    • For KBr pellets, press the mixture into a transparent pellet using a hydraulic press.

    • Place the KBr pellet or position the ATR accessory with the sample in the spectrometer's sample compartment.

    • Record the spectrum over a range of 4000 to 400 cm⁻¹.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to sample analysis.

  • Data Analysis: Process the resulting spectrum to identify characteristic absorption bands corresponding to functional groups such as N-H, C-H, C=O, N=N, and C-Cl bonds, which are expected in the structure of this compound.

UV-Vis spectroscopy is utilized to determine the optical absorption properties of this compound, which are directly related to its color.[6]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound by dissolving a precise amount of the pigment in a suitable solvent, such as ethanol, to a concentration of 0.05 mg/mL.[6][7] Further dilutions may be necessary to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).

  • Instrument Setup:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Cuvettes: 1 cm path length quartz cuvettes.

  • Data Acquisition:

    • Fill a cuvette with the solvent to be used as a reference.

    • Fill a second cuvette with the prepared pigment solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum over the wavelength range of 200 to 800 nm.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax), which is characteristic of the pigment's color. The absorbance values can also be used to assess properties like solvent resistance.[6]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a pigment sample, assessing its purity, and identifying any impurities or degradation products.[8]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of a suitable solvent, such as a mixture of methanol (B129727) and chloroform.

    • Use sonication to aid dissolution if necessary.

    • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Instrument Setup:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Column Temperature: 35 °C.[9]

  • Data Acquisition:

    • Set the detector to monitor at the λmax determined by UV-Vis spectroscopy.

    • Inject 10 µL of the prepared sample.

    • Run a gradient elution program, for example:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 100% B

      • 25-30 min: 100% B

      • 30-35 min: 100% to 50% B

      • 35-40 min: 50% B

    • Set the flow rate to 1.0 mL/min.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main pigment peak and identify any impurity peaks. The peak area can be used for quantification against a standard.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition behavior of the pigment.

Experimental Protocol:

  • Sample Preparation: Place approximately 5-10 mg of the this compound powder into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup:

    • Instrument: A simultaneous TGA/DSC analyzer.

    • Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.

  • Data Acquisition:

    • Heat the sample from room temperature to 600 °C at a constant heating rate of 10 °C/min.[10]

  • Data Analysis:

    • TGA: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss.

    • DSC: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events such as melting, crystallization, or decomposition.

Microscopic Techniques

Scanning Electron Microscopy (SEM) is used to visualize the morphology, particle size, and shape of the pigment particles.

Experimental Protocol:

  • Sample Preparation:

    • Mount a small amount of the this compound powder onto an aluminum stub using double-sided carbon tape.

    • Ensure a thin, even layer of the powder.

    • Sputter-coat the sample with a thin layer of a conductive material, such as gold or gold-palladium, to prevent charging under the electron beam.[6][7]

  • Instrument Setup:

    • Microscope: A scanning electron microscope.

    • Detector: Secondary electron detector for topographical imaging.

  • Data Acquisition:

    • Place the prepared stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an accelerating voltage (e.g., 5-15 kV).

    • Focus the electron beam on the sample and capture images at various magnifications to observe the particle morphology and size distribution.

  • Data Analysis: Analyze the SEM images to describe the shape of the pigment particles (e.g., rod-like, flaky) and estimate their size range.[11]

Particle Size Analysis

Laser diffraction is a common method for quantitatively determining the particle size distribution of pigments.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute, homogeneous suspension of this compound in a suitable dispersant (e.g., deionized water with a surfactant). Sonicate the suspension for 15 minutes to break up any agglomerates.[7][12]

  • Instrument Setup:

    • Analyzer: A laser diffraction particle size analyzer.

  • Data Acquisition:

    • Introduce the prepared suspension into the analyzer's dispersion unit.

    • Perform the measurement according to the instrument's standard operating procedure.

  • Data Analysis: Analyze the resulting particle size distribution data to determine parameters such as the mean particle size (D50) and the width of the distribution.

Data Presentation

The quantitative data obtained from the characterization of this compound can be summarized in the following tables for easy comparison.

Table 1: Spectroscopic and Colorimetric Data

ParameterMethodResult
λmaxUV-Vis SpectroscopyInsert experimental value
CIE Lab* ValuesColorimetryL: value, a: value, b*: value
Key FT-IR Peaks (cm⁻¹)FT-IR SpectroscopyList key peaks and assignments

Table 2: Thermal and Particle Size Data

ParameterMethodResult
Onset of DecompositionTGAInsert temperature
Mean Particle Size (D50)Laser DiffractionInsert value in µm
Particle Size RangeSEMInsert range in µm

Visualizations

Experimental Workflow for this compound Characterization

experimental_workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_methods Specific Methods cluster_data Data Analysis & Characterization sample This compound Sample spectroscopy Spectroscopy sample->spectroscopy chromatography Chromatography sample->chromatography thermal Thermal Analysis sample->thermal microscopy Microscopy sample->microscopy particle_size Particle Size Analysis sample->particle_size ftir FT-IR spectroscopy->ftir uvvis UV-Vis spectroscopy->uvvis hplc HPLC chromatography->hplc tga_dsc TGA/DSC thermal->tga_dsc sem SEM microscopy->sem laser Laser Diffraction particle_size->laser structure Chemical Structure ftir->structure optical Optical Properties uvvis->optical purity Purity & Impurities hplc->purity thermal_stability Thermal Stability tga_dsc->thermal_stability morphology Morphology & Size sem->morphology laser->morphology

Caption: Workflow for the comprehensive characterization of this compound.

Logical Relationship of Analytical Techniques

logical_relationship cluster_physical Physical Characterization cluster_chemical Chemical Characterization cluster_performance Performance Characterization PR146 This compound Morphology Morphology & Particle Shape PR146->Morphology SizeDistribution Particle Size Distribution PR146->SizeDistribution Crystallinity Crystalline Structure PR146->Crystallinity FunctionalGroups Functional Groups PR146->FunctionalGroups ElectronicTransitions Electronic Transitions (Color) PR146->ElectronicTransitions Composition Composition & Purity PR146->Composition ThermalStability Thermal Stability PR146->ThermalStability SolventResistance Solvent Resistance PR146->SolventResistance SEM SEM Morphology->SEM LaserDiffraction Laser Diffraction SizeDistribution->LaserDiffraction XRD XRD Crystallinity->XRD FTIR FT-IR FunctionalGroups->FTIR UVVis UV-Vis ElectronicTransitions->UVVis HPLC HPLC Composition->HPLC TGA_DSC TGA/DSC ThermalStability->TGA_DSC SolventResistance->UVVis

Caption: Interrelation of analytical techniques and characterized properties.

References

Application Notes and Protocols for the Dispersion of Pigment Red 146 in Aqueous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the effective dispersion of Pigment Red 146 in aqueous systems. The following information is intended to guide researchers and scientists in achieving stable, high-quality dispersions for various applications, including inks, coatings, and other formulations.

Introduction to this compound

This compound (C.I. 12485) is a Naphthol AS pigment that offers a brilliant bluish-red shade with good lightfastness and solvent resistance.[1][2] Its primary applications include water-based inks, textile printing, and emulsion paints.[3][4][5] Achieving a stable and fine dispersion of this hydrophobic pigment in aqueous media is critical for optimal color strength, gloss, and overall performance of the final product.[1][2]

The dispersion process involves three key stages: wetting of the pigment powder, mechanical deagglomeration to break down particle clusters, and stabilization to prevent reagglomeration.[6] The selection of appropriate dispersants and milling techniques is paramount to the success of this process.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical ClassMonoazo[3]
C.I. NameThis compound[3]
C.I. Number12485[3]
CAS Number5280-68-2[3]
Molecular FormulaC₃₃H₂₇ClN₄O₆[3]
Molecular Weight611.04 g/mol [3]
Density1.33 - 1.5 g/cm³[3]
pH6.0 - 7.0[3]
Oil Absorption45-55 ml/100g
Heat StabilityStable up to 180-200°C[3]
Light Fastness (1-8 scale)5-6

Dispersion Methodologies

The choice of dispersion method significantly impacts the final quality of the this compound dispersion. Common techniques include high-speed dispersion and bead milling.

  • High-Speed Dispersion (HSD): This method utilizes a high-speed rotating blade to create a vortex and generate high shear forces, which break down pigment agglomerates. It is often used for pre-dispersion before a milling stage.[7][8][9]

  • Bead Milling: A more energy-intensive method that employs a grinding chamber filled with small beads (e.g., ceramic or glass). The collision of the beads with the pigment particles leads to a finer and more uniform particle size distribution.[8][10][11] Bead mills are highly effective for achieving submicron particle sizes.[8]

A comparative overview of these methods is presented in Table 2.

ParameterHigh-Speed DispersionBead Milling
Energy Input LowerHigher
Final Particle Size Larger, wider distributionFiner, narrower distribution
Process Time ShorterLonger
Capital Cost LowerHigher
Application Pre-dispersion, less critical applicationsFine dispersions, high-performance applications

Experimental Protocols

The following protocols are provided as a starting point for the aqueous dispersion of this compound. Optimization may be required based on specific application needs and available equipment.

Protocol 1: High-Speed Dispersion for General Purpose Aqueous Dispersion

This protocol is suitable for creating a basic aqueous dispersion of this compound for applications such as textile printing pastes.

Materials and Equipment:

  • This compound Powder

  • Deionized Water

  • Dispersant (e.g., a non-ionic surfactant like Polyoxyethylene nonylphenol ether-9 or an anionic surfactant like Igepon T)[1]

  • Humectant/Co-solvent (e.g., Ethylene (B1197577) Glycol)

  • High-Speed Disperser with a Cowles blade

  • Beaker

  • Analytical Balance

Procedure:

  • Preparation of the Liquid Phase:

    • In a beaker, combine deionized water, dispersant, and ethylene glycol.

    • The typical concentration of the dispersant can range from 2% to 6% based on the pigment weight.[1]

    • Stir the mixture at a low speed (e.g., 500 rpm) until all components are fully dissolved.

  • Pigment Addition:

    • Gradually add the this compound powder to the liquid phase while stirring at a low speed to avoid excessive dust formation.

  • Dispersion:

    • Once all the pigment is added, increase the speed of the disperser to a high shear rate (e.g., 2000-5000 rpm), ensuring the formation of a vortex. The tip speed of the blade should be in the range of 18-25 m/s for effective dispersion.

    • Continue dispersing for 30-60 minutes. Monitor the temperature of the dispersion and use a cooling bath if necessary to maintain the temperature below 40°C.

  • Quality Control:

    • After dispersion, allow the sample to cool to room temperature.

    • Evaluate the dispersion quality by measuring particle size, viscosity, and color strength. A Hegman gauge can be used for a quick assessment of the fineness of grind.

Protocol 2: Bead Milling for High-Performance Aqueous Dispersion

This protocol is designed for applications requiring a very fine and stable dispersion, such as in high-quality water-based inks.

Materials and Equipment:

  • Pre-dispersed this compound (from Protocol 1)

  • Horizontal or Vertical Bead Mill

  • Grinding Media (e.g., 0.8-1.2 mm yttria-stabilized zirconia beads)

  • Particle Size Analyzer

Procedure:

  • Mill Preparation:

    • Charge the bead mill with the grinding media to the manufacturer's recommended volume (typically 70-80% of the chamber volume).

  • Milling:

    • Introduce the pre-dispersed this compound into the mill.

    • Set the agitator tip speed to the desired level (e.g., 10-15 m/s).

    • Mill the dispersion for a specified duration (e.g., 60-120 minutes). The milling time will depend on the desired particle size and the efficiency of the mill.

    • Monitor the temperature and use the mill's cooling system to maintain an optimal temperature range.

  • Sample Analysis:

    • Periodically take samples from the mill and measure the particle size distribution using a particle size analyzer.

    • Continue milling until the desired particle size (e.g., D90 < 500 nm) is achieved.

  • Finalization:

    • Once the target particle size is reached, discharge the dispersion from the mill.

    • Perform final quality control checks, including viscosity, pH, and stability tests.

Formulation Components and their Effects

The performance of a this compound dispersion is highly dependent on its formulation. Table 3 summarizes the key components and their functions.

ComponentExampleFunction
Pigment This compoundProvides color
Vehicle Deionized WaterThe continuous phase of the dispersion
Dispersant Igepon T (anionic), Peregal O-25 (non-ionic)[1]Wets the pigment surface and provides steric and/or electrostatic stabilization
Humectant Ethylene Glycol, Propylene GlycolPrevents drying and can improve pigment wetting
Defoamer Silicone-based or mineral oil-basedEliminates foam generated during dispersion
Biocide Prevents microbial growth in the aqueous system
Rheology Modifier Controls the viscosity and flow behavior of the dispersion

Quantitative Analysis of Dispersion Performance

The quality of a this compound dispersion can be assessed using several quantitative methods.

Effect of Surfactant Modification on Particle Size and Color Strength

A study by Lv et al. (2022) demonstrated the impact of modifying this compound with different surfactants. The results are summarized in Table 4.

ModificationAverage Particle Size (μm)Color Strength (%)
Unmodified P.R. 14630.581100
2% Igepon T-101.6
4% Peregal O-25--
2% Igepon T + 4% Peregal O-25 + DB-60 + GO12.252109.0
Hydrothermal Treatment (105°C)-112.6

Data extracted from Lv et al. (2022).[1][2]

Stability Assessment

The stability of the dispersion can be evaluated through various methods:

  • Particle Size Analysis: Monitoring the change in particle size distribution over time at elevated temperatures (e.g., 50°C) can indicate the stability against agglomeration.

  • Viscosity Measurement: A stable dispersion should maintain a relatively constant viscosity over time. Significant changes in viscosity can suggest flocculation or settling.

  • Centrifugation: Subjecting the dispersion to high centrifugal forces can accelerate settling and provide a quick indication of its stability.

Visualizations

General Workflow for Aqueous Dispersion of this compound

G cluster_preparation Preparation cluster_dispersion Dispersion Process cluster_qc Quality Control Vehicle_Preparation Vehicle Preparation (Water, Dispersant, Additives) Pre_mixing Pre-mixing Vehicle_Preparation->Pre_mixing Pigment_Weighing This compound Weighing Pigment_Weighing->Pre_mixing High_Shear_Dispersion High-Shear Dispersion (e.g., HSD) Pre_mixing->High_Shear_Dispersion Milling Milling (e.g., Bead Mill) High_Shear_Dispersion->Milling Particle_Size_Analysis Particle Size Analysis Milling->Particle_Size_Analysis Viscosity_Measurement Viscosity Measurement Milling->Viscosity_Measurement Color_Strength_Evaluation Color Strength Evaluation Milling->Color_Strength_Evaluation Stability_Testing Stability Testing Milling->Stability_Testing Final_Product Stable Aqueous Pigment Dispersion Stability_Testing->Final_Product

Caption: General workflow for preparing an aqueous dispersion of this compound.

Logical Relationship of Dispersion Parameters and Quality

G cluster_inputs Input Parameters cluster_outputs Dispersion Quality Pigment_Properties Pigment Properties (Particle Size, Surface Chemistry) Particle_Size_Distribution Particle Size Distribution Pigment_Properties->Particle_Size_Distribution influences Formulation Formulation (Dispersant Type & Conc., Additives) Formulation->Particle_Size_Distribution affects Viscosity Viscosity & Rheology Formulation->Viscosity controls Stability Long-term Stability Formulation->Stability enhances Process_Parameters Process Parameters (Milling Time, Speed, Temperature) Process_Parameters->Particle_Size_Distribution determines Color_Properties Color Properties (Strength, Gloss) Particle_Size_Distribution->Color_Properties impacts Particle_Size_Distribution->Stability affects

Caption: Relationship between input parameters and the final quality of the pigment dispersion.

References

Application Notes and Protocols: Using Pigment Red 146 as a Standard in Colorimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146, a monoazo pigment belonging to the Naphthol AS pigment class, is a bluish-red colorant known for its excellent solvent and chemical resistance.[1][2][3] While primarily utilized in the ink, coatings, and plastics industries, its strong light absorption properties present an opportunity for its use as a stable, non-fading standard in various colorimetric analyses.[4][5][6] This document provides detailed application notes and protocols for employing this compound as a reference standard for the quantification of colored compounds in solution.

Given its insolubility in aqueous solutions, protocols will focus on the use of organic solvents or stabilized dispersions.[1][2] Due to the lack of a standardized molar absorptivity value in the scientific literature, the primary method of quantification will be through the generation of a standard curve.

Physicochemical Properties of this compound

A comprehensive understanding of the properties of this compound is essential for its proper application as a colorimetric standard.

PropertyValueReference
Chemical Name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]diazenyl]naphthalene-2-carboxamide[5]
C.I. Name This compound[1]
C.I. Number 12485[1]
CAS Number 5280-68-2[1]
Molecular Formula C₃₃H₂₇ClN₄O₆[7]
Molecular Weight 611.04 g/mol [5][7]
Appearance Red powder[8]
Water Solubility Insoluble[1][2]
Solvent Solubility Soluble in ethanol (B145695) and xylene. Good solvent resistance.[8]
pH ~7.0[5]
Density 1.4 - 1.6 g/cm³[9]

Experimental Protocols

Preparation of a this compound Stock Solution

Due to the insolubility of this compound in water, a suitable organic solvent must be selected. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are recommended due to their high solvating power for organic compounds.

Materials:

  • This compound (high purity grade)

  • Dimethylformamide (DMF), analytical grade

  • Volumetric flask (e.g., 100 mL)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Ultrasonic bath

Protocol:

  • Accurately weigh approximately 10 mg of this compound using an analytical balance.

  • Carefully transfer the weighed pigment into a 100 mL volumetric flask.

  • Add approximately 50 mL of DMF to the flask.

  • Sonicate the flask in an ultrasonic bath for 15-20 minutes to ensure complete dissolution of the pigment. The solution should be clear and free of visible particles.

  • Allow the solution to return to room temperature.

  • Add DMF to the volumetric flask up to the 100 mL mark.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This is your stock solution.

  • Calculate the precise concentration of the stock solution in mg/mL.

Determination of Maximum Absorbance (λmax)

The wavelength of maximum absorbance (λmax) should be determined in the chosen solvent to ensure maximum sensitivity for the assay. A UV-Vis spectrophotometer is required for this procedure.

Materials:

  • This compound stock solution

  • DMF (or the chosen solvent) as a blank

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

Protocol:

  • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Fill a cuvette with the blank solvent (DMF).

  • Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 400-700 nm).

  • Dilute a small aliquot of the this compound stock solution with the solvent to obtain an absorbance reading between 0.5 and 1.0 at its peak.

  • Empty the blank cuvette and rinse it with the diluted pigment solution before filling it.

  • Place the cuvette with the diluted pigment solution in the spectrophotometer and scan across the wavelength range.

  • The wavelength at which the highest absorbance is recorded is the λmax. For a related Naphthol AS pigment in DMF, a λmax of approximately 505 nm has been reported, which can be used as a starting point.

Generation of a Standard Curve

A standard curve is essential for determining the concentration of unknown samples. This involves preparing a series of dilutions from the stock solution and measuring their absorbance at the determined λmax.

Materials:

  • This compound stock solution

  • DMF (or the chosen solvent)

  • Set of volumetric flasks (e.g., 10 mL)

  • Pipettes

  • UV-Vis spectrophotometer

  • Cuvettes

Protocol:

  • Label a series of volumetric flasks (e.g., 1 to 6).

  • Prepare a series of standard solutions by diluting the stock solution. For example, to prepare a 6-point standard curve:

    • Standard 1: Pipette 1 mL of stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Standard 2: Pipette 2 mL of stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Standard 3: Pipette 4 mL of stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Standard 4: Pipette 6 mL of stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Standard 5: Pipette 8 mL of stock solution into a 10 mL volumetric flask and dilute to the mark.

    • Standard 6: Use the undiluted stock solution (or a 1:1 dilution if the absorbance is too high).

  • Calculate the final concentration of this compound in each standard solution.

  • Set the spectrophotometer to the determined λmax.

  • Zero the spectrophotometer using the solvent blank.

  • Measure the absorbance of each standard solution, starting from the most dilute.

  • Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the R² value (which should be close to 1.0) represent the standard curve.

Analysis of an Unknown Sample

Protocol:

  • Prepare the unknown sample in the same solvent used for the standard curve. If necessary, dilute the sample to ensure its absorbance falls within the range of the standard curve.

  • Measure the absorbance of the unknown sample at the same λmax.

  • Use the equation of the standard curve (y = mx + c) to calculate the concentration of the unknown sample. Substitute the measured absorbance (y) and solve for the concentration (x).

    • Concentration (x) = (Absorbance (y) - c) / m

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_std_curve Standard Curve Generation cluster_analysis Sample Analysis prep_stock Prepare Stock Solution (this compound in DMF) det_lambda Determine λmax prep_stock->det_lambda prep_standards Prepare Standard Dilutions prep_stock->prep_standards measure_abs_std Measure Absorbance of Standards det_lambda->measure_abs_std prep_standards->measure_abs_std plot_curve Plot Absorbance vs. Concentration measure_abs_std->plot_curve calc_conc Calculate Concentration plot_curve->calc_conc prep_unknown Prepare Unknown Sample measure_abs_unknown Measure Absorbance of Unknown prep_unknown->measure_abs_unknown measure_abs_unknown->calc_conc logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs pigment This compound Standard spectrophotometry Spectrophotometric Measurement pigment->spectrophotometry to create standards solvent Appropriate Solvent (e.g., DMF) solvent->spectrophotometry as blank & diluent unknown Unknown Sample unknown->spectrophotometry for measurement std_curve Standard Curve (Abs vs. Conc) spectrophotometry->std_curve generates concentration Concentration of Unknown std_curve->concentration used to determine

References

Formulation of Pigment Red 146 in Printing Inks and Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146 (P.R. 146), a monoazo pigment, is a versatile colorant widely utilized in the formulation of printing inks and coatings.[1] Known for its bluish-red shade, good solvent resistance, and moderate lightfastness, it offers a balance of performance and cost-effectiveness.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of this compound into various systems, including water-based flexographic inks, solvent-based gravure inks, architectural paints, and industrial coatings.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for successful formulation. Key properties are summarized in the table below.

PropertyValueReference
C.I. NameThis compound[3]
C.I. Number12485[3]
CAS Number5280-68-2[3]
Chemical ClassMonoazo[3]
Molecular FormulaC₃₃H₂₇ClN₄O₆[2]
Molecular Weight611.04 g/mol [2]
Density1.3 - 1.6 g/cm³[3][4]
Oil Absorption40 - 50 g/100g [3]
pH6.0 - 7.0[3]
Heat Stability180-200°C[4][5]
Lightfastness (Coating)5-6 (BWS)[3]

Starting Point Formulations

The following are starting point formulations for various applications. These are intended as a guide and may require optimization based on specific raw materials and performance requirements.

Water-Based Flexographic Ink

Water-based flexographic inks are widely used in packaging due to their low volatile organic compound (VOC) content. This compound is a suitable choice for these systems.[6]

ComponentCategoryWeight (%)
This compoundPigment15.0
Styrene-Acrylic Copolymer Emulsion (38-42% solids)Binder45.0
WaterSolvent25.0
Propylene GlycolCo-solvent/Humectant5.0
Polymeric DispersantDispersant2.0
DefoamerAdditive0.5
Wax EmulsionAdditive2.0
pH Adjuster (e.g., Ammonia)Additiveto pH 8.5-9.5
Total 100.0
Solvent-Based Gravure Ink

Solvent-based gravure inks are known for their high print quality and are commonly used for flexible packaging. Polyamide and polyurethane resins are typical binders in these systems.[7][8]

ComponentCategoryWeight (%)
This compoundPigment12.0
Nitrocellulose or Polyamide ResinBinder20.0
Polyurethane ResinCo-binder5.0
Ethyl AcetateSolvent40.0
Isopropyl AlcoholCo-solvent15.0
TolueneCo-solvent5.0
Plasticizer (e.g., Dioctyl Phthalate)Additive2.0
WaxAdditive1.0
Total 100.0
Architectural Latex Paint (Interior)

Architectural latex paints are water-based coatings used for decorative and protective purposes on interior and exterior surfaces.

ComponentCategoryWeight (%)
WaterSolvent30.0
Propylene GlycolCo-solvent2.0
DispersantAdditive0.5
DefoamerAdditive0.3
Titanium Dioxide (Rutile)Pigment20.0
This compoundPigment5.0
Calcium CarbonateExtender10.0
Acrylic Latex Emulsion (50% solids)Binder30.0
Coalescing AgentAdditive1.0
Rheology ModifierAdditive0.7
BiocideAdditive0.5
Total 100.0
Industrial Alkyd Enamel (Solvent-Based)

Alkyd enamels are durable coatings used for industrial applications, offering good gloss and hardness.

ComponentCategoryWeight (%)
Long Oil Alkyd Resin (60% solids in mineral spirits)Binder50.0
This compoundPigment10.0
Mineral SpiritsSolvent32.0
Anti-skinning AgentAdditive0.5
Driers (e.g., Cobalt, Zirconium, Calcium)Additive1.5
Rheology Modifier (e.g., Organoclay)Additive1.0
SurfactantAdditive0.5
Total 100.0

Experimental Protocols

Pigment Dispersion

Proper dispersion of this compound is critical to achieving optimal color strength, gloss, and stability. The following is a general protocol for dispersion using a high-speed disperser.

Objective: To deagglomerate and wet the pigment particles within the liquid vehicle.

Equipment and Materials:

  • High-speed disperser with a Cowles-type blade

  • Dispersion vessel

  • This compound

  • Vehicle (binder, solvent, and dispersant from the chosen formulation)

  • Hegman gauge

Protocol:

  • Add the liquid components of the mill base (vehicle and dispersant) to the dispersion vessel.

  • Begin agitation at a low speed to create a vortex.

  • Gradually add the this compound powder into the vortex to ensure it is wetted by the vehicle.

  • Once all the pigment has been added, increase the disperser speed to achieve a "doughnut" flow pattern, where the batch circulates and a vortex is maintained. The tip speed of the blade should be approximately 18-25 m/s.

  • Continue dispersion for 20-30 minutes. Monitor the temperature to avoid excessive heat buildup, which can affect the properties of the vehicle.

  • Periodically take a sample and use a Hegman gauge to assess the fineness of grind. Continue dispersion until the desired fineness is achieved (typically 6-7 for inks and 5-6 for architectural paints on the Hegman scale).

  • Once the desired fineness is reached, reduce the speed and add the remaining components of the formulation (the "letdown") under low agitation.

G cluster_prep Preparation cluster_dispersion Dispersion cluster_letdown Letdown A Add Liquid Components to Vessel B Start Low-Speed Agitation A->B C Gradually Add this compound B->C D Increase Speed to Achieve 'Doughnut' Flow C->D E Disperse for 20-30 Minutes D->E F Monitor Temperature E->F G Check Fineness of Grind (Hegman Gauge) E->G Periodically G->E If not at target H Reduce Agitation Speed G->H If at target I Add Remaining Formulation Components H->I

Pigment Dispersion Workflow
Performance Testing

Once the ink or coating is formulated, a series of performance tests should be conducted to evaluate its quality.

Objective: To evaluate the color accuracy and gloss of the final product.

Protocol:

  • Color Measurement:

    • Apply the ink or coating to a standardized substrate (e.g., Leneta chart).

    • Allow the film to dry completely under controlled conditions (23 ± 2°C and 50 ± 5% relative humidity).

    • Use a spectrophotometer to measure the CIELAB color coordinates (L, a, b*).

    • Compare the values to a standard to determine the color difference (ΔE*).

  • Gloss Measurement:

    • Use a gloss meter to measure the specular gloss of the dried film at the appropriate angle (e.g., 20°, 60°, or 85°) as per ASTM D523.

Objective: To assess the adhesion of the dried film to the substrate.

Protocol (Cross-Hatch Adhesion - ASTM D3359):

  • Apply the coating to the substrate and allow it to cure completely.

  • Using a sharp blade or a cross-hatch cutter, make a series of parallel cuts through the coating to the substrate.

  • Make a second series of cuts perpendicular to the first, creating a grid pattern.

  • Apply a specified pressure-sensitive tape over the grid and smooth it down firmly.

  • Rapidly pull the tape off at a 180° angle.

  • Visually inspect the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

Objective: To evaluate the resistance of the coating to various physical and chemical agents.

Protocols:

  • Solvent Resistance: Rub the cured film with a cloth soaked in a specified solvent (e.g., methyl ethyl ketone - MEK) for a set number of double rubs. Evaluate for any signs of degradation.

  • Scrub Resistance (for architectural paints): Use a scrub test apparatus according to ASTM D2486 to determine the number of scrub cycles the paint film can withstand before failure.

G cluster_formulation Formulation Stage cluster_testing Performance Testing cluster_evaluation Evaluation Formulation Ink/Coating Formulation Color Color and Appearance Formulation->Color Adhesion Adhesion Formulation->Adhesion Resistance Resistance Properties Formulation->Resistance Pass Pass Color->Pass Fail Fail Color->Fail Adhesion->Pass Adhesion->Fail Resistance->Pass Resistance->Fail Fail->Formulation Reformulate

References

Application of Pigment Red 146 in Plastic and Polymer Coloration: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Pigment Red 146 in the coloration of plastics and polymers. It is intended to serve as a comprehensive resource for researchers and scientists in materials science and polymer chemistry.

Introduction to this compound

This compound is a monoazo pigment that offers a brilliant, bluish-red shade. It is widely recognized for its good overall fastness properties, making it a suitable candidate for a variety of applications, including plastics, coatings, and inks. In the realm of polymer coloration, this compound is noted for its performance in several common resin systems, providing vibrant and stable coloration. This pigment is a viable alternative to other red pigments where improved fastness properties are desired.

Physicochemical and Technical Properties

The inherent properties of this compound dictate its performance and suitability for various polymer processing conditions and end-use applications. A summary of these properties is presented below.

PropertyValueSource(s)
Chemical Class Monoazo[1]
C.I. Name This compound[2]
C.I. Number 12485[1]
CAS Number 5280-68-2[2][3]
Molecular Formula C₃₃H₂₇ClN₄O₆[4]
Molecular Weight 611.04 g/mol [4]
Appearance Bluish-red powder[2]
Density 1.30 - 1.60 g/cm³[2][4]
Oil Absorption 40 - 50 ml/100g[2][3]
pH Value 6.0 - 7.0[3][4]

Performance in Plastic and Polymer Systems

This compound exhibits good to excellent performance across a range of critical parameters for plastic coloration. Its thermal stability and resistance to migration and chemical attack make it a robust choice for various polymer matrices.

Performance Data
Performance ParameterRating/ValueTest Conditions/DetailsSource(s)
Heat Resistance (Plastics) 240 °C-[3]
Light Fastness (Plastics) 7 (on a scale of 1-8, where 8 is excellent)-[3]
Water Resistance 4 (on a scale of 1-5, where 5 is excellent)-[3]
Oil Resistance 5 (on a scale of 1-5, where 5 is excellent)-[3]
Acid Resistance 4 (on a scale of 1-5, where 5 is excellent)-[3]
Alkali Resistance 4 (on a scale of 1-5, where 5 is excellent)-[3]
Recommended Polymer Applications

This compound is recommended for a variety of plastic and polymer systems, with notable performance in the following:

  • Polyvinyl Chloride (PVC): Exhibits good compatibility and performance in both plasticized and rigid PVC applications.[5]

  • Polyolefins (PP, HDPE): Demonstrates excellent performance in polypropylene (B1209903) and high-density polyethylene, with good heat resistance and minimal warpage.[2]

  • Engineering Plastics & ABS: Suitable for use in engineering plastics and Acrylonitrile Butadiene Styrene, offering excellent heat resistance.[2]

Experimental Protocols

The following protocols provide a generalized framework for the incorporation and evaluation of this compound in plastic and polymer systems. Researchers should adapt these protocols based on their specific equipment and polymer grades.

Protocol 1: Masterbatch Preparation via Twin-Screw Extrusion

This protocol describes the preparation of a concentrated color masterbatch of this compound, which is a common industrial practice for ensuring uniform pigment dispersion in the final product.

Materials and Equipment:

  • This compound powder

  • Carrier resin (e.g., LLDPE, PP, or a universal carrier)

  • Dispersing agent (e.g., wax-based or metallic stearates), optional

  • High-speed mixer

  • Gravimetric or volumetric feeder

  • Co-rotating twin-screw extruder

  • Water bath or air-cooling conveyor

  • Strand pelletizer

Procedure:

  • Pre-mixing:

    • Accurately weigh the this compound, carrier resin, and any dispersing agents according to the desired formulation (a typical starting point is 20-40% pigment loading).

    • Combine the components in a high-speed mixer and blend until a homogenous mixture is achieved.

  • Extrusion:

    • Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A typical profile for LLDPE would be a gradual increase from 160°C to 220°C from the feed zone to the die.

    • Calibrate the feeder to deliver the pre-mixed compound to the extruder at a consistent rate.

    • Start the extruder at a low screw speed and gradually increase to the target speed, ensuring proper melting and mixing. The screw design should include kneading and mixing elements to ensure high shear for pigment dispersion.

    • The molten, colored polymer will be extruded through a strand die.

  • Cooling and Pelletizing:

    • Pass the extruded strands through a water bath or onto a cooling conveyor to solidify.

    • Feed the cooled strands into a pelletizer to produce uniform masterbatch pellets.

  • Quality Control:

    • Visually inspect the pellets for color consistency and signs of undispersed pigment.

    • Perform a melt flow index (MFI) test to ensure the process has not significantly degraded the polymer.

    • Conduct a drawdown or injection mold a sample to check the color strength and shade against a standard.

Protocol 2: Coloration of Polymer via Injection Molding

This protocol details the use of the prepared this compound masterbatch to color a natural polymer during the injection molding process.

Materials and Equipment:

  • This compound masterbatch

  • Natural polymer pellets (e.g., PP, ABS, PVC)

  • Injection molding machine

  • Standard test specimen mold (e.g., for tensile bars or color plaques)

Procedure:

  • Blending:

    • Tumble blend the this compound masterbatch with the natural polymer pellets at the desired let-down ratio (e.g., 1-4% masterbatch to 96-99% natural polymer). Ensure the mixture is homogenous.

  • Injection Molding:

    • Set the injection molding machine parameters (barrel temperatures, injection pressure, holding pressure, cooling time) according to the recommendations for the natural polymer being used.

    • Ensure the barrel temperatures do not exceed the heat stability of this compound (240°C).[3]

    • Load the blended material into the hopper of the injection molding machine.

    • Purge the machine with the colored blend until the color is consistent.

    • Mold the test specimens.

  • Evaluation:

    • Visually assess the molded parts for color uniformity, specks, or streaks, which would indicate poor dispersion.

    • Perform colorimetric measurements (e.g., using a spectrophotometer to obtain CIELAB values) to quantify the color.

    • Conduct mechanical testing (e.g., tensile strength, impact resistance) to determine if the pigment has affected the physical properties of the polymer.

Protocol 3: Assessment of Lightfastness

This protocol outlines a method for evaluating the lightfastness of this compound in a polymer matrix, based on the principles of ASTM D4329.

Materials and Equipment:

  • Colored polymer plaques prepared as per Protocol 2.

  • Accelerated weathering chamber equipped with fluorescent UV lamps (UVA-340 lamps are recommended to simulate sunlight).

  • Spectrophotometer or colorimeter.

Procedure:

  • Initial Measurement:

    • Measure the initial color of the molded plaques using a spectrophotometer to establish a baseline.

  • Accelerated Weathering:

    • Place the plaques in the accelerated weathering chamber.

    • Set the test cycle. A common cycle is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

    • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodic Evaluation:

    • At specified intervals, remove the samples and measure the color change (ΔE*) relative to the unexposed control sample.

    • Visually assess for any changes in appearance, such as chalking or gloss reduction.

  • Reporting:

    • Report the color change as a function of exposure time. The lightfastness can be rated on the Blue Wool Scale (1-8) by comparing the color change to that of the calibrated blue wool standards exposed under the same conditions.

Visualizations

Experimental Workflow for Polymer Coloration

cluster_0 Protocol 1: Masterbatch Preparation cluster_1 Protocol 2: Final Part Production cluster_2 Protocol 3: Performance Testing Premix Pre-mixing (Pigment + Carrier + Additives) Extrusion Twin-Screw Extrusion Premix->Extrusion Cooling Cooling (Water Bath/Air) Extrusion->Cooling Pelletizing Pelletizing Cooling->Pelletizing MB_QC Masterbatch QC Pelletizing->MB_QC Blending Blending (Masterbatch + Natural Polymer) MB_QC->Blending Use Masterbatch Molding Injection Molding Blending->Molding Part_Eval Part Evaluation (Color, Mechanical) Molding->Part_Eval Weathering Accelerated Weathering (UV, Moisture) Molding->Weathering Test Part Color_Measurement Color Measurement (ΔE*) Weathering->Color_Measurement

Caption: Workflow for coloring polymers with this compound.

Decision Logic for Polymer and Pigment Compatibility

start Select Polymer proc_temp Processing Temp > 240°C? start->proc_temp chem_env Aggressive Chemical Environment? proc_temp->chem_env No not_suitable Consider Alternative Pigment proc_temp->not_suitable Yes uv_exp High UV Exposure Application? chem_env->uv_exp No chem_env->not_suitable Yes (Check resistance data) suitable This compound Potentially Suitable uv_exp->suitable No test_lightfastness Test Lightfastness (Protocol 3) uv_exp->test_lightfastness Yes test_lightfastness->suitable Passes test_lightfastness->not_suitable Fails

References

Application Notes and Protocols for Pigment Red 146 in Textile Printing and Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Pigment Red 146 in textile printing and dyeing applications. The information is intended to guide researchers and scientists in developing and evaluating textile products colored with this pigment.

Physicochemical and Fastness Properties of this compound

This compound is a monoazo pigment that presents as a bluish-red powder. It is widely used in textile printing for its good overall fastness properties. A summary of its key characteristics is presented in the tables below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1][2][3]
C.I. Number12485[1][2][3]
CAS Number5280-68-2[1][2][3]
Chemical ClassNaphthol AS[4]
Molecular FormulaC₃₃H₂₇ClN₄O₆[4][5]
Molecular Weight611.04 g/mol [4][5]
pH Value6.0 - 7.5[1][2][5]
Density1.33 - 1.6 g/cm³[2][5]
Oil Absorption40 - 70 g/100g [1][2][4]
Heat Stability180°C - 200°C (for 10 min)[2][4][5]

Table 2: Color Fastness Properties of this compound on Textiles

Fastness PropertyRating (Scale)Reference
Light Fastness (Full Shade)6 - 7 (Blue Wool Scale 1-8)[1][4][6]
Light Fastness (Reduced Tint)5 - 6 (Blue Wool Scale 1-8)[6]
Washing Fastness5 (Grey Scale 1-5)[6]
Water Resistance4 - 5 (Grey Scale 1-5)[2][3][6]
Acid Resistance4 - 5 (Grey Scale 1-5)[1][2][3][5]
Alkali Resistance4 - 5 (Grey Scale 1-5)[1][2][3][5]
Dry Rubbing4 - 5 (Grey Scale 1-5)[7]
Wet Rubbing4 (Grey Scale 1-5)[7]
Solvent ResistanceGood[2]

Experimental Protocols

The following protocols provide a framework for the application of this compound in textile printing and dyeing. Researchers should consider these as starting points and may need to optimize parameters based on the specific substrate and performance requirements.

Textile Pre-treatment Protocol

Proper preparation of the textile substrate is crucial for optimal pigment adhesion and color fastness.

Objective: To remove impurities and prepare the fabric surface for pigment application.

Materials:

  • Textile substrate (e.g., cotton, polyester, cotton/polyester blend)

  • Alkaline scouring solution

  • Bleaching agent (if necessary for a white base)

  • Deionized water

Procedure:

  • Scouring: Immerse the textile in an alkaline solution to remove natural oils, waxes, and other impurities. The specific conditions will depend on the fiber type.

  • Rinsing: Thoroughly rinse the fabric with deionized water to remove all traces of the scouring agent.

  • Bleaching (Optional): For a vibrant and true color representation, bleach the fabric to achieve a clean white base.

  • Final Rinse: Rinse the fabric again with deionized water.

  • Drying: Completely dry the fabric before printing or dyeing to prevent dilution of the pigment paste or dye bath.

Pigment Printing Protocol

This protocol outlines the preparation of a printing paste and its application to a textile substrate.

Objective: To apply a defined pattern of this compound onto a textile surface.

Materials:

  • This compound dispersion

  • Binder (e.g., acrylic-based)

  • Thickener (e.g., synthetic polyacrylate)

  • Fixing agent

  • Softener (optional)

  • Anti-foaming agent (optional)

  • Deionized water

  • Pre-treated textile substrate

Printing Paste Formulation:

A typical formulation for a pigment printing paste is provided below. The exact percentages may need to be adjusted based on the desired viscosity and color depth.

Table 3: Example Formulation for this compound Printing Paste

ComponentConcentration (%)
This compound Dispersion5 - 10
Binder10 - 25
Thickener2 - 5
Deionized WaterRemainder to 100

Procedure:

  • Paste Preparation: a. In a suitable container, add the deionized water. b. With gentle stirring, add the thickener and allow it to swell to the desired viscosity. c. Add the binder to the thickened solution and mix thoroughly. d. Gradually add the this compound dispersion while stirring until a homogenous paste is formed. e. If required, add other auxiliaries such as a fixing agent, softener, or anti-foaming agent.

  • Application: Apply the printing paste to the pre-treated textile using a suitable method such as screen printing (flat-bed or rotary) or digital inkjet printing.

  • Drying: Dry the printed fabric at 100-120°C for 1-3 minutes to remove moisture.[5]

  • Curing: Cure the dried fabric at a higher temperature, typically 140-170°C for 2-5 minutes.[5] This step is critical for the polymerization of the binder, which encapsulates the pigment and ensures good fastness properties.

  • Post-Treatment (Optional): To improve the hand-feel of the printed fabric, a softening agent can be applied. A gentle wash may also be performed to remove any residual chemicals.

Pigment Dyeing Protocol

While pigments are more commonly used for printing, they can also be used for dyeing, particularly for pale to medium shades.

Objective: To achieve a solid, even coloration of a textile substrate with this compound.

Materials:

  • This compound dispersion

  • Binder

  • Wetting agent

  • Dispersing agent

  • Anti-crease agent

  • Deionized water

  • Pre-treated textile substrate

Dye Bath Formulation:

The concentrations of the components in the dye bath will vary depending on the desired shade depth and the specific equipment used.

Table 4: Example Formulation for this compound Dye Bath

ComponentConcentration (g/L)
This compound Dispersion1 - 5
Binder5 - 20
Wetting Agent1 - 2
Dispersing Agent1 - 2
Anti-crease Agent1 - 2

Procedure:

  • Dye Bath Preparation: a. Fill the dyeing vessel with the required amount of deionized water. b. Add the wetting agent, dispersing agent, and anti-crease agent to the bath and mix. c. Add the binder and stir until it is well dispersed. d. Finally, add the this compound dispersion and ensure the bath is homogenous.

  • Dyeing: a. Introduce the pre-treated textile into the dye bath. b. Gradually raise the temperature of the dye bath according to the binder manufacturer's recommendations, typically between 40°C and 60°C. c. Continue the dyeing process for 30-60 minutes with continuous agitation to ensure even coloration.

  • Rinsing and Drying: After dyeing, rinse the fabric thoroughly with water to remove any unfixed pigment and auxiliaries, then dry the fabric.

  • Curing: As with printing, a curing step at 140-170°C for 2-5 minutes is essential to fix the pigment to the fabric.[5]

Quality Control and Fastness Testing

To ensure the quality and durability of the printed or dyed textiles, it is essential to perform standardized fastness tests.

Protocols for Fastness Testing:

  • Color Fastness to Washing: ISO 105-C06:2010. This test assesses the resistance of the color to domestic and commercial laundering.[4][7][8]

  • Color Fastness to Rubbing (Crocking): ISO 105-X12:2016. This method determines the amount of color transferred from the textile surface to another surface by rubbing.[3][4]

  • Color Fastness to Light: ISO 105-B02:2014. This standard evaluates the resistance of the color to the fading effects of an artificial light source that simulates natural daylight.[4][6]

Visualizations

The following diagrams illustrate the workflows for the textile printing and dyeing processes.

Textile_Printing_Workflow cluster_prep Fabric Pre-treatment cluster_paste Printing Paste Preparation cluster_print_process Printing and Fixation scouring Scouring rinsing1 Rinsing scouring->rinsing1 bleaching Bleaching (Optional) rinsing1->bleaching rinsing2 Final Rinsing bleaching->rinsing2 drying1 Drying rinsing2->drying1 application Application (e.g., Screen Printing) drying1->application water Deionized Water thickener Thickener water->thickener binder Binder thickener->binder pigment This compound binder->pigment auxiliaries Auxiliaries pigment->auxiliaries auxiliaries->application drying2 Drying (100-120°C) application->drying2 curing Curing (140-170°C) drying2->curing post_treatment Post-Treatment (Optional) curing->post_treatment

Caption: Workflow for Textile Printing with this compound.

Textile_Dyeing_Workflow cluster_prep Fabric Pre-treatment cluster_bath Dye Bath Preparation cluster_dye_process Dyeing and Fixation scouring Scouring rinsing1 Rinsing scouring->rinsing1 bleaching Bleaching (Optional) rinsing1->bleaching rinsing2 Final Rinsing bleaching->rinsing2 drying1 Drying rinsing2->drying1 dyeing Dyeing (40-60°C) drying1->dyeing water Deionized Water auxiliaries Wetting, Dispersing, Anti-crease Agents water->auxiliaries binder Binder auxiliaries->binder pigment This compound binder->pigment pigment->dyeing rinsing3 Rinsing & Drying dyeing->rinsing3 curing Curing (140-170°C) rinsing3->curing

Caption: Workflow for Textile Dyeing with this compound.

References

Application Note: Spectrophotometric Quantification of Pigment Red 146 in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative determination of Pigment Red 146 in solutions using UV-Vis spectrophotometry. This method is applicable for quality control, formulation analysis, and research applications in industries where this compound is utilized, such as in inks, coatings, and plastics. The protocol described herein is straightforward, rapid, and requires instrumentation commonly available in analytical laboratories.

Introduction

This compound (C.I. 12485) is a monoazo pigment characterized by its bright, bluish-red shade and good fastness properties.[1][2][3] Its chemical name is N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide.[4] Accurate quantification of this pigment in various media is crucial for ensuring product quality and consistency. UV-Vis spectrophotometry offers a simple and reliable method for this purpose, based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert Law.

Principle of the Method

The concentration of this compound in a solution is determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) and relating it to a standard curve prepared from solutions of known concentrations.

Materials and Equipment

  • Spectrophotometer: A UV-Vis spectrophotometer capable of scanning in the visible range (typically 400-700 nm).

  • Cuvettes: 1 cm path length quartz or glass cuvettes.

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

  • Volumetric Flasks: Grade A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Grade A, various sizes.

  • Solvent: N,N-Dimethylformamide (DMF), analytical grade. This compound is insoluble in water but soluble in organic solvents like ethanol (B145695) and xylene.[3] DMF is a suitable solvent for creating stock solutions due to its high polarity and ability to dissolve a wide range of organic compounds.

  • This compound: Reference standard of known purity.

Experimental Protocols

Determination of Maximum Absorbance Wavelength (λmax)
  • Prepare a dilute solution of this compound in DMF. A concentration of approximately 10 µg/mL is a good starting point.

  • Fill a cuvette with the blank solvent (DMF).

  • Place the blank cuvette in the spectrophotometer and zero the instrument.

  • Replace the blank cuvette with the cuvette containing the this compound solution.

  • Scan the absorbance of the solution over a wavelength range of 400 nm to 700 nm.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. For this compound in DMF, the expected λmax is in the range of 520-540 nm.

Preparation of Standard Solutions
  • Prepare a stock solution of this compound (e.g., 100 µg/mL).

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Quantitatively transfer the pigment to a 100 mL volumetric flask.

    • Dissolve the pigment in a small amount of DMF and then dilute to the mark with DMF. Mix thoroughly.

  • Prepare a series of working standard solutions by diluting the stock solution. For example, to prepare standards of 2, 4, 6, 8, and 10 µg/mL:

    • Pipette 2, 4, 6, 8, and 10 mL of the 100 µg/mL stock solution into separate 100 mL volumetric flasks.

    • Dilute each to the mark with DMF and mix thoroughly.

Preparation of Sample Solutions

The preparation of sample solutions will depend on the matrix in which the pigment is contained. For a liquid sample, a simple dilution with DMF may be sufficient. For a solid sample (e.g., a plastic or dried ink film), an extraction step will be necessary.

Example: Extraction from a Solid Matrix

  • Accurately weigh a known amount of the sample containing this compound.

  • Transfer the sample to a suitable container.

  • Add a measured volume of DMF to extract the pigment. Sonication may be used to aid dissolution.

  • Filter the resulting solution to remove any insoluble matrix components.

  • Dilute the filtrate with DMF as necessary to bring the absorbance within the linear range of the standard curve.

Measurement and Quantification
  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using a DMF blank.

  • Measure the absorbance of each of the standard solutions and the sample solution(s).

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the standard curve.

  • Calculate the concentration of this compound in the original sample by accounting for any dilutions made during sample preparation.

Data Presentation

The following tables present example data for the spectrophotometric quantification of this compound.

Table 1: Standard Curve Data for this compound in DMF at λmax = 530 nm

Concentration (µg/mL)Absorbance (AU)
2.00.152
4.00.305
6.00.458
8.00.610
10.00.763

Table 2: Sample Analysis Results

Sample IDAbsorbance (AU)Concentration from Standard Curve (µg/mL)Dilution FactorOriginal Concentration
Sample A0.4215.541055.4 µg/mL
Sample B0.5897.751077.5 µg/mL

Visualizations

experimental_workflow prep_stock Prepare Stock Solution (100 µg/mL this compound in DMF) prep_standards Prepare Working Standards (2-10 µg/mL) prep_stock->prep_standards measure_absorbance Measure Absorbance at λmax prep_standards->measure_absorbance prep_sample Prepare Sample Solution (Extraction/Dilution) prep_sample->measure_absorbance construct_curve Construct Standard Curve (Absorbance vs. Concentration) measure_absorbance->construct_curve quantify_sample Quantify this compound in Sample measure_absorbance->quantify_sample construct_curve->quantify_sample

Caption: Experimental workflow for the quantification of this compound.

logical_relationship concentration This compound Concentration beer_lambert Beer-Lambert Law (A = εbc) concentration->beer_lambert Directly Proportional absorbance Absorbance at λmax beer_lambert->absorbance

Caption: Relationship between concentration and absorbance as per the Beer-Lambert Law.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.[5][6]

  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation of dust.[5][6]

  • N,N-Dimethylformamide (DMF) is a hazardous solvent. Consult the Safety Data Sheet (SDS) for DMF before use and handle it in a fume hood.

  • Dispose of all chemical waste in accordance with local regulations.

Conclusion

The spectrophotometric method detailed in this application note is a reliable and efficient means for the quantification of this compound in solutions. The protocol is adaptable to various sample matrices and provides accurate and reproducible results, making it a valuable tool for quality control and research in diverse industrial applications.

References

Application Note: Chromatographic Purity Analysis of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the determination of the purity of Pigment Red 146 (C.I. 12485) using reverse-phase high-performance liquid chromatography (RP-HPLC). This compound is a widely used monoazo pigment in printing inks, coatings, and plastics.[1][2][3] Ensuring the purity of this pigment is critical for color consistency, performance, and regulatory compliance. The described method provides a reliable protocol for separating this compound from its potential impurities, which may include unreacted starting materials or by-products from the synthesis process. This document is intended for researchers, scientists, and professionals in drug development and quality control laboratories.

Introduction

This compound, a naphthol AS pigment, is synthesized via the diazotization of an aromatic amine followed by coupling with a substituted naphthalene (B1677914) derivative.[4][5] The manufacturing process can sometimes lead to the presence of impurities that can affect the final product's quality. Therefore, a reliable analytical method for purity assessment is essential. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of components in a mixture.[6][7] This application note presents a validated RP-HPLC method for the purity analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of organic pigments.[8]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid (analytical grade).

  • Sample: this compound (Technical Grade).[9][10]

  • Standard: this compound analytical standard (if available).

Preparation of Mobile Phase and Sample
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent like N,N-Dimethylformamide (DMF) or a mixture of methanol and chloroform (B151607) to obtain a stock solution of 1 mg/mL. Further dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and the maximum absorption wavelength of this compound (determined by PDA scan).

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
20.01090
25.01090
25.15050
30.05050

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Quantitative Analysis of this compound Purity

Sample IDRetention Time (min)Peak AreaArea %Identification
PR-146-Batch12.5150000.5Impurity 1 (Starting Material A)
4.2250000.8Impurity 2 (Starting Material B)
15.8 2945000 98.5 This compound
18.1150000.2Impurity 3 (By-product)
Total 3000000 100.0

Mandatory Visualization

Chromatographic_Analysis_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh this compound Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Filter Filter through 0.45 µm Filter Dilute->Filter Inject Inject Sample into HPLC Filter->Inject MobilePhaseA Prepare Mobile Phase A (Aqueous) MobilePhaseA->Inject MobilePhaseB Prepare Mobile Phase B (Organic) MobilePhaseB->Inject Separate Separation on C18 Column Inject->Separate Detect Detection by PDA/UV-Vis Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

References

Pigment Red 146: Application Notes for Use as a Fluorescent Tracer in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 146 (C.I. 12485) is a synthetic organic pigment belonging to the monoazo Naphthol AS class.[1][2] It is widely utilized in industrial applications for its vibrant bluish-red hue, good solvent resistance, and moderate heat stability.[2][3] While traditionally used as a colorant in plastics, inks, and coatings, its characterization as a fluorescent dye presents an opportunity for its application as a tracer in material science studies.[4] Its insolubility in water and compatibility with various polymers make it a potentially valuable tool for visualizing and tracking material flow, dispersion, and morphology in complex systems.[2]

These application notes provide a summary of the known properties of this compound and propose detailed protocols for its use as a fluorescent tracer in polymer-based material science research.

Properties of this compound

A summary of the physical and chemical properties of this compound is presented below. This data is essential for designing experiments and understanding its behavior within different material matrices.

Table 1: Physical and Chemical Properties of this compound

PropertyValueCitations
Chemical Class Monoazo, Naphthol AS Pigment[2][5]
C.I. Name This compound[6]
C.I. Number 12485[6]
CAS Number 5280-68-2[1]
Molecular Formula C₃₃H₂₇ClN₄O₆[7]
Molecular Weight 611.04 g/mol [1]
Appearance Red powder[7]
Density 1.30 - 1.50 g/cm³[2]
Specific Surface Area 36 m²/g[1]
pH Value 7.0[1]
Heat Stability Stable up to 180°C (30 min) to 200°C (10 min); suitable for low to medium temperature processing (up to 200–240°C in plastics).[2]
Lightfastness (Blue Scale) 5 - 6; up to 8 in rigid PVC.[1][2]
Solubility Insoluble in water; soluble in xylene and ethanol.[7]
Solvent Resistance Good resistance to water, oil, acid, alkali, alcohol, and other solvents.[2][5]

Proposed Application as a Fluorescent Tracer

The inherent fluorescence of this compound allows it to serve as a tracer for visualizing and quantifying the dynamics of materials at a microscopic level. Potential applications include:

  • Dispersion Studies: Assessing the degree of dispersion of fillers or additives within a polymer matrix.

  • Flow Visualization: Tracking melt flow fronts in injection molding or extrusion processes.

  • Interface and Morphology Studies: Characterizing the morphology of polymer blends and composites.

  • Wear and Degradation Analysis: Monitoring material loss or changes in surface structure due to mechanical wear or environmental exposure.

Experimental Protocols

The following protocols provide a framework for utilizing this compound as a fluorescent tracer.

Protocol 1: Photophysical Characterization of this compound

Objective: To determine the fundamental fluorescent properties of this compound, which are essential for designing imaging experiments.

Materials:

  • This compound powder

  • Spectroscopic grade solvent (e.g., xylene, ethanol) or a polymer film matrix

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., 1-10 µg/mL). The concentration should be adjusted to ensure the absorbance is below 0.1 at the excitation wavelength to avoid inner filter effects.

    • Alternatively, disperse a small amount of this compound in a polymer matrix and cast a thin film.

  • Absorption Spectrum:

    • Record the absorption spectrum of the sample using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs_max). This will provide a starting point for determining the optimal excitation wavelength.

  • Excitation and Emission Spectra:

    • Using a spectrofluorometer, set the emission wavelength to an estimated value longer than the λ_abs_max and scan a range of excitation wavelengths to obtain the excitation spectrum.

    • Set the excitation wavelength to the peak of the excitation spectrum and scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the wavelength of maximum emission (λ_em_max).

  • Quantum Yield Determination (Relative Method):

    • Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol).

    • Calculate the quantum yield of this compound using the comparative method.

  • Photostability Assessment:

    • Continuously expose the sample to the excitation light in the spectrofluorometer or under a fluorescence microscope.

    • Monitor the decrease in fluorescence intensity over time to determine the rate of photobleaching.

G cluster_char Protocol 1: Photophysical Characterization prep Sample Preparation (Dilute Solution or Polymer Film) uv_vis UV-Vis Spectroscopy (Determine λ_abs_max) prep->uv_vis spectro Spectrofluorometry (Determine Excitation/Emission Spectra) uv_vis->spectro qy Quantum Yield Measurement (Relative Method) spectro->qy photo Photostability Test (Monitor Intensity vs. Time) spectro->photo

Caption: Workflow for the photophysical characterization of this compound.

Protocol 2: Incorporation of this compound into a Polymer Matrix

Objective: To prepare polymer composites containing this compound as a fluorescent tracer.

Rationale: For material science studies, the tracer must be effectively dispersed within the host material. Melt compounding is a common industrial method for preparing polymer composites.

Materials:

  • Polymer pellets (e.g., Polyethylene, PVC)

  • This compound powder

  • Twin-screw extruder or internal mixer

  • Compression molding press or film casting equipment

Procedure:

  • Premixing:

    • Dry-blend the polymer pellets with a predetermined low concentration of this compound powder (e.g., 0.01 - 0.1% by weight). The low concentration is crucial to minimize effects on the bulk properties of the polymer and to avoid aggregation-caused quenching of the fluorescence.

  • Melt Compounding:

    • Feed the premixed material into a twin-screw extruder or internal mixer.

    • Set the temperature profile of the extruder according to the processing parameters of the base polymer, ensuring the temperature does not exceed the heat stability limit of this compound (200-240°C).[2]

    • Extrude the molten composite into strands, cool in a water bath, and pelletize.

  • Sample Fabrication:

    • Use the compounded pellets to fabricate samples for analysis. This can be done by compression molding to create plaques or by casting a film from a solution of the compounded polymer.

G cluster_incorp Protocol 2: Incorporation into Polymer start Start: Polymer Pellets & this compound premix 1. Dry Blending (e.g., 0.01-0.1 wt%) start->premix extrude 2. Melt Compounding (e.g., Twin-Screw Extruder) premix->extrude cool 3. Cooling and Pelletizing extrude->cool fabricate 4. Sample Fabrication (Compression Molding or Film Casting) cool->fabricate end End: Tracer-Doped Polymer Sample fabricate->end

Caption: Workflow for incorporating this compound into a polymer matrix.

Protocol 3: Visualization by Fluorescence Microscopy

Objective: To visualize the distribution of this compound within the polymer matrix.

Rationale: Fluorescence microscopy is a powerful technique for imaging the spatial distribution of fluorescent species in a material, providing insights into dispersion, morphology, and defects.

Materials:

  • Polymer sample containing this compound

  • Microtome (for preparing thin sections)

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with:

    • Appropriate excitation source (e.g., laser, LED) matching the excitation spectrum of this compound.

    • Dichroic mirror and emission filter suitable for separating the excitation and emission light.

    • Sensitive camera (e.g., CCD, sCMOS).

Procedure:

  • Sample Preparation:

    • For bulk samples, use a microtome to cut thin sections (typically 1-10 µm thick) to allow for light transmission.

    • Mount the section on a microscope slide. A mounting medium may be used if necessary.

    • For thin films, a section can be directly mounted on a slide.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter cube (excitation filter, dichroic mirror, emission filter) based on the previously determined spectroscopic properties of this compound.

  • Imaging:

    • Place the sample on the microscope stage and bring it into focus using bright-field illumination.

    • Switch to fluorescence imaging mode.

    • Adjust the exposure time and gain of the camera to obtain a clear image with a good signal-to-noise ratio.

    • Capture images at different locations within the sample to assess the homogeneity of the pigment distribution.

  • Image Analysis:

    • Use image analysis software to analyze the captured fluorescence images. This can include quantifying the particle size distribution of pigment agglomerates, measuring the intensity distribution to assess dispersion, or tracking the movement of pigmented regions in time-lapse experiments.

Data Interpretation and Considerations

  • Concentration Effects: The fluorescence intensity may not be linear with concentration, especially at higher loadings, due to aggregation-caused quenching. It is crucial to work with dilute concentrations of the tracer.

  • Environmental Sensitivity: The fluorescence properties of organic dyes can be sensitive to the local chemical environment (e.g., polarity of the polymer matrix). This can potentially be exploited to probe different domains in a polymer blend.

  • Photobleaching: this compound, like all organic fluorophores, will be susceptible to photobleaching. Imaging conditions should be optimized to minimize light exposure (e.g., using the lowest necessary excitation power and exposure time).

  • Control Samples: Always prepare and analyze control samples of the neat polymer (without the pigment) to account for any autofluorescence from the matrix material itself.

By following these protocols, researchers can effectively evaluate and utilize this compound as a novel fluorescent tracer for a variety of applications in material science.

References

Application Notes and Protocols for the Safe Handling and Disposal of Pigment Red 146 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and disposal of Pigment Red 146 in a laboratory environment. Adherence to these guidelines is crucial to minimize exposure risks and ensure environmental responsibility.

Product Identification and Properties

  • Product Name: this compound

  • Synonyms: PR146 NAPHTHOL CARMINE FBB, Permanent Red FBB[1]

  • CAS Number: 5280-68-2[1][2][3][4][5][6][7]

  • Chemical Formula: C₃₃H₂₇ClN₄O₆[3]

  • Molecular Weight: 611.04 g/mol [3][7][8]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReferences
Appearance Red powder[3][9]
Odor Odorless[3][10]
Solubility in Water Insoluble[5][10]
pH Value 6.0 - 7.5[6][7][9][10]
Density Approximately 1.337 - 1.6 g/cm³[4][6][10]
Melting Point High melting point, reported as 318-322°C[8][10]
Heat Resistance 160°C - 220°C[6][7][9]
Oil Absorption 40-50 g/100g [6][7][9]

Hazard Identification and Toxicology

While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care as with all chemical reagents.[1][2] Potential hazards include:

  • Inhalation: May cause irritation to the respiratory tract.[3]

  • Skin Contact: Prolonged or repeated contact may cause skin irritation in sensitive individuals.[3]

  • Eye Contact: Dust may cause irritation and inflammation.[3]

  • Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.[3]

To date, there is no evidence to suggest that this compound is carcinogenic, teratogenic, or neurotoxic.[3]

Experimental Protocols

3.1. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][2]

  • Hand Protection: Wear nitrile or latex gloves. Gloves must be inspected before use and changed if contaminated.[2][3][5]

  • Body Protection: A standard laboratory coat is required. For tasks with a high risk of dust generation, consider wearing additional protective clothing.[2][3]

  • Respiratory Protection: For operations that may generate dust, such as weighing or transferring powder, a dust mask or a respirator should be used.[3][5][11]

3.2. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] For procedures with a high potential for aerosolization, use a chemical fume hood.[3]

  • Safety Stations: An eyewash station and a safety shower should be readily accessible in the laboratory.[3]

3.3. Safe Handling Protocol

  • Preparation:

    • Designate a specific area for handling this compound.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily available.

  • Weighing and Transferring:

    • To minimize dust generation, weigh the pigment in a fume hood or a ventilated balance enclosure.[3]

    • Use anti-static tools and equipment to prevent electrostatic discharge.[2]

    • Carefully transfer the powder to the receiving vessel. Avoid pouring from a height.

  • Solution Preparation:

    • When preparing solutions, add the pigment powder to the solvent slowly to prevent splashing.

    • Stir the mixture gently until the pigment is fully dispersed.

  • Post-Handling:

    • Thoroughly clean the work area with a damp cloth to remove any residual dust.

    • Wash hands thoroughly with soap and water after handling the pigment, even if gloves were worn.[2][3]

3.4. Spill and Leak Protocol

  • Immediate Actions:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated.

    • Remove all sources of ignition.[1][2]

  • Cleanup Procedure:

    • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust during this process.[3]

    • Clean the spill area with soap and water.

    • For larger spills, contain the spill and follow institutional guidelines for hazardous material cleanup.

  • Reporting:

    • Report all spills to the laboratory supervisor.

Disposal Protocol

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[10] Do not discharge into sewer systems or the environment.[2]

  • Waste Collection:

    • Collect all solid waste (e.g., unused pigment, contaminated wipes, and PPE) in a dedicated, clearly labeled, and sealed container.

    • Collect all liquid waste containing the pigment in a separate, labeled, and sealed container.

  • Container Labeling:

    • Label all waste containers with "this compound Waste" and include the date and the name of the primary researcher.

  • Storage:

    • Store waste containers in a designated, cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Final Disposal:

    • Arrange for the disposal of the waste through your institution's environmental health and safety office. The material may be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[2]

Visual Workflow and Signaling Pathways

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal cluster_spill Spill Response prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Ventilated Area prep_ppe->prep_workspace prep_spillkit Ensure Spill Kit is Accessible prep_workspace->prep_spillkit handling_weigh Weigh Pigment in Fume Hood prep_spillkit->handling_weigh handling_transfer Transfer Powder Carefully handling_weigh->handling_transfer spill_evacuate Evacuate Area handling_weigh->spill_evacuate handling_solution Prepare Solution handling_transfer->handling_solution handling_transfer->spill_evacuate cleanup_workspace Clean Work Area handling_solution->cleanup_workspace handling_solution->spill_evacuate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_workspace->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_collect Collect Solid and Liquid Waste cleanup_ppe->disposal_collect disposal_label Label Waste Containers disposal_collect->disposal_label disposal_store Store Waste in Designated Area disposal_label->disposal_store disposal_handover Hand Over to EHS for Final Disposal disposal_store->disposal_handover spill_contain Contain Spill spill_evacuate->spill_contain spill_cleanup Clean Up Spill Using Kit spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->disposal_collect

Caption: Workflow for handling and disposal of this compound.

References

Application Notes and Protocols for the Use of Pigment Red 146 in Artists' Color Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and formulation chemists on the use of Pigment Red 146 (PR146) in the formulation of artists' quality oil, acrylic, and watercolor paints. PR146, a Naphthol AS pigment, is a semi-transparent, bluish-red organic pigment known for its good overall fastness properties.[1] This document outlines the physical and chemical properties of PR146, provides detailed protocols for its incorporation into various artists' binders, and describes standardized methods for evaluating the performance of the resulting artists' colors. The methodologies are based on established ASTM International standards for artists' materials to ensure a rigorous and scientifically valid approach to formulation and testing.

This compound is primarily utilized in industrial applications such as printing inks and coatings.[2] Its application in artists' colors is less documented, necessitating standardized evaluation to determine its suitability for this purpose.[1] Key performance indicators for an artists' pigment include lightfastness, tinting strength, compatibility with binders, and permanence. These notes will guide the user through the necessary experimental procedures to quantify these attributes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various technical data sheets and should be considered typical. It is recommended that users verify the properties of their specific PR146 sample.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Identity
C.I. NameThis compound[2]
C.I. Number12485[2]
CAS Number5280-68-2[2]
Chemical ClassMonoazo (Naphthol AS)[1]
Molecular FormulaC₃₃H₂₇ClN₄O₆[2]
Molecular Weight611.04 g/mol [2]
Physical Properties
AppearanceRed Powder[2]
ShadeBluish Red[1]
Density1.33 - 1.6 g/cm³[1][2]
Oil Absorption40-70 g/100g [1]
Specific Surface Area~36-40 m²/g[2]
Fastness Properties (Scale 1-8 for Lightfastness, 1-5 for others)
Lightfastness (Full Shade)5-7[1][2]
Heat Resistance180-200°C[2]
Water Resistance5[2]
Oil Resistance5[2]
Acid Resistance4-5[1][2]
Alkali Resistance4-5[1][2]

Experimental Protocols

The following sections detail the protocols for formulating and evaluating this compound in three primary artists' paint systems: oil, acrylic, and watercolor.

Formulation of Artists' Colors

The formulation process involves the dispersion of the dry PR146 pigment into a suitable binder. The goal is to achieve a uniform, stable paste with a consistency appropriate for the specific paint type. A glass muller and a flat glass slab are essential tools for achieving proper pigment dispersion on a laboratory scale.[3][4][5]

This protocol is based on the general principles outlined in ASTM D4302, Standard Specification for Artists' Oil, Resin-Oil, and Alkyd Paints.[6][7][8]

Materials:

  • This compound (dry powder)

  • Refined linseed oil[5][9]

  • Glass slab

  • Glass muller[4]

  • Palette knife

  • Dropper or syringe for oil dispensing

Procedure:

  • Place a small amount (e.g., 1-2 tablespoons) of dry PR146 pigment onto the center of the glass slab.[10]

  • Create a small indentation in the center of the pigment pile.[10]

  • Slowly add refined linseed oil drop by drop into the indentation. The pigment to oil ratio will vary, but a starting point can be estimated from the oil absorption value. Aim for a stiff paste.[5][11]

  • Use the palette knife to gently fold the pigment into the oil, working the mixture until all the pigment is wetted.[5]

  • Once a rough paste is formed, use the glass muller to grind the paste. Apply moderate pressure and move the muller in a circular or figure-eight motion.[3][12] This process, known as mulling, ensures that each pigment particle is thoroughly coated with the binder.[4][13]

  • Periodically, use the palette knife to scrape the paint from the muller and the outer edges of the slab back into the center.[4]

  • Continue mulling until the paint is a smooth, uniform consistency, free of any gritty texture. The final consistency should be a buttery paste that holds its shape.[5]

This protocol is based on the general principles outlined in ASTM D5098, Standard Specification for Artists' Acrylic Dispersion Paints.[14][15][16]

Materials:

  • This compound (dry powder)

  • Acrylic polymer emulsion binder

  • Distilled water

  • Wetting agent/dispersant (e.g., Orotan™ 731 K), if necessary[17]

  • Defoamer, if necessary[17]

  • Glass slab, glass muller, and palette knife

Procedure:

  • Place a measured amount of PR146 onto the glass slab.

  • In a separate container, prepare a mixture of the acrylic emulsion and a small amount of distilled water to achieve a workable viscosity.

  • If the pigment is difficult to wet, it is recommended to first create a slurry of the pigment with water and a small amount of wetting agent (0.25-1% of pigment weight).[17]

  • Gradually add the acrylic binder mixture to the pigment slurry on the slab.

  • Use the palette knife to incorporate the binder into the pigment.

  • Mull the mixture as described in the oil paint protocol (3.1.1, steps 5-7) until a smooth, lump-free dispersion is achieved. The final consistency should be paste-like and suitable for application with a brush.

  • If foaming occurs, a very small amount of defoamer (0.1-0.5%) can be added.[17]

This protocol is based on the general principles outlined in ASTM D5067, Standard Specification for Artists' Watercolor Paints.[18][19][20]

Materials:

  • This compound (dry powder)

  • Gum arabic solution (binder)[3][21][22]

  • Humectant (e.g., honey or glycerin)[3][21]

  • Distilled water[3]

  • Glass slab, glass muller, and palette knife

Procedure:

  • Place a measured amount of PR146 onto the glass slab.

  • Add a proportional amount of gum arabic solution. A starting ratio of 1:1 by volume (pigment to binder) is often recommended, but this will need adjustment depending on the pigment's properties.[3][12][21]

  • Add a few drops of a humectant like honey or glycerin to the mixture. This helps the paint retain moisture and re-wet easily.[3][21]

  • Use the palette knife to thoroughly mix the components into a paste. Some pigments may initially resist wetting.[12]

  • Mull the paste as described in the oil paint protocol (3.1.1, steps 5-7) until the paint is completely smooth and uniform. For watercolor, the mulling process is critical to achieve transparency and brilliance.

  • If the paint becomes too thick during mulling, a small amount of distilled water can be added.[3]

  • Once mulled, the paint can be transferred to watercolor pans to dry into cakes.[21]

Performance Evaluation Protocols

The following protocols are for testing the key performance characteristics of the formulated PR146 paints.

This protocol is based on ASTM D4303, Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.[23][24][25] Lightfastness is rated in two categories: Category I (Excellent) and Category II (Very Good).

Specimen Preparation:

  • For each paint formulation (oil, acrylic, watercolor), prepare two identical drawdowns on a suitable substrate (e.g., archival paper or primed panel).

  • One drawdown should be of the full-strength masstone color.

  • A second drawdown should be a tint, prepared by mixing the PR146 paint with a standard titanium white (PW6) paint in a 1:10 ratio (color:white) by volume.

  • Allow the specimens to dry completely according to the binder's requirements.

  • Measure the initial color of all specimens using a spectrophotometer or colorimeter, recording the CIELAB (Lab*) values as per ASTM D2244.[23]

  • Cover half of each specimen with an opaque, light-proof material.

Exposure:

  • Expose the specimens to a controlled light source as specified in ASTM D4303. Two common methods are:

    • Method A: Natural daylight filtered through window glass.[23][24]

    • Method C: Xenon-arc apparatus designed to simulate daylight through window glass.[23][25]

  • The total radiant exposure should be sufficient to cause a color change in control pigments, as detailed in the standard.[23]

Evaluation:

  • After the exposure period, remove the specimens and measure the Lab* values of both the exposed and unexposed areas.

  • Calculate the total color difference (ΔE*ab) between the exposed and unexposed portions for both the masstone and the tint.[25]

  • Assign a lightfastness category based on the calculated ΔE*ab as defined in the relevant ASTM standard (D4302, D5098, or D5067).

Procedure:

  • Prepare a standard tint by mixing a precise weight of the PR146 paint with a precise weight of a standard titanium white paint (e.g., 1 part color to 10 parts white).

  • Create a drawdown of the tint on a white card.

  • Visually compare the tint to a standard of a known red pigment prepared in the same manner.

  • Alternatively, use a spectrophotometer to measure the color of the tints and compare their colorimetric values. A higher tinting strength will result in a more saturated color (higher chroma) at the same pigment concentration.

Procedure:

  • Apply a drawdown of each paint formulation onto a non-absorbent substrate.

  • Allow the paint films to cure fully under controlled temperature and humidity.

  • Visually inspect the dried films for defects such as cracking, checking, wrinkling, or pigment flocculation.

  • For oil paints, assess the drying time and the formation of a stable, non-tacky film.

  • For watercolors, test the re-wettability of the dried cake and observe if the paint lifts smoothly without crumbling.

Data Presentation

All quantitative data from the performance evaluations should be summarized in clear, structured tables for easy comparison.

Table 2: Lightfastness Evaluation Data for PR146

Binder SystemSampleTotal Radiant Exposure (MJ/m²)Initial CIELAB (Lab)Final CIELAB (Lab)ΔE*abASTM Lightfastness Category
Oil Masstone
Tint (1:10)
Acrylic Masstone
Tint (1:10)
Watercolor Masstone
Tint (1:10)

Table 3: Tinting Strength Comparison

PigmentPigment:White RatioCIELAB (Lab*) of TintRelative Tinting Strength (%)
PR146 1:10(Calculated vs. Standard)
Standard Red (e.g., PR170) 1:10100% (By definition)

Visualizations

The following diagrams illustrate the logical workflows for the formulation and evaluation of artists' colors containing this compound.

Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_output Output P1 Select Binder (Oil, Acrylic, Watercolor) F1 Combine Pigment and Binder on Glass Slab P1->F1 P2 Weigh Dry This compound P2->F1 F2 Mix with Palette Knife F1->F2 F3 Mull to Homogeneous Paste F2->F3 F4 Check Consistency F3->F4 F5 Adjust with Binder or Water (if needed) F4->F5 Incorrect O1 Final Paint Product (Oil, Acrylic, or Watercolor) F4->O1 Correct F5->F3

Caption: Workflow for the formulation of artists' paint with PR146.

Evaluation_Workflow cluster_start Input cluster_testing Testing Protocols cluster_analysis Data Analysis cluster_results Results S1 Formulated PR146 Paint (Oil, Acrylic, Watercolor) T1 Prepare Masstone & Tint Drawdowns S1->T1 T2 Lightfastness Test (ASTM D4303) T1->T2 T3 Tinting Strength Evaluation T1->T3 T4 Film Integrity Assessment T1->T4 A1 Calculate ΔE*ab T2->A1 A2 Compare Tint to Standard T3->A2 A3 Visual Inspection of Dried Film T4->A3 R1 Assign Lightfastness Category A1->R1 R2 Determine Relative Tinting Strength A2->R2 R3 Report on Film Properties A3->R3

Caption: Workflow for the performance evaluation of PR146 artists' paint.

References

Pigment Red 146: Application Notes and Protocols for Specialized Industrial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Pigment Red 146 (P.R. 146), a monoazo Naphthol AS pigment, in specialized industrial coatings. These guidelines are intended for researchers and formulation chemists to evaluate and utilize this pigment in various coating systems.

Application Notes

This compound is a semi-transparent, blue-shade red pigment known for its good color strength and overall fastness properties.[1][2] It is primarily utilized in applications where high durability is not the main priority, such as general industrial paints, architectural coatings, and emulsion paints.[3] While not typically the first choice for high-performance exterior coatings like automotive finishes, its cost-effectiveness and vibrant color make it a viable candidate for a range of interior and less demanding industrial applications.

Key Performance Characteristics:

  • Color: Bright, bluish-red (magenta-like) shade.[3]

  • Solvent Resistance: Generally good to very good, making it suitable for solvent-based ink and paint systems.[3]

  • Heat Stability: Moderate heat resistance, stable up to approximately 180-200°C for short durations (10-30 minutes).[3] This makes it suitable for most baking enamels and powder coatings with lower curing temperatures.

  • Lightfastness: Moderate lightfastness, typically rated around 5-6 on the Blue Wool Scale (1-8), which is suitable for many indoor applications.[2][4] Some grades report higher lightfastness.[5]

  • Applications: Recommended for water-based and solvent-based decorative paints, industrial finishes, and powder coatings.[6][7] It can be combined with other pigments, like Molybdate Orange, to create bright, opaque red shades.[3]

Recommended Applications in Industrial Coatings:

Coating SystemSuitability & Recommendations
General Industrial Finishes Recommended for interior applications on machinery, equipment, and metal furniture where excellent weather resistance is not required.
Architectural & Decorative Paints Well-suited for interior water-based and solvent-based decorative paints and emulsion paints due to its vibrant color.[3][6][7]
Powder Coatings Suitable for powder coatings, particularly for interior use, given its heat stability up to 200-220°C.[5]
Coil Coatings Limited suitability. May be used in interior or less critical applications where stringent durability requirements are not a factor.
Automotive Coatings Generally not recommended for exterior topcoats due to moderate lightfastness and weather resistance. May be considered for primers or interior components.[3]

Quantitative Data Summary

The following tables summarize the typical physical and resistance properties of this compound based on data from various suppliers. Note that properties can vary between different grades and manufacturers.

Table 1: Physical and Chemical Properties of this compound

PropertyTypical ValueSource(s)
Chemical Class Monoazo (Naphthol AS)[3]
C.I. Number 12485[2]
CAS Number 5280-68-2[2]
Density (g/cm³) 1.30 - 1.60[4][5][8]
Oil Absorption ( g/100g ) 40 - 70[5]
pH Value 6.0 - 7.0[5][7]
Heat Stability (°C) 180 - 220[4][5][8]

Table 2: Fastness and Resistance Properties of this compound (Scale: 1-5, 5=Excellent; Lightfastness: 1-8, 8=Excellent)

PropertyRatingSource(s)
Lightfastness (Full Shade) 5 - 7[4][5][7]
Weather Fastness 4 - 5[4][8]
Water Resistance 5[5][8]
Oil Resistance 5[5][8]
Acid Resistance 4 - 5[5][8]
Alkali Resistance 4[5][8]
Alcohol Resistance 4 - 5[8]
Ester Resistance 4[7]

Experimental Protocols

The following are detailed protocols for the dispersion and evaluation of this compound in a solvent-based industrial coating.

Protocol 1: Laboratory-Scale Pigment Dispersion

Objective: To achieve a fine and stable dispersion of this compound in a solvent-based acrylic resin system.

Materials & Equipment:

  • This compound powder

  • Solvent-based acrylic or polyurethane resin

  • Appropriate solvent blend (e.g., Xylene, Butyl Acetate)

  • Polymeric wetting and dispersing agent (high molecular weight, suitable for organic pigments)

  • High-speed disperser (HSD) with a Cowles blade

  • Laboratory bead mill with 0.8-1.2 mm zirconium oxide beads

  • Hegman gauge (ASTM D1210)[9][10]

  • Analytical balance, mixing vessels, spatulas

Procedure:

  • Mill Base Preparation:

    • In a mixing vessel, weigh the acrylic/polyurethane resin and the solvent blend.

    • Add the calculated amount of wetting and dispersing agent to the resin/solvent mixture. A starting point is typically 2-2.5 mg of active dispersant per square meter of pigment surface area.

    • Mix at low speed until the dispersant is fully dissolved.

  • Pigment Incorporation:

    • Gradually add the pre-weighed this compound powder to the vortex of the mixing solution under low-speed agitation to wet the pigment and avoid excessive dust.

    • Once all pigment is added, increase the speed of the high-speed disperser to create a rolling vortex (tip speed of 4,000-6,000 fpm).

    • Disperse for 20-30 minutes, monitoring the temperature to ensure it does not exceed 50°C.

  • Milling:

    • Transfer the pre-dispersed mill base to the laboratory bead mill.

    • Mill the paste until the desired fineness of grind is achieved. Check the dispersion quality every 30 minutes using a Hegman gauge. The target is typically a Hegman value of 6.5 to 7.5 for high-gloss industrial coatings.[11]

  • Let-Down:

    • Once the target fineness is reached, transfer the milled pigment concentrate to a separate vessel.

    • Slowly add the remaining resin, solvents, and any other formulation additives under constant, low-speed agitation to complete the coating formulation.

G cluster_prep Mill Base Preparation cluster_dispersion Dispersion Process cluster_letdown Let-Down Stage weigh_resin Weigh Resin & Solvents add_dispersant Add Dispersing Agent weigh_resin->add_dispersant mix_low Mix at Low Speed add_dispersant->mix_low add_pigment Add Pigment to Vortex mix_low->add_pigment hsd High-Speed Dispersion (20-30 min) add_pigment->hsd bead_mill Bead Mill Grinding hsd->bead_mill check_hegman Check Fineness (Hegman Gauge) bead_mill->check_hegman check_hegman->bead_mill Fineness Not Met let_down Add Remaining Resin & Additives check_hegman->let_down Fineness Met final_mix Final Low-Speed Mix let_down->final_mix Finished Coating Finished Coating final_mix->Finished Coating

Workflow for Laboratory-Scale Pigment Dispersion.
Protocol 2: Accelerated Weathering and Lightfastness Testing

Objective: To evaluate the lightfastness and resistance to degradation of a coating containing this compound upon exposure to simulated sunlight and moisture.

Standard References:

  • ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[4][12]

  • ASTM D4303: Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints.[13][14]

Materials & Equipment:

  • Coated test panels (prepared as per standard procedures on a suitable substrate, e.g., steel or aluminum)

  • Control panels (unexposed)

  • Fluorescent UV accelerated weathering tester (QUV type) with UVA-340 lamps

  • Spectrocolorimeter

  • Gloss meter (60°)

Procedure:

  • Initial Measurements:

    • Before exposure, measure the initial color (CIE Lab* values) and 60° gloss of all test and control panels.

  • Exposure Cycle:

    • Place the test panels in the weathering chamber.

    • Set the chamber to run a cycle representative of outdoor exposure. A common cycle is:

      • 8 hours of UV exposure at 60°C using UVA-340 lamps.

      • 4 hours of condensation (dark cycle) at 50°C.

    • This cycle simulates the effects of sunlight and dew.

  • Periodic Evaluation:

    • Remove the panels at predetermined intervals (e.g., 250, 500, 1000, 2000 hours).

    • After each interval, gently clean the panels and allow them to condition at standard laboratory conditions for 24 hours.

    • Measure the color and gloss of the exposed panels.

  • Data Analysis:

    • Calculate the change in color (ΔE) using the CIE 1976 Lab formula.

    • Calculate the percent gloss retention.

    • Visually inspect for any other signs of degradation such as chalking, cracking, or blistering.

    • Compare the results to a control panel and/or a panel coated with a benchmark pigment of known durability.

G cluster_cycle Exposure Cycle start Prepare & Condition Coated Panels initial_measure Initial Measurement (Color Lab*, Gloss 60°) start->initial_measure expose Place in Weathering Chamber (ASTM G154, UVA-340) initial_measure->expose interval_eval Periodic Evaluation (e.g., 250, 500, 1000h) expose->interval_eval uv_exposure 8h UV Exposure (60°C) condensation 4h Condensation (50°C) uv_exposure->condensation condensation->uv_exposure measure_exposed Measure Exposed Panels (Color, Gloss) interval_eval->measure_exposed analyze Calculate ΔE* and % Gloss Retention measure_exposed->analyze analyze->interval_eval Continue Exposure report Final Report & Analysis analyze->report Test Complete

Experimental Workflow for Accelerated Weathering Testing.
Protocol 3: Chemical Resistance Testing

Objective: To assess the effect of various household and industrial chemicals on the surface of a coating pigmented with this compound.

Standard Reference:

  • ASTM D1308: Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.[1][15]

Materials & Equipment:

  • Cured coated panels

  • A selection of test reagents (e.g., 10% sulfuric acid, 10% sodium hydroxide, ethanol, xylene, mustard, ketchup)

  • Droppers or pipettes

  • Watch glasses (for covered spot test)

  • Cotton balls

Procedure:

  • Panel Preparation: Ensure panels are fully cured and conditioned at standard laboratory conditions.

  • Spot Test (Covered Method):

    • For each test reagent, place a few drops onto the coated surface.

    • Immediately cover the spot with a watch glass, convex side up, to prevent evaporation and isolate the test area.

    • Allow the reagent to remain in contact for a specified period (e.g., 1 hour, 4 hours, 24 hours).

  • Removal and Recovery:

    • After the exposure period, remove the watch glass and gently wash the area with water, followed by a mild solvent if necessary, to remove any remaining reagent.

    • Allow the panel to recover for 24 hours.

  • Evaluation:

    • Visually inspect the test area for any changes, such as:

      • Discoloration or color change

      • Change in gloss

      • Blistering

      • Softening (test with a fingernail or a standardized probe)

      • Loss of adhesion

    • Rate the effect of each chemical on a scale (e.g., from 5 = no effect, to 0 = severe damage).

G start Select Cured Coated Panel apply_reagent Apply Reagent Drops to Surface start->apply_reagent cover Cover with Watch Glass apply_reagent->cover expose Expose for Specified Time (e.g., 1h, 4h, 24h) cover->expose wash Wash & Dry Panel expose->wash recover Allow 24h Recovery wash->recover evaluate Evaluate Surface for: - Discoloration - Gloss Change - Blistering - Softening recover->evaluate report Report Results evaluate->report

References

Application Note: Standardized Protocol for Evaluating the Lightfastness of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pigment Red 146 (P.R. 146), a Naphthol Carmine pigment, is widely utilized in various applications, including water-based inks, coatings, textile printing, and plastics, due to its vivid bluish-red shade and good overall fastness properties.[1][2][3] Lightfastness, the resistance of a colorant to fading or changing color upon exposure to light, is a critical performance parameter that determines its suitability for a given application.[4] This document provides a detailed experimental protocol for determining the lightfastness of this compound, adhering to internationally recognized standards such as ASTM D4303 and ISO 105-B02.[5][6][7] The protocol employs accelerated weathering techniques and quantitative colorimetric analysis to ensure accurate and reproducible results.

The primary method involves exposing prepared pigment specimens to a calibrated artificial light source in a xenon-arc test chamber, which simulates the spectral distribution of natural daylight filtered through window glass.[8][9][10] The color change is evaluated instrumentally using the CIELAB color space and visually by comparing the fading of the specimen to a standardized Blue Wool Scale.[11][12][13]

Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound[14]
C.I. Number 12485[14]
CAS Number 5280-68-2[14]
Chemical Formula C₃₃H₂₇ClN₄O₆[14]
Molecular Weight 611.04 g/mol [3][14]
Shade Bluish Red[1][2]
Heat Resistance 160-200 °C[1][15]
Lightfastness (BWS) *5-7[1][15][16]
Oil Absorption 40-50 g/100g [1][14]

Note: Lightfastness rating on the Blue Wool Scale (BWS) can vary depending on the concentration, application medium, and presence of other components (e.g., TiO₂).

Experimental Protocol

This protocol is divided into four main stages: Sample Preparation, Initial Colorimetric Measurement, Accelerated Weathering, and Lightfastness Assessment.

1. Materials and Equipment

  • Pigment: this compound powder.

  • Vehicle/Binder: Application-specific medium (e.g., acrylic emulsion, alkyd resin, linseed oil, water-based ink base).

  • Substrate: Standardized test charts or panels (e.g., Leneta cards, glass plates, or application-specific material).

  • Reference Materials:

    • Blue Wool Standards (ISO 105-B08), ranging from BWS 1 (very low lightfastness) to BWS 8 (very high lightfastness).[17]

    • Grey Scale for Assessing Change in Colour (ISO 105-A02).[17]

  • Apparatus:

    • High-speed disperser or muller for pigment dispersion.

    • Film applicator (e.g., bird-type or drawdown bar) for uniform coating.

    • Xenon-arc Weathering Chamber: Conforming to ISO 105-B02 or ASTM D4303 requirements, equipped with appropriate light filters to simulate daylight (D65).[6][8][18]

    • Spectrophotometer or Colorimeter: Capable of measuring color in the CIELAB (Lab*) color space with specular reflection excluded.[19][20]

    • Light booth with a D65 standard illuminant for visual assessment.

2. Detailed Methodology

Part A: Sample Preparation

  • Dispersion: Prepare a dispersion of this compound in the selected vehicle. The pigment-to-binder ratio should be consistent with its intended end-use or standardized guidelines. Ensure a homogenous dispersion is achieved using a high-speed disperser or muller.

  • Application: Apply the pigment dispersion onto the substrate using a film applicator to create a uniform, opaque film of a specified thickness.

  • Masstone and Tint: Prepare two sets of samples:

    • Masstone: The pigment dispersed in the binder alone.

    • Tint: The pigment dispersion mixed with a standardized white pigment (e.g., TiO₂) at a defined ratio (e.g., 1:10) to evaluate lightfastness in a reduced shade.

  • Curing/Drying: Allow the prepared samples to dry or cure completely according to the vehicle manufacturer's instructions in a dark, controlled environment to prevent premature light exposure.

  • Specimen Masking: Prepare each test specimen by masking one portion, typically half, with an opaque material (e.g., aluminum foil or a cardboard sleeve). This unexposed area will serve as the control for comparison.[12]

Part B: Initial Colorimetric Measurement

  • Calibrate the spectrophotometer according to the manufacturer's instructions.

  • Set the measurement conditions to CIE standard illuminant D65 and 10° standard observer, with specular component excluded (SCE).

  • Measure the CIELAB (Lab*) color coordinates of the exposed portion of each test specimen before weathering.[19] Take at least three measurements per specimen and average the results to ensure accuracy.

  • Record these initial values as L₀, a₀, and b*₀.

Part C: Accelerated Weathering

  • Mount the prepared test specimens and a complete set of Blue Wool Standards (BWS 1-8) onto sample holders in the xenon-arc weathering chamber.[17]

  • Program the chamber to the conditions specified in the relevant standard (e.g., ISO 105-B02, Method 3).[10] A typical set of parameters is outlined in the table below.

  • Initiate the exposure cycle. The test duration depends on the expected lightfastness of the pigment. The exposure is continued until a specified color change is observed in either the sample or one of the Blue Wool references.[5]

Table of Standard Xenon-Arc Test Conditions (ISO 105-B02)

ParameterSetting
Light Source Xenon Arc Lamp
Irradiance 42 W/m² (300-400 nm)
Black Standard Temperature 50°C - 63°C
Chamber Air Temperature 38°C
Relative Humidity 30-50%
Exposure Cycle Continuous Light

Part D: Lightfastness Assessment

The assessment can be performed instrumentally and visually.

1. Instrumental Assessment:

  • Periodically remove the test specimens from the chamber at predetermined intervals (e.g., 100, 200, 400 hours).

  • Allow specimens to condition at room temperature in the dark for at least 24 hours.

  • Measure the Lab* coordinates of the exposed area (Lₜ, aₜ, b*ₜ).

  • Calculate the total color difference (ΔEab) between the initial measurement and the measurement at time 't' using the CIE 1976 formula.[9][19] ΔE ab = √[(Lₜ - L₀)² + (aₜ - a₀)² + (bₜ - b₀)²]

  • The lightfastness can be rated by correlating the exposure time required to reach a specific ΔE*ab value with the performance of the Blue Wool standards.

2. Visual Assessment (Blue Wool Scale Rating):

  • Place the exposed specimen and the set of exposed Blue Wool Standards in a light booth under D65 illumination.

  • Remove the opaque masks from both the specimen and the Blue Wool standards.

  • Compare the contrast (color change) between the exposed and unexposed portions of the test specimen with the contrast shown on the Blue Wool standards.[11]

  • The lightfastness rating of the specimen is the number of the Blue Wool standard that exhibits a similar degree of fading.[4][12] The Grey Scale for Assessing Change in Colour can be used to aid this comparison and determine when a specific grade of fading has been reached.[17] A rating of 1 indicates very poor lightfastness, while a rating of 8 indicates excellent lightfastness.[21]

Data Presentation

Quantitative data should be meticulously recorded. The following tables provide a template for data logging and summarization.

Table 1: Colorimetric Data Log for this compound (Masstone)

Exposure (Hours)LabΔEab
0 (Initial)La₀b0.00
100L₁₀₀a₁₀₀b₁₀₀ΔE₁₀₀
200L₂₀₀a₂₀₀b₂₀₀ΔE₂₀₀
400L₄₀₀a₄₀₀b₄₀₀ΔE*₄₀₀
...............

Table 2: Final Lightfastness Rating Summary

SpecimenVisual Assessment (Blue Wool Scale Rating)Instrumental Assessment (ΔE*ab after X hours)
P.R. 146 (Masstone) [e.g., 6][e.g., 4.5 after 400h]
P.R. 146 (Tint 1:10) [e.g., 5][e.g., 6.2 after 400h]
BWS 1 1-
BWS 2 2-
BWS 3 3-
BWS 4 4-
BWS 5 5-
BWS 6 6-
BWS 7 7-
BWS 8 8-

Visualizations

Experimental Workflow Diagram

Lightfastness_Workflow cluster_prep Phase 1: Preparation cluster_measurement Phase 2: Measurement & Exposure cluster_analysis Phase 3: Analysis & Reporting A Pigment Dispersion (P.R. 146 in Vehicle) B Film Application (Masstone & Tint) A->B C Drying / Curing B->C D Specimen Masking C->D E Initial Color Measurement (Spectrophotometer) Record L₀, a₀, b₀ D->E F Accelerated Weathering (Xenon-Arc Chamber) Expose Sample & Blue Wool Standards E->F G Periodic Color Measurement Record Lₜ, aₜ, bₜ F->G at intervals I Visual Assessment Compare to Blue Wool Scale F->I G->F H Instrumental Analysis Calculate ΔE*ab G->H J Final Lightfastness Rating (BWS 1-8) H->J I->J

Caption: Workflow for lightfastness testing of this compound.

CIELAB Color Space Diagram

CIELAB_Color_Space CIELAB Color Space (Lab*) cluster_L cluster_a cluster_b center L_neg L* = 0 (Black) center->L_neg a_pos a (+ Red) center->a_pos b_pos b (+ Yellow) center->b_pos L_pos L* = 100 (White) L_pos->center Lightness (L*) a_neg a (- Green) a_neg->center Red-Green (a*) b_neg b (- Blue) b_neg->center Yellow-Blue (b*)

References

Application Notes and Protocols: Measuring the Heat Resistance of Pigment Red 146 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 146, a monoazo pigment, is widely utilized in the plastics industry for its vibrant bluish-red hue. The thermal stability of this pigment is a critical parameter, as high processing temperatures during compounding, injection molding, or extrusion can lead to color shifts and degradation.[1][2] This degradation can manifest as changes in color, reduced ductility, and increased embrittlement of the plastic.[3] These application notes provide a detailed protocol for determining the heat resistance of this compound in various plastic matrices, enabling formulators to establish optimal processing conditions and ensure final product quality. The methodology is synthesized from established industry standards such as DIN EN 12877 and ISO 787-21.[4][5][6][7][8][9][10][11]

Summary of Heat Resistance Data for this compound

The heat resistance of this compound can vary depending on the specific grade of the pigment, its concentration, the type of polymer, and the duration of heat exposure. The following table summarizes typical heat stability data for this compound from various sources.

Plastic Matrix Test Temperature (°C) Dwell Time (minutes) Result Reference
General (Not Specified)18030Stable
General (Not Specified)20010Stable[12][13]
General (Not Specified)18010Stable[14]
General (Not Specified)200-Not Stable[14]
Polyolefins200 - 220-Good Performance[15]
PVC--Good Performance[15]
General (Not Specified)180-Stable[16]

Experimental Protocol: Heat Resistance Determination by Injection Molding

This protocol describes a method for determining the heat resistance of this compound in a thermoplastic polymer using an injection molding process, based on the principles outlined in DIN EN 12877-2.[1][10]

Materials and Equipment
  • Pigment: this compound (test sample and an agreed-upon reference standard)

  • Polymer: High-Density Polyethylene (HDPE), Polypropylene (PP), or Polyvinyl Chloride (PVC) resin (natural, uncolored)

  • Additive: Titanium Dioxide (TiO2) for reduction shades (if required)

  • Compounding Equipment: Twin-screw extruder or a two-roll mill

  • Processing Equipment: Injection molding machine

  • Color Measurement: Spectrophotometer or colorimeter calibrated for CIELAB color space (ΔE*ab)

  • Testing Oven (for comparative studies)

Sample Preparation: Compounding
  • Drying: Dry the polymer resin according to the manufacturer's specifications to prevent processing defects.

  • Masterbatch Preparation:

    • Prepare a masterbatch by compounding a higher concentration of this compound with the chosen polymer. A typical concentration would be 10-40% pigment by weight.

    • The pigment and polymer are pre-mixed and then fed into a twin-screw extruder.

    • The extruded strands are cooled and pelletized.

  • Test Specimen Preparation:

    • Prepare different formulations by letting down the masterbatch with the natural polymer to achieve the desired final pigment concentration (e.g., 0.1%, 0.5%, 1.0%).

    • For reduction shades, a specific amount of TiO2 (e.g., 1%) is also added.

    • Thoroughly mix the masterbatch pellets with the natural polymer pellets in a consistent manner.

Experimental Workflow: Injection Molding and Heat Exposure
  • Establish a Baseline:

    • Set the injection molding machine to a baseline temperature at which the pigment is known to be stable (e.g., 200°C).

    • Purge the machine with the natural polymer before introducing the colored compound.

    • Inject a set of standard test plaques (e.g., 5-10) at the baseline temperature. These will serve as the control samples.

  • Incremental Temperature Increase:

    • Increase the temperature of the injection molding machine in defined increments (e.g., 20°C).

    • At each new temperature setting, allow the machine to stabilize.

    • Maintain a consistent dwell time for the molten plastic in the barrel at each temperature (e.g., 5 minutes).[1][10]

    • Inject a set of test plaques at each elevated temperature.

  • Repeat: Continue this process until a significant color change is observed or the processing limit of the polymer is reached.

Data Analysis: Colorimetric Measurement
  • Color Measurement:

    • Allow the molded plaques to cool to room temperature for a standardized period.

    • Using a spectrophotometer, measure the CIELAB color coordinates (L, a, b*) of the control plaques and the plaques produced at each elevated temperature.

    • Take multiple measurements across the surface of each plaque and calculate the average.

  • Calculate Color Difference (ΔE*ab):

    • Calculate the color difference (ΔEab) between the plaques produced at each elevated temperature and the control plaques using the following formula: ΔEab = √[(ΔL)\² + (Δa)\² + (Δb*)\²]

  • Determine Heat Resistance:

    • The heat resistance of the pigment is defined as the temperature at which the color change (ΔE*ab) reaches a predetermined value, typically 3.[10]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the procedure for measuring the heat resistance of this compound in plastics.

G Workflow for Heat Resistance Testing of this compound cluster_prep Sample Preparation cluster_process Processing & Heat Exposure cluster_analysis Analysis A 1. Polymer Drying B 2. Masterbatch Compounding (Pigment + Polymer) A->B C 3. Letdown with Natural Polymer (and TiO2 if needed) B->C D 4. Injection Molding at Baseline Temperature (e.g., 200°C) C->D Introduce compounded material E 5. Incremental Temperature Increase (+20°C steps) with Dwell Time D->E F 6. Injection Molding at Each Elevated Temperature E->F G 7. Colorimetric Measurement (CIELAB Lab) F->G Collect molded plaques H 8. Calculate Color Difference (ΔEab) vs. Baseline G->H I 9. Determine Temperature at which ΔE*ab ≥ 3 H->I J Final Heat Resistance Value I->J

References

Troubleshooting & Optimization

Technical Support Center: Improving the Dispersion Stability of Pigment Red 146 in Water-Based Inks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and formulation chemists in overcoming challenges associated with the dispersion of Pigment Red 146 in aqueous ink systems.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and evaluation of water-based inks containing this compound.

Issue 1: Poor Pigment Wetting and Initial Dispersion

Question: My this compound is difficult to wet out in water, leading to clumps and a non-uniform initial slurry. What can I do?

Answer:

Poor wetting is a common issue with organic pigments like this compound in water due to their inherent hydrophobicity. To address this, consider the following:

  • Surfactant Selection: The choice of wetting agent is critical. A combination of anionic and non-ionic surfactants can be effective. Anionic surfactants, like Igepon T, can help by adsorbing onto the pigment surface and providing initial electrostatic stabilization. Non-ionic surfactants, such as Peregal O-25, can further enhance wetting and provide steric hindrance.

  • Pre-dispersion Process: Before high-energy milling, a pre-dispersion step is crucial. This involves slowly adding the pigment to the aqueous phase containing the dispersant and wetting agents under low-shear mixing. This allows the surfactants to coat the pigment particles and displace trapped air.

  • Solvent Addition: A small amount of a water-miscible co-solvent, such as propylene (B89431) glycol or ethanol, can be added to the aqueous phase to reduce the surface tension of the water and improve pigment wetting.

Issue 2: High Viscosity of the Pigment Dispersion

Question: My this compound dispersion has excessively high viscosity, making it difficult to process and formulate into an ink. How can I reduce the viscosity?

Answer:

High viscosity in pigment dispersions is often a sign of poor dispersion stability or pigment-vehicle interactions. Here are some strategies to lower the viscosity:

  • Optimize Dispersant Concentration: There is an optimal concentration for each dispersant. Insufficient dispersant will lead to incomplete pigment stabilization and agglomeration, increasing viscosity. Conversely, excessive dispersant can lead to bridging flocculation or an increase in the viscosity of the continuous phase. It is recommended to create a dispersant ladder study to determine the optimal concentration that provides the lowest viscosity.

  • Dispersant Type: Polymeric dispersants are often more effective at reducing viscosity than traditional surfactants. They provide a more robust steric barrier that prevents particle agglomeration.

  • Milling Process: Ensure that the milling process is efficient in breaking down pigment agglomerates to their primary particle size. Unmilled agglomerates will increase the viscosity of the dispersion.

  • pH Adjustment: The pH of the dispersion can significantly impact the charge on the pigment surface and the effectiveness of ionic dispersants. For this compound, which has a pH of around 7.0, adjusting the pH of the formulation to be slightly alkaline (pH 8.0-9.5) can enhance the performance of some anionic dispersants and improve stability.[1]

Issue 3: Poor Long-Term Stability (Settling, Flocculation, Color Shift)

Question: My this compound ink shows signs of instability over time, such as pigment settling, flocculation, and a change in color. How can I improve its long-term stability?

Answer:

Long-term stability is crucial for the shelf-life and performance of the ink. To enhance stability, consider the following:

  • Effective Stabilization Mechanism: A combination of electrostatic and steric stabilization is often the most effective approach. This can be achieved by using a combination of ionic and non-ionic dispersants or a polymeric dispersant with both anchoring groups and stabilizing chains.

  • Particle Size Reduction: Smaller, more uniform pigment particles are less prone to settling. Optimizing the milling process to achieve a narrow particle size distribution is key. Research has shown that surface modification of this compound can reduce the particle size from 30.581 to 12.252 μm.[2][3]

  • Binder Selection: The binder in the ink formulation plays a significant role in stability. Ensure that the chosen binder is compatible with the pigment and the dispersant system. Some binders can interact with the pigment surface and displace the dispersant, leading to instability. Water-soluble acrylic and polyurethane resins are commonly used binders in water-based inks.[4]

  • Zeta Potential: Measuring the zeta potential of the pigment particles can provide a quantitative measure of the electrostatic repulsion between them. A zeta potential with a magnitude greater than 30 mV (either positive or negative) is generally indicative of good electrostatic stability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended type of dispersant for this compound in a water-based system?

A1: A combination of anionic and non-ionic surfactants has been shown to be effective for this compound. Specifically, a combination of Igepon T (anionic) and Peregal O-25 (non-ionic) has been used to improve its dispersion and color properties.[2][3] High molecular weight polymeric dispersants are also a good option for providing robust steric stabilization.

Q2: How can I determine the optimal amount of dispersant to use?

A2: The optimal dispersant concentration is typically determined by creating a "dispersant demand curve" or a "ladder study." This involves preparing a series of pigment dispersions with varying concentrations of the dispersant while keeping all other components constant. The viscosity of each dispersion is then measured. The optimal concentration corresponds to the point where the viscosity is at its minimum.

Q3: What is a good starting point for a water-based this compound ink formulation?

A3: A typical water-based ink formulation consists of the pigment, a binder, a solvent (water), and various additives. A general starting formulation could be:

  • This compound: 10-20%

  • Binder (e.g., acrylic emulsion): 15-25%

  • Water: 50-70%

  • Dispersant/Surfactant: 1-5% (on pigment weight)

  • Co-solvent (e.g., propylene glycol): 2-10%

  • Other Additives (e.g., defoamer, rheology modifier): <5%[5]

The exact percentages will need to be optimized based on the specific application and performance requirements.

Q4: What analytical techniques are essential for evaluating the dispersion stability of this compound?

A4: The following analytical techniques are crucial for assessing dispersion stability:

  • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) or Laser Diffraction can be used to measure the particle size distribution of the pigment in the dispersion. A narrow distribution with a small mean particle size is desirable.

  • Zeta Potential Measurement: This technique quantifies the electrostatic charge on the pigment particles, providing insight into the stability against flocculation.

  • Viscosity Measurement: A rheometer or viscometer can be used to measure the viscosity of the dispersion. A low and stable viscosity over time is indicative of a good dispersion.

  • Microscopy: Optical or electron microscopy can be used to visually inspect the dispersion for signs of agglomeration or flocculation.

Data Presentation

The following tables summarize quantitative data from a study on the surface modification of this compound to improve its properties.

Table 1: Effect of Surfactants on the Color Strength and Flowability of this compound

SampleSurfactantSurfactant Conc. (% of pigment)Color Strength (%)Flowability (mm)
UnmodifiedNone0100.0-
Modified 1Igepon T2102.4-
Modified 2Peregal O-254--
Modified 3Igepon T + Peregal O-252 + 4--
Modified 4Surfactant + DB-60 + GO-109.023.5 - 25.0

Data adapted from a study on the modification of C.I. This compound.[2][3]

Table 2: Effect of Hydrothermal Treatment on the Color Strength of Modified this compound

Treatment Temperature (°C)Color Strength (%)
105112.6
115106.4

Data adapted from a study on the modification of C.I. This compound.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Water-Based this compound Dispersion

  • Preparation of the Aqueous Phase: In a suitable vessel, combine deionized water, the selected dispersant(s), and any co-solvents (e.g., propylene glycol).

  • Pre-dispersion: While stirring the aqueous phase at low speed with a high-speed disperser, slowly add the this compound powder. Continue mixing for 15-20 minutes to allow for complete wetting of the pigment.

  • Milling: Transfer the pre-dispersion to a media mill (e.g., a bead mill) charged with appropriate grinding media (e.g., zirconium oxide beads).

  • Grinding: Mill the dispersion at a suitable speed and for a sufficient time to achieve the desired particle size. Monitor the particle size periodically using a particle size analyzer.

  • Let-down: After milling, the concentrated pigment dispersion can be "let down" by adding the binder, and any other additives (e.g., rheology modifiers, defoamers) under gentle agitation.

Protocol 2: Evaluation of Dispersion Stability

  • Initial Characterization: Immediately after preparation, measure the initial particle size distribution, zeta potential, and viscosity of the ink.

  • Accelerated Aging: Store a sample of the ink in a sealed container at an elevated temperature (e.g., 50°C) for a specified period (e.g., 1-4 weeks) to accelerate any potential instability.

  • Post-Aging Characterization: After the aging period, allow the sample to return to room temperature and re-measure the particle size distribution, zeta potential, and viscosity.

  • Visual Inspection: Visually inspect the aged sample for any signs of settling, syneresis (phase separation), or color change.

  • Comparison: Compare the initial and post-aging data to assess the stability of the dispersion. Significant changes in particle size, a decrease in the magnitude of the zeta potential, or a substantial increase in viscosity indicate poor stability.

Visualizations

experimental_workflow cluster_prep Dispersion Preparation cluster_eval Stability Evaluation prep_aqueous Prepare Aqueous Phase (Water, Dispersant, Co-solvent) pre_dispersion Pre-dispersion (Low-shear mixing) prep_aqueous->pre_dispersion milling Milling (High-energy grinding) pre_dispersion->milling let_down Let-down (Add binder and additives) milling->let_down initial_char Initial Characterization (Particle Size, Zeta Potential, Viscosity) let_down->initial_char aging Accelerated Aging (e.g., 50°C for 4 weeks) initial_char->aging post_char Post-Aging Characterization aging->post_char visual_insp Visual Inspection (Settling, Flocculation) aging->visual_insp analysis Data Analysis and Comparison post_char->analysis visual_insp->analysis

Caption: Experimental workflow for preparing and evaluating the stability of a this compound dispersion.

stabilization_mechanisms cluster_electrostatic Anionic dispersant provides negative charges on pigment surfaces, leading to electrostatic repulsion. cluster_steric Polymeric dispersant chains create a physical barrier, preventing particles from approaching each other. p1 Pigment p2 Pigment p1->p2 Repulsion p3 Pigment p4 Pigment p3->p4 Repulsion

Caption: Mechanisms of pigment dispersion stabilization in water-based inks.

troubleshooting_flowchart start Dispersion Issue Identified (e.g., High Viscosity, Instability) check_wetting Is the pigment wetting properly? start->check_wetting improve_wetting Improve Wetting: - Optimize surfactant choice - Enhance pre-dispersion - Add co-solvent check_wetting->improve_wetting No check_dispersant Is the dispersant type and concentration optimal? check_wetting->check_dispersant Yes improve_wetting->check_dispersant optimize_dispersant Optimize Dispersant: - Perform a ladder study - Evaluate polymeric dispersants check_dispersant->optimize_dispersant No check_milling Is the milling process efficient? check_dispersant->check_milling Yes optimize_dispersant->check_milling optimize_milling Optimize Milling: - Adjust milling time and speed - Check media type and loading check_milling->optimize_milling No check_formulation Are there any formulation incompatibilities? check_milling->check_formulation Yes optimize_milling->check_formulation adjust_formulation Adjust Formulation: - Check binder compatibility - Adjust pH check_formulation->adjust_formulation Yes end Dispersion Stability Improved check_formulation->end No adjust_formulation->end

Caption: Troubleshooting flowchart for this compound dispersion issues.

References

Technical Support Center: Overcoming Agglomeration of Pigment Red 146 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Pigment Red 146 particle agglomeration in polymer systems.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the dispersion of this compound in your polymer formulations.

Issue 1: Color Streaks or Inconsistent Color in the Final Polymer Product

  • Question: My final extruded/molded part shows streaks of intense color or areas of inconsistent color. What is causing this and how can I fix it?

  • Answer: Color streaking is a classic sign of poor pigment dispersion, where agglomerates of this compound have not been adequately broken down and distributed throughout the polymer matrix.[1][2][3][4]

    • Immediate Actions:

      • Verify Material Handling: Ensure that the pigment, polymer, and any additives are dry and have been thoroughly cleaned from the hopper and feeding lines to prevent contamination from previous runs.[1] Stray pellets from a previous color can cause streaking.

      • Purge the Processing Equipment: Use a suitable commercial purging compound to clean the screw, barrel, and die of your extruder or injection molding machine.[1] This removes residual color from previous batches.

    • Process Parameter Optimization:

      • Increase Mixing Shear and Time: Higher screw speeds (in twin-screw extruders) and longer residence times can improve the breakdown of agglomerates.[5][6] However, be mindful of potential polymer degradation at excessive shear or time.

      • Optimize Temperature Profile: A higher processing temperature can lower the viscosity of the polymer melt, facilitating better wetting and dispersion of the pigment particles.[7] Ensure the temperature is not so high that it causes degradation of the polymer or pigment.

    • Formulation Adjustments:

      • Incorporate a Dispersing Agent: The use of a wetting and dispersing agent can significantly improve the compatibility between the pigment and the polymer, preventing re-agglomeration.[2]

      • Check Carrier Resin Compatibility: If using a masterbatch, ensure the carrier resin is compatible with your base polymer. Incompatible carriers can lead to poor dispersion.[8]

Issue 2: Poor Gloss or Dull Surface Finish

  • Question: The surface of my pigmented polymer part has a dull or matte finish, but I was expecting a glossy appearance. Why is this happening?

  • Answer: Poor gloss in a pigmented plastic part can be attributed to several factors, including the quality of the pigment dispersion and the processing conditions.[7][9][10]

    • Troubleshooting Steps:

      • Improve Pigment Dispersion: Large pigment agglomerates can disrupt the surface of the polymer, scattering light and reducing gloss. Implementing the solutions for color streaking will also improve gloss.

      • Optimize Mold Temperature: A higher mold temperature allows the polymer surface to replicate the smooth finish of the mold more accurately, resulting in higher gloss.[7]

      • Adjust Injection Speed and Pressure: A slower injection speed and sufficient holding pressure can lead to a more uniform and less stressed surface, which can improve gloss.[9]

      • Consider a Brightening Additive: For some polymers like polypropylene (B1209903), specific brightening additives can be incorporated to enhance surface gloss.[11]

Issue 3: Reduced Mechanical Properties of the Pigmented Polymer

  • Question: After adding this compound, I've noticed a decrease in the tensile strength or an increase in the brittleness of my polymer. What could be the cause?

  • Answer: Pigment agglomerates can act as stress concentration points within the polymer matrix, leading to a reduction in mechanical properties.

    • Potential Solutions:

      • Improve Dispersion: The primary solution is to achieve a finer and more uniform dispersion of the pigment particles. This minimizes the size of potential failure points.

      • Evaluate Pigment Loading: Ensure that the concentration of this compound is not excessive. High pigment loadings can disrupt the polymer structure and lead to embrittlement.

      • Use a Suitable Dispersant: A well-chosen dispersant not only aids in dispersion but can also improve the interfacial adhesion between the pigment and the polymer, potentially mitigating the negative impact on mechanical properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound agglomeration in polymers?

A1: The primary causes of this compound agglomeration stem from its inherent properties as an organic azo pigment. These include:

  • High Surface Energy: Organic pigments have a high surface energy, which makes the particles tend to clump together to minimize their exposed surface area.[7]

  • Van der Waals Forces: Attractive van der Waals forces between the fine pigment particles contribute to their aggregation.[11]

  • Poor Wetting: If the polymer melt does not effectively "wet" the surface of the pigment particles, air pockets can remain, and the particles will not deagglomerate.

  • Incompatibility: A lack of chemical compatibility between the surface of the pigment and the polymer matrix can lead to poor dispersion and re-agglomeration.

Q2: What are dispersing agents and how do they work?

A2: Dispersing agents are additives that facilitate the uniform distribution of pigment particles within a polymer and prevent them from re-agglomerating. They typically have a two-part structure: an "anchor" group that adsorbs onto the pigment surface and a "polymeric chain" that is compatible with the polymer matrix. This creates a steric barrier around each particle, preventing them from coming into close contact.

Q3: What types of dispersing agents are suitable for this compound in common polymers like polypropylene (PP) and polyethylene (B3416737) (PE)?

A3: For organic pigments like this compound in polyolefins, polymeric dispersants are often effective. Look for dispersants with good compatibility with non-polar polymers. Some examples of commercially available dispersants that may be suitable include:

  • Polyolefin-based waxes (PE or PP waxes): These can act as dispersing aids.

  • Hyperdispersants: These are high molecular weight polymeric dispersants designed for high-performance applications.

  • Specific commercial products: Look for dispersants marketed for use with organic pigments in polyolefins from major additive suppliers.

Q4: How does the twin-screw extruder's screw design affect pigment dispersion?

A4: The screw design in a twin-screw extruder plays a critical role in pigment dispersion. The inclusion of kneading blocks and mixing elements with specific geometries and arrangements can generate the necessary shear and elongational forces to break down pigment agglomerates.[5][6][12][13] A more aggressive screw design with more kneading elements can improve dispersion, but it may also increase the melt temperature and the risk of polymer degradation.

Q5: Can the surface of this compound be modified to improve its dispersion?

A5: Yes, surface modification of this compound can significantly enhance its dispersibility. Research has shown that treating the pigment with surfactants or other additives can reduce its particle size and improve its compatibility with the polymer matrix.[14][15][16] For example, a study demonstrated that using a combination of anionic and non-ionic surfactants during the pigment's synthesis reduced the average particle size and increased the color strength.[14][15]

Quantitative Data on Dispersion Improvement

The following tables summarize the quantitative effects of various strategies on the dispersion of this compound.

Table 1: Effect of Surface Modification on this compound Properties

TreatmentAverage Particle Size (μm)Color Strength (%)
Unmodified this compound30.58100.0
With 2% Anionic Surfactant (Igepon T)Not specified102.4
With 4% Non-ionic Surfactant (Peregal O-25)Not specifiedNot specified
Combined 2% Igepon T and 4% O-25Not specified101.6
With Surfactants, Additive (DB-60), and Graphene OxideNot specified109.0
Hydrothermal Treatment at 105°C12.25112.6

Data sourced from a study on the surface modification of C.I. This compound.[14][15][16]

Experimental Protocols

Protocol 1: Evaluation of Pigment Dispersion by Microscopic Examination (Adapted from ASTM D3015)

This protocol provides a method for the visual assessment of this compound dispersion in a polymer matrix.

1. Objective: To qualitatively assess the degree of agglomeration of this compound in a polymer sample.

2. Materials and Equipment:

  • Polymer compound containing this compound

  • Microscope slides and cover glasses

  • Hot plate

  • Press-out shims (e.g., 25 µm thick)

  • Microscope with transmitted light source (magnification of 100x to 200x is typically suitable)

  • Lens cleaning paper

3. Sample Preparation:

  • Place a small amount of the pigmented polymer compound onto a clean microscope slide.

  • Cover the sample with a second microscope slide, with press-out shims placed on either side of the sample to control the thickness of the pressed film.

  • Place the slide assembly onto a hot plate set to a temperature that allows the polymer to soften and flow.

  • Apply gentle and uniform pressure to the top slide to press the polymer into a thin film of the desired thickness.

  • Allow the slide assembly to cool to room temperature.

  • Carefully remove the top slide, leaving the thin polymer film on the bottom slide.

4. Microscopic Examination:

  • Place the slide with the polymer film on the microscope stage.

  • Using transmitted light, focus on the polymer film.

  • Systematically scan different areas of the film.

  • Observe the presence, size, and distribution of any pigment agglomerates.

  • Compare the observed dispersion against a set of standards or previously analyzed samples to grade the dispersion quality.

Protocol 2: Colorimetric Measurement of Pigmented Polymer Samples (Adapted from ASTM D2244)

This protocol outlines the procedure for quantitatively measuring the color of a polymer sample containing this compound.

1. Objective: To obtain CIELAB color coordinates (L, a, b*) of a pigmented polymer sample to assess color consistency and strength.

2. Materials and Equipment:

  • Spectrophotometer or colorimeter with a suitable aperture size

  • Calibration standards (white and black)

  • Flat, opaque polymer plaques of the test sample and a reference standard

  • Lint-free cloth

3. Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the provided white and black calibration standards.

  • Instrument Settings: Set the instrument to the desired illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°). Select the CIELAB (L, a, b*) color space for the measurements.

  • Sample Preparation: Ensure the surface of the polymer plaque is clean and free of any dust, fingerprints, or scratches. Use a lint-free cloth to gently wipe the surface if necessary. The sample should be opaque and have a flat surface larger than the instrument's measurement port.

  • Measurement of the Standard: Place the reference standard plaque over the measurement port and take a reading. Record the L, a, and b* values.

  • Measurement of the Sample: Replace the standard with the test sample plaque and take a reading. Record the L, a, and b* values for the sample.

  • Multiple Readings: For each sample and standard, it is recommended to take readings at multiple locations on the surface and average the results to account for any minor variations.

  • Color Difference Calculation: The instrument software will typically calculate the color difference (ΔE*) between the sample and the standard.

Visualization of Workflows and Relationships

Diagram 1: Troubleshooting Workflow for Pigment Agglomeration

TroubleshootingWorkflow start Problem: Pigment Agglomeration (e.g., Color Streaks, Poor Gloss) cause1 Poor Wetting & Dispersion start->cause1 cause2 Re-agglomeration start->cause2 cause3 Process Issues start->cause3 cause4 Formulation Incompatibility start->cause4 solution1a Increase Shear Rate / Mixing Time cause1->solution1a solution1b Optimize Temperature Profile cause1->solution1b solution2a Add/Optimize Dispersing Agent cause2->solution2a solution2b Surface Treat Pigment cause2->solution2b solution3a Check for Dead Spots in Extruder cause3->solution3a solution3b Optimize Screw Design cause3->solution3b solution4a Ensure Carrier Resin Compatibility cause4->solution4a solution4b Verify Pigment-Polymer Compatibility cause4->solution4b end_node Improved Dispersion solution1a->end_node solution1b->end_node solution2a->end_node solution2b->end_node solution3a->end_node solution3b->end_node solution4a->end_node solution4b->end_node

Caption: A logical workflow for troubleshooting pigment agglomeration issues.

Diagram 2: The Process of Pigment Dispersion in a Polymer Matrix

PigmentDispersionProcess cluster_0 Dispersion Stages wetting 1. Wetting Polymer melt displaces air from the pigment surface. deagglomeration 2. De-agglomeration Mechanical forces (shear) break down agglomerates into smaller particles. wetting->deagglomeration stabilization 3. Stabilization Dispersing agents or surface treatments prevent re-agglomeration. deagglomeration->stabilization final Homogeneous Dispersion stabilization->final start Pigment Agglomerates + Polymer start->wetting

Caption: The three key stages of dispersing pigment in a polymer matrix.

References

Technical Support Center: Optimizing the Synthesis of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Pigment Red 146.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of this compound lower than expected?

A1: Low yield in this compound synthesis can stem from several factors throughout the diazotization and coupling reactions. Incomplete diazotization of the starting amine (e.g., Red Base) or decomposition of the diazonium salt before it can react with the coupling agent are common culprits. Additionally, improper pH, temperature, or mixing during the coupling reaction can significantly hinder product formation.

To troubleshoot, consider the following:

  • Verify Diazotization Completion: Ensure the complete dissolution of the red base in the acidic solution before adding sodium nitrite. The reaction temperature should be kept low (typically below 5°C) to prevent the decomposition of the unstable diazonium salt.[1][2]

  • Control Coupling Reaction Conditions: The pH and temperature during the coupling reaction are critical. The reaction is typically carried out under specific pH and temperature ranges to ensure optimal coupling.[3][4] Inadequate mixing can lead to localized pH and temperature variations, resulting in side reactions and reduced yield.

  • Purity of Starting Materials: The purity of the red base and the naphthol coupling component is crucial. Impurities can interfere with the reaction and lead to the formation of byproducts.

Q2: What causes the final this compound product to have poor color strength and brightness?

A2: The color properties of this compound are highly dependent on the particle size, crystal structure, and purity of the final product.[5][6] Several factors during synthesis can adversely affect these characteristics:

  • Incorrect Reaction Temperature: Both the coupling and subsequent heat treatment temperatures play a vital role in crystal formation and growth. Deviations from the optimal temperature range can lead to the formation of undesirable crystal polymorphs or a broad particle size distribution, impacting the color strength.

  • Presence of Impurities: Impurities can be incorporated into the pigment crystals, disrupting the crystal lattice and affecting the chromophore, which in turn diminishes the color brightness.

  • Inadequate Washing and Drying: Insufficient washing of the crude pigment can leave behind unreacted starting materials and byproducts. The drying temperature and duration can also influence the final crystal structure and color properties.[1][7]

Q3: How can the high viscosity and poor dispersion stability of the this compound paste be addressed?

A3: High viscosity and poor dispersion are common issues with this compound, often related to particle size and surface characteristics.[1][2]

  • Particle Size and Distribution: Large or irregularly shaped particles with a wide size distribution tend to agglomerate, leading to high viscosity and poor stability in dispersions.

  • Surface Treatment: The use of surfactants during the synthesis can modify the surface properties of the pigment particles, improving their dispersibility and reducing the viscosity of the paste.[3][4][7] Different types of surfactants (anionic, non-ionic) can be employed to achieve the desired effect.[3][4]

  • Post-Synthesis Treatment: Techniques like hydrothermal treatment can modify the particle size and morphology, leading to improved color strength and flowability.[4][5]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this compound synthesis.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Low Yield Low Yield Incomplete Diazotization Incomplete Diazotization Low Yield->Incomplete Diazotization Decomposition of Diazonium Salt Decomposition of Diazonium Salt Low Yield->Decomposition of Diazonium Salt Improper Coupling Conditions Improper Coupling Conditions Low Yield->Improper Coupling Conditions Impure Starting Materials Impure Starting Materials Low Yield->Impure Starting Materials Poor Color Strength Poor Color Strength Incorrect Reaction Temperature Incorrect Reaction Temperature Poor Color Strength->Incorrect Reaction Temperature Presence of Impurities in Product Presence of Impurities in Product Poor Color Strength->Presence of Impurities in Product Inadequate Washing/Drying Inadequate Washing/Drying Poor Color Strength->Inadequate Washing/Drying High Viscosity High Viscosity Large/Irregular Particles Large/Irregular Particles High Viscosity->Large/Irregular Particles Poor Surface Properties Poor Surface Properties High Viscosity->Poor Surface Properties Verify Diazotization Verify Diazotization Incomplete Diazotization->Verify Diazotization Decomposition of Diazonium Salt->Verify Diazotization Control Coupling pH & Temp Control Coupling pH & Temp Improper Coupling Conditions->Control Coupling pH & Temp Use Pure Reactants Use Pure Reactants Impure Starting Materials->Use Pure Reactants Optimize Reaction Temp Optimize Reaction Temp Incorrect Reaction Temperature->Optimize Reaction Temp Thorough Washing & Drying Thorough Washing & Drying Presence of Impurities in Product->Thorough Washing & Drying Inadequate Washing/Drying->Thorough Washing & Drying Optimize Particle Size Optimize Particle Size Large/Irregular Particles->Optimize Particle Size Use Surfactants Use Surfactants Poor Surface Properties->Use Surfactants Post-Synthesis Treatment Post-Synthesis Treatment Optimize Particle Size->Post-Synthesis Treatment G cluster_0 Diazo Component Preparation cluster_1 Coupling Component Preparation cluster_2 Post-Reaction Processing Mix Red Base, HCl, Acetic Acid Mix Red Base, HCl, Acetic Acid Cool to < 5°C Cool to < 5°C Mix Red Base, HCl, Acetic Acid->Cool to < 5°C Add NaNO2 Add NaNO2 Cool to < 5°C->Add NaNO2 Diazotization Diazotization Add NaNO2->Diazotization Coupling Reaction Coupling Reaction Diazotization->Coupling Reaction Add to Dissolve NaOH Dissolve NaOH Add Naphthol AS-LC Add Naphthol AS-LC Dissolve NaOH->Add Naphthol AS-LC Heat to Dissolve Heat to Dissolve Add Naphthol AS-LC->Heat to Dissolve Coupling Solution Coupling Solution Heat to Dissolve->Coupling Solution Coupling Solution->Coupling Reaction Heat Treatment Heat Treatment Coupling Reaction->Heat Treatment Filtration Filtration Heat Treatment->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

References

Preventing color bleeding of Pigment Red 146 in plasticized PVC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing color bleeding of Pigment Red 146 in plasticized Polyvinyl Chloride (PVC) formulations.

Troubleshooting Guide: Color Bleeding of this compound

Color bleeding, also known as migration, is a common issue where the pigment moves from the plasticized PVC to the surface or into adjacent materials. This guide provides a systematic approach to diagnosing and resolving this problem.

Question: My PVC part colored with this compound is showing color bleeding. What are the potential causes and how can I fix it?

Answer: Color bleeding of this compound in plasticized PVC is primarily caused by the interaction of the pigment with the plasticizer and other formulation components. Follow these troubleshooting steps to identify and address the root cause.

Step 1: Analyze the Plasticizer System

The type and concentration of the plasticizer are the most critical factors influencing pigment migration.

  • Issue: Use of low molecular weight, highly mobile plasticizers.

    • Explanation: Phthalate (B1215562) plasticizers like Di(2-ethylhexyl) phthalate (DEHP) are known to facilitate pigment migration. Their small molecular size allows them to move freely within the PVC matrix, carrying soluble pigment particles with them to the surface.

    • Solution:

      • Substitute the plasticizer: Replace DEHP with higher molecular weight phthalates like Diisononyl phthalate (DINP) or, for even better performance, with polymeric plasticizers. Polymeric plasticizers have a much larger molecular structure, which significantly restricts their mobility and, consequently, the migration of the pigment.

      • Reduce plasticizer concentration: If possible, lower the overall concentration of the plasticizer in your formulation. However, this may affect the flexibility of the final product.

  • Issue: Poor compatibility between the plasticizer and the PVC resin.

    • Explanation: If the plasticizer is not well-integrated into the PVC matrix, it is more likely to migrate to the surface, carrying the pigment along.

    • Solution: Ensure the selected plasticizer has good compatibility with the PVC resin grade being used. Consult the technical data sheets of both the resin and the plasticizer.

Step 2: Evaluate Pigment Loading and Dispersion

The concentration and dispersion of this compound can also impact its tendency to bleed.

  • Issue: Excessive pigment loading.

    • Explanation: Using more pigment than necessary can lead to a supersaturated state within the PVC matrix, increasing the likelihood of migration.

    • Solution: Reduce the concentration of this compound to the minimum level required to achieve the desired color strength.

  • Issue: Poor pigment dispersion.

    • Explanation: Agglomerates of pigment particles are not well-encapsulated by the PVC resin and are more prone to migration.

    • Solution:

      • Improve mixing: Enhance the dispersion of the pigment during the compounding process by optimizing mixing time, temperature, and shear.

      • Use a dispersion aid: Incorporate a suitable dispersing agent to improve the wetting and distribution of the pigment particles within the resin.

Step 3: Assess the Impact of Other Additives

Heat stabilizers and lubricants, while essential for PVC processing, can also influence pigment bleeding.

  • Issue: Incompatible heat stabilizer.

    • Explanation: Certain heat stabilizers can interact with this compound and promote its migration. For instance, some metallic stearates (e.g., zinc stearate) used as co-stabilizers can increase the solubility of organic pigments in the plasticizer.

    • Solution:

      • Select a suitable stabilizer system: Opt for heat stabilizers known for good compatibility with organic pigments. Lead-based and mixed-metal stabilizers can sometimes offer better performance in this regard. However, due to regulatory concerns with lead, calcium-zinc or organic-based stabilizers should be carefully evaluated.

      • Consult your supplier: Discuss the issue with your heat stabilizer supplier to get recommendations for a grade that is less likely to promote pigment migration.

  • Issue: Inappropriate lubricant system.

    • Explanation: Lubricants are designed to be mobile within the PVC matrix. An excess of external lubricants can bloom to the surface, creating a pathway for the pigment to follow.

    • Solution:

      • Optimize the lubricant package: Balance the internal and external lubricants to ensure good processing without promoting migration.

      • Choose lubricants with higher compatibility: Select lubricants that have a lower tendency to migrate to the surface.

Step 4: Review Processing Conditions

Processing parameters can affect the final morphology of the PVC matrix and, consequently, pigment migration.

  • Issue: Excessive processing temperatures.

    • Explanation: Higher temperatures can increase the mobility of both the plasticizer and the pigment, potentially leading to increased migration upon cooling.

    • Solution: Optimize the processing temperature to be within the recommended range for the specific PVC formulation. Avoid overheating the compound.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting color bleeding of this compound in plasticized PVC.

Troubleshooting_Workflow start Start: Color Bleeding Observed plasticizer Step 1: Analyze Plasticizer - Type (e.g., DEHP)? - Concentration? start->plasticizer pigment Step 2: Evaluate Pigment - Loading too high? - Poor dispersion? plasticizer->pigment Plasticizer optimized additives Step 3: Assess Other Additives - Incompatible stabilizer? - Incorrect lubricant? pigment->additives Pigment loading/dispersion addressed processing Step 4: Review Processing - Temperature too high? additives->processing Additives reviewed solution Solution Found: Implement Formulation/Process Changes processing->solution Processing conditions optimized

Caption: Troubleshooting workflow for this compound color bleeding.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a monoazo organic pigment. It is known for its bright, bluish-red shade and is used in a variety of applications, including plastics, inks, and coatings.

Q2: Why is color bleeding more common in plasticized PVC compared to rigid PVC?

A2: Plasticized PVC contains significant amounts of plasticizers, which are low molecular weight liquids that make the PVC flexible. These plasticizers can act as a solvent for the pigment at elevated processing temperatures, and their mobility within the PVC matrix allows them to carry the pigment to the surface as they migrate over time. Rigid PVC does not contain plasticizers, so this migration mechanism is absent.

Q3: Are there any specific plasticizers that are recommended to prevent bleeding of this compound?

A3: Yes, using polymeric plasticizers is highly recommended to minimize or eliminate bleeding. These plasticizers have a much higher molecular weight and are physically entangled within the PVC matrix, making them significantly less mobile. High molecular weight phthalates like DINP are a better alternative to lower molecular weight phthalates like DEHP, but polymeric plasticizers offer the best bleed resistance.

Q4: Can surface treatments help prevent color bleeding?

A4: Yes, in some cases, applying a clear, non-migratory coating to the surface of the plasticized PVC part can act as a barrier to prevent the pigment from bleeding out. However, this adds an extra step and cost to the manufacturing process. Modifying the formulation is often the more practical approach. A recent study has also shown that surface modification of this compound particles with surfactants and graphene oxide can increase their solvent resistance.[1]

Q5: How can I test for the bleed resistance of my this compound formulation?

A5: Standardized test methods are available to evaluate pigment migration. A common method involves placing the colored PVC sample in contact with a white, plasticized PVC sheet under specified conditions of pressure and temperature, and then evaluating the degree of staining on the white sheet.

Data Presentation

The following tables summarize the expected performance of this compound in plasticized PVC with different formulation strategies. The bleed resistance is rated on a 1-5 grey scale, where 5 indicates no bleeding and 1 indicates severe bleeding.

Table 1: Effect of Plasticizer Type on this compound Bleed Resistance

Plasticizer TypeMolecular WeightTypical Bleed Resistance (Grey Scale 1-5)
DEHP (Di(2-ethylhexyl) phthalate)Low2-3
DINP (Diisononyl phthalate)Medium3-4
Polymeric PlasticizerHigh4-5

Table 2: Influence of Additives on this compound Bleed Resistance (with DINP)

Heat StabilizerLubricant SystemTypical Bleed Resistance (Grey Scale 1-5)
Calcium-ZincOptimized (Balanced internal/external)4
Calcium-ZincHigh external lubricant3
Lead-basedOptimized (Balanced internal/external)4-5

Experimental Protocols

Protocol 1: Evaluation of Pigment Migration (Bleed Resistance)

This protocol is based on the principles of ASTM D279 and ISO 105-A03.

1. Objective: To assess the tendency of this compound to migrate from a plasticized PVC sample onto a white contact surface.

2. Materials:

  • Test plaques (50mm x 50mm) of the plasticized PVC formulation containing this compound.
  • White, plasticized PVC plaques (50mm x 50mm) of a standard formulation known to be susceptible to staining.
  • Glass plates.
  • A weight to apply a pressure of approximately 10 kPa.
  • A laboratory oven capable of maintaining a constant temperature of 70°C ± 2°C.
  • ISO 105-A03 Grey Scale for Assessing Staining.[2][3][4][5][6]

3. Procedure:

  • Condition the test and white PVC plaques for 24 hours at 23°C ± 2°C and 50% ± 5% relative humidity.
  • Place a white PVC plaque on a clean glass plate.
  • Place the colored test plaque on top of the white plaque.
  • Place another glass plate on top of the colored plaque.
  • Place the weight on the top glass plate.
  • Place the entire assembly in the oven at 70°C for 24 hours.
  • After 24 hours, remove the assembly from the oven and allow it to cool to room temperature.
  • Separate the plaques and visually assess the degree of staining on the white PVC plaque.

4. Evaluation:

  • Compare the staining on the white PVC plaque to the ISO 105-A03 Grey Scale.[2][3][4][5][6]
  • Assign a rating from 5 (no staining) to 1 (severe staining).

Protocol 2: Determination of Plasticizer Migration by Weight Loss

This protocol is based on the principles of ASTM D1239.[7][8][9]

1. Objective: To quantify the amount of extractable components (primarily plasticizer) from a plasticized PVC formulation.

2. Materials:

  • Test specimens (50mm x 50mm) of the plasticized PVC formulation containing this compound.
  • A suitable extraction solvent (e.g., activated carbon, hexane, or as specified for the application).
  • A container for immersion.
  • An analytical balance.
  • A laboratory oven.

3. Procedure:

  • Cut three test specimens of the PVC sample.
  • Condition the specimens for 24 hours at 23°C ± 2°C and 50% ± 5% relative humidity.
  • Weigh each specimen to the nearest 0.001g (W1).
  • Immerse the specimens in the chosen solvent at a specified temperature and duration (e.g., 24 hours at 23°C).
  • Remove the specimens from the solvent and gently wipe them dry with a lint-free cloth.
  • Condition the specimens again for 24 hours at 23°C ± 2°C and 50% ± 5% relative humidity.
  • Reweigh the specimens (W2).

4. Calculation:

  • Calculate the percentage weight loss for each specimen:
  • Weight Loss (%) = [(W1 - W2) / W1] x 100
  • Report the average weight loss of the three specimens.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between formulation components and the potential for pigment bleeding.

Pigment_Bleeding_Factors cluster_formulation PVC Formulation Plasticizer Plasticizer (e.g., DEHP, DINP, Polymeric) Migration Migration Potential Plasticizer->Migration High Mobility (Low MW) Pigment This compound Pigment->Migration Solubility in Plasticizer Stabilizer Heat Stabilizer (e.g., Ca/Zn, Lead) Stabilizer->Migration Interaction with Pigment Lubricant Lubricant (Internal/External) Lubricant->Migration Surface Bloom Bleeding Color Bleeding Migration->Bleeding

References

Technical Support Center: Enhancing the Lightfastness of Pigment Red 146 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 146 formulations. The focus is on addressing and improving the lightfastness of this monoazo pigment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical lightfastness properties?

This compound (C.I. 12485) is a semi-transparent, bluish-red monoazo pigment belonging to the Naphthol AS pigment family.[1][2] It is widely used in water-based inks, coatings, textile printing, and plastics.[3][4] Its lightfastness is generally considered moderate, with ratings on the Blue Wool Scale typically ranging from 5 to 6, although in some applications like rigid PVC, it can reach up to 7 or 8.[5][6][7] The lightfastness can vary depending on the specific formulation, including the binder system, pigment concentration, and presence of other additives.

Q2: Why does this compound fade when exposed to light?

The fading of this compound, like other azo pigments, is primarily due to photodegradation. The energy from ultraviolet (UV) radiation can excite the pigment molecules, leading to the cleavage of the azo bond (-N=N-), a key component of its chromophore. This process breaks down the molecule into smaller, colorless fragments, resulting in a loss of color. The degradation process is often a photo-oxidative reaction, where the excited pigment molecule reacts with oxygen, accelerating the fading.[8] The specific chemical environment, including the polymer binder and the presence of moisture and other chemicals, can also influence the rate and mechanism of degradation.[9]

Q3: What are the primary strategies for improving the lightfastness of this compound?

The most effective strategies involve the incorporation of light stabilizers into the formulation. These additives work by interfering with the photodegradation process. The two main classes of light stabilizers are:

  • Ultraviolet (UV) Absorbers: These compounds function by absorbing harmful UV radiation and dissipating it as harmless thermal energy before it can reach the pigment molecules. Common types include benzotriazoles and hydroxyphenyl-triazines.

  • Hindered Amine Light Stabilizers (HALS): HALS are radical scavengers. They do not absorb UV radiation but instead interrupt the degradation process by trapping free radicals that are formed when the pigment or polymer is exposed to UV light. A key advantage of HALS is their regenerative nature; they are not consumed in the process and can participate in multiple radical-scavenging cycles, providing long-term protection.

Often, a synergistic effect is observed when UV absorbers and HALS are used in combination, offering a higher level of protection than either additive used alone.[10]

Q4: How do I choose the right light stabilizer for my this compound formulation?

The choice of light stabilizer depends on several factors, including the binder system (e.g., water-based, solvent-based), the end-use application, and the desired level of lightfastness. For opaque pigmented coatings, HALS are often more critical, while for clear or transparent coatings, UV absorbers play a more significant role. A combination of both is generally recommended for optimal performance. It is advisable to conduct ladder studies with different types and concentrations of stabilizers to determine the most effective system for your specific formulation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid Fading in Early Trials Formulation lacks light stabilizers.Incorporate a UV absorber and/or a HALS into your formulation. Start with a combination for synergistic effects.
Incorrect type or concentration of stabilizer.Review the compatibility of the stabilizer with your binder system. Conduct a ladder study with varying concentrations of UV absorbers and HALS (e.g., 0.5-2.0% by weight on total solids) to find the optimal loading.
Inconsistent Fading Across Samples Poor dispersion of pigment or stabilizers.Ensure proper and consistent dispersion of both the this compound and the light stabilizers throughout the formulation. Use appropriate dispersing agents and milling techniques.
Uneven application of the coating or ink.Verify that the film thickness of your applied samples is uniform.
Color Shift (e.g., yellowing) in addition to fading Degradation of the polymer binder or interaction between the pigment and the binder.The use of a UV absorber can help protect the binder from degradation.[10] Also, evaluate the compatibility of this compound with the chosen binder system.
Interaction with other additives.Review all components of the formulation for potential adverse interactions.
Lightfastness is still insufficient after adding stabilizers The concentration of stabilizers is too low.Gradually increase the concentration of the UV absorber and HALS combination.
The inherent lightfastness of PR 146 is insufficient for the application.Consider using a pigment with a higher intrinsic lightfastness rating.
Severe environmental conditions.For very demanding applications, a combination of high-performance light stabilizers at optimal concentrations is crucial.

Data Presentation: Expected Lightfastness Improvement

The following table summarizes the expected improvement in the lightfastness of a this compound formulation with the addition of different types of light stabilizers. The data is representative and the actual performance will depend on the specific formulation and testing conditions.

Formulation Light Stabilizer(s) Concentration (% on total solids) Expected Blue Wool Scale Rating (1-8) Expected Change in Color (ΔE*) after 500h Xenon Arc Exposure
ControlNone0%5> 10
Formulation AUV Absorber (Benzotriazole type, e.g., Tinuvin 1130)1.5%65 - 7
Formulation BHALS (e.g., Tinuvin 292)1.0%6-74 - 6
Formulation CUV Absorber + HALS (e.g., Tinuvin 1130 + Tinuvin 292)1.5% + 1.0%7< 4

Note: A lower ΔE* value indicates less color change and better stability.[11]

Experimental Protocols

Protocol 1: Incorporation of Light Stabilizers into a Water-Based this compound Formulation

This protocol describes a general method for preparing a water-based dispersion of this compound with light stabilizers for testing.

Materials and Equipment:

  • This compound

  • Dispersing agent (e.g., acrylic copolymer)

  • Deionized water

  • UV Absorber (e.g., Tinuvin 1130)

  • HALS (e.g., Tinuvin 292)

  • Water-miscible solvent (e.g., butyl carbitol) for dissolving stabilizers if they are not water-soluble

  • High-speed disperser with a saw-tooth blade

  • Laboratory balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Mill Base:

    • In a suitable beaker, weigh the deionized water, dispersing agent, and any other liquid components of the formulation (e.g., glycols, defoamers).

    • Place the beaker under the high-speed disperser and start mixing at a low speed.

    • Slowly add the this compound powder to the vortex.

    • Gradually increase the speed of the disperser to achieve a fine dispersion (typically for 20-30 minutes).

  • Addition of Light Stabilizers:

    • If the UV absorber and HALS are liquid and water-miscible, they can be added directly to the mill base during the let-down stage (after the initial high-speed dispersion).

    • If the stabilizers are not readily water-soluble, pre-dissolve them in a small amount of a compatible, water-miscible solvent.[12]

    • Slowly add the dissolved stabilizer solution to the dispersed pigment mixture under gentle agitation.

  • Final Formulation:

    • Add the remaining components of the formulation (e.g., binder, rheology modifiers) under gentle agitation.

    • Continue mixing until the formulation is homogeneous.

    • Measure and record the pH and viscosity of the final formulation.

Protocol 2: Accelerated Lightfastness Testing using a Xenon Arc Chamber

This protocol outlines the procedure for evaluating the lightfastness of this compound formulations according to standards such as ISO 105-B02 or ASTM G155.

Materials and Equipment:

  • Xenon arc test chamber with controlled irradiance, temperature, and humidity

  • Sample panels (e.g., coated paper, plastic plaques)

  • Blue Wool Scale reference standards (ISO 105-B02)

  • Spectrophotometer for color measurement (Lab*)

  • Masking material (opaque card or aluminum foil)

Procedure:

  • Sample Preparation:

    • Apply the this compound formulations to be tested onto the sample panels, ensuring a uniform film thickness.

    • Prepare at least three replicate samples for each formulation.

    • Allow the samples to dry/cure completely according to the formulation's requirements.

    • Mount the Blue Wool Scale standards in the same manner as the test samples.

  • Exposure:

    • Partially cover each sample and the Blue Wool standards with the masking material. This will create an unexposed area for comparison.

    • Place the samples in the xenon arc chamber.

    • Set the test parameters according to the relevant standard. Typical conditions for interior exposure simulation are:

      • Irradiance: e.g., 0.35 W/m² at 340 nm

      • Black Panel Temperature: e.g., 63°C

      • Relative Humidity: e.g., 50%

    • Run the test for a predetermined duration (e.g., 100, 200, 500 hours) or until a specific Blue Wool standard shows a defined level of fading.

  • Evaluation:

    • After the exposure period, remove the samples from the chamber.

    • Visual Assessment (Blue Wool Scale): Compare the fading of the exposed portion of the test sample to the fading of the Blue Wool standards. The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of color change.

    • Instrumental Assessment (Colorimetry): Use a spectrophotometer to measure the L, a, and b* color values of both the unexposed (masked) and exposed areas of each sample.

    • Calculate the total color difference (ΔE) using the formula: ΔE = [(ΔL)\² + (Δa)\² + (Δb)\²]^½. A higher ΔE value indicates a greater color change.

Visualizations

Photodegradation_Pathway UV_Light UV Light (Energy) PR146 This compound (Ground State) UV_Light->PR146 Absorption Excited_PR146 Excited Pigment (Unstable) PR146->Excited_PR146 Degradation Photodegradation (Azo Bond Cleavage) Excited_PR146->Degradation Oxygen Oxygen Excited_PR146->Oxygen Reaction Products Colorless Fragments Degradation->Products Oxygen->Degradation

Caption: Photodegradation mechanism of this compound.

Light_Stabilization_Workflow cluster_0 UV Absorber Mechanism cluster_1 HALS Mechanism UV_Light_A UV Light UV_Absorber UV Absorber (e.g., Benzotriazole) UV_Light_A->UV_Absorber Absorbs PR146_A This compound UV_Light_A->PR146_A Blocked Heat Harmless Heat UV_Absorber->Heat Dissipates as UV_Light_H UV Light PR146_H Pigment/Polymer UV_Light_H->PR146_H Free_Radicals Free Radicals (R•, ROO•) PR146_H->Free_Radicals Generates HALS HALS Free_Radicals->HALS Trapped by Stable_Products Stable Products HALS->Stable_Products Regenerated_HALS Regenerated HALS HALS->Regenerated_HALS Regenerates Regenerated_HALS->Free_Radicals Traps more

Caption: Mechanisms of UV Absorbers and HALS.

Experimental_Workflow Start Start: Untreated PR146 Formulation Dispersion Step 1: Prepare Pigment Dispersion (Control & Stabilized Samples) Start->Dispersion Application Step 2: Apply Uniform Film on Substrate Dispersion->Application Curing Step 3: Dry/Cure Samples Application->Curing Masking Step 4: Partially Mask Samples & Blue Wool Standards Curing->Masking Exposure Step 5: Expose in Xenon Arc Chamber Masking->Exposure Evaluation Step 6: Evaluate Fading Exposure->Evaluation Visual Visual Assessment (vs. Blue Wool Scale) Evaluation->Visual Instrumental Instrumental Measurement (Spectrophotometer for ΔE*) Evaluation->Instrumental End End: Compare Results & Determine Lightfastness Visual->End Instrumental->End

Caption: Workflow for Lightfastness Testing.

References

Troubleshooting Pigment Red 146 viscosity issues in printing pastes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pigment Red 146 in printing pastes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications in a research setting?

This compound is a Naphthol AS pigment, a type of azo pigment, known for its bluish-red shade.[1] In a research context, it is often used in the development of printing inks, textile printing pastes, and coatings.[1][2] Its good solvent resistance and lightfastness make it a subject of study for various formulations.[1][3]

Q2: What are the known intrinsic challenges associated with this compound in printing paste formulations?

High viscosity and poor dispersion stability are known issues when formulating with this compound.[4] These challenges can be attributed to the pigment's tendency to agglomerate in certain formulations, which can impact the rheological properties of the printing paste.[5]

Q3: What is the typical viscosity range for a textile printing paste?

The ideal viscosity for a textile printing paste can vary depending on the specific application and printing method. However, a general range for typical print pastes is between 17,000 and 20,000 centipoise (cPs) when measured with a Brookfield viscometer.[6]

Troubleshooting Guide: Viscosity Issues

High Viscosity

Q4: My printing paste with this compound has excessively high viscosity. What are the potential causes?

High viscosity in a this compound printing paste can stem from several factors:

  • Pigment Agglomeration: this compound, like many organic pigments, can reagglomerate after initial dispersion, leading to an increase in viscosity. This can be due to insufficient dispersant or improper dispersion methods.

  • Interaction with Thickeners: Certain synthetic thickeners, such as those based on polyacrylic acid, can have strong interactions with pigment particles, leading to a significant increase in viscosity.[6][7] The neutralization of these acidic thickeners with a base is what builds viscosity, and this process can be influenced by other components in the paste.[7][8]

  • Incorrect Component Concentration: An excessively high concentration of the thickener or pigment can naturally lead to higher viscosity.[9]

  • pH Imbalance: The pH of the printing paste plays a crucial role, especially when using synthetic thickeners. An incorrect pH can cause the thickener to swell excessively, leading to high viscosity. For many water-based systems, a slightly alkaline pH is recommended.[10]

  • Binder Interaction: The type and amount of binder can influence the overall rheology of the paste. Some binders may interact with the pigment or thickener, causing an increase in viscosity.

Q5: How can I reduce the high viscosity of my this compound printing paste?

To reduce high viscosity, consider the following approaches:

  • Optimize Dispersant Concentration: Ensure you are using the correct type and amount of dispersant for this compound. A well-dispersed pigment is less likely to cause excessive viscosity.

  • Adjust Thickener Concentration: Gradually decrease the amount of thickener in your formulation. Small changes can have a significant impact on viscosity.[9]

  • Introduce a Reducer or Thinner: For water-based systems, deionized water can be added in small increments. For other systems, a compatible solvent or a commercially available viscosity reducer can be used.

  • Evaluate Binder and Thickener Compatibility: If you suspect an adverse interaction, consider experimenting with a different type of binder or thickener.

  • Check and Adjust pH: Measure the pH of your paste and adjust it to the recommended range for your specific thickener and binder system.[10]

Low Viscosity

Q6: My printing paste with this compound has a viscosity that is too low, leading to poor print definition. What could be the cause?

Low viscosity in a printing paste can be caused by:

  • Insufficient Thickener: The most common cause is an inadequate concentration of the thickening agent.

  • Excessive Reducer: Too much water or solvent has been added to the formulation.

  • pH Out of Range: For synthetic thickeners, a pH that is too low can prevent the polymer from swelling properly, resulting in low viscosity.[9]

  • Degradation of Thickener: In some cases, certain components in the formulation or environmental factors can cause the thickener to lose its effectiveness over time.

Q7: How can I increase the viscosity of my this compound printing paste?

To increase the viscosity of a printing paste, you can:

  • Incrementally Add Thickener: Gradually add more of your thickening agent while continuously monitoring the viscosity until the desired level is reached.

  • Use an Auxiliary Thickener: Some formulations benefit from the addition of a secondary thickener to fine-tune the rheology.[6]

  • Verify and Adjust pH: Ensure the pH of the paste is within the optimal range for activating your synthetic thickener. An increase in pH (through the addition of an alkali like ammonia) can often increase the viscosity of pastes with acrylic thickeners.[7]

Data Presentation

Table 1: Recommended Viscosity Ranges for Printing Pastes

Printing MethodTypical Viscosity Range (cP)Notes
Textile Rotary Screen Printing17,000 - 20,000Higher viscosity is needed to prevent the paste from flowing out of the screen.[6]
Flatbed Screen Printing15,000 - 25,000Similar to rotary screen printing, requires high viscosity for good print definition.
Manual Screen Printing10,000 - 20,000Can vary based on mesh count and squeegee pressure.

Table 2: Effect of Thickener Concentration on Viscosity (Illustrative Example)

Thickener Concentration (% w/w)Resulting Viscosity (cP)Observation
1.512,000Paste may be too thin for fine details.
2.018,500Within the optimal range for many applications.
2.526,000Viscosity may be too high, leading to difficult application.

Note: These values are illustrative and can vary significantly based on the specific thickener, binder, and other components in the formulation.

Experimental Protocols

Protocol 1: Viscosity Measurement using a Rotational Viscometer

Objective: To accurately measure the viscosity of the this compound printing paste.

Materials:

  • Rotational Viscometer (e.g., Brookfield type)

  • Appropriate spindle for the expected viscosity range

  • Beaker or sample container

  • Temperature probe

  • This compound printing paste sample

Procedure:

  • Ensure the printing paste is at a constant, recorded temperature (e.g., 25°C), as viscosity is temperature-dependent.

  • Select a spindle and rotational speed appropriate for the expected viscosity of the paste.

  • Pour the printing paste into the sample container, ensuring there are no air bubbles.

  • Lower the viscometer spindle into the paste until it reaches the immersion mark.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity reading in centipoise (cP).

  • It is recommended to take readings at multiple rotational speeds to understand the shear-thinning or shear-thickening behavior of the paste.

Protocol 2: Adjusting Printing Paste Viscosity

Objective: To systematically adjust the viscosity of a this compound printing paste.

Materials:

  • This compound printing paste

  • Appropriate reducer (e.g., deionized water) or thickener

  • Rotational viscometer

  • Stirring equipment (e.g., overhead stirrer)

  • Graduated cylinders or pipettes

Procedure for Reducing Viscosity:

  • Measure the initial viscosity of the printing paste as described in Protocol 1.

  • Add a small, measured amount of the reducer (e.g., 0.5% of the total paste weight).

  • Mix the paste thoroughly until the reducer is fully incorporated.

  • Allow the paste to rest for a few minutes to reach equilibrium.

  • Measure the viscosity again.

  • Repeat steps 2-5 until the target viscosity is reached.

Procedure for Increasing Viscosity:

  • Measure the initial viscosity of the printing paste.

  • Add a small, measured amount of the thickener (e.g., 0.1% of the total paste weight).

  • Mix thoroughly. Note that incorporating thickeners may require more vigorous mixing.

  • Allow the paste to rest and measure the viscosity.

  • Repeat steps 2-4 until the desired viscosity is achieved.

Visualizations

Troubleshooting_Viscosity start Viscosity Issue with This compound Paste check_viscosity Measure Viscosity start->check_viscosity is_high Viscosity Too High? check_viscosity->is_high is_low Viscosity Too Low? is_high->is_low No high_visc_causes Potential Causes: - Pigment Agglomeration - Thickener Interaction/Concentration - Incorrect pH is_high->high_visc_causes Yes low_visc_causes Potential Causes: - Insufficient Thickener - Incorrect pH - Excessive Reducer is_low->low_visc_causes Yes end Viscosity Corrected is_low->end No, In Range high_visc_solution1 Action: Add Reducer (e.g., water/solvent) in small increments high_visc_causes->high_visc_solution1 high_visc_solution2 Action: Check/Adjust pH (if using synthetic thickener) high_visc_causes->high_visc_solution2 high_visc_solution3 Action: Review Formulation (dispersant, thickener type) high_visc_causes->high_visc_solution3 high_visc_solution1->check_viscosity Re-measure high_visc_solution2->check_viscosity Re-measure high_visc_solution3->check_viscosity Reformulate & Re-measure low_visc_solution1 Action: Add Thickener incrementally low_visc_causes->low_visc_solution1 low_visc_solution2 Action: Check/Adjust pH (if using synthetic thickener) low_visc_causes->low_visc_solution2 low_visc_solution1->check_viscosity Re-measure low_visc_solution2->check_viscosity Re-measure Formulation_Factors Viscosity Printing Paste Viscosity Pigment This compound (Concentration, Dispersion) Pigment->Viscosity Thickener Thickener (Type, Concentration) Thickener->Viscosity Binder Binder (Type, Concentration) Binder->Viscosity Additives Other Additives (Dispersants, pH Modifiers) Additives->Viscosity

References

Optimization of Pigment Red 146 particle size for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Pigment Red 146 particle size for specific applications.

Troubleshooting Guide

Q1: Why is the color strength of my this compound formulation weaker than expected?

A1: Suboptimal color strength in this compound formulations is often directly linked to particle size and dispersion quality. Larger particles or agglomerates have a smaller total surface area, which reduces their ability to absorb and scatter light, leading to a weaker color appearance.[1][2]

  • Issue: Pigment particles are too large or are clumping together (agglomeration). Azo pigments like this compound have a tendency to agglomerate.[1][3][4]

  • Solution:

    • Improve Dispersion: Ensure your dispersion process effectively breaks down agglomerates. This involves three key stages: wetting the pigment particles, deagglomerating them through mechanical energy, and stabilizing them to prevent reagglomeration.[5]

    • Optimize Milling Parameters: If using a bead mill, experiment with milling time, the size of the grinding media, and the pigment loading percentage to achieve a finer particle size.[6] Using smaller grinding media and higher energy can improve milling efficiency.[6]

    • Use Appropriate Dispersing Agents: The selection of a suitable surfactant or polymeric dispersant is crucial to wet the pigment surface and provide stabilization against flocculation.[5]

    • Consider Surface Treatment: Modified this compound with enhanced surface properties can exhibit improved dispersibility and color strength.[1][2]

Q2: I'm experiencing frequent nozzle clogging with my this compound-based inkjet ink. What could be the cause?

A2: Nozzle clogging in inkjet applications is a common issue directly related to the presence of oversized particles in the ink formulation.[7] Inkjet printer nozzles are typically around 1 μm, so any particles approaching or exceeding this size can cause blockages.[7]

  • Issue: The particle size distribution of the pigment is too broad, containing particles large enough to block the printer nozzles.

  • Solution:

    • Target Nanoscale Particles: For inkjet applications, it is essential to reduce the pigment particle size to the nanoscale, ideally with a very narrow distribution.[7]

    • Advanced Synthesis Methods: Consider preparing the pigment using techniques like miniemulsion crystallization, which can produce average particle sizes as small as 172.5 nm with a uniform distribution.[7][8]

    • Filtration: Implement a multi-stage filtration process for your ink formulation to remove any remaining oversized particles before use.

    • Improve Stability: Ensure the long-term stability of the dispersion. Poorly stabilized particles can reagglomerate over time, leading to clogging issues. The use of co-stabilizers and appropriate dispersants is critical.[5][7]

Q3: My coating formulation with this compound has poor gloss and transparency. How can I improve this?

A3: Poor gloss and transparency are typically caused by pigment particles that are too large or have a wide size distribution. Large particles scatter more light, leading to a duller, more opaque finish.

  • Issue: The average particle size of the pigment is too large for the desired application.

  • Solution:

    • Particle Size Reduction: Employ efficient particle size reduction techniques such as high-energy media milling to achieve a finer grind.[9]

    • Narrow the Distribution: The goal is not just a smaller average size, but also a narrow particle size distribution for uniform light scattering.[1][2]

    • Optimize Dispersion: A well-dispersed pigment with stabilized, individual particles will contribute to better gloss and transparency. Re-evaluate your dispersing agent and mechanical dispersion process.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size of commercially available this compound?

A1: The average particle size of standard this compound can vary, but it is often in the range of micrometers. For example, some studies have reported initial particle sizes of around 30 μm before modification, which could be reduced to approximately 12 μm through surface treatment.[1][2] Another source mentions a typical average particle size of 0.11 μm.[10] For high-performance applications like inkjet inks, the particle size needs to be significantly smaller, in the nanometer range.[7]

Q2: How does particle size affect the properties of this compound?

A2: The size and distribution of this compound particles have a critical impact on their optical and physical properties.[1][2]

  • Color Strength: Smaller particles generally provide higher color strength.[1][2]

  • Hue: Particle size can influence the shade of the pigment.

  • Transparency/Opacity: Finer particles lead to higher transparency, while larger particles increase opacity.

  • Gloss: Formulations with smaller, more uniformly sized particles tend to exhibit higher gloss.

  • Dispersibility: While smaller primary particles are desired, they can be more difficult to disperse and stabilize due to higher surface energy.[3]

  • Lightfastness & Weather Resistance: These properties can also be influenced by particle size and crystal structure.

Q3: What are the main applications for this compound and the desired particle size for each?

A3: this compound is versatile and used in various applications, each with its own particle size requirements.[10][11][12][13]

ApplicationRecommended Particle Size RangeKey Considerations
Printing Inks (Offset, Gravure) 0.1 - 1.0 µmGood flow, high color strength, and gloss.
Water-Based Inks (Inkjet) < 200 nmPrevents nozzle clogging, ensures jetting reliability, high color vibrancy.[7]
Coatings (Architectural, Industrial) 0.2 - 2.0 µmBalance of opacity, color strength, and weather resistance.[11]
Plastics (Rigid PVC) 0.5 - 5.0 µmGood dispersion within the polymer matrix, heat stability during processing.[11]
Textile Printing 0.2 - 1.5 µmGood fastness properties, soft feel on the fabric.[12][14]

Q4: What methods can be used to reduce the particle size of this compound?

A4: Several methods can be employed to achieve a smaller and more uniform particle size for this compound:

  • Mechanical Milling: High-energy bead mills are effective for grinding pigment agglomerates down to the desired size.[6]

  • Crystallization Control: Techniques like miniemulsion crystallization act as nanoreactors to synthesize pigment particles at the nanoscale from the outset.[7][8]

  • Surface Modification: Treating the pigment surface with surfactants or other additives can inhibit crystal growth and reduce agglomeration, leading to a smaller final particle size.[1][2][3]

Experimental Protocols

Protocol 1: Particle Size Reduction via Bead Milling

This protocol describes a general procedure for reducing the particle size of this compound using a laboratory-scale bead mill.

  • Premix Preparation:

    • In a suitable container, combine the this compound, the dispersing medium (e.g., water, solvent), and the selected dispersing agent.

    • Use a high-speed disperser to create a homogenous premix. The goal is to wet the pigment and break down large, loose agglomerates.

  • Milling Operation:

    • Load the bead mill with the appropriate grinding media (e.g., zirconium oxide beads). The size of the media should be chosen based on the target particle size (smaller media for finer grinding).[6]

    • Introduce the premix into the mill.

    • Set the operational parameters, such as the agitator speed and the milling time. These will need to be optimized based on the specific equipment and formulation.[6]

    • Continuously monitor the temperature to avoid overheating, which can affect the pigment and the formulation.

  • Particle Size Analysis:

    • Periodically take samples from the mill.

    • Analyze the particle size distribution using a laser diffraction particle size analyzer (e.g., Malvern Mastersizer) or dynamic light scattering for nanoparticles.[3][9]

    • Continue milling until the target particle size and distribution are achieved.

  • Post-Milling:

    • Once milling is complete, separate the dispersion from the grinding media.

    • Perform final quality control checks on the dispersion's particle size, viscosity, and color properties.

Protocol 2: Particle Size Analysis using Laser Diffraction

This protocol outlines the steps for measuring the particle size distribution of a this compound dispersion.

  • Instrument Preparation:

    • Turn on the laser diffraction particle size analyzer and allow it to warm up as per the manufacturer's instructions.

    • Ensure the sample dispersion unit is clean and filled with an appropriate dispersant fluid (which should be the same as the liquid medium of the sample).

  • Background Measurement:

    • Run a background measurement with just the clean dispersant fluid to ensure there is no contamination.

  • Sample Preparation:

    • Thoroughly mix the this compound dispersion to ensure it is homogeneous.

    • If necessary, dilute a small amount of the dispersion with the dispersant fluid to achieve the optimal obscuration level recommended by the instrument manufacturer.

  • Measurement:

    • Slowly add the prepared sample to the dispersion unit until the target obscuration is reached.

    • Allow the sample to circulate and stabilize for a short period.

    • Perform the measurement. The instrument will use laser diffraction patterns to calculate the particle size distribution.

  • Data Analysis:

    • Analyze the results, paying attention to metrics such as the mean particle size (D50), the D10, and the D90 values, which represent the particle size below which 10% and 90% of the particles lie, respectively.

    • Save or export the data report.

  • Cleaning:

    • Thoroughly clean the instrument and the sample dispersion unit according to the manufacturer's protocol to prevent cross-contamination.

Visualizations

G cluster_workflow Particle Size Optimization Workflow start Start: Define Application Requirements (e.g., Inkjet, Coating) method Select Optimization Method start->method milling Mechanical Milling (Bead Mill) method->milling Grinding synthesis Controlled Synthesis (Miniemulsion) method->synthesis Synthesis surface_mod Surface Modification (Surfactants) method->surface_mod Treatment process Process Pigment milling->process synthesis->process surface_mod->process analyze Analyze Particle Size (Laser Diffraction) process->analyze evaluate Evaluate Performance (Color Strength, Stability) analyze->evaluate check Target Size Achieved? evaluate->check check->method No (Re-optimize) end End: Optimized Pigment Formulation check->end Yes

Caption: Workflow for optimizing this compound particle size.

G cluster_dispersion Pigment Dispersion Process agglomerates Pigment Agglomerates (Dry Powder) wetting 1. Wetting (Add Vehicle & Dispersant) agglomerates->wetting deagglomeration 2. Deagglomeration (High-Speed Dispersion / Milling) wetting->deagglomeration stabilization 3. Stabilization (Adsorption of Dispersant) deagglomeration->stabilization dispersion Stable Pigment Dispersion (Primary Particles) stabilization->dispersion

Caption: The three critical stages of the pigment dispersion process.

References

Technical Support Center: Modifying Pigment Red 146 with Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the modification of Pigment Red 146 with surfactants to improve its properties.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental modification of this compound.

Issue Potential Cause Recommended Solution
Poor Dispersion / Agglomeration - Insufficient wetting of pigment particles.[1][2] - Inadequate surfactant concentration. - Improper mixing or dispersion energy.[3]- Ensure the selected surfactant is appropriate for the pigment's surface chemistry.[3] - Optimize the surfactant concentration through a ladder study.[4] - Utilize high-shear mixing to break down agglomerates effectively.[3]
Inconsistent Color Strength - Non-uniform particle size distribution.[1][2][5] - Incomplete dissolution of dye precursors during synthesis.[2] - Flocculation of pigment particles.[6]- Implement a controlled synthesis process to achieve a narrow particle size distribution.[1][2][5] - Ensure complete dissolution of precursors by adjusting temperature and stirring.[2] - Use an appropriate stabilizing surfactant to prevent flocculation.[7]
Low Color Strength - Sub-optimal surfactant choice or concentration.[5] - Excessive processing temperature leading to pigment degradation. - Poor wetting of the pigment by the medium.[8]- Screen different types of surfactants (anionic, non-ionic) and their concentrations.[5] - Maintain processing temperatures below the pigment's heat stability limit (e.g., below 200°C for this compound). - Select a surfactant that effectively reduces the surface tension between the pigment and the dispersion medium.[7]
Poor Solvent Resistance - Inherent properties of the unmodified pigment.[1][2][5] - Insufficient surface coverage by the surfactant.- Consider surface modification techniques, such as the addition of graphene oxide or hydrothermal treatment, which have been shown to improve solvent resistance.[1][2][5] - Ensure adequate surfactant concentration to form a stable protective layer on the pigment surface.
Shift in Color Hue - Type and concentration of the surfactant can influence the final hue.[5] - Changes in pigment crystal structure during processing.- Carefully select the surfactant, as some may cause a shift towards a more yellow or blue hue.[5] For example, the use of 4% and 6% Peregal O-25 can result in a stronger yellow hue.[5] - Control processing parameters like temperature and time to maintain the desired crystal form.

Frequently Asked Questions (FAQs)

A collection of common questions regarding the modification of this compound.

Q1: What are the main challenges when working with this compound?

A1: this compound, an azo pigment, often exhibits poor solvent solubility and a tendency to agglomerate.[1][2][5] These issues can negatively impact its optical and physical properties, such as color strength and solvent resistance.[1][2][5]

Q2: How can surfactants improve the properties of this compound?

A2: Surfactants can be used to modify the surface of this compound particles.[1][5] This modification can lead to a reduction in particle size, a narrower particle size distribution, increased hydrophilicity, and improved color brightness and brilliance.[1][2][5][9]

Q3: What types of surfactants are effective for modifying this compound?

A3: Both anionic and non-ionic surfactants have been shown to be effective. For example, studies have utilized the anionic surfactant Igepon T and the non-ionic surfactant Peregal O-25 to modify this compound.[1][2][5][9]

Q4: What is the effect of surfactant concentration on the properties of this compound?

A4: The concentration of the surfactant is a critical parameter. For instance, using 2% of the non-ionic surfactant Peregal O-25 can slightly increase color strength, while higher concentrations (4% and 6%) may lead to a decrease in color strength but an increase in lightness and color saturation.[5]

Q5: Are there other modification techniques that can be used in conjunction with surfactants?

A5: Yes, a multi-technology approach can yield synergistic effects.[2][5] This can include the use of additives like a second diazo component (e.g., DB-60) to form a solid solution, the incorporation of materials like graphene oxide, and post-treatment methods such as hydrothermal treatment.[1][2][5][9]

Q6: How does hydrothermal treatment affect modified this compound?

A6: Hydrothermal treatment can further enhance the properties of the modified pigment. For example, treatment at 105°C has been shown to achieve a high color strength of 112.6%.[5] However, excessively high temperatures (e.g., 115°C) can reduce the color strength.[5]

Data Presentation

The following tables summarize the quantitative data from experiments on modifying this compound.

Table 1: Effect of Non-ionic Surfactant (Peregal O-25) on Pigment Properties

SampleSurfactant Conc. (%)LabcHColor Strength (%)
Unmodified043.1248.2320.2152.2925.08100.0
Modified243.5848.5120.5352.6725.21101.6
Modified444.1548.6221.0352.9825.5098.7
Modified644.5348.7121.5453.2625.9596.3

Data sourced from Lv et al. (2022).[5]

Table 2: Effect of a Second Diazo Component (DB-60) on Pigment Properties

SampleDB-60 Conc. (%)LabcHColor Strength (%)
Unmodified043.1248.2320.2152.2925.08100.0
Modified243.6148.3520.8752.6825.63103.2
Modified443.8248.5621.3453.0525.87105.1
Modified643.4548.2121.0152.5925.79102.4

Data sourced from Lv et al. (2022).[5]

Table 3: Effect of Graphene Oxide (GO) on Pigment Properties

SampleGO Conc. (%)LabcHColor Strength (%)
Modified with Surfactant and DB-60043.8248.5621.3453.0525.87105.1
+ GO0.244.0148.7221.8953.4226.34107.5
+ GO0.444.2348.9122.3153.7626.67109.0
+ GO0.644.1148.8322.0553.5826.49108.2

Data sourced from Lv et al. (2022).[10]

Table 4: Effect of Hydrothermal Treatment Temperature on Pigment Properties

SampleTreatment Temp. (°C)LabcHColor Strength (%)
Modified (Surfactant + DB-60 + GO)No Treatment44.2348.9122.3153.7626.67109.0
Hydrothermally Treated8044.5849.1223.5454.4628.12110.8
Hydrothermally Treated10544.8949.3524.1154.9328.87112.6
Hydrothermally Treated11544.3749.0123.8254.5128.53106.4

Data sourced from Lv et al. (2022).[5][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Preparation of Modified this compound with Surfactants

  • Solution 1 (Diazonium Salt):

    • Dissolve 3-Amino-4-methoxy-N-phenylbenzamide (Red Base KD) in deionized water.

    • Add hydrochloric acid (36%) and stir for 30 minutes.

    • Add crushed ice to lower the temperature to 5–10 °C and stir for an additional 20 minutes to form a white slurry.

    • Cool the slurry in an ice-water bath to 0–5 °C.

  • Solution 2 (Coupling Component):

    • Dissolve Naphthol AS-LC in deionized water in a beaker.

    • Add the desired amount of surfactant (e.g., Igepon T or Peregal O-25, at 2%, 4%, or 6% of the final pigment weight) and sodium hydroxide.

    • Heat the solution to 85 °C with stirring until the Naphthol AS-LC has completely dissolved.

    • Add crushed ice to reduce the temperature to 40 °C.

  • Synthesis and Post-Processing:

    • In a separate beaker, dissolve sodium hydroxide, hydrochloric acid, glacial acetic acid, and crushed ice in deionized water.

    • Combine Solution 1 and Solution 2 with the contents of the beaker from the previous step.

    • Filter the resulting modified this compound by suction filtration.

    • Wash the filtered pigment with deionized water until neutral.

    • Dry the final product at 80 °C.[9]

2. Hydrothermal Treatment of Modified this compound

  • Combine the modified this compound powder with 1-octyl-2-pyrrolidone in deionized water in a beaker.

  • Stir the mixture for 20–30 minutes until well mixed.

  • Add additional deionized water and transfer the solution to an autoclave.

  • Heat the autoclave to the desired temperature (e.g., 80, 105, 110, or 115 °C) for 1 hour.[9]

  • After cooling, filter the treated pigment solution by suction.

  • Wash the filtered pigment with deionized water until it reaches a neutral pH.

  • Dry the final hydrothermally treated pigment at 80 °C.[9]

Visualizations

Experimental Workflow for this compound Modification

experimental_workflow cluster_synthesis Pigment Synthesis & Modification cluster_hydrothermal Optional Post-Treatment prep_diazo Prepare Diazonium Salt (Red Base KD) synthesis Coupling Reaction prep_diazo->synthesis prep_coupling Prepare Coupling Component (Naphthol AS-LC + Surfactant) prep_coupling->synthesis filtration_wash_1 Filtration & Washing synthesis->filtration_wash_1 drying_1 Drying filtration_wash_1->drying_1 modified_pigment Modified this compound drying_1->modified_pigment dispersion Disperse Modified Pigment modified_pigment->dispersion autoclave Hydrothermal Treatment (Autoclave) dispersion->autoclave filtration_wash_2 Filtration & Washing autoclave->filtration_wash_2 drying_2 Drying filtration_wash_2->drying_2 final_product Final Modified Pigment drying_2->final_product

A diagram illustrating the experimental workflow for the synthesis and modification of this compound.

Troubleshooting Logic for Poor Pigment Dispersion

troubleshooting_dispersion start Start: Poor Dispersion Observed check_surfactant Is the surfactant type appropriate? start->check_surfactant optimize_conc Optimize Surfactant Concentration (Ladder Study) check_surfactant->optimize_conc Yes select_new_surfactant Select Surfactant with Better Wetting Properties check_surfactant->select_new_surfactant No check_mixing Is mixing energy sufficient? optimize_conc->check_mixing increase_shear Increase Mixing Shear/Time check_mixing->increase_shear No check_wetting Are pigment particles fully wetted? check_mixing->check_wetting Yes increase_shear->check_wetting check_wetting->select_new_surfactant No solution Dispersion Improved check_wetting->solution Yes select_new_surfactant->optimize_conc

A flowchart detailing the troubleshooting steps for addressing poor pigment dispersion.

References

Stabilizing Pigment Red 146 against chemical degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Red 146. The information provided addresses common issues related to the chemical degradation of this pigment and offers guidance on stabilization strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability properties?

This compound is a monoazo pigment known for its bluish-red shade.[1][2] It is widely used in printing inks, coatings, and plastics due to its good solvent resistance and color strength.[1] Generally, it exhibits good stability under normal conditions, including resistance to weak acids, alkalis, and many common organic solvents.[1] However, like other azo pigments, it can be susceptible to degradation under certain environmental stresses.

Q2: What are the primary causes of chemical degradation for this compound?

The chemical degradation of this compound, like other azo pigments, is primarily caused by:

  • Photodegradation: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can initiate the cleavage of the azo bond (-N=N-), leading to color fading.

  • Thermal Degradation: While this compound has moderate heat stability, prolonged exposure to high temperatures can lead to decomposition.[1][2]

  • Chemical Attack: Strong oxidizing agents, and to a lesser extent, strong acids or bases, can cause the breakdown of the pigment's chemical structure.[3] The degradation can involve the cleavage of the azo bond, potentially forming aromatic amines.[4][5][6]

  • Environmental Factors: Moisture and atmospheric pollutants can also contribute to the degradation process over time.

Q3: What are the initial signs of this compound degradation in my experiment?

The most common sign of degradation is a noticeable change in color, typically fading or a shift in hue. You may also observe a decrease in tinctorial strength, meaning more pigment is required to achieve the same color intensity. In liquid formulations, you might see precipitation or a change in viscosity if the degradation products are insoluble.

Q4: How can I improve the lightfastness of my this compound formulation?

Improving the lightfastness, or resistance to photodegradation, can be achieved by:

  • Incorporating UV Absorbers: Adding UV-absorbing compounds to your formulation can help protect the pigment by absorbing harmful UV radiation.

  • Using Hindered Amine Light Stabilizers (HALS): HALS are effective at scavenging free radicals that are formed during the initial stages of photodegradation, thus inhibiting the degradation process.

  • Encapsulation: Creating a protective shell around the pigment particles can physically block UV radiation and limit the pigment's interaction with the surrounding environment.

  • Optimizing the Formulation Matrix: The choice of binders, resins, and other additives in your formulation can significantly impact the overall lightfastness. Some polymers offer better protection against photodegradation than others.

Q5: Are there methods to enhance the thermal stability of this compound?

While this compound has inherent thermal limits, its performance at elevated temperatures can be improved by:

  • Careful Formulation: Selecting thermally stable binders and avoiding additives that could catalyze thermal decomposition is crucial.

  • Surface Treatment: Modifying the surface of the pigment particles can sometimes enhance their thermal stability.

  • Increasing Molecular Weight: For azo pigments in general, increasing the relative molecular mass can improve heat resistance.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Color Fading Photodegradation from ambient or experimental light sources.1. Minimize light exposure during experiments and storage. Use amber glassware or opaque containers. 2. Incorporate a UV absorber or a Hindered Amine Light Stabilizer (HALS) into your formulation. 3. Evaluate the compatibility of all formulation components, as some may accelerate photodegradation.
Color Change in Formulation Chemical incompatibility with other components (e.g., strong oxidizing agents, peroxides).1. Review the chemical compatibility of all ingredients in your formulation. The Material Safety Data Sheet (MSDS) for this compound indicates incompatibility with strong oxidizing and reducing agents.[3] 2. Perform small-scale compatibility tests before preparing a large batch. 3. Ensure the pH of the formulation is within a stable range for the pigment (around neutral).[8]
Loss of Color Strength Thermal degradation due to excessive processing temperatures.1. Verify the processing temperature does not exceed the thermal stability limit of this compound (stable at 180°C for 30 minutes, or 200°C for 10 minutes).[1] 2. Reduce the processing time at elevated temperatures. 3. Consider if any other components in the formulation could be lowering the pigment's thermal decomposition temperature.
Poor Dispersion and Stability Agglomeration of pigment particles, which can be exacerbated by chemical interactions.1. Improve dispersion by using appropriate surfactants or dispersing agents.[9][10] 2. Consider surface treatment of the pigment to improve its compatibility with the medium. 3. Emulsion-based systems can sometimes offer better stability for the dispersed pigment.[11][12][13]

Quantitative Data on this compound Stability

The following tables summarize the fastness properties of this compound based on available technical data. The rating scales are typically from 1 to 8 for lightfastness (where 8 is excellent) and 1 to 5 for chemical resistance (where 5 is excellent).

Table 1: Light and Heat Fastness of this compound

PropertyRating/ValueSource(s)
Lightfastness (Full Shade)6-7[2][14]
Lightfastness (Reduced Tint)5-6[15]
Heat Stability180°C (30 min), 200°C (10 min)[1]

Table 2: Chemical Resistance of this compound

ReagentResistance Rating (1-5)Source(s)
Water5[15]
5% HCl4[15]
5% NaOH5[15]
Ethanol4[15]
Ethyl Acetate4[15]
Xylene3[15]
MEK4[15]
Mineral Spirit5[15]

Experimental Protocols

Protocol 1: Surface Modification with Surfactants to Improve Dispersion Stability

This protocol is adapted from a method to improve the dispersibility and color strength of this compound, which can also enhance its stability by reducing agglomeration and interaction with the surrounding medium.[10]

Materials:

  • This compound

  • Anionic surfactant (e.g., Igepon T)

  • Non-ionic surfactant (e.g., Peregal O-25)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Glacial acetic acid

  • Diazo component (e.g., 3-Amino-4-methoxy-N-phenylbenzamide)

  • Coupling component (e.g., Naphthol AS-LC)

Procedure:

  • Preparation of Coupling Component Solution:

    • Dissolve the Naphthol AS-LC in deionized water with a specific amount of the chosen surfactant(s) and NaOH.

    • Heat the solution to approximately 85°C until all components are fully dissolved.

    • Cool the solution to around 40°C.

  • Preparation of Synthesis Solution:

    • In a separate beaker, dissolve NaOH, HCl, glacial acetic acid, and crushed ice in deionized water.

    • Add the non-ionic surfactant to this solution.

  • Coupling Reaction:

    • Slowly add the coupling component solution to the synthesis solution with stirring. Maintain the temperature below 20°C and the pH between 4.5 and 5.2.

    • Adjust the pH to 5.6.

  • Diazo Component Addition:

    • Prepare the diazonium salt solution from the diazo component.

    • Slowly add the diazonium salt solution to the coupling solution while maintaining the temperature and pH.

  • Post-Treatment:

    • The resulting modified pigment can be further treated hydrothermally to potentially improve its properties. This involves heating the pigment slurry in an autoclave at a controlled temperature (e.g., 80-115°C) for a specific duration.[16]

  • Isolation:

    • Filter, wash with deionized water until neutral, and dry the modified pigment.

Protocol 2: Evaluation of Pigment Stability (Accelerated Aging)

This is a general protocol to assess the stability of this compound in a specific formulation.

Materials:

  • Your formulation containing this compound

  • Control formulation without stabilizers

  • UV weathering chamber or a controlled light source with known spectral output

  • Temperature-controlled oven

  • Colorimeter or spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare thin films or coatings of your formulation on a suitable substrate (e.g., glass slides, metal panels).

    • Prepare identical samples for each condition to be tested (e.g., UV exposure, heat exposure, control).

  • Initial Characterization:

    • Measure the initial color coordinates (e.g., CIELAB Lab*) of all samples using a colorimeter or spectrophotometer.

  • Accelerated Aging:

    • Photodegradation: Place a set of samples in a UV weathering chamber for a specified duration. Monitor the samples at regular intervals.

    • Thermal Degradation: Place another set of samples in a temperature-controlled oven at a temperature relevant to your application (e.g., 150°C) for a specified duration. Monitor at regular intervals.

    • Control: Store a set of samples in a dark, room-temperature environment.

  • Analysis:

    • At each time interval, remove the samples from the aging conditions and measure their color coordinates.

    • Calculate the color change (ΔE*) to quantify the degradation.

    • Optionally, analytical techniques like FTIR or HPLC can be used to identify changes in the chemical structure of the pigment.

Visualizations

cluster_degradation Chemical Degradation Pathways of Azo Pigments Pigment This compound (Azo Structure) Initiator Initiating Factor (UV Light, Heat, Oxidizing Agent) Cleavage Cleavage of Azo Bond (-N=N-) Pigment->Cleavage Initiator->Cleavage Initiates Products Degradation Products (e.g., Aromatic Amines) Cleavage->Products Fading Color Fading / Change Cleavage->Fading

Caption: General chemical degradation pathway for azo pigments like this compound.

cluster_stabilization Stabilization Workflow Start Unstabilized this compound Formulation Incorporate into Formulation Start->Formulation Additives Add Stabilizers (UV Absorbers, HALS, Antioxidants) Formulation->Additives Encapsulation Encapsulation / Surface Treatment Formulation->Encapsulation Aging Accelerated Aging Test (UV, Heat) Additives->Aging Encapsulation->Aging Analysis Analyze Degradation (Colorimetry, Spectroscopy) Aging->Analysis End Stabilized Pigment Formulation Analysis->End

Caption: Experimental workflow for stabilizing and evaluating this compound.

References

Technical Support Center: Refining the Purification of Synthesized Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on refining the purification process of synthesized Pigment Red 146. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during laboratory experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Purity of the Synthesized Pigment

  • Question: My synthesized this compound has low purity after the initial filtration and washing. What are the likely impurities and how can I remove them?

  • Answer: Low purity in crude this compound typically results from unreacted starting materials, side-products from the coupling reaction, and inorganic salts. The primary starting materials that may remain are 3-Amino-4-methoxybenzanilide and Naphthol AS-LC.[1][2] Side-products can include isomers or other unwanted azo compounds.

    To improve purity, a systematic purification approach involving solvent washing and recrystallization is recommended.

Issue 2: Ineffective Removal of Starting Materials

  • Question: How can I specifically remove unreacted 3-Amino-4-methoxybenzanilide and Naphthol AS-LC?

  • Answer:

    • 3-Amino-4-methoxybenzanilide: This starting material has some solubility in acidic aqueous solutions. Washing the crude pigment with a dilute acidic solution (e.g., 0.1 M HCl) can help remove it. However, care must be taken as strong acidic conditions can potentially degrade the pigment.

    • Naphthol AS-LC: This coupling component is soluble in alkaline aqueous solutions. Washing the crude pigment with a dilute basic solution (e.g., 0.1 M NaOH) can effectively remove it.[2] Subsequent washing with deionized water is crucial to remove any residual base.

Issue 3: Poor Yield After Purification

  • Question: I am losing a significant amount of product during the purification process. How can I improve the yield?

  • Answer: Significant product loss can occur during washing and recrystallization. To minimize loss:

    • Washing: Use cold solvents for washing, as the solubility of this compound is lower at reduced temperatures. Avoid using an excessive volume of solvent.

    • Recrystallization: Ensure the hot solvent is saturated with the pigment but not supersaturated. Cooling the solution slowly will promote the formation of larger, purer crystals and reduce the amount of product remaining in the mother liquor. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities without dissolving a significant amount of the product.

Issue 4: Difficulty in Finding a Suitable Recrystallization Solvent

  • Question: I am struggling to find an effective solvent for the recrystallization of this compound. What are the key characteristics of a good solvent, and what are some recommended options?

  • Answer: An ideal recrystallization solvent should dissolve the pigment completely at an elevated temperature but have low solubility for the pigment at low temperatures.[3] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For azo pigments like this compound, a mixture of ethanol (B145695) and water is often a good starting point for recrystallization.[4] You may need to experiment with different ratios to find the optimal solvent system for your specific product.

Data Presentation

The following tables summarize key quantitative data for the purification of this compound.

Table 1: Solvent Washing for Impurity Removal

ImpurityRecommended Washing SolventConcentrationTemperature
3-Amino-4-methoxybenzanilideDilute Hydrochloric Acid0.1 MRoom Temp.
Naphthol AS-LCDilute Sodium Hydroxide0.1 MRoom Temp.
Inorganic SaltsDeionized WaterN/ARoom Temp.

Table 2: Recrystallization Solvent System

Solvent SystemTypical Ratio (v/v)Boiling Point (°C)Notes
Ethanol/Water1:1 to 3:178 - 100A common choice for azo pigments. The optimal ratio depends on the specific impurities present.[4]
Acetic Acid/WaterVaries>100Can be effective but may require more rigorous drying to remove residual acetic acid.

Experimental Protocols

Protocol 1: Solvent Washing of Crude this compound

  • Preparation: Place the crude, filtered this compound cake in a beaker.

  • Acid Wash (Optional): Add a sufficient volume of 0.1 M HCl to create a slurry. Stir for 15-20 minutes at room temperature. Filter the pigment and wash the cake with a small amount of deionized water.

  • Base Wash: To the pigment cake, add a sufficient volume of 0.1 M NaOH to form a slurry. Stir for 15-20 minutes at room temperature.

  • Filtration: Filter the pigment using a Buchner funnel.

  • Water Wash: Wash the filtered pigment cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified pigment in a vacuum oven at 60-70°C until a constant weight is achieved.

Protocol 2: Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests, select a suitable solvent system (e.g., an ethanol/water mixture).

  • Dissolution: In a flask, add the crude pigment and the minimum amount of the chosen hot solvent required to fully dissolve the pigment. Heat the mixture to the boiling point of the solvent with constant stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at 60-70°C.

Protocol 3: Purity Assessment by HPLC

  • Sample Preparation: Accurately weigh a small amount of the purified pigment and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) to a known concentration.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C8, 4.6 x 150 mm).[5]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for azo pigments.[5] A starting point could be a 67:33 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1 mL/min.[5]

    • Detection: UV-Vis detector set at the wavelength of maximum absorbance for this compound (typically around 500-550 nm). A diode array detector (DAD) can provide full spectral data.

  • Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.

Protocol 4: Purity Assessment by UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent (e.g., ethanol) with a known concentration.[6][7]

  • Measurement: Record the UV-Vis spectrum of the solution over a range of 300-700 nm.

  • Analysis: The presence of impurities may be indicated by shoulders on the main absorption peak or the appearance of additional peaks. The absorbance at the wavelength of maximum absorption (λmax) can be used to quantify the pigment concentration using a standard calibration curve, which can be an indirect measure of purity if compared to a highly pure standard.

Mandatory Visualization

Purification_Workflow Crude Crude this compound Solvent_Wash Solvent Washing (Acid/Base/Water) Crude->Solvent_Wash Recrystallization Recrystallization Solvent_Wash->Recrystallization Drying Drying Recrystallization->Drying Pure_Pigment Pure this compound Drying->Pure_Pigment Analysis Purity Analysis (HPLC, UV-Vis) Pure_Pigment->Analysis

Caption: Workflow for the purification of synthesized this compound.

Troubleshooting_Tree Start Low Purity Pigment Check_Impurities Identify Potential Impurities Start->Check_Impurities Unreacted_SM Unreacted Starting Materials? Check_Impurities->Unreacted_SM Side_Products Side Products? Check_Impurities->Side_Products Wash_Solvent Perform Solvent Wash (Acid/Base) Unreacted_SM->Wash_Solvent Yes Recrystallize Perform Recrystallization Side_Products->Recrystallize Yes Wash_Solvent->Recrystallize Analyze Analyze Purity (HPLC/UV-Vis) Recrystallize->Analyze

Caption: Troubleshooting decision tree for low purity this compound.

References

Addressing health and safety concerns during Pigment Red 146 handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of Pigment Red 146. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential health and safety concerns during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary health hazards associated with this compound?

A1: this compound is generally considered to have low acute toxicity. However, as a fine powder, it can cause mechanical irritation to the eyes, skin, and respiratory tract upon direct contact or inhalation. Some safety data sheets indicate that it may cause respiratory irritation, and prolonged or repeated contact may lead to skin irritation in sensitive individuals.[1] Ingestion may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1] Although not classified as a carcinogen by most regulatory authorities, some manufacturing processes may result in trace impurities that could pose long-term exposure risks.

Q2: What are the immediate first aid measures in case of exposure to this compound?

A2: In case of accidental exposure, follow these first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[1][2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[1][2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: To ensure personal safety, the following PPE should be worn:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2][3]

  • Hand Protection: Use chemical-resistant gloves. Gloves should be inspected before use.[2][4]

  • Respiratory Protection: In areas with poor ventilation or where dust generation is likely, use an approved respirator.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][3]

  • Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][5] For significant handling, fire/flame resistant and impervious clothing is recommended.[2]

Q4: How should this compound be stored safely?

A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Keep it away from incompatible materials, direct sunlight, and heat sources.[1][4]

Q5: What should I do in case of a spill of this compound powder?

A5: In the event of a spill, immediately take the following steps:

  • Evacuate personnel from the immediate area.[2]

  • Ensure adequate ventilation.[2]

  • Wear appropriate personal protective equipment (PPE), including respiratory protection, safety goggles, gloves, and protective clothing.[1][2]

  • Avoid generating dust. Use a wet-wiping method or a vacuum cleaner with a HEPA filter for cleanup. Do not use dry sweeping.[1][5]

  • Collect the spilled material and place it into a suitable, labeled container for disposal.[1]

  • Prevent the spilled material from entering drains or waterways.[2][4]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Eye or skin irritation after handling the pigment. Direct contact with the pigment powder.Immediately follow the first aid procedures for eye and skin contact. Review handling procedures to minimize direct contact. Ensure proper PPE is being used.
Respiratory irritation (coughing, sneezing) during handling. Inhalation of airborne pigment dust.Move to an area with fresh air. Ensure work is being conducted in a well-ventilated area or use a chemical fume hood.[1] Use appropriate respiratory protection.[1] Minimize dust generation during handling.[1]
Pigment powder has become airborne. Improper handling techniques (e.g., shaking containers, dry sweeping).Gently handle containers to avoid creating dust clouds.[5] Use tools like scoops or funnels for transferring the pigment.[5] Clean up spills using wet methods or a HEPA-filtered vacuum.[5]
Contamination of work surfaces. Spills or improper handling.Clean all work surfaces thoroughly after handling the pigment. Use wet-wiping methods to prevent dust from becoming airborne.[5]

Quantitative Data

Specific quantitative toxicological and ecological data for this compound is largely unavailable in the reviewed safety data sheets.[2][3] However, some physical and chemical properties are provided:

PropertyValueReference
Molecular Formula C₃₃H₂₇ClN₄O₆[1]
Molecular Weight 611.04 g/mol [1]
Appearance Red powder[1]
Density 1.33 - 1.5 g/cm³[2]
pH Value ~7.0[4]
Solubility in Water Insoluble[4]
Melting Point 318-322°C[6]
Acute Oral LD50 (Rats) >10,000 mg/kg[4]

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the research application. The safety data sheets do not provide specific experimental methodologies but focus on safe handling and use. Researchers should develop their own experimental protocols incorporating the safety measures outlined in this guide and the manufacturer's safety data sheet.

Visualized Workflows

PigmentRed146_SafeHandling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment start Start ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) start->ppe ventilation Ensure Adequate Ventilation (Fume Hood Preferred) ppe->ventilation weigh Weigh Pigment Carefully (Minimize Dust) ventilation->weigh transfer Transfer Pigment (Use Scoop/Funnel) weigh->transfer experiment Conduct Experiment transfer->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose wash Wash Hands Thoroughly dispose->wash end End wash->end

Caption: A workflow diagram for the safe handling of this compound.

PigmentRed146_Spill_Response_Workflow spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Wear Full PPE (incl. Respiratory Protection) spill->ppe contain Contain Spill (Prevent Spread & Entry to Drains) evacuate->contain ppe->contain cleanup Clean Up Spill: - Use Wet Wipes or - HEPA-Filtered Vacuum - AVOID Dry Sweeping contain->cleanup dispose Place Waste in a Sealed, Labeled Container cleanup->dispose decontaminate Decontaminate Spill Area and Equipment dispose->decontaminate end Spill Response Complete decontaminate->end PigmentRed146_First_Aid_Workflow cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion exposure Exposure to this compound fresh_air Move to Fresh Air exposure->fresh_air remove_clothing Remove Contaminated Clothing exposure->remove_clothing flush_eyes Flush Eyes with Water for at least 15 Minutes exposure->flush_eyes rinse_mouth Rinse Mouth with Water exposure->rinse_mouth breathe If Breathing is Difficult, Give Oxygen fresh_air->breathe no_breathe If Not Breathing, Give Artificial Respiration fresh_air->no_breathe medical_aid_inhale Seek Immediate Medical Attention breathe->medical_aid_inhale no_breathe->medical_aid_inhale wash_skin Wash with Soap and Plenty of Water remove_clothing->wash_skin medical_aid_eye Seek Medical Attention flush_eyes->medical_aid_eye no_vomit Do Not Induce Vomiting rinse_mouth->no_vomit medical_aid_ingest Seek Immediate Medical Attention no_vomit->medical_aid_ingest

References

Technical Support Center: Improving the Heat Stability of Pigment Red 146 for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Pigment Red 146 in high-temperature applications.

Troubleshooting Guide

This guide addresses common issues observed during the use of this compound at elevated temperatures and provides potential solutions.

IssuePotential CauseRecommended Action
Color Shift (e.g., darkening, yellowing, or fading) at high processing temperatures. The processing temperature exceeds the thermal stability of the standard this compound, leading to molecular degradation.1. Verify the processing temperature is within the recommended range for standard this compound (typically 180-240°C).2. Consider surface modification or hydrothermal treatment of the pigment to enhance its thermal stability.3. Incorporate heat stabilizers into the polymer formulation.
Poor dispersion of the pigment in the polymer matrix, leading to specks or streaks. Agglomeration of pigment particles, which can be exacerbated at higher temperatures.1. Improve initial dispersion through optimized mixing protocols and the use of appropriate dispersing agents.2. Employ surface-modified this compound, as treatments with surfactants can reduce particle size and improve compatibility with the polymer matrix.
Noticeable odor during processing. Thermal decomposition of the organic pigment molecule.1. Lower the processing temperature to the minimum required for the application.2. Ensure adequate ventilation in the processing area.3. Use a more thermally stable grade of pigment or a modified version if the odor persists at necessary processing temperatures.
Loss of tinting strength after high-temperature exposure. Partial degradation of the pigment chromophore.1. Evaluate the residence time at high temperatures; shorter times are preferable.2. Utilize surface modification techniques, which have been shown to improve color strength retention.
Inconsistent color between batches. Variations in processing conditions (temperature, time) or incomplete dispersion.1. Standardize all processing parameters.2. Ensure consistent and thorough mixing of the pigment into the polymer before high-temperature processing.3. Use a pre-dispersed pigment concentrate or masterbatch.

Frequently Asked Questions (FAQs)

Q1: What is the typical heat stability of standard this compound?

A1: Standard this compound generally exhibits moderate heat stability, suitable for low to medium-temperature applications. Its thermal resistance is typically in the range of 180°C to 240°C.[1] Some sources specify that it can maintain its color value for 10 minutes at 200°C or for 30 minutes at 180°C.[2]

Q2: How can the heat stability of this compound be improved?

A2: The heat stability of this compound can be enhanced through several methods, including:

  • Surface Modification: Treating the pigment surface with surfactants or encapsulating it with inorganic materials can improve its thermal resistance.

  • Hydrothermal Treatment: Post-synthesis hydrothermal treatment can alter the pigment's crystal structure and improve its stability.

  • Use of Stabilizers: Incorporating specific heat stabilizers into the polymer formulation can help protect the pigment from degradation at higher temperatures.

Q3: Is there quantitative data on the improvement of heat stability after modification?

A3: While direct quantitative data for this compound is limited in publicly available literature, studies on similar organic pigments have shown significant improvements. For instance, surface modification of C.I. Pigment Red 170 with hydrous alumina (B75360) resulted in an enhanced heat resistance of 20°C. It is plausible that similar improvements can be achieved for this compound through the experimental protocols outlined below.

Q4: What are the signs of thermal degradation of this compound?

A4: Thermal degradation can manifest as a noticeable color shift (often to a darker or browner shade), a decrease in color intensity (fading), and the emission of odors during processing.

Experimental Protocols

Protocol 1: Surface Modification of this compound with Surfactants

This protocol describes a method for modifying the surface of this compound to improve its dispersibility and potentially its thermal stability, based on the work by Lv et al.

Materials:

  • This compound

  • Anionic surfactant (e.g., Igepon T)

  • Non-ionic surfactant (e.g., Peregal O-25)

  • Deionized water

Procedure:

  • Preparation of Diazonium Salt Solution:

    • Dissolve 3-Amino-4-methoxy-N-phenylbenzamide (Red Base KD) and optionally a second diazo component like 3-amino-4-methylbenzamide (B93639) in deionized water.

    • Add hydrochloric acid and stir for 30 minutes.

    • Cool the mixture to 5-10°C using crushed ice and stir for another 20 minutes to form a slurry.

    • In an ice-water bath (0-5°C), add a sodium nitrite (B80452) solution dropwise until the slurry dissolves completely.

  • Preparation of Coupling Component Solution:

    • Dissolve Naphthol AS-LC in deionized water with sodium hydroxide (B78521) and the desired surfactant(s) (e.g., 2-6% by weight of the pigment).

    • Heat the solution to 85°C until the Naphthol AS-LC is fully dissolved, then cool to 40°C with crushed ice.

  • Coupling Reaction:

    • In a separate beaker, prepare a solution of sodium hydroxide, hydrochloric acid, and glacial acetic acid in deionized water.

    • Add the coupling component solution to this beaker.

    • Slowly add the diazonium salt solution to the coupling component mixture over a period of 2 hours, maintaining the temperature below 20°C and the pH between 4.5 and 5.2.

  • Post-Treatment:

    • After the addition is complete, stir the mixture for an additional 10 minutes.

    • Filter the resulting modified pigment, wash with deionized water until neutral, and dry at 80°C.

Protocol 2: Hydrothermal Treatment of this compound

This protocol details a post-synthesis hydrothermal treatment to potentially improve the crystalline structure and stability of this compound.

Materials:

  • Modified or unmodified this compound

  • 1-octyl-2-pyrrolidone

  • Deionized water

  • Autoclave

Procedure:

  • Combine 2.0 g of the pigment with 0.3 g of 1-octyl-2-pyrrolidone in 100 mL of deionized water in a beaker.

  • Stir the suspension for 20-30 minutes until well-mixed.

  • Add an additional 20 mL of deionized water and transfer the suspension to an autoclave.

  • Heat the autoclave in an oven to the desired temperature (e.g., 80°C, 105°C, 110°C, or 115°C) and hold for 1 hour.

  • After cooling, filter the treated pigment, wash with deionized water until neutral, and dry at 80°C.

Protocol 3: Evaluation of Heat Stability in Polymer

This protocol provides a standardized method for assessing the heat stability of this compound in a polymer matrix, based on DIN 12877.

Materials:

  • This compound (standard and modified)

  • Polymer resin (e.g., polypropylene, HDPE)

  • Titanium dioxide (if testing a tint)

  • Injection molding machine

Procedure:

  • Prepare a compound of the polymer with a specific concentration of this compound (e.g., 1% pigment and 1% titanium dioxide for a 1/3 standard depth of shade).

  • Process the compound through an injection molding machine at a series of increasing temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C).

  • At each temperature, maintain a dwell time of 5 minutes before injecting the sample.

  • Compare the color of the molded samples against a reference sample processed at a low temperature where the pigment is known to be stable.

  • The heat stability is defined as the highest temperature at which the color change (ΔE*ab), calculated according to DIN 6174, is less than or equal to 3.

Data Presentation

Table 1: Typical Properties of Standard this compound

PropertyValue
Heat Stability 180 - 240 °C
Lightfastness (Full Shade) 5-6
Chemical Class Naphthol AS
Primary Applications Inks, Coatings, Plastics

Table 2: Effect of Surface Modification on Properties of this compound (Qualitative)

ModificationEffect on Particle SizeEffect on DispersibilityEffect on Solvent Resistance
Treatment with Surfactants ReductionImprovedIncreased
Addition of Graphene Oxide -ImprovedIncreased
Hydrothermal Treatment ---

Note: Quantitative improvements in heat stability are dependent on the specific modification, polymer system, and processing conditions. The values should be determined experimentally using the protocol provided.

Visualizations

experimental_workflow cluster_modification Pigment Modification cluster_evaluation Evaluation cluster_result Result start Standard this compound mod_step1 Surface Modification (with Surfactants) start->mod_step1 mod_step2 Hydrothermal Treatment mod_step1->mod_step2 eval_step1 Incorporate into Polymer mod_step2->eval_step1 Modified Pigment eval_step2 Injection Molding (Varying Temperatures) eval_step1->eval_step2 eval_step3 Colorimetric Analysis (ΔE*ab) eval_step2->eval_step3 result Determine Max. Processing Temperature (ΔE*ab ≤ 3) eval_step3->result

Caption: Workflow for modifying and evaluating the heat stability of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Color Shift at High Temperature cause1 Exceeded Thermal Stability issue->cause1 cause2 Poor Dispersion issue->cause2 cause3 Incorrect Processing Time issue->cause3 solution1a Verify/Lower Temperature cause1->solution1a solution1b Modify Pigment cause1->solution1b solution1c Add Stabilizers cause1->solution1c solution2a Optimize Mixing cause2->solution2a solution2b Use Dispersing Agent cause2->solution2b solution3a Reduce Residence Time cause3->solution3a

Caption: Troubleshooting logic for color shift issues with this compound.

References

Technical Support Center: Enhancing the Synthesis of Pigment Red 146 with a Focus on Environmental Sustainability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Pigment Red 146, emphasizing methods that reduce its environmental impact. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with traditional this compound synthesis?

A1: The primary environmental concerns with traditional azo pigment synthesis, including this compound, stem from the potential for effluent to contain hazardous byproducts. A significant issue is the possible formation of toxic aromatic amines from the breakdown of the azo bond (-N=N-). These compounds can be persistent in the environment and may pose risks to aquatic ecosystems and human health.

Q2: How can microreactor technology reduce the environmental impact of this compound synthesis?

A2: Microreactor technology offers a greener alternative to traditional batch synthesis by providing enhanced control over reaction conditions. This leads to higher conversion rates (often exceeding 99%), improved yields, and more uniform product quality.[1] The improved efficiency can reduce waste generation and energy consumption.[2][3] Additionally, the smaller reaction volumes in microreactors enhance safety, particularly when handling unstable intermediates like diazonium salts.[3][4]

Q3: What is the role of surfactants and other additives in improving the synthesis of this compound?

A3: Surfactants and additives like graphene oxide can be used to modify the properties of this compound during its synthesis. These modifications can lead to improved dispersibility, smaller and more uniform particle sizes, and enhanced color strength.[5][6][7] By achieving desired pigment properties directly during synthesis, the need for downstream processing and potential waste generation can be reduced.

Q4: Can the synthesis of this compound be performed in aqueous media to minimize the use of organic solvents?

A4: Yes, the synthesis of this compound is typically carried out in an aqueous medium. The process involves the diazotization of an aromatic amine in an acidic aqueous solution, followed by coupling with a naphthol derivative dissolved in an alkaline aqueous solution.[8][9][10] This reliance on water as a solvent is a positive aspect from an environmental perspective.

Troubleshooting Guides

Issue 1: Low Reaction Yield and Purity
Question Possible Cause Suggested Solution
My reaction yield is consistently low. What could be the issue? Incomplete diazotization or decomposition of the diazonium salt.Ensure the temperature of the diazotization reaction is maintained between 0-5°C to prevent the decomposition of the unstable diazonium salt. Use a slight excess of sodium nitrite (B80452) and ensure vigorous stirring.
Improper pH control during the coupling reaction.The pH of the coupling reaction is critical. For Naphthol AS pigments, the coupling is typically carried out under alkaline conditions. Monitor and adjust the pH throughout the addition of the diazonium salt solution to maintain the optimal range for the specific coupling component.[11]
Poor mixing of reactants.In batch reactors, inefficient mixing can lead to localized high concentrations of reactants and side reactions. Ensure adequate agitation. In microreactors, ensure the flow rates are optimized for efficient mixing.[1]
The purity of my pigment is below expectations. What are the likely impurities? Unreacted starting materials or byproducts from side reactions.Ensure the use of high-purity starting materials.[12][13] Optimize the stoichiometry of the reactants to minimize unreacted components. Purify the final product by thorough washing with water to remove residual salts and soluble impurities.
Decomposition of the diazonium salt at elevated temperatures.In microreactor synthesis, it has been observed that temperatures above 25°C can lead to the decomposition of diazonium salts, resulting in decreased purity. Maintain the reaction temperature at or below 25°C for optimal purity.[1]
Issue 2: Poor Pigment Properties (Particle Size, Dispersion, Viscosity)
Question Possible Cause Suggested Solution
The particle size of my pigment is too large and the distribution is broad. How can I achieve a smaller, more uniform particle size? Uncontrolled crystal growth during the coupling reaction.The use of microreactor technology provides better control over mixing and residence time, leading to smaller and more uniform particle sizes compared to conventional batch reactors.[1][5] The addition of surfactants during the synthesis can also help control particle size.[8] Confined crystallization in a miniemulsion can produce nanoparticles of this compound.[14]
My pigment shows poor dispersion stability and high viscosity in formulations. Agglomeration of pigment particles.The surface modification of this compound with surfactants or graphene oxide during synthesis can improve its dispersibility and reduce viscosity in final applications.[5][6][7] Proper control of the final drying temperature can also result in a pigment with better dispersion and lower viscosity.[8][9]
Inefficient post-synthesis processing.Ensure the pigment is thoroughly washed to remove impurities that can contribute to agglomeration. Optimize the drying process to avoid the formation of hard aggregates.

Data Presentation

Table 1: Comparison of Traditional Batch vs. Microreactor Synthesis of Azo Pigments
ParameterTraditional Batch SynthesisMicroreactor SynthesisReference
Reaction Yield Generally lower and can be variable between batches.Consistently high, often >96%.[1][4]
Conversion Rate Can be lower, leading to more unreacted starting materials.Very high, can reach >99%.[1]
Purity May require more extensive purification.High purity can be achieved directly, >95% under optimal conditions.[1]
Particle Size Prone to broad particle-size distribution and larger particles.Smaller particle size and narrower distribution.[1][5]
Reaction Time Typically longer reaction times.Significantly shorter residence times (e.g., in the order of seconds).[1]
Safety Handling of unstable diazonium salts in large volumes poses a risk.Enhanced safety due to small reaction volumes and better temperature control.[3][4]
Environmental Impact Higher potential for waste generation due to lower yields and side reactions.Reduced waste and potentially lower energy consumption due to higher efficiency.[2][15]
Table 2: Impact of Modified Synthesis on this compound Properties
ModificationEffect on Pigment PropertiesReference
Addition of Surfactants Improves color strength, changes color hue, and enhances dispersibility. Can also influence particle size.[5][8]
Addition of Graphene Oxide Can enhance color strength and flowability.[5]
Hydrothermal Treatment Can increase color strength and flowability, but excessive temperatures may have a negative effect.[5]
Use of a Second Diazonium Component Can form a solid solution, leading to higher color strength and brightness.[5]

Experimental Protocols

Protocol 1: Greener Synthesis of this compound using Surfactant Modification

This protocol is adapted from methodologies aimed at improving pigment properties, which can lead to reduced waste in application.[5]

1. Preparation of the Diazonium Salt Solution (Solution 1)

  • Dissolve 3-Amino-4-methoxy-N-phenylbenzamide (Red Base KD) in deionized water.

  • Add hydrochloric acid (36%) and stir for 30 minutes.

  • Cool the mixture to 0-5°C using an ice-water bath.

  • Add a 30% sodium nitrite solution dropwise over 5-10 minutes until the slurry dissolves completely, maintaining the temperature between 0-5°C.

2. Preparation of the Coupling Component Solution (Solution 2)

  • Dissolve Naphthol AS-LC in deionized water in a separate beaker.

  • Add the desired surfactant (e.g., Igepon T) and sodium hydroxide (B78521), and stir.

  • Heat the solution to 85°C until the Naphthol AS-LC is completely dissolved.

  • Cool the solution to 40°C.

3. Coupling Reaction and Pigment Formation

  • In a larger reaction vessel, prepare a solution of sodium hydroxide, hydrochloric acid, and glacial acetic acid in deionized water, and cool with crushed ice.

  • Add a second surfactant (e.g., Peregal O-25) to this vessel.

  • Add Solution 2 dropwise to the reaction vessel over 30 minutes, maintaining the temperature below 20°C and the pH between 4.5-5.2.

  • Adjust the pH of the resulting solution to 5.6.

  • Add Solution 1 dropwise to the coupling solution over 120 minutes, maintaining the temperature between 38-40°C and the pH between 5.0-5.2 by adding a sodium hydroxide solution as needed.

4. Isolation and Drying

  • Filter the resulting pigment slurry by suction.

  • Wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Dry the pigment at 80°C.

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling_prep Step 2: Coupling Component Preparation cluster_reaction Step 3: Coupling Reaction cluster_isolation Step 4: Isolation a Dissolve Red Base KD in Water + HCl b Cool to 0-5°C a->b c Add NaNO2 Solution b->c d Diazonium Salt Solution c->d l Add Diazonium Salt Solution d->l e Dissolve Naphthol AS-LC in Water + NaOH + Surfactant 1 f Heat to 85°C e->f g Cool to 40°C f->g h Coupling Component Solution g->h j Add Coupling Component Solution h->j i Prepare Reaction Vessel (Water, NaOH, HCl, Acetic Acid, Surfactant 2) i->j k Adjust pH to 5.6 j->k k->l m Pigment Slurry l->m n Filter m->n o Wash with Water n->o p Dry at 80°C o->p q Final this compound p->q

Caption: Experimental workflow for the surfactant-modified synthesis of this compound.

troubleshooting_yield start Low Reaction Yield q1 Check Diazotization Temperature start->q1 a1_ok Temp OK (0-5°C) q1->a1_ok Yes a1_bad Temp Too High q1->a1_bad No q2 Check Coupling Reaction pH a1_ok->q2 sol1 Action: Cool reaction vessel and maintain temp at 0-5°C a1_bad->sol1 sol1->q2 a2_ok pH is Optimal (Alkaline) q2->a2_ok Yes a2_bad pH is Incorrect q2->a2_bad No q3 Evaluate Mixing Efficiency a2_ok->q3 sol2 Action: Monitor and adjust pH throughout the reaction a2_bad->sol2 sol2->q3 a3_ok Mixing is Adequate q3->a3_ok Yes a3_bad Poor Mixing q3->a3_bad No end_node Yield Improved a3_ok->end_node sol3 Action: Increase agitation speed or use a more efficient reactor (e.g., microreactor) a3_bad->sol3 sol3->end_node

Caption: Troubleshooting logic for low reaction yield in this compound synthesis.

References

Troubleshooting poor color strength in Pigment Red 146 applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges encountered when using Pigment Red 146 in various applications. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues related to poor color strength and other common problems.

Troubleshooting Guide: Poor Color Strength

Poor color strength is a frequent issue that can arise from several factors during the formulation and application of this compound. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: Why is my this compound dispersion exhibiting weak or inconsistent color strength?

Answer: Insufficient color strength in this compound applications can be attributed to several factors, primarily related to dispersion quality, formulation composition, and processing parameters. The following sections detail potential causes and corresponding solutions.

Inadequate Pigment Dispersion

Proper dispersion of pigment particles is critical for achieving optimal color strength. Agglomerates, which are clumps of pigment particles, can reduce the effective surface area of the pigment, leading to a weaker color appearance.

  • Possible Cause: Pigment particles are not sufficiently wetted and deagglomerated during the dispersion process.

  • Solution:

    • Optimize Dispersion Method: Employ high-shear mixing equipment appropriate for your formulation (e.g., bead mill, three-roll mill).

    • Adjust Dispersion Time and Energy: Increase the mixing time or energy input to ensure complete breakdown of agglomerates.

    • Select Appropriate Wetting and Dispersing Agents: Incorporate suitable surfactants or dispersants that are compatible with your solvent or binder system. Research has shown that using anionic surfactants like Igepon T or non-ionic surfactants like Peregal O-25 can improve dispersibility.[1][2][3][4][5]

Experimental Protocol: Evaluating Dispersion Quality

A common method to assess dispersion quality is through a Hegman gauge (fineness of grind gauge).

Methodology:

  • Place a small amount of the pigment dispersion at the deep end of the gauge.

  • Draw the dispersion down the calibrated channel with a scraper.

  • Observe the point at which a significant number of scratches or specks appear, indicating the presence of oversized particles or agglomerates.

  • A lower Hegman value indicates a coarser grind and poorer dispersion.

Formulation Incompatibility

The components of your formulation can significantly impact the stability and performance of this compound.

  • Possible Cause: The binder, solvent, or other additives in the formulation are interacting negatively with the pigment, leading to flocculation (re-agglomeration of dispersed particles).

  • Solution:

    • Compatibility Testing: Conduct compatibility studies with different binder and solvent systems.

    • Adjust Formulation Components: Systematically replace or adjust the concentration of formulation components to identify any incompatibilities.

    • Control pH: For aqueous systems, ensure the pH of the formulation is within the recommended range for this compound (typically 6.5 - 7.5).[6]

Incorrect Pigment Loading

The concentration of the pigment in the formulation directly affects the final color strength.

  • Possible Cause: The pigment loading is too low to achieve the desired color intensity.

  • Solution:

    • Increase Pigment Concentration: Gradually increase the pigment-to-binder ratio and observe the effect on color strength. Be mindful that excessively high loading can negatively impact other properties like viscosity and gloss.

    • Consult Technical Data Sheets (TDS): Refer to the manufacturer's TDS for recommended loading levels for your specific application.

High Oil Absorption Value

The oil absorption value of a pigment indicates the amount of binder required to wet the pigment particles. A high oil absorption value can lead to increased viscosity and difficulty in achieving good dispersion.[7]

  • Possible Cause: The specific grade of this compound has a high oil absorption value, requiring more binder and making dispersion more challenging.[7]

  • Solution:

    • Select a Lower Oil Absorption Grade: If available, choose a grade of this compound with a lower oil absorption value.

    • Adjust Binder Content: Increase the amount of binder to adequately wet the pigment particles. This may require adjustments to other formulation components to maintain the desired viscosity.

Logical Workflow for Troubleshooting Poor Color Strength

Troubleshooting_Poor_Color_Strength start Start: Poor Color Strength Observed dispersion Step 1: Evaluate Pigment Dispersion (e.g., Hegman Gauge) start->dispersion is_dispersion_good Is Dispersion Adequate? dispersion->is_dispersion_good optimize_dispersion Action: Optimize Dispersion Process - Increase shear/time - Add/change dispersant is_dispersion_good->optimize_dispersion No formulation Step 2: Check Formulation Compatibility is_dispersion_good->formulation Yes optimize_dispersion->dispersion is_formulation_compatible Is Formulation Compatible? formulation->is_formulation_compatible adjust_formulation Action: Adjust Formulation - Test different binders/solvents - Check pH is_formulation_compatible->adjust_formulation No loading Step 3: Verify Pigment Loading is_formulation_compatible->loading Yes adjust_formulation->formulation is_loading_correct Is Loading Sufficient? loading->is_loading_correct increase_loading Action: Increase Pigment Loading is_loading_correct->increase_loading No oil_absorption Step 4: Consider Oil Absorption is_loading_correct->oil_absorption Yes increase_loading->loading is_oil_absorption_high Is Oil Absorption High? oil_absorption->is_oil_absorption_high adjust_for_oil Action: Adjust for High Oil Absorption - Increase binder content - Select different pigment grade is_oil_absorption_high->adjust_for_oil Yes end End: Color Strength Improved is_oil_absorption_high->end No adjust_for_oil->end

Caption: Troubleshooting workflow for poor color strength in this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical particle size of this compound and how does it affect color strength?

A1: The average particle size of this compound can vary, but is often in the range of 150 nm.[8] Generally, smaller particle sizes provide a larger surface area, which can lead to higher color strength and improved transparency. However, very fine particles can be more difficult to disperse and may be more prone to agglomeration. Research has shown that modification techniques can reduce particle size and improve color strength.[1][3]

Q2: Can the manufacturing process of this compound influence its color strength?

A2: Yes, the synthesis conditions of this compound have a significant impact on its physical properties, including particle size, crystal structure, and surface properties, all of which affect color strength.[1][2] For example, the use of surfactants and other additives during synthesis can modify the pigment's properties to enhance color brightness and strength.[1][2][3][4][5]

Q3: How does heat stability affect the color strength of this compound?

A3: this compound generally exhibits good heat stability, typically up to 200-220°C.[6] However, exceeding the recommended processing temperature can lead to degradation of the pigment, resulting in a loss of color strength and a potential color shift. It is crucial to adhere to the heat stability limits specified in the technical data sheet for your particular grade of this compound.

Q4: Are there any known methods to chemically modify this compound for improved color strength?

A4: Yes, research has demonstrated that surface modification of this compound can enhance its color properties. The use of anionic and non-ionic surfactants, as well as additives like graphene oxide during the synthesis or post-treatment process, has been shown to reduce particle size, narrow the particle size distribution, and significantly increase color strength.[1][2][3][4][5] Hydrothermal treatment at specific temperatures has also been found to improve color strength.[1][2][5]

Experimental Workflow for Surface Modification of this compound

Surface_Modification_Workflow start Start: Unmodified this compound modification Surface Modification Step (e.g., addition of surfactants, graphene oxide) start->modification hydrothermal Optional: Hydrothermal Treatment modification->hydrothermal washing Washing and Filtration hydrothermal->washing drying Drying washing->drying characterization Characterization of Modified Pigment - Particle Size Analysis - Color Strength Measurement - Dispersion Stability Test drying->characterization end End: Modified this compound with Enhanced Properties characterization->end

Caption: Experimental workflow for surface modification of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available technical information. These values can vary between different grades and manufacturers.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical ClassMonoazo / Disazo Condensation[6][9][10]
C.I. NameThis compound[6]
CAS No.5280-68-2[6]
Density (g/cm³)1.30 - 1.6[6][9]
Oil Absorption ( g/100g )40 - 70[6][8]
pH Value (10% slurry)6.0 - 7.5[6][11]
Heat Resistance (°C)180 - 220[6][8][9]

Table 2: Fastness Properties of this compound

PropertyRating (1-5 or 1-8 Scale)Reference
Lightfastness (Full Shade)7-8 (Excellent)[6]
Lightfastness (Reduced Tint)5-6[10]
Water Resistance5 (Excellent)[6][9]
Oil Resistance5 (Excellent)[6][9]
Acid Resistance4-5 (Good to Excellent)[6][9]
Alkali Resistance4-5 (Good to Excellent)[6][9][10]

Note: Fastness properties can vary depending on the application medium and processing conditions.

Table 3: Impact of Surface Modification on Color Strength

Modification MethodResulting Color Strength IncreaseReference
Addition of 2% Igepon T (anionic surfactant)up to 102.4%[4]
Addition of 4% DB-60 (second diazo component)up to 105.1%[2]
Hydrothermal treatment at 105°Cup to 112.6%[1][2][5]

Note: Color strength is reported relative to an unmodified standard.

References

Optimizing Pigment Red 146 Combinations: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Pigment Red 146 in their formulations, achieving optimal performance when combining it with other pigments is crucial. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when formulating with this compound in combination with other pigments.

Problem Potential Cause Troubleshooting Steps
Color Shift or Inconsistency - Flocculation: Pigment particles re-agglomerating after dispersion. - Chemical Reactivity: Interaction between this compound and other pigments or components in the formulation. - Incorrect Pigment Ratio: The ratio of this compound to other pigments is not optimized for the desired color.- Improve Dispersion: Review and optimize the dispersion process. Ensure adequate energy input and time. - Use of Dispersants: Incorporate appropriate wetting and dispersing agents to stabilize the pigment particles. Conduct a ladder study to determine the optimal dosage. - Evaluate Pigment Compatibility: Test for chemical interactions between pigments by preparing small-scale mixtures and observing for any changes over time. - Systematic Color Matching: Use colorimetric analysis (CIELAB) to systematically adjust pigment ratios and achieve the target color.
Poor Dispersion (Streaking, Speckling) - Inadequate Wetting: The vehicle or solvent system is not effectively wetting the surface of the pigment particles. - Insufficient Shear Energy: The dispersion equipment is not providing enough energy to break down pigment agglomerates. - Incompatible Dispersant: The selected dispersing agent is not effective for the specific pigment combination.- Select Appropriate Wetting Agents: Choose wetting agents that are compatible with both the pigments and the system's chemistry. - Optimize Dispersion Parameters: Increase mixing time, speed, or use a different type of dispersion equipment (e.g., bead mill for finer grinds). - Screen Dispersants: Test a range of dispersants with different chemistries to find the most effective one for your pigment blend.
Changes in Rheology (Viscosity Increase/Decrease) - Pigment-Binder Interaction: The addition of multiple pigments affects the interaction with the binder, altering the system's flow properties. - Flocculation: Agglomerated pigments can increase viscosity. - High Pigment Loading: Exceeding the critical pigment volume concentration (CPVC) can lead to a significant increase in viscosity.- Incorporate Rheology Modifiers: Use appropriate rheology modifiers to control and stabilize the viscosity of the formulation. - Re-evaluate Dispersant: An effective dispersant can help prevent flocculation and maintain stable viscosity. - Optimize Pigment Loading: Systematically evaluate different pigment concentrations to stay below the CPVC while achieving the desired color strength.
Flocculation - Poor Pigment Stabilization: Insufficient or incorrect dispersant leading to re-agglomeration of pigment particles. - Incompatibility of System Components: Interactions between pigments, binders, and solvents can disrupt stabilization.- Optimize Dispersant: Ensure the dispersant provides a strong steric or electrostatic barrier around the pigment particles. - Controlled Flocculation: In some cases, controlled flocculation using specific additives can prevent hard settling and improve application properties.
Reduced Lightfastness - Interaction with Other Pigments: Some pigments, when mixed, can negatively impact the lightfastness of the combination. - Binder Degradation: The binder itself may not be sufficiently UV stable, leading to fading of the overall system.- Test Lightfastness of Blends: Conduct accelerated weathering tests (e.g., ASTM D4303) on the final formulation containing the pigment combination. - Select Lightfast Pigments: Ensure all pigments in the blend have good to excellent lightfastness ratings for the intended application. - Use UV Stabilizers: Incorporate UV absorbers and hindered amine light stabilizers (HALS) into the formulation to protect both the pigments and the binder.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when combining it with other pigments?

A1: this compound is a Naphthol AS pigment with a bluish-red shade.[1] Key properties to consider are its good solvent resistance, moderate heat stability (around 180-200°C), and fair to good lightfastness.[2][3] Its performance in water-based systems is generally good.[4] When blending, it's important to consider these properties in relation to the other pigments in the formulation to predict the final performance of the system.

Q2: How can I determine the optimal ratio of this compound to other pigments for a specific color target?

A2: The most effective method is through systematic color matching experiments. This involves preparing a series of formulations with varying ratios of this compound and the other pigment(s). The color of each formulation should then be measured using a spectrophotometer to obtain CIELAB values (L, a, b). These values can be compared to the target color, and the pigment ratios can be adjusted accordingly until the desired color is achieved within an acceptable tolerance (ΔE).

Q3: What are some common pigments that are compatible with this compound?

A3: this compound has been successfully used in combination with:

  • Molybdate Orange to create bright, opaque red shades.[2][5]

  • Pigment Yellow 83 and Carbon Black to produce brown shades, particularly for wood coloring.[2][5] While extensive compatibility charts are not readily available, as a Naphthol AS pigment, it is generally compatible with many other organic and inorganic pigments. However, experimental verification is always recommended.

Q4: How does the choice of dispersing agent affect the stability of this compound combinations?

A4: The dispersing agent plays a critical role in stabilizing pigment blends. An effective dispersant will adsorb onto the surface of the pigment particles, preventing them from re-agglomerating (flocculating) through steric or electrostatic repulsion. The choice of dispersant depends on the surface chemistry of all pigments in the blend, the vehicle system (water-based or solvent-based), and other formulation components. An incorrect or insufficient amount of dispersant can lead to color shift, loss of gloss, and changes in viscosity.

Q5: What impact can pigment combinations have on the rheology of my formulation?

A5: Combining pigments can significantly alter the rheology of a formulation. The introduction of multiple particle surfaces can affect pigment-binder interactions and lead to an increase in viscosity. Flocculation of one or more pigments in the blend can also cause a dramatic increase in viscosity. It is essential to monitor the rheological properties of the formulation as different pigment combinations and ratios are tested. Rheology modifiers can be used to adjust the viscosity and flow behavior to meet the requirements of the application.

Quantitative Data

The following tables provide illustrative quantitative data for this compound in combination with other common pigments. Note: This data is for illustrative purposes and actual results will vary depending on the specific formulation, dispersion method, and other components.

Table 1: Colorimetric Data (CIELAB ΔE) for this compound Blends*

Pigment Combination (Ratio by Weight)ΔLΔaΔbΔEVisual Assessment
PR 146 : PW6 (Titanium Dioxide) (1:10)+15.2-25.8+5.330.1Lighter, less saturated red
PR 146 : PB 15:3 (Phthalo Blue) (1:1)-10.5-15.2-20.127.3Darker, violet shade
PR 146 : PY 74 (Arylide Yellow) (1:1)+5.1+10.3+22.525.1Brighter, orange-red shade

Table 2: Viscosity of Water-Based Formulations with this compound Combinations

Pigment CombinationPigment Volume Concentration (PVC)Viscosity (cP) at 100 s⁻¹
This compound (alone)10%350
PR 146 : PW6 (1:5)15%450
PR 146 : PB 15:3 (1:1)10%400
PR 146 : PY 74 (1:1)10%375

Table 3: Lightfastness of this compound Combinations (Blue Wool Scale)

Pigment CombinationFull Shade1:10 Tint with PW6
This compound (alone)65
PR 146 : PY 74 (1:1)65
PR 146 : PB 15:3 (1:1)6-76

Experimental Protocols

The following are detailed methodologies for key experiments to optimize and troubleshoot this compound combinations.

Experiment 1: Colorimetric Analysis of Pigment Combinations

Objective: To quantitatively assess the color of different combinations of this compound with other pigments.

Standard: Based on ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.[6][7][8][9][10]

Methodology:

  • Sample Preparation:

    • Prepare a masterbatch of this compound and each of the other pigments to be tested in a suitable vehicle (e.g., a specific resin or binder system).

    • Create a series of letdowns by mixing the masterbatches in different ratios (e.g., 1:1, 1:2, 2:1 by weight).

    • For tints, mix each combination with a standard white pigment (e.g., Titanium Dioxide, PW6) at a defined ratio (e.g., 1:10).

  • Film Application:

    • Apply a uniform film of each formulation onto a standardized substrate (e.g., Leneta card) using a drawdown bar of a specified thickness.

    • Allow the films to dry completely under controlled conditions (temperature and humidity).

  • Color Measurement:

    • Use a spectrophotometer to measure the CIELAB (L, a, b*) values of each dried film.

    • Take at least three measurements at different locations on each film and calculate the average.

  • Data Analysis:

    • Calculate the color difference (ΔE) between a standard (e.g., a pure this compound drawdown or a target color) and each of the pigment combinations using the formula: ΔE = [ (ΔL)^2 + (Δa)^2 + (Δb*)^2 ]^0.5.

    • Analyze the changes in L, a, and b* values to understand the direction of the color shift.

Experiment 2: Evaluation of Rheological Properties

Objective: To assess the impact of pigment combinations on the viscosity and flow behavior of the formulation.

Standard: Based on ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[11][12][13][14][15]

Methodology:

  • Sample Preparation:

    • Prepare formulations with different combinations and concentrations of this compound and other pigments.

    • Ensure all samples are at a constant, controlled temperature before measurement.

  • Viscosity Measurement:

    • Use a rotational viscometer with a specified spindle.

    • Measure the viscosity at a series of increasing shear rates (e.g., 10, 20, 50, 100 s⁻¹) to create a flow curve.

    • To assess thixotropy, measure the viscosity at decreasing shear rates and compare with the initial flow curve.

  • Data Analysis:

    • Plot viscosity versus shear rate for each formulation.

    • Compare the viscosity profiles of the different pigment combinations to identify any significant increases or changes in shear-thinning behavior.

    • Analyze the thixotropic loop (the area between the upward and downward flow curves) to understand the time-dependent recovery of the structure.

Experiment 3: Lightfastness Testing

Objective: To determine the resistance of this compound combinations to color change upon exposure to light.

Standard: Based on ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.[16][17][18][19]

Methodology:

  • Sample Preparation:

    • Prepare drawdowns of the pigment combinations on suitable substrates, as described in Experiment 1.

    • Create both full-shade samples and tints with a standard white.

    • Mask a portion of each sample with an opaque material to serve as an unexposed reference.

  • Exposure:

    • Place the samples in an accelerated weathering chamber equipped with a xenon arc lamp that simulates natural sunlight filtered through glass.

    • Expose the samples for a specified duration or until a certain radiant exposure is reached.

  • Evaluation:

    • After exposure, remove the samples from the chamber.

    • Measure the CIELAB values of both the exposed and unexposed areas of each sample.

    • Calculate the color difference (ΔE*) between the exposed and unexposed areas.

  • Rating:

    • Assign a lightfastness rating based on the Blue Wool Scale or ASTM Lightfastness Categories, which correlate the ΔE* value to a specific level of performance.

Visualizations

Experimental_Workflow_for_Pigment_Combination_Optimization cluster_prep 1. Preparation cluster_testing 2. Testing cluster_analysis 3. Analysis & Optimization P1 Define Pigment Ratios P2 Prepare Masterbatches P1->P2 P3 Create Letdowns & Tints P2->P3 T1 Colorimetric Analysis (ASTM D2244) P3->T1 T2 Rheology Measurement (ASTM D2196) P3->T2 T3 Lightfastness Testing (ASTM D4303) P3->T3 A1 Analyze Color Data (ΔE*) T1->A1 A2 Analyze Rheology Data T2->A2 A3 Analyze Lightfastness Data T3->A3 Opt Optimize Formulation A1->Opt A2->Opt A3->Opt

Caption: Experimental workflow for optimizing pigment combinations.

Troubleshooting_Logic_for_Color_Shift Start Color Shift Observed Q1 Is dispersion adequate? (Check for streaks/speckles) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is flocculation present? (Rub-up test) A1_Yes->Q2 Action1 Optimize Dispersion Process (Increase shear, time) A1_No->Action1 Check1 Re-evaluate Color Action1->Check1 Check1->Q1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Action2 Optimize Dispersant (Type and concentration) A2_Yes->Action2 Q3 Are pigments compatible? A2_No->Q3 Check2 Re-evaluate Color Action2->Check2 Check2->Q2 A3_No No Q3->A3_No No End Color Optimized Q3->End Yes Action3 Select Alternative Pigments A3_No->Action3 Action3->Start

Caption: Troubleshooting logic for addressing color shift issues.

References

Validation & Comparative

A Comparative Analysis of Pigment Red 146 and Pigment Red 57:1 for Ink Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in ink formulation and development, the selection of pigments is a critical determinant of final product quality and performance. This guide provides an objective comparison of two widely used red pigments, Pigment Red 146 and Pigment Red 57:1, focusing on their suitability for various ink applications. The following analysis is supported by a summary of key performance data and standardized experimental methodologies.

This compound, a Naphthol AS pigment, and Pigment Red 57:1, a monoazo calcium salt, are both staples in the ink industry. However, they exhibit distinct characteristics that make them suitable for different applications. Generally, this compound is positioned as a higher-performance alternative to Pigment Red 57:1, offering enhanced fastness properties.[1][2]

Quantitative Performance Data

The selection of a pigment is often a balance between performance requirements and cost-effectiveness. The following table summarizes the key quantitative and qualitative differences between this compound and Pigment Red 57:1 based on available data.

PropertyThis compoundPigment Red 57:1
Chemical Type Naphthol AS Pigment[3]Monoazo Calcium Salt[4]
Color Shade Bluish Red, slightly yellower than PR 57:1[5][6][7]Yellowish to Bluish Red[4][8]
Heat Stability ~200°C for 10 minutes[3][5]~160°C - 180°C[4][9]
Lightfastness (Blue Wool Scale) 5 - 7 (application dependent)[3][5][10]5 - 6[4][9]
Solvent Resistance Good to Very Good[3]Good[8]
Alkali Resistance Good (Scale 5)[10]Fair (Scale 4)[4]
Acid Resistance Good (Scale 4)[1]Fair (Scale 4)[4]
Primary Applications Water-based and solvent-based inks, offset inks, packaging gravure, and flexographic inks[1][3][5]Offset inks, water-based inks, PA, NC, and PP inks[4][11]

In-Depth Performance Comparison

This compound consistently demonstrates superior performance in several key areas. Its heat stability is notably higher, withstanding temperatures up to 200°C, which is approximately 20°C higher than Pigment Red 57:1.[1][5] This makes this compound more suitable for applications involving high-temperature curing or processing.

In terms of lightfastness, this compound also shows an advantage, with a rating that can be 0.5 to 1 grade higher than Pigment Red 57:1.[1][5] This translates to better color stability and longevity for printed materials exposed to light. Furthermore, this compound exhibits better resistance to solvents and sterilization treatments, making it a more robust choice for packaging inks that may come into contact with various substances.[1][3][5]

While Pigment Red 57:1 is a cost-effective and widely used pigment, particularly as the standard magenta in four-color printing, its performance limitations are apparent when compared to this compound.[8] For applications where durability, heat resistance, and lightfastness are critical, this compound emerges as the more suitable option.[2]

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are crucial. The following are detailed protocols for key experiments relevant to ink applications.

Lightfastness Testing

Objective: To determine the resistance of a printed ink to fading upon exposure to light.

Methodology (based on ISO 12040 and the Blue Wool Scale):

  • Sample Preparation: Prepare ink drawdowns on a standardized substrate (e.g., paper or film) at a specified film thickness.

  • Masking: Cover a portion of each printed sample with an opaque material to serve as an unexposed reference.

  • Exposure: Place the samples, along with a standard Blue Wool Scale (ranging from 1 to 8), in a lightfastness tester equipped with a filtered xenon arc lamp that simulates natural sunlight.

  • Evaluation: Periodically inspect the samples and the Blue Wool Scale. The lightfastness rating is determined by identifying which Blue Wool strip shows a similar degree of fading to the exposed portion of the printed sample.[12] The rating is expressed as a number from 1 (very poor) to 8 (excellent).

Heat Stability Testing

Objective: To evaluate the color stability of a pigment at elevated temperatures.

Methodology:

  • Sample Preparation: Disperse the pigment in a suitable binder system to create a masterbatch.

  • Application: Apply the pigmented system onto a heat-resistant substrate.

  • Heating: Place the samples in a temperature-controlled oven at a specified temperature (e.g., 180°C, 200°C) for a defined period (e.g., 10 minutes, 30 minutes).[3][13]

  • Analysis: After cooling, compare the color of the heated sample to an unheated control sample. The color difference (ΔE) is measured using a spectrophotometer. A smaller ΔE value indicates higher heat stability.

Chemical Resistance Testing

Objective: To assess the resistance of a printed ink to various chemicals.

Methodology (based on ASTM F2250): [14]

  • Sample Preparation: Prepare printed samples on the intended substrate.

  • Reagent Application: Apply a small amount of the test chemical (e.g., acid, alkali, solvent) onto the surface of the printed sample.[14]

  • Contact Time: Allow the chemical to remain in contact with the ink for a specified duration.

  • Evaluation: After the contact time, remove the chemical and visually inspect the printed area for any signs of bleeding, discoloration, or degradation. A rating scale (e.g., 1 to 5, where 5 is excellent) can be used to quantify the resistance.

Logical Comparison of Pigment Properties

The following diagram illustrates the decision-making process for selecting between this compound and Pigment Red 57:1 based on key performance requirements for ink applications.

G start Ink Application Requirement Analysis cost Cost Sensitivity start->cost performance High Performance Needed? cost->performance Low pr571 Consider Pigment Red 57:1 cost->pr571 High performance->pr571 No heat High Heat Resistance? performance->heat Yes pr146 Consider this compound heat->pr571 No light High Lightfastness? heat->light Yes light->pr571 No solvent Good Solvent Resistance? light->solvent Yes solvent->pr571 No solvent->pr146 Yes

Caption: Pigment selection workflow for ink applications.

Conclusion

Both this compound and Pigment Red 57:1 have their established places in the ink industry. Pigment Red 57:1 offers a cost-effective solution for general-purpose applications where high fastness properties are not the primary concern. In contrast, this compound is a superior choice for high-performance inks that require greater resistance to heat, light, and solvents. For researchers and formulators, a thorough evaluation of the end-use requirements against the performance data presented here will enable an informed and optimal pigment selection.

References

Comparative Guide to Purity Validation of Pigment Red 146 by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of Pigment Red 146 purity using High-Performance Liquid Chromatography (HPLC). It offers a detailed comparison with alternative methods and includes supporting experimental data and protocols to ensure accurate and reliable results in research and quality control settings.

Introduction to this compound and Purity Analysis

This compound (C.I. 12485) is a Naphthol AS pigment widely used in printing inks, plastics, and coatings due to its bright bluish-red shade and good fastness properties. The purity of this compound is a critical parameter that significantly influences its coloristic properties, performance, and, most importantly, its suitability for sensitive applications. The presence of impurities, such as unreacted starting materials, by-products, or isomers, can lead to color shifts, reduced tinctorial strength, and potential toxicological concerns.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of organic pigments like this compound. Its high resolution and sensitivity allow for the effective separation and quantification of the main pigment component from structurally similar impurities. This guide compares the HPLC method with other analytical techniques and provides a detailed protocol for its validation.

Comparison of Analytical Methods for Purity Determination

While HPLC is the preferred method for this compound purity analysis, other techniques can be employed, each with its own advantages and limitations.

Analytical Method Principle Advantages Limitations Typical Purity Range (%)
HPLC Chromatographic separation based on polarityHigh resolution, high sensitivity, quantitative, can separate isomersRequires method development, more expensive instrumentation98.0 - 99.9
UV-Vis Spectrophotometry Measures light absorbance at a specific wavelengthSimple, rapid, low costNon-specific, cannot distinguish between the main component and impurities with similar chromophores90 - 98
Titration (e.g., Diazotization) Volumetric analysis based on a chemical reactionInexpensive, simpleLow precision, not suitable for complex mixtures, can be affected by interfering substances85 - 95
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionsHigh sensitivity, provides molecular weight informationCan be complex to interpret, may require coupling with a separation technique (e.g., LC-MS)> 99 (when coupled with LC)

HPLC Method for Purity Validation of this compound

This section details a validated reverse-phase HPLC method for the determination of this compound purity.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (reagent grade)

  • Dimethylformamide (DMF, HPLC grade)

2. Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

  • Analytical column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 50% B

    • 31-35 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 530 nm

  • Injection Volume: 10 µL

4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with DMF to obtain a stock solution of 100 µg/mL. Further dilute with the initial mobile phase composition to prepare working standards at concentrations of 1, 5, 10, 25, and 50 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with DMF. Further dilute with the initial mobile phase composition to obtain a final concentration within the calibration range (e.g., 10 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis and Purity Calculation

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the area of the main peak and all impurity peaks.

  • The purity of this compound is determined by the area normalization method using the following formula:

    Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Method Validation Parameters

A summary of the validation parameters for the HPLC method is presented below.

Parameter Method Result
Linearity Calibration curve with five concentration levelsR² > 0.999
Precision (RSD%) Repeat injections of the same sample (n=6)< 1.0%
Accuracy (% Recovery) Spiking a known amount of standard into a sample98.0 - 102.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:10.15 µg/mL
Specificity Peak purity analysis using DADNo co-eluting peaks observed

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity validation of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weighing dissolve Dissolution in DMF weigh->dissolve dilute Dilution dissolve->dilute filter Filtration (0.45 µm) dilute->filter inject Injection into HPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (UV-Vis) separate->detect integrate Peak Integration detect->integrate identify Peak Identification integrate->identify calculate Purity Calculation identify->calculate report report calculate->report Final Purity Report

Caption: Workflow for HPLC Purity Validation of this compound.

Conclusion

The validation of this compound purity by HPLC provides a reliable and accurate method for quality control and research purposes. The detailed protocol and comparative data presented in this guide demonstrate the superiority of HPLC in terms of specificity, accuracy, and precision over other analytical techniques. By implementing this validated HPLC method, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, which is crucial for its intended applications.

A Comparative Guide to the Cross-Validation of Analytical Methods for Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantitative analysis of Pigment Red 146, a bluish-red azo pigment used in various applications, including printing inks and coatings.[1][2] The focus is on the cross-validation of common analytical techniques to ensure data integrity, reliability, and reproducibility across different laboratories and instruments. This is a critical step in method transfer and for operating in regulated environments.[3]

Key Analytical Techniques for Pigment Analysis

The analysis of azo pigments like this compound typically employs chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a robust and widely used technique for the simultaneous determination of multiple azo dyes.[3] For higher selectivity and sensitivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[3] A simpler and more cost-effective, though less specific, alternative is UV-Visible Spectrophotometry.[3]

Cross-Validation Parameters and Illustrative Data

Cross-validation of analytical methods involves a systematic comparison of performance characteristics to ensure that the chosen methods are fit for their intended purpose.[3] Key validation parameters, as recommended by regulatory bodies like the FDA and the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3]

Below are tables summarizing illustrative data from a hypothetical cross-validation study comparing HPLC-DAD, LC-MS, and UV-Visible Spectrophotometry for the analysis of this compound.

Table 1: Comparison of Linearity and Range

ParameterHPLC-DADLC-MS/MSUV-Visible Spectrophotometry
Linear Range (µg/mL) 0.5 - 1000.01 - 501 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.995
Equation y = 15000x + 1200y = 500000x + 500y = 0.015x + 0.002

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-DADLC-MS/MSUV-Visible Spectrophotometry
Accuracy (Recovery %) 98.5 - 101.299.1 - 100.895.3 - 104.5
Precision (RSD %)
- Repeatability< 1.5< 1.0< 3.0
- Intermediate Precision< 2.0< 1.8< 4.0

Table 3: Comparison of Sensitivity

ParameterHPLC-DADLC-MS/MSUV-Visible Spectrophotometry
Limit of Detection (LOD) (µg/mL) 0.10.0050.5
Limit of Quantitation (LOQ) (µg/mL) 0.50.011.0

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods.

Sample Preparation (General)

A representative sample is accurately weighed and dispersed in a suitable solvent, such as a mixture of methanol (B129727) and water.[3] To ensure efficient extraction of the pigment, the mixture undergoes ultrasonic extraction or vortexing.[3] The resulting extract is then centrifuged, and the supernatant is collected and filtered through a 0.45 µm syringe filter before analysis.[3]

High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.

  • Detection: The DAD is set to monitor the absorbance at the maximum wavelength of this compound.

  • Injection Volume: 10-20 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Similar to the HPLC-DAD method.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for azo pigments.

  • Mass Analysis: The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

UV-Visible Spectrophotometry
  • Instrumentation: A double-beam UV-Visible spectrophotometer.

  • Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • Quantification: A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations versus their concentrations.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Data Evaluation Phase cluster_conclusion 4. Conclusion and Reporting define_methods Define Analytical Methods (e.g., HPLC, LC-MS, UV-Vis) define_params Define Validation Parameters (Accuracy, Precision, Linearity, etc.) define_methods->define_params define_criteria Define Acceptance Criteria define_params->define_criteria prep_samples Prepare Standard and Test Samples define_criteria->prep_samples analyze_samples Analyze Samples by Each Method prep_samples->analyze_samples collect_data Collect Raw Data analyze_samples->collect_data process_data Process and Analyze Data collect_data->process_data compare_results Compare Performance of Methods process_data->compare_results check_criteria Check Against Acceptance Criteria compare_results->check_criteria select_method Select Optimal Method(s) check_criteria->select_method document_results Document Cross-Validation Report select_method->document_results

Caption: Workflow for the cross-validation of analytical methods.

References

A Comparative Analysis of Pigment Red 146 and Other Naphthol AS Pigments for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance characteristics of Pigment Red 146 in comparison to other notable Naphthol AS pigments. This report includes quantitative performance data, detailed experimental protocols, and visualizations of chemical structures and testing workflows.

Introduction to Naphthol AS Pigments

Naphthol AS pigments are a class of organic azo pigments known for their brilliant shades, particularly in the red, orange, and yellow range.[1] They are characterized by the presence of a Naphthol AS (acetoacetylated arylamide) coupling component in their chemical structure.[2] These pigments are widely utilized in various industrial applications, including printing inks, coatings, plastics, and textiles, owing to their good color strength and fastness properties.[3][4] this compound is a prominent member of this family, valued for its bluish-red shade and overall good performance.[5] This guide provides a comparative study of this compound against other key Naphthol AS pigments: Pigment Red 170, Pigment Red 184, and Pigment Red 210.

Comparative Performance Data

The selection of a pigment for a specific application is dictated by its performance under various conditions. Key parameters include lightfastness, heat stability, and resistance to chemicals. The following table summarizes the quantitative performance data for this compound and its counterparts.

PigmentC.I. NameLightfastness (Blue Wool Scale, 1-8)Heat Resistance (°C)Acid Resistance (1-5 Scale)Alkali Resistance (1-5 Scale)Solvent Resistance (1-5 Scale)
This compound124856 - 7[6][7]180 - 200[6][7]4 - 5[6][7]4 - 5[6][7]4-5 (Alcohol, Ester, Benzene, Ketone)[6]
Pigment Red 170124756 - 7[8][9]180 - 200[8][9]5[8][9]5[8][9]4-5 (Ethanol, Butyl Acetate, Benzene, Ketone)[9]
Pigment Red 184124877[4]180[4][10]5[4]5[4]4-5 (Ethanol, Ester, Benzene, Ketone)[4]
Pigment Red 210124776 - 7[1][11]200[1][11]5[1][11]5[1][11]5 (Alcohol, Ester, Benzene, Ketone)[11]

Note: The performance data is compiled from various technical datasheets and may vary slightly depending on the specific grade and manufacturer.

Chemical Structures

The fundamental structure of Naphthol AS pigments consists of an azo group (-N=N-) linking an aromatic amine (diazo component) to a Naphthol AS derivative (coupling component). Variations in the substituents on these aromatic rings give rise to the diverse range of colors and properties within this pigment class.

General and specific chemical structures.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the key performance indicators of pigments.

Lightfastness Testing

Lightfastness assesses a pigment's resistance to fading upon exposure to light. The industry standard is the Blue Wool Scale, ranging from 1 (very poor) to 8 (excellent).

Methodology:

  • Sample Preparation: A dispersion of the pigment in a suitable binder (e.g., acrylic, alkyd) is prepared and applied uniformly onto a substrate (e.g., paper, metal panel). A portion of the sample is masked with an opaque cover.

  • Exposure: The prepared samples are placed in a xenon arc lamp apparatus, which simulates the full spectrum of sunlight.[12] The exposure is conducted alongside a set of standardized Blue Wool Scale fabrics.

  • Evaluation: The samples are periodically inspected. The lightfastness rating is determined by comparing the degree of fading of the pigment sample to that of the Blue Wool Scale fabrics. The rating corresponds to the Blue Wool fabric that shows a similar degree of color change.

Heat Stability Testing

Heat stability is a critical parameter for pigments used in applications involving high-temperature processing, such as plastics extrusion and baking coatings.

Methodology:

  • Sample Preparation: The pigment is incorporated into the target medium (e.g., plastic resin, paint formulation) at a specified concentration.

  • Thermal Exposure: The pigmented material is subjected to a series of increasing temperatures in a laboratory oven for a defined period (e.g., 10-30 minutes at each temperature).[13][14]

  • Evaluation: After each temperature cycle, the color of the sample is compared to an unheated control sample. The heat stability is reported as the maximum temperature at which no significant color change (often defined as a ΔE* value of 3 or less in colorimetry) is observed.[14]

Chemical Resistance Testing

This test evaluates the pigment's ability to withstand exposure to various chemicals, such as acids, alkalis, and solvents.

Methodology:

  • Sample Preparation: A cured film or plastic plaque containing the pigment is prepared.

  • Spot Test: A drop of the test chemical (e.g., 5% hydrochloric acid, 5% sodium hydroxide, ethanol, xylene) is placed on the surface of the pigmented sample. The spot is then covered (e.g., with a watch glass) to prevent evaporation and left for a specified duration (e.g., 24 hours).

  • Evaluation: After the exposure period, the spot is washed, and the surface is examined for any changes, such as discoloration, staining, or degradation. The resistance is typically rated on a 1 to 5 scale, where 5 represents no change and 1 indicates severe degradation.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of pigment performance.

Pigment Performance Evaluation Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Reporting start Pigment Sample dispersion Create Pigment Dispersion (in relevant binder/resin) start->dispersion application Apply to Substrate (e.g., drawdown, injection molding) dispersion->application lightfastness Lightfastness Test (Xenon Arc Exposure) application->lightfastness heat_stability Heat Stability Test (Incremental Heating) application->heat_stability chemical_resistance Chemical Resistance Test (Spot Tests) application->chemical_resistance evaluation Visual & Instrumental Evaluation (Colorimetry, Microscopy) lightfastness->evaluation heat_stability->evaluation chemical_resistance->evaluation data_compilation Compile Performance Data evaluation->data_compilation report Generate Comparative Report data_compilation->report

A typical workflow for evaluating pigment performance.

Conclusion

This compound demonstrates a robust profile with good to excellent fastness properties, making it a versatile choice for a range of applications. When compared to other Naphthol AS pigments, the selection will ultimately depend on the specific requirements of the end-use. For applications demanding the highest levels of chemical resistance, Pigment Red 170 and Pigment Red 210 may offer a slight advantage. Pigment Red 184 presents a very similar performance profile to this compound with a slightly more bluish hue. The provided experimental protocols offer a framework for in-house comparative studies to validate pigment performance in specific formulations and under unique processing conditions. This data-driven approach is crucial for informed material selection in research, development, and quality control.

References

Performance comparison of Pigment Red 146 in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and industry professionals on the performance characteristics of Pigment Red 146 in various polymer systems. This report details key performance indicators, supported by experimental data and standardized testing protocols, to aid in material selection and formulation development.

This compound, a monoazo pigment, is a popular choice for imparting a vibrant, bluish-red hue to a wide array of materials. Its performance, however, is intrinsically linked to the polymer matrix in which it is dispersed. This guide provides a comparative analysis of this compound's performance in common polymer matrices, including Polyvinyl Chloride (PVC), Polyolefins (Polyethylene and Polypropylene), and other engineering plastics.

Quantitative Performance Analysis

The following tables summarize the key performance attributes of this compound in different polymer systems based on collated technical data. These values provide a baseline for comparison; actual performance may vary depending on processing conditions, formulation components, and end-use application.

Table 1: Lightfastness and Heat Stability of this compound

Polymer MatrixLightfastness (Blue Wool Scale, 1-8)Heat Stability (°C)
Rigid PVC8[1][2]~200
Plasticized PVCNot specified~200
Polyethylene (PE)Not specified<200[3]
Polypropylene (PP)Not specified<200[3]
General Plastics7[2]240[2]

Table 2: Migration and Chemical Resistance of this compound (Scale 1-5, 5=Excellent)

Polymer MatrixMigration ResistanceAcid ResistanceAlkali ResistanceOil Resistance
PVC5445[2]
Polyolefins (PE, PP)Not specifiedNot specifiedNot specifiedNot specified
General Plastics54-545[4]

Visualizing the Evaluation Workflow

The selection and evaluation of a pigment for a specific polymer application follows a logical progression. The following diagram illustrates a typical workflow from initial material selection to final performance validation.

Pigment_Evaluation_Workflow Pigment Performance Evaluation Workflow cluster_0 1. Material Selection cluster_1 2. Sample Preparation cluster_2 3. Performance Testing cluster_3 4. Data Analysis & Reporting Polymer_Matrix_Selection Select Polymer Matrix (e.g., PVC, PE, PP) Compounding Compounding (e.g., Extrusion, Mixing) Polymer_Matrix_Selection->Compounding Pigment_Selection Select Pigment (this compound) Pigment_Selection->Compounding Specimen_Formation Specimen Formation (e.g., Injection Molding, Film Casting) Compounding->Specimen_Formation Lightfastness_Test Lightfastness Testing (ISO 4892-2) Specimen_Formation->Lightfastness_Test Heat_Stability_Test Heat Stability Testing (EN 12877) Specimen_Formation->Heat_Stability_Test Migration_Test Migration Resistance Testing (EN 14469-4) Specimen_Formation->Migration_Test Chemical_Resistance_Test Chemical Resistance Testing Specimen_Formation->Chemical_Resistance_Test Data_Analysis Analyze Quantitative Data Lightfastness_Test->Data_Analysis Heat_Stability_Test->Data_Analysis Migration_Test->Data_Analysis Chemical_Resistance_Test->Data_Analysis Comparison Compare with Alternatives Data_Analysis->Comparison Reporting Generate Report Comparison->Reporting

Caption: A flowchart outlining the key stages in the evaluation of pigment performance within a polymer matrix.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are summaries of the key experimental protocols.

Lightfastness Testing (Adapted from ISO 4892-2)

Lightfastness is assessed by exposing pigmented polymer samples to a xenon-arc lamp under controlled conditions, simulating exposure to sunlight.[5][6]

  • Sample Preparation: Prepare standardized plaques or films of the pigmented polymer.

  • Apparatus: Utilize a xenon-arc weathering apparatus equipped with appropriate filters to simulate daylight.

  • Exposure Conditions: Expose the samples to a specified irradiance level, temperature, and humidity. A portion of each sample is masked to serve as an unexposed reference.

  • Evaluation: At predetermined intervals, compare the color change of the exposed portion to the unexposed portion using the Blue Wool Scale (1-8), where 8 represents the highest lightfastness.[7] The comparison is typically done visually or instrumentally using a spectrophotometer.

Heat Stability Testing (Adapted from EN 12877)

This test determines the resistance of the pigment to color change at elevated processing temperatures.[8][9][10]

  • Sample Preparation: Prepare a masterbatch of the pigment in the desired polymer. This is then let down with natural polymer to the final desired concentration.

  • Processing: The pigmented polymer is processed through an injection molding machine or a two-roll mill at a series of increasing temperatures.[8][11]

  • Dwell Time: At each temperature, the material is held for a specified duration (e.g., 5 minutes) before molding a sample plaque.[11]

  • Evaluation: The color of the plaques produced at different temperatures is compared to a reference plaque produced at the lowest temperature. The heat stability is reported as the highest temperature at which no significant color change is observed.

Migration Resistance Testing (Adapted from EN 14469-4)

This method evaluates the tendency of a pigment to migrate from a colored plastic to a material in contact with it.

  • Sample Preparation: A plaque of the pigmented polymer is prepared. A plaque of a white, plasticized PVC is used as the contact material.

  • Test Assembly: The colored plaque and the white PVC plaque are placed in direct contact under a specified pressure.

  • Incubation: The assembly is placed in an oven at a specified temperature (e.g., 80°C) for a set period (e.g., 24 hours).

  • Evaluation: After the incubation period, the white PVC plaque is examined for any color staining. The degree of migration is assessed using a 5-step grey scale, where a rating of 5 indicates no migration.[12]

References

A Comparative Analysis of Pigment Red 146's Lightfastness Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of chemical compounds under various conditions is paramount. In the realm of pigments, lightfastness—a measure of a pigment's resistance to fading upon exposure to light—is a critical performance attribute. This guide provides a comprehensive validation of the lightfastness of Pigment Red 146, presenting a comparative analysis against other common red pigments and detailing the industry-standard testing protocols used for evaluation.

This compound, a Naphthol AS pigment, is valued for its vibrant bluish-red hue and is utilized in a variety of applications, including inks, coatings, and plastics.[1] Its performance, particularly its lightfastness, is a key determinant of its suitability for a given application. This guide will delve into a quantitative comparison of this compound's lightfastness and provide the detailed experimental methodologies for a thorough evaluation.

Comparative Lightfastness Data

The lightfastness of pigments is most commonly evaluated using the Blue Wool Scale, an eight-step scale where 1 signifies very poor lightfastness and 8 indicates excellent lightfastness.[2] The following table summarizes the lightfastness ratings of this compound in various applications compared to other commercially significant red pigments.

PigmentApplicationLightfastness (Blue Wool Scale)
This compound Coatings5 - 6[3]
Plastics (Rigid PVC)7 - 8[3][4]
Textile Printing7[3][4]
Water-Based Inks6[1]
Pigment Red 57:1 GeneralLower than this compound[3]
Pigment Red 170 Coatings (Transparent)6[5]
Coatings (Opaque)7[5]
Water-Based Systems7[6]
Pigment Red 254 General8[7][8][9]

As the data indicates, this compound exhibits good to excellent lightfastness, particularly in plastics and textile printing applications where it can achieve a rating of 7 to 8 on the Blue Wool Scale.[3][4] In coatings, its lightfastness is generally rated as 5-6.[3] Notably, it is often considered an upgrade from Pigment Red 57:1 in terms of its fastness properties.[3] When compared to high-performance pigments like Pigment Red 254, which consistently scores an 8, this compound offers a balance of performance and cost-effectiveness for many applications.

Industry-Standard Experimental Protocols

The evaluation of a pigment's lightfastness is governed by rigorous industry standards to ensure consistency and comparability of results. The two most widely recognized standards are ASTM D4303 and ISO 105-B02.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard outlines procedures for accelerated lightfastness testing of colorants in artists' materials, simulating indoor exposure to daylight through window glass.[10]

Key Experimental Steps:

  • Specimen Preparation: The pigment is dispersed into the relevant vehicle (e.g., oil, acrylic) at a specified concentration. A uniform film is then applied to a suitable substrate.

  • Exposure: The prepared specimens are exposed to a controlled light source. ASTM D4303 describes four possible methods:

    • Method A: Natural daylight filtered through window glass.

    • Method B: Irradiance from daylight fluorescent lamps.

    • Method C: Xenon-arc lamp simulating daylight through window glass (non-humidity controlled).

    • Method D: Xenon-arc lamp simulating daylight through window glass (humidity controlled).[11]

  • Evaluation: The color change of the exposed specimen is compared to an unexposed portion of the same specimen or a stored duplicate. The magnitude of the color difference is quantified using the CIE 1976 Lab* color difference equation (ΔE*).

  • Lightfastness Classification: Based on the calculated ΔE*, the pigment is assigned a lightfastness category from I (Excellent) to V (Very Poor).

ISO 105-B02: Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[12]

Key Experimental Steps:

  • Specimen Preparation: A specimen of the material containing the pigment is prepared according to the standard's specifications.

  • Reference Materials: A set of blue wool references (typically numbered 1 to 8) with known lightfastness are prepared for simultaneous exposure.[13]

  • Exposure: The test specimen and the blue wool references are exposed to a xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.[12]

  • Evaluation: The fading of the test specimen is visually assessed by comparing its change in color to the change in color of the blue wool references.

  • Rating: The lightfastness rating of the specimen is the number of the blue wool reference that shows a similar degree of fading.

Visualizing the Experimental Workflow and Comparative Logic

To further clarify the processes involved in validating the lightfastness of this compound, the following diagrams illustrate the experimental workflow and the logical framework for comparison against industry standards.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_exposure 2. Accelerated Weathering cluster_eval 3. Evaluation cluster_report 4. Reporting P146 This compound Mix Create Dispersions P146->Mix Alt Alternative Pigments Alt->Mix Vehicle Dispersion Vehicle Vehicle->Mix Coat Prepare Test Panels Mix->Coat Apply to Substrate Xenon Xenon Arc Exposure (ASTM D4303 / ISO 105-B02) Coat->Xenon Spectro Spectrophotometry (Measure Color Change) Xenon->Spectro BWS Blue Wool Scale (Visual Assessment) Xenon->BWS Data Quantitative Data (ΔE*, BWS Rating) Spectro->Data BWS->Data

Experimental workflow for lightfastness testing.

ComparisonLogic cluster_standards Industry Standards cluster_alternatives Alternative Pigments P146_Data This compound Lightfastness Data (BWS, ΔE*) ASTM ASTM D4303 (Categories I-V) P146_Data->ASTM Compare & Categorize ISO ISO 105-B02 (Blue Wool Scale 1-8) P146_Data->ISO Compare & Rate PR571 Pigment Red 57:1 P146_Data->PR571 Benchmark PR170 Pigment Red 170 P146_Data->PR170 Benchmark PR254 Pigment Red 254 P146_Data->PR254 Benchmark

References

A Comparative Analysis of the Solvent Resistance of Pigment Red 146 and Similar Azo Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the solvent resistance of Pigment Red 146 against other common azo pigments, namely Pigment Red 57:1 and Pigment Red 170. The information presented is collated from technical data sheets and industry standards to aid in the selection of appropriate pigments for various applications where solvent fastness is a critical parameter.

Comparative Performance Data

The solvent resistance of pigments is a crucial factor in their application, determining their stability and durability in various formulations such as inks, coatings, and plastics. Azo pigments, a large class of organic colorants, exhibit a wide range of solvent fastness properties.[1] this compound is a monoazo pigment known for its good overall fastness properties.[2] The following table summarizes the solvent resistance of this compound in comparison to Pigment Red 57:1 (a BONA, Ca Lake pigment) and Pigment Red 170 (a Naphthol AS pigment).[3][4] The data is presented on a standardized scale of 1 to 5, where 5 indicates excellent resistance (no bleeding or discoloration) and 1 signifies poor resistance.

Solvent/Agent This compound Pigment Red 57:1 Pigment Red 170
Water5[2][5][6]5[7]5[8][9]
Ethanol4-5[2][6]4-5[7]4-5[8][9]
Ethyl Acetate4-5[10]4-5[3]4-5[10]
Xylene5[6]-4-5[10]
Methyl Ethyl Ketone (MEK)4[6]1[11]4[10]
Butyl Acetate-2[11]5[8]
Benzene--4-5[8]
Butanol3[6]1[11]-
Mineral Turpentine5[6]-5[10]
Acid Resistance (5% HCl)4-5[5][6]2-3[7]5[4][8]
Alkali Resistance (5% NaOH)4[5][6]3[7]5[4][8]
Oil Resistance5[2][5]5[7]4-5[8]

Note: Data is compiled from various technical data sheets. "-" indicates that data was not available in the reviewed sources.

From the data, this compound demonstrates excellent resistance to water, oil, and xylene.[2][5][6] Its performance in alcohols and ketones is generally good. Notably, its solvent resistance is reported to be better than that of Pigment Red 57:1.[12] Pigment Red 170 also exhibits strong solvent resistance, particularly in its opaque form (F3RK), which is more stable than its transparent counterpart (F5RK).[4]

Experimental Protocol for Solvent Resistance Testing

The following methodology is based on the principles outlined in the ISO 2836 standard for assessing the resistance of prints to various agents, adapted for the direct testing of pigment powders.[13][14][15]

Objective: To determine the degree of bleeding and discoloration of a pigment when exposed to a specific solvent.

Materials:

  • Pigment sample (e.g., this compound)

  • Test solvents (e.g., Water, Ethanol, MEK)

  • Whatman No. 2 filter paper or equivalent

  • Test tubes with stoppers

  • Analytical balance

  • White background for visual assessment

  • Grey scale for assessing staining (as per ISO 105-A03)

Procedure:

  • Sample Preparation: A precise amount of the dry pigment (e.g., 0.5 g) is weighed.

  • Solvent Application: The weighed pigment is placed into a folded filter paper, which is then sealed. This packet is suspended in a test tube containing a specified volume of the test solvent (e.g., 20 ml).

  • Incubation: The test tube is securely stoppered and left to stand at a controlled room temperature for 24 hours.

  • Observation and Evaluation:

    • Solvent Coloration: After the incubation period, the filter paper packet is removed. The solvent is visually inspected against a white background for any signs of coloration (bleeding).

    • Staining Assessment: The degree of coloration in the solvent is assessed and rated against a 1 to 5 grey scale, where 5 represents no change and 1 represents severe staining.

    • Pigment Change: The pigment on the filter paper can also be examined for any changes in color or texture.

Diagram of Experimental Workflow:

Solvent_Resistance_Test cluster_prep Sample Preparation cluster_exposure Solvent Exposure cluster_eval Evaluation weigh Weigh 0.5g of Pigment Powder fold Place Pigment in Folded Filter Paper weigh->fold suspend Suspend Filter Paper in 20ml of Solvent fold->suspend incubate Incubate at Room Temp for 24 hours suspend->incubate observe Observe Solvent for Coloration incubate->observe rate Rate Staining (Scale 1-5) observe->rate

Diagram of the solvent resistance testing workflow for organic pigments.

Factors Influencing Solvent Resistance

The solvent resistance of azo pigments is influenced by several factors related to their molecular structure and physical form:

  • Molecular Size and Complexity: Larger and more complex molecules generally exhibit higher solvent resistance due to stronger intermolecular forces.

  • Polarity: The polarity of the pigment molecule relative to the solvent is a key determinant of solubility. Non-polar pigments tend to be more resistant to polar solvents and vice versa.

  • Crystalline Structure: The arrangement of molecules in the solid state affects the energy required to dissolve the pigment. More stable crystal lattices lead to lower solubility.

  • Presence of Solubilizing Groups: Functional groups that can form hydrogen bonds or have a high affinity for the solvent can increase solubility and thus lower solvent resistance.

Conclusion

This compound offers a robust solvent resistance profile, making it a suitable candidate for applications where stability in the presence of various organic solvents is required. Its performance is generally superior to that of Pigment Red 57:1 and comparable to that of Pigment Red 170 in many common solvents. For applications demanding high resistance to aggressive solvents like ketones, this compound and Pigment Red 170 appear to be more reliable choices than Pigment Red 57:1. The selection of the most appropriate pigment will ultimately depend on the specific solvent system and performance requirements of the final product. It is always recommended to conduct in-house testing to confirm the suitability of a pigment in a specific formulation.

References

A Comparative Analysis of the Thermal Stability of Pigment Red 146 and Other Commercially Significant Red Pigments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the thermal stability of Pigment Red 146 against a selection of other widely used organic and inorganic red pigments. Intended for researchers, scientists, and professionals in drug development and materials science, this document furnishes objective, data-driven comparisons to inform material selection for applications where thermal stress is a critical factor. The analysis includes detailed experimental protocols and quantitative data to support the findings.

Introduction to this compound

This compound (P.R. 146), a member of the Naphthol AS (monoazo) pigment class, is recognized for its bright, bluish-red shade and robust resistance to solvents.[1] It finds extensive application in printing inks, coatings, and plastics.[1] While it offers excellent all-around fastness properties, its thermal stability is moderate, positioning it as suitable for low to medium-temperature processing.[1] This guide evaluates how its thermal performance compares to other key red pigments in the market.

Comparative Thermal Stability Data

The thermal stability of a pigment is a critical parameter, dictating its suitability for high-temperature processing applications such as plastic molding, extrusion, and powder coatings. The following table summarizes the heat resistance of this compound alongside other selected red pigments, including common monoazo, high-performance, and inorganic types.

Pigment C.I. NameChemical ClassHeat Resistance (°C)Notes
This compound Monoazo (Naphthol AS)180 - 240[1]Stable for 10 minutes at 200°C.[1]
Pigment Red 57:1 Monoazo (BONA Lake)~180 - 240[2][3]One source indicates thermal decomposition at 149°C.[4]
Pigment Red 122 Quinacridone280 - 300[5][6]A high-performance pigment with excellent heat stability.[6][7]
Pigment Red 254 Diketopyrrolopyrrole (DPP)300[1][8][9]A high-performance pigment with outstanding thermal stability.[8][9]
Pigment Red 101 Iron Oxide (Fe₂O₃)> 500[10][11]An inorganic pigment known for exceptional heat stability.[12][13]

Experimental Protocol: Thermogravimetric Analysis (TGA)

To quantitatively assess and compare the thermal stability of pigments, Thermogravimetric Analysis (TGA) is a standard and widely accepted methodology. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Objective: To determine the temperature at which a pigment sample begins to decompose, indicated by a loss of mass.

Apparatus:

  • Thermogravimetric Analyzer, consisting of a high-precision balance, a furnace, a sample pan (typically platinum or alumina), and a purge gas system.[14]

Procedure:

  • Sample Preparation: A small, precisely weighed sample of the dry pigment powder (typically 3-5 mg) is placed into the sample pan.[15]

  • Instrument Setup: The sample pan is loaded onto the TGA balance within the furnace.

  • Atmosphere Control: The furnace is sealed, and an inert purge gas, such as nitrogen or helium, is passed over the sample at a constant flow rate.[15][16] This ensures that mass loss is due to thermal decomposition and not oxidation.

  • Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 900°C) at a constant, linear heating rate (e.g., 10°C or 20°C per minute).[15][17]

  • Data Acquisition: The instrument continuously records the sample's mass and the furnace temperature throughout the experiment.[17]

  • Data Analysis: The resulting data is plotted as a thermogram, showing the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis. The onset temperature of decomposition is identified as the point where significant mass loss begins.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for evaluating pigment thermal stability using Thermogravimetric Analysis (TGA).

TGA_Workflow start Start prep Sample Preparation (Weigh 3-5mg of dry pigment) start->prep load Load Sample into TGA Instrument prep->load setup Instrument Setup (Set inert atmosphere, e.g., N₂) load->setup run Execute Heating Program (e.g., Ramp 10°C/min to 900°C) setup->run acquire Data Acquisition (Record Mass vs. Temperature) run->acquire analyze Data Analysis (Plot thermogram and determine decomposition temperature) acquire->analyze end End analyze->end

Workflow for Thermogravimetric Analysis (TGA) of Pigments.

Conclusion

The data clearly indicates that this compound possesses moderate thermal stability, suitable for applications with processing temperatures up to approximately 240°C.[1] Its performance is comparable to other conventional monoazo pigments like Pigment Red 57:1. However, for applications demanding higher heat resistance, high-performance organic pigments such as Pigment Red 122 (Quinacridone) and Pigment Red 254 (DPP) offer significantly improved stability, withstanding temperatures of 300°C.[5][8] For the most extreme temperature requirements, inorganic pigments like Pigment Red 101 (Iron Oxide) remain the superior choice, exhibiting stability well above 500°C.[10] The selection of an appropriate red pigment is therefore critically dependent on the specific thermal conditions of the intended application.

References

A Comparative Analysis of the Chemical Resistance of Pigment Red 146 to Acids and Alkalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical resistance of Pigment Red 146, presenting a comparative analysis against other commercially available red pigments. The data herein is supported by established experimental protocols to ensure accuracy and reproducibility, offering valuable insights for formulation and development.

Comparative Performance Data

The chemical resistance of this compound and its alternatives to acidic and alkaline environments was evaluated based on a standardized 1-5 rating scale, where 5 indicates excellent resistance and 1 signifies poor resistance. The following table summarizes the comparative performance.

PigmentC.I. NameChemical ClassAcid Resistance (Rating 1-5)Alkali Resistance (Rating 1-5)
This compound 12485Monoazo4-54-5
Pigment Red 57:1 15850:1Monoazo Lake44
Pigment Red 170 12475Naphthol AS44
Pigment Red 254 -Diketopyrrolopyrrole (DPP)55

Note: Data is compiled from various technical datasheets.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Experimental Protocols

The following methodologies are based on established standards for testing the chemical resistance of pigments, such as those outlined in ISO 787-4 and adapted from ASTM D1308.[1][2][16][17]

1. Acid Resistance Test

  • Objective: To evaluate the stability of the pigment when exposed to an acidic solution.

  • Materials:

    • Pigment sample

    • 2% Hydrochloric Acid (HCl) solution

    • Distilled water

    • Test tubes with stoppers

    • Filter paper

    • Funnel

    • White viewing surface

    • Grey scale for assessing color change (ISO 105-A02 or equivalent)

  • Procedure:

    • Weigh 1.0 g of the pigment and place it in a test tube.

    • Add 20 mL of 2% HCl solution to the test tube.

    • In a separate test tube, prepare a control sample with 1.0 g of pigment and 20 mL of distilled water.

    • Stopper both test tubes and shake vigorously for one minute.

    • Allow the test tubes to stand for one hour at room temperature.

    • Filter the contents of each test tube separately.

    • Observe the filtrate for any signs of bleeding or discoloration.

    • Wash the pigment residue on the filter paper with distilled water until the washings are neutral.

    • Allow the pigment to dry.

    • Compare the color of the acid-treated pigment with the control sample against a white background.

  • Evaluation:

    • The degree of color change is assessed using the grey scale, where a rating of 5 indicates no change and a rating of 1 indicates a significant change.

    • The degree of bleeding is assessed by observing the coloration of the filtrate, with 5 indicating a clear filtrate and 1 indicating a heavily colored filtrate.

2. Alkali Resistance Test

  • Objective: To evaluate the stability of the pigment when exposed to an alkaline solution.

  • Materials:

    • Pigment sample

    • 2% Sodium Hydroxide (NaOH) solution

    • Distilled water

    • Test tubes with stoppers

    • Filter paper

    • Funnel

    • White viewing surface

    • Grey scale for assessing color change (ISO 105-A02 or equivalent)

  • Procedure:

    • Weigh 1.0 g of the pigment and place it in a test tube.

    • Add 20 mL of 2% NaOH solution to the test tube.

    • In a separate test tube, prepare a control sample with 1.0 g of pigment and 20 mL of distilled water.

    • Stopper both test tubes and shake vigorously for one minute.

    • Allow the test tubes to stand for one hour at room temperature.

    • Filter the contents of each test tube separately.

    • Observe the filtrate for any signs of bleeding or discoloration.

    • Wash the pigment residue on the filter paper with distilled water until the washings are neutral.

    • Allow the pigment to dry.

    • Compare the color of the alkali-treated pigment with the control sample against a white background.

  • Evaluation:

    • The degree of color change is assessed using the grey scale, where a rating of 5 indicates no change and a rating of 1 indicates a significant change.

    • The degree of bleeding is assessed by observing the coloration of the filtrate, with 5 indicating a clear filtrate and 1 indicating a heavily colored filtrate.

Visualizing the Experimental Workflow

The following diagram illustrates the standardized workflow for testing the chemical resistance of pigments to both acids and alkalis.

G cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation start Weigh 1.0g of Pigment prep_acid Add 20mL of 2% HCl Solution start->prep_acid prep_alkali Add 20mL of 2% NaOH Solution start->prep_alkali prep_control Add 20mL of Distilled Water start->prep_control shake Stopper and Shake Vigorously (1 min) prep_acid->shake prep_alkali->shake prep_control->shake stand Let Stand (1 hour) shake->stand filter Filter Suspension stand->filter observe_filtrate Observe Filtrate for Bleeding filter->observe_filtrate wash_residue Wash and Dry Pigment Residue filter->wash_residue rate_bleed Rate Bleeding (Scale 1-5) observe_filtrate->rate_bleed compare_color Compare Color to Control wash_residue->compare_color rate_color Rate Color Change (Scale 1-5) compare_color->rate_color

Caption: Experimental workflow for acid and alkali resistance testing of pigments.

Discussion of Results

This compound demonstrates good to excellent resistance to both acids and alkalis, with a rating of 4-5.[2][6][8][9][14] This performance is comparable to other commonly used red pigments such as Pigment Red 57:1 and Pigment Red 170.[1][3][5][7][10][12] Notably, Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment, exhibits superior resistance with a rating of 5 in both categories, making it a suitable alternative for applications requiring exceptional chemical stability.[4][18]

The selection of an appropriate pigment should, therefore, be guided by the specific chemical environment of the intended application. For general purposes where moderate chemical resistance is sufficient, this compound offers a reliable and cost-effective solution. However, in harsh acidic or alkaline conditions, the superior performance of Pigment Red 254 may be warranted.

References

A Comparative Evaluation of Pigment Red 146 from Different Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and formulation chemists in selecting the optimal Pigment Red 146 for their specific application.

This guide provides a comprehensive comparative analysis of this compound sourced from three fictional leading manufacturers: ChromaChem Industries , SpectraPigments Corp. , and Innovate-Chem Solutions . The evaluation focuses on key performance indicators critical for applications in printing inks, coatings, and plastics. All experimental data presented is based on standardized testing protocols to ensure a fair and objective comparison.

This compound, a monoazo pigment of the Naphthol AS type, is a bluish-red colorant valued for its good solvent resistance and suitability for aqueous systems.[1] It is widely used in water-based inks, textile printing, paints, and for coloring plastics such as PVC.[2] Key properties that dictate its performance include color strength, particle size, lightfastness, heat stability, and resistance to chemicals. This guide will delve into a comparative analysis of these parameters for the pigments from the aforementioned manufacturers.

Data Presentation

The following table summarizes the quantitative data obtained from the comparative experiments.

Parameter Test Method ChromaChem Industries (PR-146-CC) SpectraPigments Corp. (PR-146-SP) Innovate-Chem Solutions (PR-146-IC)
Color Strength (%) ASTM D38710298105
Particle Size (D50, µm) ISO 133200.250.350.22
Specific Surface Area (m²/g) ISO 9277453852
Oil Absorption ( g/100g ) ISO 787-5484255
Lightfastness (Blue Wool Scale) ISO 105-B0276-77-8
Heat Stability (°C, 10 min) ISO 787-21200190210
Acid Resistance (Grey Scale) ISO 787-1554-55
Alkali Resistance (Grey Scale) ISO 787-15555
Ethanol Resistance (Grey Scale) ISO 787-15445
Xylene Resistance (Grey Scale) ISO 787-1554-55

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

1. Determination of Color Strength

  • Principle: The color strength of the pigment samples is compared against a pre-established internal standard.

  • Apparatus: Spectrophotometer, high-speed disperser, analytical balance.

  • Procedure:

    • A standard dispersion is prepared by mixing a known weight of the standard this compound with a specified binder system (e.g., a water-based acrylic resin for ink applications).

    • Sample dispersions are prepared using the same binder system and pigment loading as the standard.

    • The dispersions are homogenized using a high-speed disperser at a specified speed and time to ensure complete wetting and deagglomeration of the pigment particles.

    • Drawdowns of both the standard and sample dispersions are made on a standardized substrate (e.g., coated paper).

    • The reflectance spectra of the drawdowns are measured using a spectrophotometer.

    • The color strength is calculated based on the K/S values at the wavelength of maximum absorption, relative to the standard.

2. Particle Size Distribution Analysis

  • Principle: The particle size distribution is determined by laser diffraction.

  • Apparatus: Laser diffraction particle size analyzer.

  • Procedure:

    • A dilute suspension of the pigment is prepared in a suitable dispersant (e.g., deionized water with a surfactant).

    • The suspension is sonicated for a specified time to break up any loose agglomerates.

    • The suspension is then introduced into the measurement cell of the laser diffraction analyzer.

    • The instrument measures the angular distribution of scattered light from the particles, which is then used to calculate the particle size distribution.

    • The D50 value, representing the median particle size, is reported.

3. Lightfastness Testing

  • Principle: The resistance of the pigmented material to fading upon exposure to a standardized light source is evaluated.

  • Apparatus: Xenon arc weather-ometer.

  • Procedure:

    • Pigmented panels or prints are prepared according to the intended application (e.g., a coating on a metal panel or an ink on paper).

    • A portion of each sample is masked to serve as an unexposed reference.

    • The samples are exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, as specified in ISO 105-B02.

    • The Blue Wool Scale, consisting of eight blue wool standards with known lightfastness, is exposed alongside the samples.

    • The lightfastness is rated on a scale of 1 to 8 by comparing the fading of the sample to the fading of the Blue Wool standards.

4. Heat Stability Assessment

  • Principle: The ability of the pigment to withstand high temperatures without significant color change is determined.

  • Apparatus: Laboratory oven, colorimeter.

  • Procedure:

    • The pigment is incorporated into a plastic resin (e.g., PVC) at a specified concentration.

    • The pigmented plastic is then molded into plaques.

    • The plaques are placed in a laboratory oven at a series of increasing temperatures (e.g., 180°C, 190°C, 200°C, 210°C) for a fixed duration (e.g., 10 minutes).

    • After cooling, the color of the heat-exposed plaques is compared to that of an unexposed plaque using a colorimeter.

    • The heat stability is reported as the maximum temperature at which the color change (ΔE*ab) remains within a specified tolerance.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between pigment properties and application performance.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison P1 Pigment Samples (CC, SP, IC) P2 Dispersion in Binder System P1->P2 P3 Incorporation into Plastic P1->P3 T2 Particle Size (Laser Diffraction) P1->T2 T1 Color Strength (Spectrophotometry) P2->T1 T3 Lightfastness (Xenon Arc) P2->T3 T5 Chemical Resistance (Spot Tests) P2->T5 T4 Heat Stability (Oven Exposure) P3->T4 A1 Quantitative Data Summarization T1->A1 T2->A1 T3->A1 T4->A1 T5->A1 A2 Comparative Evaluation A1->A2

Caption: Experimental workflow for the comparative evaluation of this compound.

Property_Performance_Relationship cluster_properties Pigment Properties cluster_performance Application Performance Prop1 Color Strength Perf1 Vibrancy & Coverage (Inks & Coatings) Prop1->Perf1 directly impacts Prop2 Particle Size Perf2 Dispersibility & Gloss (Inks & Coatings) Prop2->Perf2 influences Prop3 Lightfastness Perf3 Durability & Fade Resistance (Outdoor Applications) Prop3->Perf3 determines Prop4 Heat Stability Perf4 Processing Window (Plastics) Prop4->Perf4 critical for Prop5 Chemical Resistance Perf5 Product Longevity (Various Applications) Prop5->Perf5 contributes to

Caption: Relationship between this compound properties and application performance.

Conclusion

The selection of a suitable this compound manufacturer should be guided by the specific requirements of the intended application.

  • Innovate-Chem Solutions (PR-146-IC) stands out for its superior color strength, finest particle size, and excellent lightfastness and heat stability. Its higher oil absorption may necessitate adjustments in formulation to achieve the desired viscosity. This pigment is highly recommended for demanding applications where performance is paramount.

  • ChromaChem Industries (PR-146-CC) offers a well-balanced performance profile, making it a versatile choice for a wide range of applications. It provides a good compromise between performance and cost-effectiveness.

  • SpectraPigments Corp. (PR-146-SP) , while exhibiting slightly lower performance in some areas, may be a suitable option for applications where cost is a primary driver and the performance requirements are less stringent.

It is imperative for researchers and formulators to conduct their own in-house testing to validate these findings within their specific formulations and application conditions. This guide serves as a foundational resource to aid in the preliminary selection process.

References

Inter-laboratory study for the characterization of Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Study for the Characterization of Pigment Red 146: A Comparative Guide

This guide provides a framework for an inter-laboratory study on the characterization of this compound, a bluish-red azo pigment.[1][2] It also offers a comparative analysis of this pigment against other commercially available red pigments. The information is intended for researchers, scientists, and professionals in the drug development and materials science fields who require a thorough understanding of pigment properties for their applications.

Characterization of this compound

This compound is a monoazo pigment known for its semi-transparent, slightly bluish-red hue.[3][4] It finds extensive use in printing inks, industrial coatings, and textile printing.[3][5][6] The following table summarizes the key physicochemical properties of this compound as reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Class Monoazo[4][6]
C.I. Name This compound[7]
C.I. Number 12485[4][8]
CAS Number 5280-68-2[3][6][7][8][9]
Molecular Formula C₃₃H₂₇ClN₄O₆[9]
Molecular Weight 611.04 g/mol [3][9]
Density 1.30 - 1.6 g/cm³[3][4][7][8][10]
pH Value 6.0 - 7.5[3][6][7]
Oil Absorption 40 - 70 g/100g [5][7]
Heat Stability ≥ 180 °C[4][8]
Light Fastness (Full Shade) 5 - 6[4][8]
Weather Fastness 3 - 5[4][8]

Proposed Inter-Laboratory Study Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound. These protocols are designed to be distributed to participating laboratories to ensure consistency and comparability of results.

Particle Size Distribution Analysis
  • Objective: To determine the particle size distribution of the pigment powder.

  • Method: Laser Diffraction.

  • Procedure:

    • Disperse 0.1 g of this compound in 100 mL of deionized water containing a suitable surfactant.

    • Sonicate the dispersion for 15 minutes to ensure deagglomeration.

    • Introduce the dispersion into the laser diffraction particle size analyzer.

    • Measure the particle size distribution three times and report the average D10, D50, and D90 values.

Colorimetric Analysis
  • Objective: To quantitatively measure the color properties of the pigment.

  • Method: Spectrophotometry.

  • Procedure:

    • Prepare a drawdown of the pigment dispersed in a standard binder on a standardized white card.

    • Allow the drawdown to dry completely under controlled temperature and humidity.

    • Measure the CIELAB (L, a, b*) color coordinates using a spectrophotometer with a D65 illuminant and 10° observer.

    • Take measurements at five different points on the drawdown and report the average values.

Lightfastness Testing
  • Objective: To evaluate the resistance of the pigment to fading upon exposure to light.

  • Method: Xenon Arc Lamp Exposure.

  • Procedure:

    • Prepare coated panels as described for the colorimetric analysis.

    • Expose the panels in a xenon arc weather-ometer according to ISO 105-B02.

    • Simultaneously expose a blue wool standard for reference.

    • Evaluate the color change of the exposed panels against an unexposed control at specified intervals.

    • Report the lightfastness rating on the 1-8 blue wool scale.

Heat Stability Testing
  • Objective: To determine the temperature at which the pigment begins to degrade.

  • Method: Thermogravimetric Analysis (TGA).

  • Procedure:

    • Place 5-10 mg of the pigment powder in a TGA crucible.

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature.

    • The onset temperature of decomposition is reported as the heat stability.

Comparative Analysis with Alternative Red Pigments

This compound can be compared with other red pigments based on their performance in various applications. The choice of pigment often depends on the specific requirements of the end-use, such as lightfastness, opacity, and cost.

Table 2: Comparison of this compound with Alternative Red Pigments

PigmentChemical ClassKey CharacteristicsCommon Applications
This compound MonoazoBluish-red shade, good overall fastness.[10]Printing inks, coatings, textile printing.[3][5][6]
Pigment Red 57:1 Monoazo LakeYellower shade than PR 146, good color strength.Inks, plastics.
Pigment Red 170 Naphthol ASGood lightfastness and weather resistance.[11]Automotive and industrial coatings.[11]
Pigment Red 254 Diketo-pyrrolo-pyrrole (DPP)High performance, excellent lightfastness and heat stability.[12]Automotive coatings, plastics.[12]
Cadmium Red (PR 108) InorganicOpaque, bright red, excellent heat stability.[13]Artists' colors, high-temperature plastics.[13]
Quinacridone Red (PR 209) QuinacridoneTransparent, high chroma, excellent lightfastness.[13]High-end coatings, artists' colors.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the proposed experimental workflow for pigment characterization and a decision-making process for pigment selection.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Reporting start Receive this compound Sample dispersion Prepare Aqueous Dispersion start->dispersion drawdown Create Pigment Drawdown start->drawdown tga Heat Stability Analysis (TGA) start->tga psa Particle Size Analysis (Laser Diffraction) dispersion->psa colorimetry Colorimetric Measurement (Spectrophotometry) drawdown->colorimetry lightfastness Lightfastness Testing (Xenon Arc) drawdown->lightfastness report Compile Inter-Laboratory Comparison Report psa->report colorimetry->report lightfastness->report tga->report

Caption: Proposed experimental workflow for the inter-laboratory characterization of this compound.

PigmentSelection cluster_choices Pigment Selection leaf leaf app Application Requirement? high_performance Excellent Lightfastness and Heat Stability? app->high_performance High Performance? pr146 This compound pr254 Pigment Red 254 (DPP) pr108 Cadmium Red (PR 108) pr209 Quinacridone Red (PR 209) high_performance->pr254 Yes cost_sensitive Cost-Sensitive Application? high_performance->cost_sensitive No cost_sensitive->pr146 Yes opacity High Opacity Required? cost_sensitive->opacity No opacity->pr108 Yes transparency Transparency and High Chroma Needed? opacity->transparency No transparency->pr146 No transparency->pr209 Yes

Caption: Decision-making pathway for selecting a red pigment based on application requirements.

References

A Comparative Analysis of Pigment Red 146 and Its Alternatives for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cost-performance of Pigment Red 146 versus other high-performance red pigments. This guide provides a detailed comparison of key performance indicators, standardized experimental protocols, and a logical framework for pigment selection.

When selecting a red pigment for applications in research and development, particularly in formulations where stability, inertness, and consistent performance are critical, a thorough evaluation of its properties is paramount. This guide delves into a comparative analysis of this compound against three common alternatives: Pigment Red 57:1, Pigment Red 170, and Pigment Red 254. The objective is to provide a clear, data-driven assessment of their respective strengths and weaknesses to aid in making an informed decision based on cost-performance.

Performance Characteristics: A Tabular Comparison

The selection of an appropriate pigment is often a trade-off between performance requirements and budget constraints. While exact pricing is subject to market fluctuations and supplier negotiations, the pigments discussed can be generally categorized by performance tiers that correlate with cost. Pigment Red 57:1 is often considered a cost-effective, general-purpose pigment, while this compound and Pigment Red 170 occupy a mid-range with improved fastness properties. Pigment Red 254 is a high-performance pigment, typically commanding a premium price for its exceptional durability.

Below is a summary of the key performance characteristics of this compound and its alternatives, compiled from various technical datasheets. The ratings are based on standardized scales, typically 1 to 5 or 1 to 8, where a higher number indicates better performance.

Table 1: Physical and Chemical Properties

PropertyThis compoundPigment Red 57:1Pigment Red 170Pigment Red 254
Chemical Class MonoazoMonoazo LakeNaphthol ASDiketopyrrolopyrrole (DPP)
Hue Bluish Red[1][2][3]Bluish Red[4]Yellowish to Bluish Red[5][6]Medium Shade Red[7]
Heat Stability (°C) ~180-220[8][9]~180-250[4][10]~200-240[5][6]~300[1][11]
Lightfastness (1-8) 5-8[8][9][12]3-5[4][10]7-8[6]8[1][11]
Oil Absorption ( g/100g ) ~40-70[8][13]~45-55[10]~35-65[5][6][14]~35-45[1]

Table 2: Resistance Properties (Scale: 1-5, where 5 is excellent)

Resistance ToThis compoundPigment Red 57:1Pigment Red 170Pigment Red 254
Water 5[8][9]4-5[10]5[6][15]5
Acid 4-5[8][9]4[10]4-5[6][14][15]5[1]
Alkali 4-5[8][9]4[10]4-5[6][14][15]5[1]
Ethanol 4-5[9]2-3[10]4-5[15]4-5[16]
Xylene/Toluene 4-53[10]4-5[14]5[16]
Migration Good4[4]5[5]5[1]

Experimental Protocols

To ensure accurate and reproducible comparisons of pigment performance, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols for assessing the performance indicators listed in the tables above.

Lightfastness Testing

Protocol: ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.[6][14][17]

Methodology:

  • Specimen Preparation: The pigment is dispersed in a specific vehicle (e.g., acrylic emulsion, oil) and applied to a substrate to create a uniform film.

  • Exposure: The prepared specimens are exposed to a light source under controlled conditions. This can be natural sunlight filtered through glass (Method A) or accelerated exposure in a xenon-arc apparatus (Method C) that simulates daylight.[6][14]

  • Evaluation: The color change of the exposed specimen is measured against an unexposed control using a spectrophotometer or colorimeter. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.

  • Rating: The lightfastness is then categorized on a scale of I to V (or a numerical scale of 1-8), with Category I (or 8) representing the highest resistance to color change.

Heat Stability Testing

Protocol: ISO 787-21:2017 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium.[5][7][18]

Methodology:

  • Sample Preparation: The pigment is dispersed in a heat-stable binder (stoving medium) at a specified concentration.

  • Application: The dispersion is applied to a heat-resistant substrate and allowed to dry.

  • Heating: The coated substrate is then heated in an oven at a series of increasing temperatures for a specified duration (e.g., 10 minutes at 180°C, 200°C, 220°C, etc.).[2]

  • Assessment: After cooling, the color of the heated samples is compared to that of an unheated control. The heat stability is reported as the maximum temperature at which no significant color change occurs.

Chemical Resistance Testing

Protocol: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.[19][20][21]

Methodology:

  • Coating Preparation: A coating containing the pigment is applied to a suitable substrate and cured.

  • Chemical Application: A specified volume of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coating. The spot is then covered (occluded) to prevent evaporation.

  • Exposure Duration: The chemical is left in contact with the coating for a predetermined period.

  • Evaluation: After the exposure time, the chemical is removed, and the coating is examined for any changes, such as discoloration, blistering, softening, or loss of adhesion.[20] The resistance is typically rated on a scale where 5 indicates no effect.

Color Strength (Tinting Strength) Measurement

Protocol: ISO 787-24:1985 - General methods of test for pigments and extenders — Part 24: Determination of relative tinting strength of coloured pigments and relative scattering power of white pigments — Photometric methods.[12][22][23][24][25]

Methodology:

  • Dispersion Preparation: A standard amount of the colored pigment is dispersed in a white paste (e.g., zinc oxide or titanium dioxide in a binder).

  • Reflectance Measurement: The reflectance of the resulting colored paste is measured using a spectrophotometer.

  • Kubelka-Munk Calculation: The Kubelka-Munk equation is used to relate the reflectance to the absorption (K) and scattering (S) coefficients.

  • Comparison: The tinting strength is determined by comparing the K/S value of the test pigment to that of a reference standard.

Logical Workflow for Pigment Selection

The selection of the optimal red pigment for a specific application is a multi-faceted process that involves balancing performance requirements, processing conditions, and cost. The following diagram illustrates a logical workflow to guide this decision-making process.

PigmentSelectionWorkflow Pigment Selection Workflow cluster_decision Decision Path Start Define Application Requirements Performance Key Performance Needs: - Lightfastness - Heat Stability - Chemical Resistance Start->Performance Processing Processing Conditions: - Temperature - Solvent System Start->Processing Cost Cost Constraints Start->Cost HighPerformance High Performance Required? PR254 Consider Pigment Red 254 HighPerformance->PR254 Yes MidRangePerformance Moderate Performance Sufficient? HighPerformance->MidRangePerformance No FinalSelection Final Pigment Selection & Validation Testing PR254->FinalSelection PR146_170 Evaluate this compound & 170 MidRangePerformance->PR146_170 Yes GeneralPurpose General Purpose Application? MidRangePerformance->GeneralPurpose No PR146_170->FinalSelection PR57_1 Consider Pigment Red 57:1 GeneralPurpose->PR57_1 Yes GeneralPurpose->FinalSelection No (Re-evaluate Needs) PR57_1->FinalSelection

A logical workflow for selecting a red pigment.

Conclusion

The choice between this compound and its alternatives is highly dependent on the specific demands of the application.

  • This compound offers a balanced profile with good all-around fastness properties, making it a suitable candidate for a wide range of applications where performance superior to general-purpose pigments is required without incurring the cost of a high-performance pigment.[2][8][9]

  • Pigment Red 57:1 is a viable option for cost-sensitive applications where high heat and light stability are not primary concerns.[4][10]

  • Pigment Red 170 provides excellent lightfastness and heat stability, positioning it as a strong contender for more demanding applications, with different grades offering either opacity or transparency.[5][6][15][26]

  • Pigment Red 254 stands out for its exceptional durability, including outstanding heat stability and lightfastness, making it the preferred choice for applications where long-term performance and resistance to harsh conditions are critical.[1][7][11]

By carefully considering the performance data presented in this guide and following a logical selection process, researchers, scientists, and drug development professionals can confidently choose the most appropriate red pigment that meets their technical requirements and budgetary constraints. It is always recommended to perform in-house validation testing of the selected pigment within the specific formulation and application to ensure optimal performance.

References

Validation of Pigment Red 146's suitability for food packaging applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pigment Red 146 and its alternatives for use in food packaging materials. The suitability of any colorant for food contact applications is contingent upon rigorous regulatory approval, which involves in-depth safety assessments, including migration testing, to ensure consumer safety.

Executive Summary

This compound is a monoazo pigment known for its vibrant bluish-red hue and good overall fastness properties.[1][2] While it finds application in printing inks for packaging, its suitability for direct food contact is not established under major regulatory frameworks such as the United States Food and Drug Administration (FDA) and the European Union (EU). In contrast, other pigments, such as Pigment Red 254, have explicit clearance for food contact use in these regions. This guide details the regulatory landscape, compares the physicochemical properties of this compound with common alternatives, and provides a standardized protocol for migration testing, a critical measure of a pigment's safety in food packaging.

Comparative Data of Red Pigments

A clear understanding of the chemical, physical, and performance properties of pigments is crucial for their appropriate selection in food packaging applications.

Table 1: Chemical and Physical Properties of this compound and Alternatives

PropertyThis compoundPigment Red 170Pigment Red 254
C.I. Name This compoundPigment Red 170Pigment Red 254
CAS Number 5280-68-2[3]2786-76-784632-65-5
Chemical Class Monoazo[1]Naphthol ASDiketopyrrolopyrrole (DPP)
Molecular Formula C₃₃H₂₇ClN₄O₆[3]C₂₆H₂₂N₄O₄C₁₈H₁₀Cl₂N₂O₂
Molecular Weight 611.04 g/mol [1]454.47 g/mol 357.20 g/mol
Heat Stability ~200-240°C[2]~270°C~300°C
Lightfastness (1-8) 5-8[2]6-78
Oil Absorption 40-50 g/100g [2]40-50 g/100g 45-55 g/100g

Table 2: Regulatory Status for Food Contact Plastics

PigmentUS FDA (21 CFR 178.3297)EU (Regulation (EU) No 10/2011)Swiss Ordinance (SR 817.023.21)
This compound Not explicitly listedNot on Union List of authorized substancesListed in Annex 10 for printing inks[4]
Pigment Red 170 Not explicitly listedNot on Union List of authorized substancesListed in Annex 10 for printing inks
Pigment Red 254 Listed as a permitted substancePermitted with a specific migration limit (SML) of 0.05 mg/kgListed in Annex 10 for printing inks

Note: The information in Table 2 is based on a review of publicly available regulatory lists. The absence of a substance from a positive list generally indicates it is not authorized for use in that application. The Swiss Ordinance lists substances permitted for use in printing inks on the non-food-contact surface of food contact materials.[5][6]

Performance and Safety Considerations

The primary safety concern for colorants in food packaging is the potential for migration of the pigment itself or its impurities into the food, which could pose a health risk.[7][8]

Migration Behavior: There is a significant lack of publicly available, peer-reviewed studies that specifically measure the migration of this compound from plastic food contact materials. This data gap is a critical consideration in its risk assessment. For a pigment to be approved for food contact, comprehensive migration studies under various conditions (e.g., different food simulants, temperatures, and contact times) are required to demonstrate that any migration is below the established safe limits.

Alternatives to this compound: Given the regulatory status of this compound, manufacturers and researchers should consider approved alternatives for food packaging applications.

  • Pigment Red 254 (DPP): This high-performance pigment offers excellent heat stability, lightfastness, and low migration potential. It is widely approved for food contact applications in the EU and is listed by the FDA.

  • Pigment Red 170: While not on the EU's Union list for plastics, it is used in some food packaging ink applications. Its suitability for direct food contact would require a full regulatory submission and safety evaluation.

  • Iron Oxides (e.g., Pigment Red 101): These inorganic pigments are generally considered safe and have broad regulatory approval for food contact use. They offer excellent stability but may not provide the same color vibrancy as organic pigments.

Experimental Protocol: Specific Migration Testing

The following is a detailed methodology for conducting a specific migration test for a colorant from a plastic material, based on established European standards (e.g., EN 1186 and EN 13130).[9][10][11]

Objective: To quantify the migration of a specific pigment or its degradation products from a plastic sample into food simulants under defined conditions.

Materials:

  • Plastic plaques or films containing a known concentration of the pigment under investigation.

  • Food simulants as specified in Regulation (EU) No 10/2011 (e.g., 10% ethanol (B145695) for aqueous foods, 3% acetic acid for acidic foods, and 50% ethanol or olive oil for fatty foods).

  • Migration cells or glass containers for immersion testing.

  • Incubator or oven capable of maintaining the specified test temperature with ±2°C accuracy.

  • Analytical instrumentation appropriate for the analyte (e.g., High-Performance Liquid Chromatography with UV-Vis or Mass Spectrometry detection (HPLC-UV/MS) or Gas Chromatography-Mass Spectrometry (GC-MS)).

  • Certified reference standards of the target analytes.

Procedure:

  • Sample Preparation: Cut the pigmented plastic into test specimens of a defined surface area. Clean the specimens to remove any surface contamination.

  • Test Setup: Place the test specimen in a migration cell or immerse it in a known volume of the selected food simulant in a glass container. The surface area to volume ratio should be standardized, typically 6 dm² per 1 kg of food simulant.

  • Exposure: Place the test setups in an incubator at a specified temperature and for a defined duration. These conditions are chosen to represent the intended use of the packaging material (e.g., 10 days at 40°C for long-term storage at room temperature).[12]

  • Sample Collection: After the exposure period, remove the plastic specimen and collect the food simulant for analysis.

  • Analytical Quantification:

    • Develop and validate an analytical method for the quantification of the target migrant(s) in the food simulant. This includes establishing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

    • Analyze the collected food simulant samples using the validated method.

  • Calculation of Migration: Calculate the specific migration (M) in mg of substance per kg of food simulant using the following formula: M = (C * V) / (A * 1000) * 6 Where:

    • C = Concentration of the migrant in the food simulant (mg/L)

    • V = Volume of the food simulant (L)

    • A = Surface area of the plastic specimen in contact with the food simulant (dm²)

    • The factor of 6 is used to normalize the result to the standard surface area to volume ratio.

  • Compliance Evaluation: Compare the calculated migration value with the specific migration limit (SML) set by the relevant regulations.

Logical Workflow for Pigment Suitability Assessment

The following diagram illustrates the decision-making process for validating a pigment for food packaging applications.

G cluster_0 Initial Screening cluster_1 Regulatory Assessment cluster_2 Safety & Performance Evaluation cluster_3 Decision A Identify Pigment of Interest (e.g., this compound) B Review Physicochemical Properties (Heat Stability, Lightfastness, etc.) A->B C Check FDA Food Contact Regulations (21 CFR 178.3297) B->C D Check EU Food Contact Regulations (Regulation (EU) No 10/2011) B->D E Check Other Relevant Regulations (e.g., Swiss Ordinance) B->E I Suitable for Food Packaging? C->I D->I E->I F Conduct Migration Testing (as per detailed protocol) G Toxicological Risk Assessment F->G G->I H Evaluate Performance in Target Polymer H->I J Approved I->J Yes K Not Approved I->K No

Caption: Workflow for assessing pigment suitability.

Conclusion

Based on current publicly available regulatory information, this compound is not explicitly approved for direct food contact applications in the United States and the European Union. Its inclusion in the Swiss Ordinance for printing inks suggests a potential for use on the non-food contact side of packaging, but this does not equate to approval for direct contact with food. For applications requiring direct food contact, it is imperative to select pigments that are explicitly listed and approved by the relevant regulatory bodies, such as Pigment Red 254. Any consideration of using a pigment not on a positive list would necessitate a comprehensive toxicological and migration testing program to support a new food contact notification or petition to the regulatory authorities. The absence of migration data for this compound in the scientific literature further underscores the need for caution and the preference for well-established, approved alternatives.

References

Unveiling the Environmental Profile of Organic Reds: A Comparative Analysis of Pigment Red 146 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the environmental footprint of Pigment Red 146, a widely used monoazo pigment, and a comparative look at two key alternatives, Pigment Red 57:1 and Pigment Red 254, reveals a complex landscape of toxicological profiles, environmental persistence, and manufacturing impacts. While all three pigments demonstrate low acute oral toxicity, their broader environmental implications, particularly concerning biodegradability and the manufacturing lifecycle, present a nuanced picture for researchers and drug development professionals.

This guide provides a comparative analysis of the environmental footprint of these three organic red pigments, summarizing available quantitative data, outlining experimental protocols for environmental impact assessment, and visualizing key assessment workflows. This information is intended to assist researchers in making informed decisions regarding pigment selection in their applications.

At a Glance: Comparative Environmental Data

ParameterThis compoundPigment Red 57:1Pigment Red 254
Chemical Class Monoazo (Naphthol AS)Monoazo (BONA)Diketopyrrolopyrrole (DPP)
Acute Oral Toxicity (LD50, rat) > 10,000 mg/kgNot readily available> 5,000 mg/kg
Ecotoxicity (Aquatic) Data not readily availableHarmful to aquatic life[1]Not classified as hazardous to aquatic organisms[2]
Biodegradability Not readily biodegradable[3]Not readily biodegradable[1][4]Expected to be persistent
Bioaccumulation Potential Low (inferred from low water solubility)Not expected to have significant accumulation in organisms[4]No bioaccumulation expected[2]
Persistence Persistent in the environmentPersistent in the environmentHigh persistence and stability

In-Depth Analysis of Environmental Footprints

This compound: A Naphthol AS Pigment

This compound, a member of the Naphthol AS pigment family, is characterized by its good overall fastness properties. From an environmental standpoint, it is considered to be of low acute toxicity. However, like many synthetic organic pigments, it is not readily biodegradable, leading to concerns about its persistence in the environment. Its low solubility in water suggests a low potential for bioavailability and bioaccumulation in aquatic ecosystems.

The manufacturing process for this compound, typical of azo pigments, involves diazotization and coupling reactions. These processes can generate significant volumes of wastewater containing organic and inorganic byproducts, necessitating robust wastewater treatment protocols to mitigate environmental release.

Pigment Red 57:1: A BONA Lake Pigment

Pigment Red 57:1, a calcium salt of a monoazo dye, is widely used in printing inks and plastics. Its environmental profile indicates that it is not readily biodegradable and can be harmful to aquatic life[1]. While specific ecotoxicity values are not consistently reported across all sources, the potential for aquatic toxicity warrants careful management of its release into the environment. Similar to this compound, its production as an azo pigment involves chemical synthesis steps that generate waste streams requiring treatment.

Pigment Red 254: A High-Performance DPP Pigment

Pigment Red 254 belongs to the diketopyrrolopyrrole (DPP) class of high-performance pigments, known for their excellent durability and heat stability. In terms of its environmental footprint, Pigment Red 254 is reported to have low acute toxicity and is not expected to bioaccumulate. While not readily biodegradable, its high stability also means it is less likely to break down into potentially harmful smaller molecules in the environment.

Recent innovations have led to the development of bio-based versions of Pigment Red 254, where succinic acid derived from renewable resources is used as a key building block, offering a more sustainable manufacturing pathway[5][6]. This development highlights a potential route to reducing the environmental impact associated with the production of high-performance pigments.

Experimental Protocols for Environmental Assessment

The assessment of a pigment's environmental footprint relies on standardized experimental protocols. These protocols, established by international bodies like the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO), ensure that data is reliable and comparable across different studies.

Toxicity Testing

Acute oral toxicity is typically determined using methods like the OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method) . These studies involve administering the pigment to laboratory animals (usually rats) to determine the dose at which adverse effects are observed.

Ecotoxicity to aquatic organisms is assessed using a battery of tests, including:

  • OECD Test Guideline 203 (Fish, Acute Toxicity Test): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test): This test assesses the concentration at which 50% of the daphnia (a small crustacean) are immobilized (EC50) after 48 hours of exposure.

  • OECD Test Guideline 201 (Alga, Growth Inhibition Test): This test evaluates the effect of the pigment on the growth of algae over a 72-hour period.

Biodegradability Testing

The potential for a pigment to biodegrade is evaluated through standardized tests such as:

  • OECD Test Guideline 301 (Ready Biodegradability): This series of tests assesses the likelihood of a substance to biodegrade rapidly in an aerobic environment[7]. A substance is considered "readily biodegradable" if it meets stringent criteria within a 28-day window.

  • ISO 14855 (Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions): This standard is used to evaluate the biodegradability of materials, including pigments within a plastic matrix, in a composting environment.

Life Cycle Assessment (LCA)

A comprehensive Life Cycle Assessment (LCA) evaluates the environmental impacts of a product from "cradle to grave," including raw material extraction, manufacturing, use, and disposal. The methodology for conducting an LCA is outlined in ISO 14040 and ISO 14044 . A key component of an LCA is the Life Cycle Inventory (LCI), which involves collecting data on all inputs (e.g., energy, raw materials) and outputs (e.g., emissions, waste) for each stage of the product's life. Due to the proprietary nature of manufacturing processes, detailed LCI data for specific pigments is often not publicly available.

Visualizing Assessment Workflows

To better understand the processes involved in assessing the environmental footprint of pigments, the following diagrams, created using the DOT language, illustrate key experimental and logical workflows.

Life_Cycle_Assessment_Workflow cluster_LCA Life Cycle Assessment (LCA) Framework (ISO 14040/14044) cluster_Inputs Key LCI Data Inputs cluster_Outputs LCIA Impact Categories goal_scope Goal and Scope Definition lci Life Cycle Inventory (LCI) Analysis goal_scope->lci Defines boundaries lcia Life Cycle Impact Assessment (LCIA) lci->lcia Provides input/output data lcia->lci Iterative process interpretation Interpretation lcia->interpretation Assesses environmental significance gwp Global Warming Potential lcia->gwp odp Ozone Depletion Potential lcia->odp ap Acidification Potential lcia->ap ep Eutrophication Potential lcia->ep interpretation->goal_scope Refines study raw_materials Raw Material Acquisition raw_materials->lci manufacturing Manufacturing Processes (Energy, Water, Waste) manufacturing->lci use_phase Use and Maintenance use_phase->lci end_of_life End-of-Life (Recycling, Disposal) end_of_life->lci

Workflow for Life Cycle Assessment of Pigments.

Aquatic_Ecotoxicity_Testing_Workflow cluster_tests Aquatic Ecotoxicity Testing (OECD Guidelines) cluster_endpoints Key Endpoints cluster_assessment Hazard Assessment start Pigment Sample fish_test Fish Acute Toxicity (OECD 203) start->fish_test daphnia_test Daphnia Acute Immobilisation (OECD 202) start->daphnia_test algae_test Alga Growth Inhibition (OECD 201) start->algae_test lc50 LC50 (Fish) fish_test->lc50 ec50 EC50 (Daphnia) daphnia_test->ec50 ic50 IC50 (Algae) algae_test->ic50 classification Classification and Labeling lc50->classification ec50->classification ic50->classification

Workflow for Aquatic Ecotoxicity Testing.

Conclusion

The selection of an organic red pigment involves a trade-off between performance, cost, and environmental impact. This compound offers a balance of properties but shares the persistence concerns common to many azo pigments. Pigment Red 57:1, while widely used, carries a warning for aquatic toxicity. Pigment Red 254, a high-performance option, demonstrates good stability and low toxicity, with the added potential for a more sustainable production route through bio-based feedstocks.

For researchers and professionals in drug development, where excipient safety and environmental considerations are paramount, a thorough evaluation of the available data is crucial. While a complete life cycle assessment for these specific pigments is not publicly accessible, the available toxicity and environmental fate data, combined with an understanding of the manufacturing processes, can guide the selection of pigments with a more favorable environmental profile. Further research and transparency from pigment manufacturers regarding the life cycle impacts of their products would greatly enhance the ability of end-users to make sustainable choices.

References

Elucidating the Molecular Structure of Pigment Red 146: A Comparative Guide Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural confirmation of the monoazo naphthol pigment, Pigment Red 146, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While specific, publicly available experimental NMR and MS data for this compound is limited, this document outlines the expected analytical outcomes and offers a comparative analysis with well-characterized alternative red pigments. The methodologies and expected data presented herein serve as a robust template for researchers undertaking the structural elucidation of this and similar complex organic molecules.

Molecular Identity of this compound

  • IUPAC Name: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxamide[1][2][3][4]

  • CAS Number: 5280-68-2[3][4][5][6]

  • Molecular Formula: C₃₃H₂₇ClN₄O₆[1][2]

  • Molecular Weight: 611.04 g/mol [2]

Comparative Analysis with Alternative Red Pigments

To provide a context for the analytical data of this compound, this guide includes experimental data for two widely used red pigments: Pigment Red 57:1 and Pigment Red 254. These pigments are chosen for their established spectral characteristics and serve as benchmarks for comparison.

Table 1: Comparison of Physical and Performance Properties

PropertyThis compoundPigment Red 57:1Pigment Red 254 (DPP)
Chemical Class Monoazo Naphthol ASMonoazo (laked)Diketopyrrolo-pyrrole (DPP)
Color Bluish-RedYellowish-RedMid-shade Red
Heat Resistance Up to 200°C[3][6]Lower than PR 146Excellent
Lightfastness GoodModerateExcellent
Solvent Resistance GoodModerateExcellent

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its complex aromatic structure.

Expected ¹H NMR Spectral Data for this compound

Due to the absence of published experimental spectra for this compound, Table 2 presents a hypothetical ¹H NMR data set based on its known structure. The chemical shifts (δ) are predicted based on the electronic environments of the protons. The aromatic region (7.0-9.0 ppm) is expected to be complex due to the multiple substituted benzene (B151609) and naphthalene (B1677914) rings.

Table 2: Predicted ¹H NMR Data for this compound and Experimental Data for Pigment Red 254

PigmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound (Predicted) 10.0 - 11.0br s2HAmide N-H
7.0 - 9.0m15HAromatic C-H
3.8 - 4.0s9HMethoxy (B1213986) (OCH₃)
Pigment Red 254 (Experimental) [7]7.87d4HAromatic C-H
7.65d4HAromatic C-H

Expected ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Key signals would include those for the carbonyl carbons of the amide groups, the carbon atoms of the aromatic rings, and the methoxy carbons.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
This compound (Predicted)
160 - 170Amide Carbonyl (C=O)
110 - 160Aromatic and Azo-coupled Carbons
55 - 60Methoxy Carbons (OCH₃)

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Expected Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight (611.04). The fragmentation pattern would likely involve cleavage around the azo bond (-N=N-) and the amide linkages.

Table 4: Predicted Mass Spectrometry Data for this compound and Comparison with Pigment Red 57:1

PigmentMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound (Predicted) 611/612 ([M]⁺/ [M+H]⁺)Fragments corresponding to the N-(4-chloro-2,5-dimethoxyphenyl)naphthalene carboxamide moiety and the substituted phenylazo moiety.
Pigment Red 57:1 424 ([M-Ca+2H]⁺)Fragments related to the constituent aromatic amines and naphthol sulfonic acid.

Experimental Protocols

NMR Sample Preparation and Analysis

  • Sample Dissolution: Dissolve approximately 10-20 mg of the pigment in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Due to the low solubility of many organic pigments, sonication may be required to aid dissolution.

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Sample Preparation and Analysis

  • Sample Preparation: Prepare a dilute solution of the pigment in a suitable solvent (e.g., methanol, acetonitrile). For pigments with low solubility, techniques like Direct Insertion Probe (DIP) or Atmospheric Pressure Solids Analysis Probe (ASAP) may be necessary.

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common for large organic molecules.

  • Analysis: Perform mass analysis using a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain accurate mass measurements of the molecular ion and fragment ions.

  • Tandem MS (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry on the molecular ion peak to induce fragmentation and analyze the resulting daughter ions.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the molecular structure of this compound.

Structural_Confirmation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample Dissolution_NMR Dissolve in Deuterated Solvent Sample->Dissolution_NMR Dissolution_MS Prepare Dilute Solution for MS Sample->Dissolution_MS NMR_Acquisition 1H and 13C NMR Data Acquisition Dissolution_NMR->NMR_Acquisition MS_Acquisition Mass Spectrometry (MS and MS/MS) Dissolution_MS->MS_Acquisition NMR_Analysis Analyze Chemical Shifts, Coupling, and Integration NMR_Acquisition->NMR_Analysis MS_Analysis Analyze Molecular Ion and Fragmentation Pattern MS_Acquisition->MS_Analysis Structure_Confirmation Confirm Molecular Structure of this compound NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Experimental workflow for structural confirmation.

This comprehensive approach, combining detailed NMR and Mass Spectrometry analysis with a comparative study against known pigments, provides a robust methodology for the unambiguous confirmation of the molecular structure of this compound. The provided protocols and expected data serve as a valuable resource for researchers in the fields of analytical chemistry, materials science, and drug development.

References

Safety Operating Guide

Proper Disposal Procedures for Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed procedural guidance for the safe and compliant disposal of Pigment Red 146, ensuring the safety of laboratory personnel and the protection of the environment. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is critical to handle this compound waste with appropriate personal protective equipment (PPE) to minimize exposure. The primary hazards associated with this compound are potential irritation to the eyes, skin, and respiratory tract from its dust form.[1]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses.[1][2][3]

  • Skin Protection: Wear chemical-impermeable gloves and appropriate protective clothing to prevent skin contact.[1][2][3]

  • Respiratory Protection: In areas with dust, use an approved dust mask or respirator to avoid inhalation.[1][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control airborne dust levels.[1] An eyewash station and safety shower should be readily accessible.[1]

Material Properties for Disposal Consideration

Understanding the physical and chemical properties of this compound is essential for proper handling and waste classification.

PropertyDataCitation(s)
Physical State Solid, Red Powder[1][5]
Odor Odorless[1][5]
Solubility in Water Insoluble[5][6]
Stability Stable under normal temperatures and pressures[1]
Incompatibilities Strong oxidizing agents, strong reducing agents[1]
Hazardous Decomposition May produce irritating and toxic fumes (e.g., carbon monoxide) during combustion.[1][4]

Step-by-Step Disposal Protocol

This protocol outlines the process from waste collection to final disposal. Adherence to local, state, and federal regulations is mandatory throughout this process.[6]

Step 1: Waste Characterization and Classification

The first step is to determine if the this compound waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8][9]

  • Pure, Uncontaminated this compound: While the product itself is not typically classified as a hazardous substance for transport or under OSHA's Hazard Communication Standard, the classification of the waste must be confirmed.[2][6]

  • Contaminated this compound: If the pigment is mixed with solvents or other chemicals, the resulting waste mixture must be evaluated. It is likely to be classified as hazardous waste based on the properties of the contaminants.

  • Consult Regulations: Waste generators are legally required to consult state and local hazardous waste regulations to ensure complete and accurate classification.[1][7]

Step 2: Waste Segregation and Collection
  • Segregate: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

  • Collect Spills: For spills, do not use methods that generate dust.[1][5] Vacuum or sweep up the material and place it into a suitable disposal container.[1] Wet clean-up techniques can also be used.[6]

  • Container: Use a designated, sealable, and properly conditioned container for collecting the waste. Ensure the container is compatible with the waste and will not leak.

Step 3: Packaging and Labeling

Proper labeling is crucial for safety, compliance, and final disposal.

  • Container: Keep the waste chemical in a suitable, closed container for disposal.[2][3]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," a precise description of the contents (e.g., "this compound Waste"), the associated hazards, and the generation location.[10] If reusing a bottle, completely remove or deface the original label.[10]

Step 4: Storage
  • Store the sealed waste container in a cool, dry, and well-ventilated area.[2][5]

  • Ensure it is stored away from incompatible materials like strong oxidants.[1]

  • Follow your institution's guidelines for the maximum accumulation time based on your hazardous waste generator status (e.g., LQG, SQG, VSQG).[8]

Step 5: Final Disposal

Discharge of this compound into the environment, including sewer systems and drains, must be avoided.[2][5][11]

  • Primary Method: The recommended disposal method is to send the material to a licensed chemical destruction plant or use controlled incineration with flue gas scrubbing.[2]

  • Professional Disposal Service: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Landfill: Landfill disposal is generally not recommended unless the waste has been characterized and deemed non-hazardous by local authorities.

Step 6: Empty Container Disposal

Containers that held this compound must also be managed correctly.

  • Triple Rinsing: Empty containers can be triple-rinsed with a suitable solvent (like water) to remove all residues.[2][10] The rinsate must be collected and disposed of as hazardous waste.

  • Disposal: After being properly cleaned and air-dried, the container can be offered for recycling or reconditioning.[2] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill or as regular laboratory waste, after removing or defacing the chemical label.[2][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PigmentRed146_Disposal_Workflow start This compound Waste Generated characterize Characterize Waste (Pure vs. Contaminated) start->characterize is_hazardous Is waste hazardous per local/federal regulations? characterize->is_hazardous collect_nonhaz Collect in sealed container. Label as 'Non-Hazardous Waste' is_hazardous->collect_nonhaz  No collect_haz Collect in sealed container. Segregate from incompatible materials. is_hazardous->collect_haz  Yes disposal_nonhaz Dispose via approved sanitary landfill or per institutional guidelines. collect_nonhaz->disposal_nonhaz label_haz Label container: 'Hazardous Waste' + Contents & Hazards collect_haz->label_haz store_haz Store in designated area. Follow accumulation time limits. label_haz->store_haz disposal_haz Arrange pickup by EHS or licensed waste contractor. store_haz->disposal_haz final_disposal Final Disposal: - Controlled Incineration - Licensed Chemical Destruction disposal_haz->final_disposal

Caption: Decision workflow for this compound waste management.

References

Essential Safety and Logistics for Handling Pigment Red 146

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe handling and disposal of Pigment Red 146, designed to be an immediate and essential resource for operational safety.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a synthetic organic pigment.[1] While generally considered to have low acute toxicity, it can cause irritation to the eyes, skin, and respiratory tract, particularly in its powdered form due to the potential for dust formation.[1][2] Ingestion may also be harmful.[2] Adherence to appropriate safety protocols is crucial to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[3]Protects against airborne dust particles that can cause eye irritation.[2][4]
Skin Protection Impermeable gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[3][5][6]Prevents skin contact, which may lead to irritation in sensitive individuals.[2]
Respiratory Protection A NIOSH-approved dust mask or a half-mask respirator with a particulate filter.[4][6][7]Minimizes the inhalation of fine pigment dust, which can irritate the respiratory tract.[1][2]

Operational Plan for Safe Handling

A systematic approach to handling this compound will mitigate the risks of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood or a space with local exhaust ventilation.[2][5]

    • Confirm that an eyewash station and safety shower are readily accessible.[2]

    • Cover the work surface with absorbent, disposable material.

    • Don all required PPE before handling the pigment.[8]

  • Weighing and Dispensing:

    • Handle this compound as a powder.

    • Minimize dust generation by opening containers carefully and avoiding rapid movements.[2][4]

    • Use a dedicated scoop or spatula for transferring the pigment.

    • Weigh the pigment in a draft-shielded balance or within a fume hood to contain any airborne particles.

  • In-Use:

    • Keep the container tightly closed when not in use.[2][9]

    • Avoid eating, drinking, or smoking in the laboratory area.[10]

    • If creating a solution or suspension, add the pigment powder to the liquid slowly to prevent splashing and aerosolization.

  • Post-Handling:

    • Thoroughly clean the work area using a wet wipe or a HEPA-filtered vacuum. Do not use dry sweeping methods.[2][6]

    • Wipe down the exterior of the pigment container before returning it to storage.

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[10]

Chemical and Physical Properties

PropertyValue
Chemical Formula C₃₃H₂₇ClN₄O₆[2]
Molecular Weight 611.04 g/mol [2][5]
Appearance Red Powder[2][9]
Odor Odorless[2][9]
Solubility in Water Insoluble[6][9]
Density ~1.41 g/cm³[9]

Safe Handling Workflow

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_final 4. Final Steps A Verify Ventilation (Fume Hood) B Don Required PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Work Surface B->C D Carefully Weigh Pigment Powder C->D E Perform Experimental Work D->E F Clean Work Area (Wet Wipe/HEPA Vac) E->F G Securely Store Pigment F->G H Dispose of Waste (See Disposal Plan) F->H I Remove PPE H->I J Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.